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  • Product: Phenyl 1-pentadecanesulfonate
  • CAS: 91082-17-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Phenyl 1-pentadecanesulfonate (CAS No. 91082-17-6)

Introduction: Understanding Phenyl 1-pentadecanesulfonate Phenyl 1-pentadecanesulfonate, identified by the CAS number 91082-17-6, is an alkylbenzene sulfonate ester.[1] This class of organic compounds is characterized by...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Phenyl 1-pentadecanesulfonate

Phenyl 1-pentadecanesulfonate, identified by the CAS number 91082-17-6, is an alkylbenzene sulfonate ester.[1] This class of organic compounds is characterized by a sulfonate group (-SO₂-O-) linking an aliphatic chain and an aromatic moiety. In this specific molecule, a fifteen-carbon alkyl chain (pentadecyl) is attached to the sulfonate group, which is in turn esterified with phenol.[1][2] Its structure imparts amphiphilic properties, with a long, hydrophobic alkyl chain and a polar sulfonate-phenyl head, making it a versatile molecule in various industrial applications.

Commercially, it is often referred to by trade names such as Mesamoll® or T-50 and is primarily utilized as a plasticizer.[1] Its function is to increase the flexibility and durability of polymers like polyvinyl chloride (PVC) and polyurethane (PU). Beyond its role in polymer chemistry, its surfactant properties are leveraged in the formulation of detergents and emulsifiers in personal care products. While direct applications in drug development are not prominent, the chemistry of sulfonate esters and the physicochemical properties of long-chain surfactants are of significant interest to researchers in pharmaceutical formulation and medicinal chemistry. Sulfonic acid salts are widely used in drug development to improve the solubility and stability of active pharmaceutical ingredients (APIs).[3]

This guide provides a comprehensive technical overview of Phenyl 1-pentadecanesulfonate, detailing its physicochemical properties, synthesis, chemical reactivity, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The data for Phenyl 1-pentadecanesulfonate is summarized below.

PropertyValueSource
CAS Number 91082-17-6[1][2]
Molecular Formula C₂₁H₃₆O₃S[2][4]
Molecular Weight 368.6 g/mol [2]
IUPAC Name phenyl pentadecane-1-sulfonate[2]
Appearance Yellowish, transparent, oily liquidSupplier Data
Specific Gravity 1.02 - 1.06 g/cm³ (at 20°C)Supplier Data
Flashing Point 200 - 215 °CSupplier Data
Viscosity 90 - 100 mPa·s (at 20°C)Supplier Data
Water Solubility Low[5]
Predicted XlogP 8.7[2]
Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and quality control of Phenyl 1-pentadecanesulfonate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, typically in the range of 7.0-7.5 ppm. The long aliphatic chain will exhibit a triplet for the terminal methyl group around 0.8-0.9 ppm and a complex series of multiplets for the methylene protons between 1.2 and 1.8 ppm. The methylene protons alpha to the sulfonate group will be deshielded and appear further downfield.

    • ¹³C NMR : The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the sulfonate ester oxygen appearing at a characteristic downfield shift. The aliphatic chain will show a series of signals in the upfield region. The replacement of a phenolic -OH with -OSO₃K typically results in an upfield shift for the ipso carbon and a downfield shift for the ortho carbons.[6]

  • Mass Spectrometry (MS) :

    • Electrospray ionization (ESI) or other soft ionization techniques would likely show a prominent protonated molecular ion [M+H]⁺ or a sodiated adduct [M+Na]⁺.

    • High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

    • Fragmentation patterns in mass spectrometry for sulfonate esters often involve the loss of SO₂.[7] For aromatic sulfonamides, a characteristic loss of 64 Da (SO₂) is frequently observed.[8]

Synthesis and Manufacturing

The synthesis of Phenyl 1-pentadecanesulfonate can be approached via several routes, with the most common laboratory method being the esterification of phenol with 1-pentadecanesulfonyl chloride.[1]

Synthetic Workflow

The overall laboratory synthesis can be visualized as a two-stage process: first, the preparation of the sulfonyl chloride from a suitable precursor, and second, the esterification reaction.

G cluster_0 Stage 1: Preparation of 1-Pentadecanesulfonyl Chloride cluster_1 Stage 2: Esterification A 1-Bromopentadecane C 1-Pentadecanesulfonic Acid Sodium Salt A->C Nucleophilic Substitution B Sodium Sulfite B->C E 1-Pentadecanesulfonyl Chloride C->E Chlorination D Thionyl Chloride (SOCl₂) D->E H Phenyl 1-pentadecanesulfonate E->H Schotten-Baumann Reaction F Phenol F->H G Pyridine (Base) G->H

Caption: Laboratory synthesis workflow for Phenyl 1-pentadecanesulfonate.

Detailed Experimental Protocols

Protocol 1: Synthesis of Sodium 1-pentadecanesulfonate

This procedure is adapted from methods for the synthesis of alkanesulfonic acid salts.[9]

  • Reactants : 1-Bromopentadecane (1.0 eq), Sodium Sulfite (1.2 eq), Water, Ethanol.

  • Procedure : a. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfite in a minimal amount of water. b. Add ethanol to create a biphasic system, followed by the addition of 1-bromopentadecane. c. Heat the mixture to reflux and maintain for 12-24 hours, monitoring the disappearance of the alkyl bromide by TLC or GC. d. After cooling to room temperature, the precipitated sodium 1-pentadecanesulfonate is collected by filtration. e. The crude product is washed with cold ethanol to remove unreacted starting materials and byproducts. f. The resulting white solid is dried under vacuum.

Protocol 2: Synthesis of 1-Pentadecanesulfonyl Chloride

This protocol is based on standard methods for converting sulfonic acids or their salts to sulfonyl chlorides using thionyl chloride.[10]

  • Reactants : Sodium 1-pentadecanesulfonate (1.0 eq), Thionyl Chloride (2.0-3.0 eq), Dimethylformamide (catalytic).

  • Procedure : a. To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl, SO₂), add sodium 1-pentadecanesulfonate. b. Carefully add an excess of thionyl chloride, followed by a catalytic amount of DMF. c. Heat the mixture gently to 50-60 °C under a nitrogen atmosphere. The reaction progress can be monitored by the evolution of gas. d. Once the gas evolution ceases, the reaction is considered complete. e. Excess thionyl chloride is removed by distillation under reduced pressure. f. The crude 1-pentadecanesulfonyl chloride is then purified by vacuum distillation.

Protocol 3: Synthesis of Phenyl 1-pentadecanesulfonate

This procedure is a standard Schotten-Baumann reaction adapted for sulfonate ester synthesis.[9]

  • Reactants : 1-Pentadecanesulfonyl Chloride (1.0 eq), Phenol (1.1 eq), Pyridine (1.5 eq), Dichloromethane (solvent).

  • Procedure : a. Dissolve phenol in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere and cool the solution in an ice bath. b. Add pyridine to the solution. c. Slowly add a solution of 1-pentadecanesulfonyl chloride in dichloromethane to the cooled reaction mixture. d. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC. e. Upon completion, quench the reaction by adding 1M hydrochloric acid to neutralize the excess pyridine. f. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. h. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Phenyl 1-pentadecanesulfonate as a yellowish oil.

Chemical Reactivity and Potential Applications

The reactivity of Phenyl 1-pentadecanesulfonate is centered around the sulfonate ester linkage and the phenyl group.

Reactions at the Sulfonate Group

Sulfonate esters are known as good leaving groups in nucleophilic substitution reactions. However, they are also stable functional groups. The sulfonate moiety in Phenyl 1-pentadecanesulfonate can participate in various transformations, making it a potentially useful synthetic intermediate. Aryl sulfonate esters have been employed as precursors for sulfonyl radicals in the synthesis of vinyl sulfones.[2]

Reactions of the Phenyl Group

The aromatic ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the sulfonate group will deactivate the ring. A more common transformation is the reduction of the phenyl ring to a cyclohexyl ring via catalytic hydrogenation.[1] This reaction would yield Cyclohexyl 1-pentadecanesulfonate, a compound with different physical properties, such as increased lipophilicity.

G A Phenyl 1-pentadecanesulfonate C Cyclohexyl 1-pentadecanesulfonate A->C Reduction of Aromatic Ring B Catalytic Hydrogenation (e.g., H₂, Pd/C) B->C

Caption: Reduction of the phenyl group in Phenyl 1-pentadecanesulfonate.

Relevance to Drug Development and Research

While not a therapeutic agent itself, the study of Phenyl 1-pentadecanesulfonate can be relevant to drug development professionals in several ways:

  • Surfactants in Formulations : Long-chain surfactants are critical components in various drug delivery systems, including emulsions, microemulsions, and nanoparticle formulations, to solubilize poorly water-soluble drugs. The physicochemical properties of Phenyl 1-pentadecanesulfonate make it a model compound for studying surfactant behavior.

  • Prodrug Strategies : The sulfonate ester linkage could be explored in the context of prodrug design. While less common than carbonate or carboxylate esters, a sulfonate linker could be designed to be cleaved under specific physiological conditions to release an active phenol-containing drug.

  • Synthetic Intermediates : The reactivity of the sulfonate group, particularly its ability to act as a leaving group or participate in cross-coupling reactions, makes this class of compounds potentially useful in the synthesis of complex molecules.[2]

Safety and Toxicology

Based on available data, Phenyl 1-pentadecanesulfonate and related alkylsulfonic phenyl esters (ASEs) exhibit low acute toxicity.

  • Acute Toxicity : Studies on commercial formulations of ASEs administered to rats showed low acute oral toxicity, with no deaths observed at doses up to approximately 15,900 mg/kg.[11] Limited data also suggest low acute dermal toxicity.[11]

  • Irritation and Sensitization : Direct contact may cause skin and eye irritation.[12] Therefore, appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling the compound.

  • GHS Classification : According to a large number of notifications to the ECHA C&L Inventory, Phenyl 1-pentadecanesulfonate does not meet the criteria for GHS hazard classification.[2] However, as with any chemical, it should be handled with care in a well-ventilated area.

  • Environmental Fate : Alkylbenzene sulfonates are generally biodegradable under aerobic conditions.[13]

Conclusion

Phenyl 1-pentadecanesulfonate is a multifunctional compound with significant industrial applications, primarily as a plasticizer and surfactant. For the research and drug development community, its value lies not in direct therapeutic application but as a model compound for studying surfactant properties, a potential scaffold for synthetic chemistry, and a case study in the chemistry of sulfonate esters. The synthetic protocols and physicochemical data provided in this guide offer a solid foundation for researchers interested in exploring the properties and potential applications of this and related long-chain alkylbenzene sulfonate esters.

References

  • PubChem. Phenyl pentadecane-1-sulfonate | C21H36O3S | CID 20478723. Available from: [Link]

  • Ataman Kimya. ALKYLSULFONIC PHENYL ESTER. Available from: [Link]

  • CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Phenyl Esters of C10-C18 Alkylsulfonic Acid.” (2019). Available from: [Link]

  • Supporting Information for Mass spectral fragmentations of sulfonates. Available from: [Link]

  • Wikipedia. Alkylbenzene sulfonate. Available from: [Link]

  • GSRS. PHENYL PENTADECANE-1-SULFONATE. Available from: [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]

  • Ragan, M. A. (1985). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Canadian Journal of Chemistry, 63(2), 291-297.
  • ACS Publications. THE PREPARATION OF ALKANESULFONYL HALIDES. Available from: [Link]

  • INCHEM. Linear alkylbenzene sulfonates and related compounds (EHC 169, 1996). Available from: [Link]

  • Wikipedia. Alkylbenzene sulfonate. Available from: [Link]

  • Australian Government Department of Health. Linear alkylbenzene sulfonates - Evaluation statement. (2022). Available from: [Link]

  • Australian Government Department of Health. Linear alkylbenzene sulfonates - Evaluation statement. (2022). Available from: [Link]

  • ResearchGate. Synthetic uses of thionyl chloride. (2022). Available from: [Link]

  • Ngassa, F. N., & Ojo, J. F. (2014). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. International Journal of Organic Chemistry, 4(3), 225-231.
  • ChemKey. Preparation of Esters. Available from: [Link]

  • Chemguide. some more reactions of phenol. Available from: [Link]

  • Google Patents. US5136043A - Process for the preparation of aromatic sulfonyl chlorides.
  • PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). Available from: [Link]

  • Chemistry LibreTexts. Other Reactions of Phenol. Available from: [Link]

  • FDA.gov. PHENYL PENTADECANE-1-SULFONATE. Available from: [Link]

  • PubMed. 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. (2011). Available from: [Link]

  • ResearchGate. Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. (2018). Available from: [Link]

  • Google Patents. US5808130A - Esterification of phenols.
  • Oil Chem Technologies. New Aryl Alkyl Sulfonates. Available from: [Link]

  • YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2022). Available from: [Link]

  • ACS Publications. THE PREPARATION OF MODEL LONG CHAIN ALKYLBENZENES AND A STUDY OF THEIR ISOMERIC SULFONATION PRODUCTS. Available from: [Link]

  • ResearchGate. Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. (1985). Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Available from: [Link]

  • ResearchGate. Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. (2012). Available from: [Link]

  • PubChem. Phenyl p-toluenesulfonate | C13H12O3S | CID 223146. Available from: [Link]

  • ResearchGate. Mechanism of formation of alkyl sulfonates from a sulfonic acid and a short-chain aliphatic alcohol in a binary system. (2016). Available from: [Link]

  • PubMed. The utility of sulfonate salts in drug development. (2010). Available from: [Link]

  • ResearchGate. Scheme 1. Synthesis of the pentacosynoic acids 1a and 1b, and the... (2007). Available from: [Link]

  • HMDB. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Available from: [Link]

  • PubChem. 1-Bromopentadecane | C15H31Br | CID 12394. Available from: [Link]

  • Wikipedia. Cresol. Available from: [Link]

Sources

Exploratory

Spectroscopic Elucidation of Phenyl 1-pentadecanesulfonate: A Technical Guide

Introduction The synthesis of Phenyl 1-pentadecanesulfonate is typically achieved through the reaction of phenol with 1-pentadecanesulfonyl chloride, a classic example of sulfonate ester formation.[1] Understanding the s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of Phenyl 1-pentadecanesulfonate is typically achieved through the reaction of phenol with 1-pentadecanesulfonyl chloride, a classic example of sulfonate ester formation.[1] Understanding the spectroscopic data is paramount for confirming the successful synthesis and purity of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of Phenyl 1-pentadecanesulfonate is characterized by distinct regions corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the pentadecyl chain.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Phenyl 1-pentadecanesulfonate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Higher field strengths will provide better signal dispersion, which is particularly useful for resolving the multiplets in the aromatic region.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Predicted ¹H NMR Spectral Data and Interpretation

The predicted chemical shifts (δ) for the protons of Phenyl 1-pentadecanesulfonate are summarized in the table below. These predictions are based on established chemical shift values for similar functional groups.[5][6]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Chemical Shift
Aromatic Protons (H-2', H-6')7.3 - 7.5Multiplet2HOrtho to the electron-withdrawing sulfonate group, leading to deshielding.
Aromatic Protons (H-3', H-4', H-5')7.1 - 7.3Multiplet3HMeta and para protons of the phenyl ring, less deshielded than the ortho protons.
α-Methylene Protons (H-1)3.2 - 3.5Triplet2HDirectly attached to the electron-withdrawing sulfonate group, resulting in significant deshielding.
β-Methylene Protons (H-2)1.7 - 1.9Multiplet2HInductive effect of the sulfonate group is weaker at this position.
Methylene Protons (-CH₂-)n (H-3 to H-14)1.2 - 1.4Broad Multiplet24HBulk of the aliphatic chain, shielded from the electron-withdrawing group.
Terminal Methyl Protons (H-15)0.8 - 0.9Triplet3HMost shielded protons at the end of the long alkyl chain.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of Phenyl 1-pentadecanesulfonate, each unique carbon atom will give rise to a single peak.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of Phenyl 1-pentadecanesulfonate in 0.5-0.7 mL of a deuterated solvent.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on a spectrometer, typically at a frequency of 75 MHz or higher. Proton decoupling is used to simplify the spectrum by removing C-H coupling.

  • Data Processing: Process the acquired data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR chemical shifts are presented below. The assignments are based on the known effects of substituents on aromatic and aliphatic systems. A key insight for the aromatic region is the effect of O-sulfation on a phenol, which causes a characteristic upfield shift for the ipso-carbon and a downfield shift for the ortho-carbons.[7]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Chemical Shift
Ipso-Aromatic Carbon (C-1')148 - 152Attached to the electronegative oxygen of the sulfonate group; experiences an upfield shift upon O-sulfation compared to phenol.[7]
Ortho-Aromatic Carbons (C-2', C-6')122 - 126Deshielded due to the inductive effect of the sulfonate group; experiences a downfield shift upon O-sulfation.[7]
Para-Aromatic Carbon (C-4')129 - 132Less affected by the sulfonate group compared to the ortho and ipso positions.
Meta-Aromatic Carbons (C-3', C-5')127 - 130Least affected aromatic carbons.
α-Methylene Carbon (C-1)50 - 55Directly attached to the electron-withdrawing sulfonate group.
β-Methylene Carbon (C-2)28 - 32Inductive effect of the sulfonate group diminishes with distance.
Methylene Carbons (-CH₂-)n (C-3 to C-13)29 - 30Bulk of the aliphatic chain carbons, with similar chemical environments.
Methylene Carbon (C-14)22 - 24Close to the end of the alkyl chain.
Terminal Methyl Carbon (C-15)13 - 15Most shielded carbon at the terminus of the alkyl chain.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Phenyl 1-pentadecanesulfonate will be dominated by the characteristic absorptions of the sulfonate ester, the aromatic ring, and the long aliphatic chain.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) if it is a liquid or a low-melting solid. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Predicted IR Absorption Frequencies and Interpretation

The table below summarizes the expected characteristic IR absorption bands for Phenyl 1-pentadecanesulfonate.[1][8]

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) Intensity
Asymmetric S=O StretchSulfonate Ester1350 - 1420Strong
Symmetric S=O StretchSulfonate Ester1150 - 1200Strong
Aromatic C-H StretchPhenyl Ring3000 - 3100Medium
Aliphatic C-H StretchPentadecyl Chain2850 - 2960Strong
Aromatic C=C StretchPhenyl Ring1450 - 1600Medium-Weak
C-O StretchEster Linkage1000 - 1300Strong
S-O StretchSulfonate Ester900 - 1000Strong

Structural Representation and Spectroscopic Correlation

The following diagram illustrates the molecular structure of Phenyl 1-pentadecanesulfonate and highlights the key proton and carbon environments relevant to NMR spectroscopy.

Caption: Molecular structure of Phenyl 1-pentadecanesulfonate with key ¹H and ¹³C NMR chemical shift assignments.

Conclusion

While experimentally obtained spectra for Phenyl 1-pentadecanesulfonate are not widely disseminated, a robust and detailed prediction of its ¹H NMR, ¹³C NMR, and IR spectra can be constructed based on well-established spectroscopic principles and data from analogous compounds. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge to interpret the spectroscopic data of this molecule, aiding in its synthesis, characterization, and quality control. The provided protocols and predicted data serve as a valuable reference for the structural elucidation of Phenyl 1-pentadecanesulfonate and related sulfonate esters.

References

Sources

Foundational

Phenyl 1-pentadecanesulfonate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Phenyl 1-Pentadecanesulfonate in Organic Solvents Authored by: A Senior Application Scientist Foreword: Navigating the Solubility Landscape of an Amphiphilic Surfactant To...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Phenyl 1-Pentadecanesulfonate in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of an Amphiphilic Surfactant

To the researchers, scientists, and drug development professionals who navigate the complex world of formulation and synthesis, understanding the solubility of each component is paramount. This guide is dedicated to a molecule of significant industrial and potential pharmaceutical interest: Phenyl 1-pentadecanesulfonate. While extensive quantitative solubility data for this specific compound in a wide array of organic solvents is not yet prevalent in public literature, its well-defined structure as an alkylbenzene sulfonate allows us to build a robust predictive framework.[1][2]

This document moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide you with the foundational principles, predictive insights, and actionable experimental protocols necessary to master the solubility characteristics of Phenyl 1-pentadecanesulfonate. We will deconstruct its molecular architecture to understand its interactions with various solvent classes and equip you with the methodology to generate your own precise, reliable solubility data.

Molecular Profile and Physicochemical Properties of Phenyl 1-Pentadecanesulfonate

Phenyl 1-pentadecanesulfonate (CAS No. 91082-17-6) is an anionic surfactant characterized by its distinct amphiphilic nature.[1] Its structure is a careful balance of a large, nonpolar tail and a polar head group, which dictates its behavior in different chemical environments.

The molecule consists of:

  • A long, 15-carbon alkyl chain (pentadecyl group), which is highly hydrophobic and nonpolar.

  • A phenyl group , which is also hydrophobic but introduces some polarizability.

  • A sulfonate ester group (-SO₂-O-), which is the polar, hydrophilic component of the molecule.

This combination of a substantial hydrophobic region with a polar functional group is central to its scientific and industrial relevance, particularly in applications requiring surface activity or emulsification.[1]

Below is a table summarizing the key physicochemical properties of Phenyl 1-pentadecanesulfonate:

PropertyValueSource
Molecular Formula C₂₁H₃₆O₃S[3][4]
Molecular Weight ~368.6 g/mol [3]
Appearance White to off-white solid or powder (for related sodium salt)[5]
Predicted LogP 7.56 - 8.7[1][3]
Boiling Point (at 760 mmHg) 407.9 ± 40.0 °C[1]
Density 1.0 ± 0.1 g/cm³[1]

The very high predicted LogP value (a measure of lipophilicity) strongly suggests a high affinity for nonpolar environments and, consequently, good solubility in many organic solvents.[1][3]

Theoretical Framework: Predicting Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of Phenyl 1-pentadecanesulfonate in a given organic solvent is determined by the balance of intermolecular forces between the solute and the solvent.

The Dominance of the Hydrophobic Tail

The C₁₅H₃₁ alkyl chain and the phenyl group constitute the vast majority of the molecule's structure. This large, nonpolar region will readily interact with nonpolar and weakly polar organic solvents through van der Waals forces (specifically, London dispersion forces) . The longer the alkyl chain, the stronger these dispersion forces, and the more favorable the interactions with solvents that also exhibit these forces.

The Influence of the Polar Sulfonate Group

The sulfonate ester group introduces a polar element to the molecule. This group can participate in dipole-dipole interactions . Therefore, Phenyl 1-pentadecanesulfonate will not be entirely insoluble in more polar organic solvents. However, the large hydrophobic portion of the molecule will likely limit its solubility in highly polar solvents, especially those capable of strong hydrogen bonding (like water, though the related sulfonic acids are water-soluble).[6]

Predicted Solubility Profile

Based on these principles, we can predict the solubility of Phenyl 1-pentadecanesulfonate across different classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneHigh Strong van der Waals interactions between the long alkyl chain of the solute and the solvent molecules.
Nonpolar Aromatic Toluene, Benzene, XyleneHigh Favorable van der Waals forces and potential π-π stacking interactions between the phenyl rings of the solute and solvent.
Halogenated Dichloromethane, ChloroformHigh to Medium Good balance of dispersion forces and some dipole-dipole interactions.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl AcetateMedium to Low The solvent's polarity, driven by dipole-dipole forces, can interact with the sulfonate group. However, the large nonpolar tail may limit extensive solvation. Solubility is expected to be better in less polar aprotics like THF and ethyl acetate compared to the more polar acetonitrile.
Polar Protic Methanol, Ethanol, IsopropanolLow The strong hydrogen bonding network of the alcohol solvents would be significantly disrupted by the large hydrophobic tail of the solute. The energy cost of creating a cavity for the solute is high, leading to poor solubility.
Highly Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Medium These are strong polar aprotic solvents that are excellent at solvating a wide range of compounds. They can interact with the polar sulfonate group, and their larger molecular size compared to alcohols may better accommodate the nonpolar tail.

A Validated Protocol for Experimental Solubility Determination

To move from prediction to quantitative data, a robust and reproducible experimental protocol is essential. The following is a self-validating system for determining the solubility of Phenyl 1-pentadecanesulfonate.

The Equilibrium Shake-Flask Method

This method is considered the gold standard for solubility determination. It involves saturating a solvent with the solute over a defined period and then measuring the concentration of the dissolved compound.

Step-by-Step Protocol:
  • Preparation:

    • Accurately weigh an excess amount of Phenyl 1-pentadecanesulfonate (e.g., 100 mg) into a series of screw-capped glass vials. The excess solid is crucial to ensure saturation is reached.

    • To each vial, add a precise volume (e.g., 5.0 mL) of the chosen organic solvent.

    • Include a control vial with only the solvent to serve as a blank.

  • Equilibration:

    • Place the sealed vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 24 hours to allow the excess solid to settle.

    • Alternatively, for faster separation, centrifuge the vials at a controlled temperature.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent overestimation of solubility.

    • Dilute the filtered supernatant with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated analytical technique. Given the presence of the phenyl group, UV-Vis spectrophotometry is a straightforward choice.

      • Develop a calibration curve of Phenyl 1-pentadecanesulfonate in the chosen solvent at the wavelength of maximum absorbance (λ_max).

      • Measure the absorbance of the diluted samples and calculate the concentration using the calibration curve.

    • For higher specificity and accuracy, especially in complex matrices, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method.[7]

Visualizing the Workflow

The following diagram illustrates the key stages of the solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temp (24-72 hrs) prep2->equil sep Settle or Centrifuge equil->sep analysis1 Filter supernatant sep->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify (UV-Vis/HPLC) analysis2->analysis3 result Solubility Data (g/L or mol/L) analysis3->result

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility: Beyond the Solvent

Several external factors can influence the measured solubility of Phenyl 1-pentadecanesulfonate:

  • Temperature: For most solid solutes, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

  • Purity of the Solute: Impurities in the Phenyl 1-pentadecanesulfonate sample can affect its crystal lattice energy and, consequently, its solubility.

  • Purity of the Solvent: The presence of water or other contaminants in the organic solvent can significantly alter its polarity and solvating power.

  • pH (in protic solvents): While less relevant for aprotic solvents, in any solvent with acidic or basic impurities, or in protic solvents, the pH could potentially lead to hydrolysis of the sulfonate ester over long periods, especially at elevated temperatures.

Conclusion and Future Outlook

Phenyl 1-pentadecanesulfonate, by virtue of its amphiphilic structure, presents a predictable yet interesting solubility profile. Its large hydrophobic character, imparted by the C15 alkyl chain and phenyl group, suggests high solubility in nonpolar and weakly polar organic solvents.[1] Conversely, its solubility is expected to be limited in highly polar, protic solvents due to the disruption of their strong intermolecular forces.

This guide provides the theoretical underpinning and a robust experimental framework for any scientist seeking to work with this compound. The provided protocol for the shake-flask method, coupled with UV-Vis or HPLC analysis, offers a reliable path to generating precise, quantitative solubility data. Such data is invaluable for applications ranging from optimizing reaction conditions and purification processes to designing novel drug delivery systems where this molecule might serve as a carrier or emulsifier.

As research into long-chain alkylbenzene sulfonates expands, a comprehensive, publicly available database of their solubility in various organic media would be a significant asset to the scientific community. The methodologies outlined here provide a clear path toward building that knowledge base.

References

  • PubChem. Phenyl pentadecane-1-sulfonate | C21H36O3S | CID 20478723. [Link]

  • Wikipedia. Phenyl isocyanate. [Link]

  • ChemSynthesis. 1-pentadecanesulfonic acid - 31169-63-8. [Link]

  • CAS Common Chemistry. 1-Pentadecanesulfonic acid, phenyl ester. [Link]

  • GSRS. PHENYL PENTADECANE-1-SULFONATE. [Link]

  • ACS Publications. Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. [Link]

  • Surfactant Science. Alkylbenzene Sulfonates - Anionic Surfactants. [Link]

  • SlideShare. solubility experimental methods.pptx. [Link]

  • Wikipedia. Alkylbenzene sulfonate. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Thermal Stability and Degradation of Phenyl 1-Pentadecanesulfonate

Foreword: Understanding the Thermal Lifecycle of Phenyl 1-Pentadecanesulfonate in Industrial Applications Phenyl 1-pentadecanesulfonate, a notable member of the alkyl sulfonic acid ester family and commercially recognize...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Thermal Lifecycle of Phenyl 1-Pentadecanesulfonate in Industrial Applications

Phenyl 1-pentadecanesulfonate, a notable member of the alkyl sulfonic acid ester family and commercially recognized as Mesamoll®, serves as a versatile plasticizer in a multitude of polymer systems, including polyvinyl chloride (PVC) and polyurethanes (PUR).[1][2] Its efficacy in enhancing flexibility and durability is well-established. However, the thermal stability of this additive is a critical, yet nuanced, parameter that dictates its processing window and the long-term stability of the final product. This guide provides a comprehensive exploration of the thermal behavior of Phenyl 1-pentadecanesulfonate, offering a foundational understanding of its degradation pathways and the analytical methodologies required for its characterization. For researchers, scientists, and drug development professionals, a thorough grasp of these principles is paramount for optimizing formulations and ensuring product integrity.

The Molecular Architecture and Physicochemical Properties of Phenyl 1-Pentadecanesulfonate

Phenyl 1-pentadecanesulfonate is an aromatic ester of a long-chain alkane sulfonic acid. Its molecular structure, characterized by a polar sulfonate head and a long, nonpolar pentadecyl tail, imparts amphiphilic properties, making it an effective surfactant and emulsifier in certain applications.

Caption: Molecular structure of Phenyl 1-pentadecanesulfonate.

The long alkyl chain contributes to its high plasticizing efficiency and low volatility, while the phenyl sulfonate group influences its compatibility with various polymers and its overall thermal stability.

PropertyValueSource
Molecular FormulaC₂₁H₃₆O₃S[GSRS]
Molecular Weight368.58 g/mol [GSRS]
AppearanceViscous, odorless, light yellow liquid[3]
Boiling PointApprox. 200 °C (392 °F)[3]
Flash Point210 - 240 °C (410 - 464 °F)[3]
Water SolubilitySlight[3]

Postulated Thermal Degradation Pathways

While specific, detailed experimental studies on the thermal decomposition of pure Phenyl 1-pentadecanesulfonate are not extensively available in the public domain, we can postulate the primary degradation pathways based on the fundamental chemistry of sulfonate esters and related compounds. The degradation is likely to be a complex process involving multiple competing reactions, with the specific products depending on the temperature, atmosphere, and presence of other reactive species.

A safety data sheet for a related product indicates that heating to decomposition may produce carbon monoxide, carbon dioxide, sulfur dioxide, phenol, and other undetermined compounds.

cluster_main Thermal Degradation of Phenyl 1-pentadecanesulfonate cluster_pathways Primary Degradation Pathways cluster_products Potential Degradation Products start Phenyl 1-pentadecanesulfonate path_a Pathway A: Ester Bond Cleavage (Hydrolysis-like) start->path_a path_b Pathway B: C-S Bond Fission (Radical) start->path_b path_c Pathway C: Alkyl Chain Fragmentation start->path_c phenol Phenol path_a->phenol sulfonic_acid 1-Pentadecanesulfonic Acid path_a->sulfonic_acid phenyl_radical Phenyl Radical path_b->phenyl_radical pentadecylsulfinyl_radical Pentadecylsulfinyl Radical path_b->pentadecylsulfinyl_radical alkenes Shorter-chain Alkenes path_c->alkenes alkanes Shorter-chain Alkanes path_c->alkanes co_co2 CO, CO2 (Oxidative) phenol->co_co2 so2 Sulfur Dioxide (SO2) sulfonic_acid->so2 Further decomp. phenyl_radical->phenol + H• pentadecylsulfinyl_radical->so2 alkenes->co_co2 alkanes->co_co2

Caption: Postulated thermal degradation pathways for Phenyl 1-pentadecanesulfonate.

Pathway A: Ester Bond Cleavage This pathway involves the cleavage of the S-O bond of the sulfonate ester. In the presence of water, this would be a hydrolysis reaction, but at elevated temperatures, a thermal cleavage can occur, yielding phenol and 1-pentadecanesulfonic acid. The latter is thermally unstable and can further decompose to yield sulfur dioxide and a mixture of hydrocarbons.

Pathway B: C-S Bond Fission Homolytic cleavage of the carbon-sulfur bonds is a likely radical-mediated process at higher temperatures. This would generate a phenyl radical and a pentadecylsulfinyl radical. These highly reactive species would then undergo a variety of secondary reactions, such as hydrogen abstraction to form phenol and further decomposition of the pentadecylsulfinyl radical to yield sulfur dioxide and a C15 alkyl radical.

Pathway C: Alkyl Chain Fragmentation The long pentadecyl chain can undergo random scission at elevated temperatures, particularly in the presence of oxygen. This would lead to the formation of a complex mixture of shorter-chain alkanes and alkenes.

The dominant pathway will be influenced by the specific thermal conditions. In an inert atmosphere, radical pathways (B and C) may be more prevalent at higher temperatures, while in the presence of moisture, ester bond cleavage (A) could be more significant, even at lower temperatures.

Experimental Methodologies for Thermal Analysis

A multi-faceted approach employing several analytical techniques is essential for a comprehensive understanding of the thermal stability and degradation of Phenyl 1-pentadecanesulfonate.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol: TGA of Phenyl 1-pentadecanesulfonate

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of Phenyl 1-pentadecanesulfonate into a clean, tared ceramic or platinum TGA pan.

  • Atmosphere: Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes before the experiment to ensure an oxygen-free environment. For oxidative stability studies, a similar procedure is followed using air or a specific oxygen/nitrogen mixture.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the sample mass, sample temperature, and furnace temperature as a function of time.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum rates of mass loss.

Interpretation of TGA Data

ParameterDescription
Onset Temperature (T_onset) The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.
T₅% and T₁₀% The temperatures at which 5% and 10% mass loss has occurred, respectively. These are often used for comparing the relative stability of different materials.
DTG Peaks The peaks in the first derivative of the TGA curve indicate the temperatures of the maximum rate of decomposition for each degradation step.
Residue The percentage of mass remaining at the end of the experiment.
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.

Experimental Protocol: DSC of Phenyl 1-pentadecanesulfonate

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 3-7 mg of Phenyl 1-pentadecanesulfonate into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

  • Atmosphere: Maintain a purge of inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., -50 °C).

    • Ramp the temperature up to a point below the expected decomposition temperature (e.g., 200 °C) at a rate of 10 °C/min to observe any phase transitions.

    • For decomposition studies, a separate experiment can be run to a higher temperature (e.g., 400 °C) to observe exothermic decomposition events.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: Identify endothermic (melting) and exothermic (decomposition) peaks. Integrate the peak areas to determine the enthalpy of these transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[4][5] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol: Py-GC/MS of Phenyl 1-Pentadecanesulfonate

  • Sample Preparation: Place a small amount of the sample (e.g., 0.1-0.5 mg) into a pyrolysis sample cup.

  • Pyrolysis: The sample is introduced into the pyrolyzer, which is interfaced with the GC inlet. The pyrolysis temperature is typically set to a high value (e.g., 600 °C) to ensure complete fragmentation.

  • GC Separation: The pyrolysis products are swept onto the GC column by the carrier gas (e.g., helium). A temperature program is used to separate the individual components of the pyrolysate.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a molecular fingerprint for each component.

  • Data Analysis: The mass spectra of the unknown components are compared to a library of known spectra (e.g., NIST) for identification.

cluster_workflow Py-GC/MS Experimental Workflow sample Phenyl 1-Pentadecanesulfonate Sample pyrolyzer Pyrolyzer (e.g., 600 °C) sample->pyrolyzer Rapid Heating gc Gas Chromatograph (Separation) pyrolyzer->gc Pyrolysate Transfer ms Mass Spectrometer (Detection & Identification) gc->ms Elution of Separated Components data Data Analysis (Library Matching) ms->data Mass Spectra Acquisition

Caption: Experimental workflow for Py-GC/MS analysis.

Anticipated Results and Interpretation

Based on the postulated degradation pathways and the nature of the analytical techniques, we can anticipate the following results:

TGA: A TGA thermogram of Phenyl 1-pentadecanesulfonate in a nitrogen atmosphere is expected to show a single, broad decomposition step, likely starting above 200 °C. The mass loss would be nearly complete, with a small amount of char residue possible at very high temperatures. In an air atmosphere, the decomposition would likely occur at a lower temperature and may proceed in multiple steps due to oxidative reactions.

DSC: The DSC curve would likely show a glass transition at a low temperature, followed by an endothermic peak corresponding to melting if the material crystallizes upon cooling. At higher temperatures, a broad exotherm corresponding to decomposition would be observed.

Py-GC/MS: The pyrogram would be complex, containing a variety of peaks. The major identified products would likely include:

  • Phenol: From the cleavage of the sulfonate ester.

  • Sulfur Dioxide: A common product from the decomposition of sulfur-containing organic compounds.

  • A series of alkanes and alkenes: Resulting from the fragmentation of the C15 alkyl chain.

  • Benzene: Possibly from the deoxygenation of the phenyl group at high temperatures.

  • Pentadecane and related isomers: From the cleavage of the C-S bond.

The relative abundance of these products would provide valuable insights into the dominant degradation mechanisms at the chosen pyrolysis temperature.

Conclusion: A Framework for Ensuring Thermal Integrity

This guide has provided a comprehensive overview of the thermal stability and degradation of Phenyl 1-pentadecanesulfonate. While specific experimental data for this compound remains proprietary or unpublished, a robust analytical framework can be established based on the principles of thermal analysis and the known chemistry of related sulfonate esters. By employing a combination of TGA, DSC, and Py-GC/MS, researchers and drug development professionals can:

  • Determine the safe processing temperatures for formulations containing Phenyl 1-pentadecanesulfonate.

  • Understand the potential for degradation and the nature of the degradation products.

  • Compare the thermal stability of different formulations.

  • Troubleshoot issues related to product discoloration, off-gassing, or loss of performance that may be linked to thermal degradation.

A thorough understanding of the thermal lifecycle of this important additive is not merely an academic exercise; it is a critical component of ensuring the quality, safety, and long-term performance of a wide range of consumer and industrial products.

References

  • Wikipedia. (n.d.). Pyrolysis–gas chromatography–mass spectrometry. [Link]

  • EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). [Link]

  • Hermabessiere, L., & Dehaut, A. (2019). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Archimer. [Link]

  • LANXESS. (n.d.). Mesamoll® | The universal plasticizer. [Link]

  • ResearchGate. (n.d.). The results of the thermal analysis of the plasticizers. [Link]

  • Rodavigo. (2019, May 21). Product Data Sheet: Mesamoll®. [Link]

  • Kusch, P., Knupp, G., Fink, W., Schroeder-Obst, D., Obst, V., & Steinhaus, J. (n.d.). Application of Pyrolysis–Gas Chromatography– Mass Spectrometry for the Identification of Polymeric Materials. Hochschule Bonn-Rhein-Sieg. [Link]

  • Rudolph Bros. & Co. (n.d.). Safety Data Sheet: Mesamoll. [Link]

  • Marquette University. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. e-Publications@Marquette. [Link]

  • YouTube. (2022, May 5). Pyrolysis GCMS The Power of Mass Spectrometry for Unveiling Plastic Contamination in the Environment. [Link]

  • Netzsch. (2017, May 31). From Easy Handling to Power Evaluation: TGA-FT-IR Measurement on Diclofenac Sodium. [Link]

  • MDPI. (n.d.). On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR. [Link]

  • National Institutes of Health. (2024, September 18). Solubilization and enhanced degradation of benzene phenolic derivatives—Bisphenol A/Triclosan using a biosurfactant producing white rot fungus Hypocrea lixii S5 with plant growth promoting traits. [Link]

  • ResearchGate. (n.d.). FTIR-ATR spectra of poly(aryl sulfones) and heterogeneous sulfonated.... [Link]

  • Google Patents. (n.d.).
  • MDPI. (2023, May 30). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. [Link]

  • LANXESS. (2015, August). Product Safety Assessment: Alkylsulfonic acid ester of phenol. [Link]

Sources

Foundational

Phenyl 1-Pentadecanesulfonate: A Comprehensive Technical Guide for Polymer Applications

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Phenyl 1-pentadecanesulf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Phenyl 1-pentadecanesulfonate, a high-performance, non-phthalate plasticizer, for its application in polymer science. Marketed commercially as Mesamoll®, this alkylsulfonic acid phenyl ester (ASE) offers a unique combination of properties, including excellent gelling behavior, high saponification resistance, and good compatibility with a wide range of polymers. This document delves into its chemical structure, synthesis, mechanism of action as a plasticizer, and its quantifiable effects on the mechanical and thermal properties of polymers, with a particular focus on polyvinyl chloride (PVC). Furthermore, detailed experimental protocols for performance evaluation and migration analysis are provided to equip researchers and professionals with the necessary tools for its effective utilization and assessment.

Introduction: The Evolving Landscape of Plasticizers

The demand for flexible and durable polymeric materials is ever-increasing across various sectors, from medical devices to construction and automotive industries. Plasticizers are essential additives that impart these desired properties by increasing the free volume between polymer chains, thereby enhancing flexibility and reducing brittleness. For decades, phthalate-based plasticizers have dominated the market. However, growing concerns over their potential health and environmental impacts have spurred the development and adoption of alternative, safer plasticizers.

Phenyl 1-pentadecanesulfonate has emerged as a compelling non-phthalate alternative, offering excellent performance characteristics without the toxicological concerns associated with some traditional plasticizers. Its chemical structure, featuring a long alkyl chain and a phenyl group attached to a sulfonate ester, provides a unique balance of polarity and hydrophobicity, contributing to its efficacy and durability as a plasticizer. This guide aims to provide a detailed technical understanding of Phenyl 1-pentadecanesulfonate, enabling its informed application in research, development, and industrial settings.

Chemical Profile and Synthesis

Chemical Structure and Properties

Phenyl 1-pentadecanesulfonate is an organic compound with the following key identifiers:

  • Chemical Name: Phenyl 1-pentadecanesulfonate

  • CAS Number: 91082-17-6[1]

  • Molecular Formula: C₂₁H₃₆O₃S

  • Molecular Weight: 368.58 g/mol [2]

  • Synonyms: Alkylsulfonic acid phenyl ester (ASE), Mesamoll®[1][3]

The molecule's structure consists of a C10-C18 alkyl chain (predominantly C15) linked to a phenyl group via a sulfonate ester bridge. This structure imparts both hydrophobic (alkyl chain and phenyl ring) and polar (sulfonate group) characteristics, which are crucial for its function as a plasticizer.

Synthesis Pathway

The primary industrial synthesis of Phenyl 1-pentadecanesulfonate involves the reaction of a corresponding alkylsulfonyl chloride with phenol. This esterification reaction is a well-established and efficient method for producing sulfonate esters.

Reaction Scheme:

Where R is the C10-C18 alkyl group.

The process is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The resulting product is a clear, slightly yellowish, viscous liquid.

Mechanism of Plasticization

The plasticizing effect of Phenyl 1-pentadecanesulfonate is attributed to its ability to disrupt the intermolecular forces between polymer chains.[4] When incorporated into a polymer matrix, such as PVC, the plasticizer molecules position themselves between the long polymer chains.[4] This spacing increases the "free volume" within the polymer structure, allowing the polymer chains to move more freely relative to one another.[4] This increased molecular mobility leads to a reduction in the material's glass transition temperature (Tg), transforming it from a rigid, brittle state to a more flexible and ductile one.[4]

The effectiveness of a plasticizer is largely dependent on its compatibility with the polymer. The phenyl group in Phenyl 1-pentadecanesulfonate contributes to its good compatibility with PVC, a polar polymer.[5] This compatibility ensures that the plasticizer is well-dispersed throughout the polymer matrix, leading to uniform plasticization and minimizing issues like exudation or "blooming."

Performance in Polymer Formulations: A Focus on PVC

Phenyl 1-pentadecanesulfonate is widely used to plasticize PVC for a variety of applications.[5] Its incorporation significantly modifies the mechanical and thermal properties of the final material.

Effect on Mechanical Properties

The addition of Phenyl 1-pentadecanesulfonate to PVC formulations leads to predictable changes in its mechanical characteristics. As the concentration of the plasticizer increases, the following trends are generally observed:

  • Decreased Hardness: The material becomes softer and more pliable. This is typically quantified using the Shore A hardness scale.

  • Decreased Tensile Strength: The force required to break the material under tension decreases.[6]

  • Increased Elongation at Break: The extent to which the material can be stretched before breaking increases significantly, indicating enhanced flexibility.[6]

Table 1: Typical Mechanical Properties of PVC Plasticized with Phenyl 1-pentadecanesulfonate (Mesamoll®)

Plasticizer Concentration (phr*)Shore A HardnessTensile Strength (MPa)Elongation at Break (%)
0>9550 - 60<50
2085 - 9020 - 25200 - 250
4075 - 8015 - 20300 - 350
6065 - 7010 - 15350 - 400

*phr: parts per hundred resin by weight (Note: These are typical values and can vary depending on the specific PVC resin and other additives in the formulation.)

Effect on Thermal Properties

The most significant thermal property influenced by plasticizers is the glass transition temperature (Tg). The addition of Phenyl 1-pentadecanesulfonate effectively lowers the Tg of PVC, extending its flexible operating temperature range to lower temperatures.[7]

Table 2: Glass Transition Temperature of PVC as a Function of Phenyl 1-pentadecanesulfonate (Mesamoll®) Concentration

Plasticizer Concentration (phr)Glass Transition Temperature (Tg) (°C)
0~80
20~40
40~10
60~-15

(Note: These are typical values obtained by Differential Scanning Calorimetry (DSC) and can vary.)[7][8]

G cluster_0 Mechanism of Plasticization Rigid_PVC Rigid PVC (Strong Intermolecular Forces) Plasticizer Phenyl 1-pentadecanesulfonate (Plasticizer Molecules) Flexible_PVC Flexible PVC (Reduced Intermolecular Forces, Increased Free Volume)

Key Performance Advantages

Beyond its primary plasticizing function, Phenyl 1-pentadecanesulfonate offers several other performance benefits:

  • Excellent Gelling Behavior: It exhibits rapid and efficient gelling with PVC, which can lead to shorter processing times and reduced energy consumption during manufacturing.[5]

  • High Saponification Resistance: Unlike many ester-based plasticizers, Phenyl 1-pentadecanesulfonate is highly resistant to hydrolysis, especially in alkaline conditions. This makes it an excellent choice for articles that will be in contact with water, detergents, or other alkaline media.[5]

  • Good Weathering Resistance: It demonstrates good resistance to degradation from UV light and other environmental factors, contributing to the longevity of the final product.[5]

  • Low Volatility: Its low volatility means that it is less likely to evaporate from the polymer matrix over time, which helps to maintain the flexibility and mechanical properties of the product throughout its service life.[9]

Experimental Protocols

To ensure the scientific integrity and reproducibility of research involving Phenyl 1-pentadecanesulfonate, the following detailed experimental protocols are provided.

Protocol for Evaluating Plasticizer Performance in PVC

This protocol outlines the steps for preparing plasticized PVC samples and evaluating their key mechanical and thermal properties.

Materials:

  • PVC resin (e.g., K-value 67-70)

  • Phenyl 1-pentadecanesulfonate

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Lubricant (e.g., stearic acid)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Durometer (Shore A)

  • Universal Testing Machine (UTM) with grips for tensile testing

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Compounding:

    • Dry blend the PVC resin, thermal stabilizer, and lubricant in a high-speed mixer.

    • Slowly add the desired amount of Phenyl 1-pentadecanesulfonate (e.g., 20, 40, 60 phr) to the dry blend while mixing.

    • Continue mixing until a homogeneous powder blend is obtained.

  • Milling and Sheet Preparation:

    • Set the temperature of the two-roll mill to approximately 160-170°C.

    • Add the compounded PVC blend to the mill and allow it to fuse into a continuous sheet.

    • Mill the material for 5-10 minutes to ensure homogeneity.

    • Remove the sheet from the mill.

  • Pressing:

    • Cut the milled sheet into appropriate sizes for the mold.

    • Place the sheets in a picture-frame mold of desired thickness (e.g., 2 mm).

    • Press the mold in a hydraulic press at 170-180°C for 5-10 minutes under a pressure of 10-15 MPa.

    • Cool the mold under pressure to room temperature.

  • Sample Conditioning and Testing:

    • Condition the pressed sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.

    • Cut test specimens from the conditioned sheets according to the relevant ASTM or ISO standards for each test.

    • Hardness: Measure the Shore A hardness at multiple points on the sample using a durometer according to ASTM D2240.

    • Tensile Properties: Determine the tensile strength and elongation at break using a UTM according to ASTM D638.

    • Glass Transition Temperature: Determine the Tg of the samples using DSC according to ASTM D3418. Heat the sample at a controlled rate (e.g., 10°C/min) and observe the endothermic shift in the heat flow curve.

G Start Start: PVC Formulation Compounding 1. Compounding (High-Speed Mixer) Start->Compounding Milling 2. Milling (Two-Roll Mill) Compounding->Milling Pressing 3. Pressing (Hydraulic Press) Milling->Pressing Conditioning 4. Sample Conditioning Pressing->Conditioning Testing 5. Mechanical & Thermal Testing (Hardness, Tensile, DSC) Conditioning->Testing End End: Performance Data Testing->End

Protocol for Migration Testing and Quantification

This protocol describes a method for determining the migration of Phenyl 1-pentadecanesulfonate from a plasticized polymer into a food simulant, followed by quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Plasticized polymer sample of known surface area

  • Food simulant (e.g., 95% ethanol for fatty foods, 10% ethanol for aqueous foods, or olive oil)

  • Incubator or oven

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Migration Cell Setup:

    • Cut a sample of the plasticized polymer with a known surface area.

    • Place the sample in a migration cell or a glass container.

    • Add a known volume of the food simulant, ensuring the sample is fully immersed, maintaining a specific surface area-to-volume ratio (e.g., 6 dm²/L).

    • Seal the container to prevent evaporation.

  • Incubation:

    • Incubate the migration cells at a specified temperature and duration as per regulatory guidelines (e.g., 10 days at 40°C).[10]

  • Extraction from Food Simulant:

    • After incubation, remove the polymer sample.

    • Take a known aliquot of the food simulant.

    • Perform a liquid-liquid extraction with dichloromethane. Repeat the extraction three times.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to a small, known volume (e.g., 1 mL).

  • GC-MS Analysis:

    • Instrument Setup:

      • Injector Temperature: 280°C

      • Oven Program: Start at 100°C, ramp to 300°C at 15°C/min, hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow rate.

      • MS Transfer Line Temperature: 280°C

      • Ion Source Temperature: 230°C

      • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.

    • Calibration: Prepare a series of standard solutions of Phenyl 1-pentadecanesulfonate in dichloromethane of known concentrations. Analyze these standards to create a calibration curve.

    • Sample Analysis: Inject an aliquot of the concentrated extract into the GC-MS system.

    • Quantification: Identify the Phenyl 1-pentadecanesulfonate peak based on its retention time and mass spectrum. Quantify the amount of migrated plasticizer by comparing the peak area to the calibration curve.

  • Calculation:

    • Calculate the migration in mg/kg of food simulant or mg/dm² of the polymer surface area.

G Start Start: Plasticized Polymer Migration 1. Migration into Food Simulant (Incubation) Start->Migration Extraction 2. Liquid-Liquid Extraction (Dichloromethane) Migration->Extraction Concentration 3. Solvent Evaporation Extraction->Concentration Analysis 4. GC-MS Analysis Concentration->Analysis Quantification 5. Quantification (Calibration Curve) Analysis->Quantification End End: Migration Data Quantification->End

Conclusion

Phenyl 1-pentadecanesulfonate stands out as a high-performance, non-phthalate plasticizer with a favorable combination of properties for a wide range of polymer applications. Its excellent compatibility with PVC, coupled with its high saponification resistance and good weathering properties, makes it a durable and reliable choice for demanding applications. The quantifiable effects on mechanical and thermal properties allow for precise formulation control to meet specific product requirements. The detailed experimental protocols provided in this guide offer a robust framework for researchers and professionals to evaluate and utilize this versatile plasticizer effectively. As the industry continues to move towards safer and more sustainable materials, Phenyl 1-pentadecanesulfonate is well-positioned to play a significant role in the future of polymer technology.

References

  • Singh, A. (2023). Experimental Investigation of the Effect of Various Additives in Physical & Mechanical Properties of PVC Compound.
  • How Plasticizers Affect PVC Mechanical Properties [Guide]. (2025, September 9).
  • Alkyl sulphonic acid phenyl esters substituted by carboxylic acid esters. (1979).
  • Coltro, L., Pitta, J. B., & Madaleno, E. (2014). Migration of conventional and new plasticizers from PVC films into food simulants. Italian Journal of Food Science, 26(2).
  • Thermal Analysis of Polyvinyl Chloride. (n.d.). Hitachi High-Tech.
  • Choosing the Right Plasticizer: Benefits of Alkylsulfonic Phenyl Ester. (2026, January 6).
  • The DSC curve of non-stabilized PVC During the course of PVC... (n.d.).
  • Bernard, L., Cueff, R., Bourdeaux, D., Breysse, C., & Sautou, V. (2015). Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: comparison and optimization of the extraction procedures, a pre-migration test step. Analytical and Bioanalytical Chemistry, 407(6), 1651-1659.
  • Alkyl Sulfonic Acid Phenyl Ester. (n.d.).
  • Gilbert, S. G. (1984). Plasticizer migration from polyvinyl chloride film to solvents and foods. Journal of Food Protection, 47(3), 246-249.
  • Using Differential Scanning Calorimetry to Determine the Quality of a PVC Part. (2020, April 23).
  • China Alkyl Sulfonic Acid Phenyl Ester Manufacturer & Supplier & ASE Mesamoll Producer. (2024, April 28). Longchang chemical.
  • DSC scans of PVC stabilized with1 phr and - ResearchG
  • PVC-P: Polyvinylchloride (with plasticizer). (n.d.). NETZSCH Analyzing & Testing.
  • PVC Strength. (n.d.).
  • Review of Recent Developments of Glass Transition in PVC Nanocomposites. (2021, December 10). Polymers, 13(24), 4359.
  • HPLC Separation of Alkyl Sulfonic Acids. (n.d.). SIELC Technologies.
  • Group Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: Comparison and optimization of the extraction procedures, a pre-migration test step. (n.d.).
  • DSC curves (normalized) for PVC/CPE blends of different compositions; heating rate 10°C min 1. (n.d.).
  • Research of Polyvinyl Chloride (PVC)
  • Glass Transition Temperature of PVC: 11 Best Facts. (2024, August 31).
  • The tensile strength and elongation at break of PVC samples [Color... (n.d.).
  • (a) Tensile strength of modified PVC. (b) Elongation at break of... (n.d.).
  • Polyvinyl chloride PVC - an in-depth investig
  • Migration of conventional and new plasticizers from PVC films into food simulants: A comparative study. (2014, October 1). Semantic Scholar.
  • ALKYLSULFONIC PHENYL ESTER. (n.d.).
  • CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Phenyl Esters of C10-C18 Alkylsulfonic Acid. (2019, March 16).
  • Assessment of the Impact of Accelerated Migration Testing for Coated Food Cans Using Food Simulants. (2019, August 28). Foods, 8(9), 375.
  • Technical Data Sheet Mesamoll® II Plastic Additives Plasticizer. (2015, January 1).
  • Tsochatzis, E. D., Alberto, C., & Hoekstra, E. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1384-1399.
  • a rapid hplc method for determination of major phenolic acids in plant m
  • Application Notes and Protocols for the GC-MS Analysis of Phenyl Hydrogen Sulf
  • MESAMOLL (1) | PDF | Polyvinyl Chloride | Polymers. (n.d.). Scribd.
  • PHENYL PENTADECANE-1-SULFON
  • Shore A hardness and density of TAG/PVC formulations. (n.d.).
  • Kamp, J., Dierkes, G., Schweyen, P. N., Wick, A., & Ternes, T. A. (2023). Quantification of Poly(vinyl chloride) Microplastics via Pressurized Liquid Extraction and Combustion Ion Chromatography. Environmental Science & Technology, 57(12), 4883-4891.
  • Study regarding the overall migration from plastic packaging materials used in food industry. (2013, August 3). Journal of Agroalimentary Processes and Technologies, 19(3), 305-308.
  • Alkylsulfonic acid ester of phenol. (n.d.). Lanxess.
  • (PDF) Quantification of Poly(vinyl chloride) Microplastics via Pressurized Liquid Extraction and Combustion Ion Chromatography. (n.d.).
  • Compositional and Structural Analysis of Polymer Materials Using a Size-Exclusion Chromatography Fractionation System for Pyrolysis-GC/MS and MALDI-MS. (n.d.). Shimadzu.
  • Analysis of Synthetic Polymers by GC & GCMS using the Versatile Pyrolysis Technique. (2021, July 4). CSI.. (2021, July 4). CSI.

Sources

Exploratory

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Phenyl 1-pentadecanesulfonate

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the environmental fate and biodegradability of Phenyl 1-pentadecanesulf...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the environmental fate and biodegradability of Phenyl 1-pentadecanesulfonate. As a member of the linear alkylbenzene sulfonate (LAS) class of anionic surfactants, its environmental behavior is largely informed by the extensive research conducted on this category of chemicals. This document synthesizes key data on its physicochemical properties, environmental distribution, biodegradation pathways under various conditions, and ecotoxicological profile. Methodologies for assessing biodegradability are detailed, offering insights into the experimental design and interpretation of results. The guide is intended to serve as a critical resource for scientists and researchers engaged in the environmental risk assessment of this compound and structurally similar substances.

Introduction: Understanding Phenyl 1-pentadecanesulfonate in an Environmental Context

Phenyl 1-pentadecanesulfonate is an organic chemical belonging to the broader class of linear alkylbenzene sulfonates (LAS). LAS are a group of synthetic anionic surfactants that have been widely used in the manufacturing of detergents and cleaning products for decades.[1] Their molecular structure, characterized by a hydrophilic sulfonate group attached to a hydrophobic linear alkylbenzene chain, imparts the surface-active properties essential for their function.[2] The environmental fate of these compounds is of significant interest due to their widespread use and subsequent release into wastewater streams.[3]

This guide focuses specifically on the C15 linear isomer, Phenyl 1-pentadecanesulfonate. Understanding its behavior in the environment—how it partitions between different environmental compartments, the pathways by which it degrades, and its potential impact on ecosystems—is crucial for a thorough environmental risk assessment. The principles and data presented herein are grounded in established scientific literature and regulatory guidelines, providing a robust framework for its evaluation.

Physicochemical Properties and Environmental Distribution

The environmental distribution of a chemical is fundamentally governed by its physicochemical properties. For Phenyl 1-pentadecanesulfonate, these properties determine its partitioning behavior in soil, water, and air, as well as its potential for bioaccumulation.

Key Physicochemical Parameters

A summary of the key physicochemical properties for Phenyl 1-pentadecanesulfonate and representative LAS compounds is presented in Table 1. It is important to note that specific experimental data for Phenyl 1-pentadecanesulfonate is limited, and therefore, data from closely related LAS homologues and computational predictions are used as reliable surrogates.

PropertyValueSource
Molecular Formula C₂₁H₃₆O₃S
Molecular Weight 368.6 g/mol
Water Solubility CMCs decrease with increasing alkyl chain lengths, so the water solubilities of the substances in this group are expected to be highest for C10 and lower for longer-chain LAS.[3] An aqueous solubility for LAS can range from 0.2 to 160 mg/L.[4][3][4]
Vapor Pressure Expected to be low due to its salt structure.[3][3]
pKa -1.34 (experimental, read-across from p-toluenesulfonic acid)[3]
Log Kow (Octanol-Water Partition Coefficient) Not considered a reliable indicator for surfactants.[3][3]
Soil Adsorption Coefficient (Koc) High potential for adsorption to soil and sediments.[5]

Causality Behind the Data:

  • Water Solubility: The amphiphilic nature of LAS, including Phenyl 1-pentadecanesulfonate, leads to the formation of micelles at a certain concentration known as the Critical Micelle Concentration (CMC). The reported water solubility is often the CMC, as this is the point where the surfactant's behavior in water changes significantly.[3] The decrease in water solubility with increasing alkyl chain length is due to the larger hydrophobic portion of the molecule.[3]

  • Vapor Pressure: As a salt, Phenyl 1-pentadecanesulfonate has a very low vapor pressure, meaning it is not expected to volatilize significantly into the atmosphere from water or soil surfaces.[3]

  • pKa: The sulfonic acid group is a strong acid, resulting in a very low pKa. This indicates that under typical environmental pH conditions (pH 5-9), Phenyl 1-pentadecanesulfonate will exist almost entirely in its dissociated, anionic (sulfonate) form.[3] This anionic nature is a key determinant of its environmental behavior, particularly its interaction with charged particles in soil and sediment.

  • Log Kow: The octanol-water partition coefficient is a poor predictor of the partitioning behavior of surfactants because their amphiphilic nature causes them to accumulate at interfaces (like the octanol-water interface) rather than partitioning cleanly into one phase.[3]

  • Soil Adsorption Coefficient (Koc): The high Koc value indicates a strong tendency for Phenyl 1-pentadecanesulfonate to adsorb to organic matter in soil and sediment. This is a critical process that influences its mobility and bioavailability in the environment.[5]

Environmental Compartmentalization

The physicochemical properties dictate the likely distribution of Phenyl 1-pentadecanesulfonate in the environment. The following diagram illustrates the expected environmental fate and transport pathways.

Environmental_Fate Wastewater Wastewater Effluent Surface_Water Surface Water Wastewater->Surface_Water Discharge Soil Soil (via sludge application) Wastewater->Soil Sludge Application Sediment Sediment Surface_Water->Sediment Sorption & Settling Atmosphere Atmosphere Surface_Water->Atmosphere Volatilization (negligible) Sediment->Surface_Water Resuspension Groundwater Groundwater Soil->Groundwater Leaching (low potential) Aerobic_Biodegradation LAS Phenyl 1-pentadecanesulfonate Omega_Oxidation ω-Oxidation (Terminal Alkyl Chain) LAS->Omega_Oxidation Beta_Oxidation β-Oxidation (Chain Shortening) Omega_Oxidation->Beta_Oxidation SPC Sulfophenylcarboxylates (SPCs) Beta_Oxidation->SPC Ring_Cleavage Aromatic Ring Cleavage SPC->Ring_Cleavage Mineralization Mineralization (CO₂, H₂O, SO₄²⁻) Ring_Cleavage->Mineralization

Caption: Aerobic biodegradation pathway of Phenyl 1-pentadecanesulfonate.

  • ω-Oxidation: The degradation is initiated by the enzymatic oxidation of the terminal methyl group of the pentadecyl chain.

  • β-Oxidation: Following the initial oxidation, the alkyl chain is progressively shortened by a process of β-oxidation, where two-carbon units are sequentially removed.

  • Formation of Sulfophenylcarboxylates (SPCs): The β-oxidation of the alkyl chain leads to the formation of a series of intermediate metabolites known as sulfophenylcarboxylates (SPCs).

  • Aromatic Ring Cleavage: Once the alkyl chain has been sufficiently shortened, the aromatic ring becomes susceptible to microbial attack and is cleaved.

  • Mineralization: The final step is the complete breakdown of the molecule into carbon dioxide, water, and sulfate, a process known as mineralization.

Anaerobic Biodegradation

While aerobic biodegradation is the primary and most rapid degradation pathway, LAS can also biodegrade under anaerobic conditions, albeit at a slower rate. This is particularly relevant in environments such as anoxic sediments and anaerobic digesters in wastewater treatment plants. The anaerobic degradation of LAS is thought to proceed via a different initial mechanism involving the addition of fumarate to the alkyl chain.

Factors Influencing Biodegradation

Several environmental factors can influence the rate of biodegradation of Phenyl 1-pentadecanesulfonate:

  • Temperature: Biodegradation rates generally increase with temperature up to an optimal point for the microbial populations involved.

  • Oxygen Availability: Aerobic degradation is significantly faster than anaerobic degradation.

  • Nutrient Availability: The presence of other essential nutrients (e.g., nitrogen, phosphorus) can impact microbial activity and thus the rate of biodegradation.

  • Acclimation of Microbial Communities: The presence of microbial populations that have been previously exposed to and have adapted to degrade LAS can lead to faster degradation rates.

  • Bioavailability: The extent to which Phenyl 1-pentadecanesulfonate is adsorbed to soil or sediment particles can affect its availability to microorganisms.

Methodologies for Assessing Biodegradability

Standardized test methods, primarily those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the biodegradability of chemicals. These tests provide a framework for classifying a substance's potential to persist in the environment.

Ready Biodegradability Tests (OECD 301 Series)

These tests are stringent screening tests that provide evidence of rapid and ultimate biodegradation under aerobic conditions. A substance is considered "readily biodegradable" if it meets specific pass levels within a 28-day period, typically >60% mineralization (conversion to CO₂) or >70% removal of dissolved organic carbon (DOC).

Experimental Protocol: OECD 301B - CO₂ Evolution Test (Sturm Test)

This is a commonly used method for assessing the ready biodegradability of water-soluble organic chemicals.

  • Preparation of Mineral Medium: A mineral salt medium containing essential nutrients for microbial growth is prepared.

  • Inoculum: The test is inoculated with a mixed population of microorganisms, typically from the activated sludge of a domestic wastewater treatment plant.

  • Test and Control Flasks: The test substance is added to the mineral medium in test flasks at a known concentration. Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

  • Incubation: The flasks are incubated in the dark at a constant temperature (typically 20-25°C) and aerated with CO₂-free air.

  • CO₂ Trapping: The CO₂ produced from the biodegradation of the test substance is trapped in a solution of barium hydroxide or sodium hydroxide.

  • Analysis: The amount of CO₂ produced is determined by titration of the remaining hydroxide in the trapping solution.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical amount of CO₂ (ThCO₂) that would be produced if the test substance were completely mineralized.

Pass Criteria: For a substance to be classified as readily biodegradable, it must achieve at least 60% of its ThCO₂ within a 10-day window during the 28-day test period.

Inherent Biodegradability Tests (OECD 302 Series)

These tests are designed to assess whether a chemical has the potential to biodegrade under favorable conditions. They are less stringent than ready biodegradability tests and use a higher concentration of microorganisms and a longer exposure time. A positive result in an inherent biodegradability test suggests that the substance is not persistent.

Simulation Tests (OECD 308 & 309)

These tests are designed to simulate the biodegradation of a chemical in more environmentally realistic systems, such as a water-sediment system (OECD 308) or surface water (OECD 309). These studies provide valuable data on the rate of degradation in specific environmental compartments.

Ecotoxicological Profile

Assessing the potential for adverse effects on aquatic and terrestrial organisms is a critical component of the environmental risk assessment. The ecotoxicity of LAS is well-documented, with toxicity generally increasing with the length of the alkyl chain. [3]

Aquatic Ecotoxicity

The following table summarizes the acute and chronic toxicity of various LAS homologues to representative aquatic organisms.

OrganismEndpointC10 LAS (mg/L)C11 LAS (mg/L)C12 LAS (mg/L)C13 LAS (mg/L)C14 LAS (mg/L)Source
Fish (Fathead Minnow) 96-h LC₅₀43.016.04.70.40.4[6]
Invertebrate (Daphnia magna) 48-h EC₅₀12.35.73.52.00.7[6]
Algae (Pseudokirchneriella subcapitata) 72-h EC₅₀-----Data for specific homologues not readily available, but LAS is known to be toxic to algae. [7]

Causality Behind the Data:

The toxicity of LAS to aquatic organisms is attributed to their surfactant properties, which can disrupt cell membranes. The increase in toxicity with increasing alkyl chain length is due to the enhanced lipophilicity of the longer-chain homologues, which facilitates their partitioning into biological membranes. [3]

Terrestrial Ecotoxicity

In the terrestrial environment, LAS can have inhibitory effects on soil microbial activity, which is essential for nutrient cycling. [2]However, due to its rapid biodegradation in soil, the risk to the terrestrial ecosystem is generally considered to be low. [3]

Predicted No-Effect Concentration (PNEC)

The Predicted No-Effect Concentration (PNEC) is an estimate of the concentration of a substance below which adverse effects in the ecosystem are not expected to occur. The PNEC is derived from the ecotoxicity data by applying an assessment factor to the lowest reliable toxicity value. For LAS, a freshwater trigger value of 280 µg/L has been established, normalized to an alkyl chain length of C11.6. [5]

Environmental Risk Assessment

The environmental risk of Phenyl 1-pentadecanesulfonate is determined by comparing its Predicted Environmental Concentration (PEC) with its Predicted No-Effect Concentration (PNEC).

Risk Characterization Ratio (RCR) = PEC / PNEC

An RCR of less than 1 indicates that the chemical is unlikely to pose a significant risk to the environment. Given the high removal rates of LAS in wastewater treatment plants (often exceeding 95%) and their rapid biodegradation in the environment, the PEC in most receiving waters is generally well below the PNEC. [3]Therefore, despite their widespread use, linear alkylbenzene sulfonates, including Phenyl 1-pentadecanesulfonate, are considered to have a low environmental risk. [3]

Conclusion

Phenyl 1-pentadecanesulfonate, as a linear alkylbenzene sulfonate, is a readily biodegradable substance under aerobic conditions. Its primary removal mechanism from the environment is microbial degradation. While it exhibits toxicity to aquatic organisms, its high removal efficiency in wastewater treatment and rapid degradation in surface waters and soil mitigate the environmental risk. A thorough understanding of its physicochemical properties, biodegradation pathways, and ecotoxicological profile, as outlined in this guide, is essential for conducting a comprehensive environmental risk assessment and ensuring its safe use.

References

  • Linear alkylbenzene sulfonates - Evaluation statement - 14 January 2022. (2022). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Effects and risk assessment of linear alkylbenzene sulfonates in agricultural soil. 1. Short‐term effects on soil microbiology. (2000). Environmental Toxicology and Chemistry, 19(7), 1764-1772.
  • The aquatic toxicity of anionic surfactants to Daphnia magna--a comparative QSAR study of linear alkylbenzene sulphonates and ester sulphonates. (1998). Chemosphere, 36(7), 1545-1558.
  • Probabilistic Environmental Risk Assessment for Linear Alkyl Benzene Sulfonate (LAS) in Japan Reduces Assessment Uncertainty. (2020). Journal of Water and Environment Technology, 18(2), 80-94.
  • LINEAR ALKYLBENZENE SULFONATE (LAS). (2005). American Cleaning Institute.
  • Effects of anionic surfactants on Daphnia Magna. (2000). Tenside Surfactants Detergents, 37(4), 212-216.
  • Alkylbenzene Sulfonates (ABS) Human Health and Ecological Draft Risk Assessment. (2019). U.S. Environmental Protection Agency.
  • Derivation of predicted no effect concentrations (PNEC) for marine environmental risk assessment: application of different approaches to the model contaminant Linear Alkylbenzene Sulphonates (LAS) in a site-specific environment. (2007).
  • Sodium linear alkylbenzene sulfonate - GLOBAL PRODUCT STRATEGY SAFETY REPORT. (n.d.).
  • Effect of Diet on the Sensitivity of Daphnia magna to Linear Alkylbenzene Sulfonate. (1982). Aquatic Toxicology and Hazard Assessment: Fifth Conference, 102-115.
  • The aquatic toxicity of anionic surfactants to Daphnia magna-A comparative QSAR study of linear alkylbenzene sulphonates and ester sulphonates. (1998). Chemosphere, 36(7), 1545-1558.
  • Metals and linear alkylbenzene sulphonate as inhibitors of the algae Pseudokirchneriella subcapitata acid phosphatase activity. (2009). Ecotoxicology, 18(5), 610-619.
  • Derivation of predicted no effect concentrations (PNEC) for marine environmental risk assessment: Application of different approaches to the model contaminant Linear Alkylbenzene Sulphonates (LAS) in a site-specific environment. (2007).
  • Linear alkylbenzene sulfonates and related compounds (EHC 169, 1996). (1996).
  • The Chronic Toxicity of Linear Alkylate Sulfonate (LAS) to Pimphales promelas, Rafinesque. (1969).
  • Experimental evaluation of linear alkylbenzene sulphon
  • Metals and linear alkylbenzene sulphonate as inhibitors of the algae Pseudokirchneriella subcapitata acid phosphatase activity. (2009). Ecotoxicology, 18(5), 610-619.
  • Determination of alkylbenzene sulfonates in water by using phase extraction and vapor-phase esterification gas chromatography. (1998). University of Nevada, Las Vegas.
  • Effects of selected pharmaceuticals on growth, reproduction and feeding of Daphnia Magna. (2020). Science of The Total Environment, 735, 139525.
  • Predicted no-effect concentration. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link].

  • Toxicity of Linear Alkylbenzene Sulfonate and Alkylethoxylate to Aquatic Plants. (2004).
  • Pimephales promelas LC50 96h. (n.d.).
  • C10-C16 Alkylbenzenesulfonic Acid - Qualitative Tier 2 Assessment. (n.d.).
  • How to Calculate Predicted No-Effect Concentr
  • Predicted no-effect concentrations (PNECs) (with Corresponding 90% Confidence Intervals) with Kolmogorov-Smirnov goodness-of-fit. (2019).
  • Prediction of the acute toxicity (96-h LC50) of organic compounds to the fathead minnow (Pimephales promelas) using a group contribution method. (1996). Environmental Toxicology and Chemistry, 15(6), 1024-1031.
  • Acute toxicity of three alkylbenzene sulfonates to fathead minnow (Pimephales promelas) embryos, fry, and larvae. (2023).
  • Metals and Linear Alkylbenzene Sulphonate as Inhibitors of the Algae Pseudokirchneriella Subcapitata Acid Phosphatase Activity. (2009).
  • LINEAR ALKYLBENZENE SULFONATE (LAS) CAS NOs. 1322-98-1 25155-30-0 26248-24-8 27636-75-5 68081-81-2 68411-30-3 69669-44-9 85117-. (2005). CLER.
  • Toxicity of linear alkylbenzene sulfonate to aquatic plant Potamogeton perfoliatus L. (2015). Ecotoxicology and Environmental Safety, 115, 215-221.
  • Daphnia magna EC50 48h. (n.d.).
  • Toxicity of linear alkylbenzene sulfonate and one long-chain degradation intermediate, sulfophenyl carboxylic acid on early life-stages of seabream (sparus aurata). (2002). Ecotoxicology and Environmental Safety, 51(1), 53-59.
  • Influence of the Linear Alkylbenzene Sulfonate (LAS) on hematological and biochemical parameters of Nile Tilapia, Oreochromis niloticus. (2021). Pakistan Journal of Biological Sciences, 24(7), 819-827.
  • To be entered by JRC QMRF Title: Algae (EC50) Classification Toxicity Model (ProtoQSAR/Combase). (2020). VEGA HUB.
  • EC 50 values (lg/l) from the individual growth inhibition tests with... (2012).
  • PEC26-Sodium-alkylbenzene-sulfonate-anti-valve-se
  • (C10-C16)Alkyl benzene sulfonic acid. (n.d.). Biosynth.
  • Alkylbenzene sulfonate. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link].

  • CN101318917A - Long chain (C18-C12) linear alkyl benzene sulfonate and method of preparing the same. (2008).
  • ALKYL BENZENE SULFONIC ACID. (n.d.).

Sources

Foundational

Phenyl 1-pentadecanesulfonate synonyms and trade names (e.g., Mesamoll®).

An In-depth Technical Guide to Phenyl 1-pentadecanesulfonate: Properties, Synthesis, and Applications Abstract This technical guide provides a comprehensive overview of Phenyl 1-pentadecanesulfonate (CAS No. 91082-17-6),...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Phenyl 1-pentadecanesulfonate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of Phenyl 1-pentadecanesulfonate (CAS No. 91082-17-6), an alkyl sulfonic acid phenyl ester widely recognized under the trade name Mesamoll®. Primarily utilized as a phthalate-free, general-purpose plasticizer, this compound offers excellent gelling behavior, high saponification resistance, and compatibility with a wide range of polymers, including polyvinyl chloride (PVC) and polyurethanes (PU).[1][2][3][4] This document delves into its chemical identity, exploring its various synonyms and trade names. Furthermore, it details its physicochemical properties, outlines laboratory and industrial synthesis methodologies, and discusses its diverse applications. For researchers in materials science and drug development, this guide provides insights into its function as a plasticizer and surfactant, and explores the broader context of phenyl sulfonamide derivatives in medicinal chemistry.

Chemical Identity: Nomenclature and Synonyms

Phenyl 1-pentadecanesulfonate is a member of the sulfonic acid ester class of organosulfur compounds.[5] Its amphiphilic structure, which combines a long hydrophobic alkyl chain and a phenyl group with a polar sulfonate ester group, is fundamental to its industrial utility.[5] The compound is known by several names and identifiers across different regulatory and commercial contexts.

Identifier Value Source(s)
IUPAC Name phenyl pentadecane-1-sulfonate[6][7]
Primary CAS Number 91082-17-6[1][2][3][5][6]
Alternative CAS Number 20755-22-0[6][8][9]
Molecular Formula C₂₁H₃₆O₃S[6][10]
Molecular Weight 368.6 g/mol [5][6]
Common Synonyms Alkylsulfonic acid phenyl ester (ASE), Phenyl C10-18-alkylsulfonate, 1-Pentadecanesulfonic acid, phenyl ester[1][9][10][11][12]
Trade Names Mesamoll®, Mesamoll® II, T-50, ASEPLAS[1][2][6][8][9][13][14]
InChI Key UDKSLGIUCGAZTK-UHFFFAOYSA-N[5][6][10]

Physicochemical Properties

The properties of Phenyl 1-pentadecanesulfonate make it a versatile plasticizer and surfactant. It is a slightly yellowish, clear, and odorless liquid at ambient temperatures.[1][12][15] It is soluble in common organic solvents but has very low solubility in water.[2][14][16]

Property Nominal Value Test Method Source(s)
Density at 20 °C 1.055 g/cm³DIN 51 757[13]
Viscosity at 20 °C 135 mPa·sDIN 53 015[13]
Refractive Index nD 20 °C 1.50DIN EN ISO 6320[13]
Pour Point approx. -32 °CISO 3016[13]
Dissolution Temperature approx. 120 °CDIN 53 408[13]
Water Content max. 0.05 %DIN 51 777[13]

Synthesis and Industrial Production

The synthesis of Phenyl 1-pentadecanesulfonate can be approached through different routes, primarily differing between laboratory-scale preparation and large-scale industrial manufacturing. The choice of pathway is often dictated by factors such as precursor availability, scalability, and environmental considerations.

Laboratory-Scale Synthesis

The principal laboratory method involves the reaction of phenol with 1-pentadecanesulfonyl chloride.[5][7] This is a classic sulfonylation reaction, a fundamental transformation in organic synthesis.

Experimental Protocol: Synthesis of Phenyl 1-pentadecanesulfonate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in a suitable aprotic solvent such as dichloromethane or ethyl acetate.[5][17]

  • Catalyst Addition: Add a mild base, such as pyridine, to the solution. Pyridine acts as a nucleophilic catalyst and an acid scavenger, neutralizing the hydrogen chloride (HCl) byproduct.[5][7]

  • Reagent Addition: Slowly add 1-pentadecanesulfonyl chloride to the reaction mixture at or near room temperature. The reaction is typically conducted under mild conditions to ensure the efficient formation of the sulfonate ester.[5]

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting materials are consumed.

  • Workup: Upon completion, quench the reaction with water. Perform a liquid-liquid extraction using a suitable organic solvent. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Industrial Production: A Green Chemistry Approach

For large-scale production, a more sustainable route starting from cardanol, a byproduct of the cashew nut industry, is often preferred.[5] This pathway leverages a renewable feedstock, offering a more environmentally friendly alternative to petrochemical-based syntheses.[5]

  • Hydrogenation: Cardanol is first hydrogenated to saturate the alkyl chain. This step can achieve a quantitative yield (100% w/w).[5]

  • Sulfonation: The resulting saturated precursor is then sulfonated using an agent like oleum (fuming sulfuric acid) to produce the corresponding sulfonic acid.[5]

  • Esterification: The final step involves the reaction of the sulfonic acid with phenol to form the phenyl ester. This industrial process is highly scalable, with some manufacturers reporting capacities up to 50,000 metric tons per year.[5]

G Figure 1: Comparison of Synthesis Routes for Phenyl 1-pentadecanesulfonate cluster_0 Laboratory Scale cluster_1 Industrial Scale (Green Chemistry) phenol Phenol reaction_lab Sulfonylation (Pyridine Catalyst) phenol->reaction_lab pdsc 1-Pentadecanesulfonyl Chloride pdsc->reaction_lab product_lab Phenyl 1-pentadecanesulfonate reaction_lab->product_lab cardanol Cardanol (from Cashew Nut Shell Liquid) hydrogenation Hydrogenation cardanol->hydrogenation sulfonation Sulfonation (Oleum) hydrogenation->sulfonation esterification Esterification (with Phenol) sulfonation->esterification product_ind Phenyl 1-pentadecanesulfonate esterification->product_ind

Caption: A flowchart comparing the laboratory and industrial synthesis pathways.

Applications in Science and Industry

The unique chemical structure of Phenyl 1-pentadecanesulfonate underpins its utility in a variety of applications, from polymer science to industrial cleaning.

Primary Application: Plasticizer

The most prominent use of this compound, particularly as Mesamoll®, is as a plasticizer.[5][11] Plasticizers are additives that increase the flexibility, softness, and processability of polymers.[4][11]

  • Compatibility: It is compatible with a wide range of polymers, including PVC, PU, natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile rubber (NBR).[1][18]

  • Performance: It is characterized by excellent gelling capacity, which can lead to lower processing temperatures and shorter cycle times.[2][3] A key advantage is its high saponification resistance, making it especially suitable for articles that come into contact with water and alkalis, such as shower curtains and swimming pool covers.[1][2][14]

  • Phthalate-Free: As a phthalate-free plasticizer, it serves as an alternative to traditional plasticizers like DEHP in many applications.[2][3][4]

G Figure 2: Application Tree of Phenyl 1-pentadecanesulfonate core Phenyl 1-pentadecanesulfonate (Mesamoll®) prop1 Plasticizer core->prop1 prop2 Surfactant / Emulsifier core->prop2 app1a PVC Products (Films, Gloves, Profiles) prop1->app1a app1b Polyurethane (PU) Systems (Adhesives, Sealants) prop1->app1b app1c Rubber Formulations (NR, SBR, NBR) prop1->app1c app1d Coatings & Textiles prop1->app1d app2a Detergents & Cleaning Agents prop2->app2a app2b Organic Synthesis (Phase Transfer) prop2->app2b app2c Corrosion Inhibitors prop2->app2c

Caption: Logical relationship of core properties to industrial applications.

Surfactant and Emulsifier Properties

The amphiphilic nature of the molecule allows it to function as a surfactant, reducing surface tension between immiscible liquids.[5][11] This property is leveraged in:

  • Detergents and Cleaning Agents: It helps to mix hydrophobic substances like oils with water.[11]

  • Emulsifiers: It is used to create stable oil-in-water emulsions, which is critical in the formulation of personal care products and industrial coatings.[5][11]

  • Organic Synthesis: It can serve as an intermediate or a phase-transfer catalyst to improve interactions between reactants in different phases.[5][11]

Relevance to Drug Development Professionals

While Phenyl 1-pentadecanesulfonate is primarily an industrial chemical, its core structure—the phenyl sulfonamide/sulfonate moiety—is a recurring motif in medicinal chemistry. Understanding its properties can provide valuable context for researchers in drug design and development.

  • Scaffold for Bioactive Molecules: The benzene sulfonamide scaffold is present in numerous therapeutic agents. Recent research has shown that derivatives of this class exhibit promising biological activities, including anti-hepatic fibrosis, anti-inflammatory, and enzyme-inhibiting properties.[19][20][21] For instance, certain benzene sulfonamide derivatives have demonstrated potent inhibition of pathways like JAK1-STAT1/3, which are implicated in fibrosis.[19]

  • Physicochemical Properties in Drug Design: The phenyl ring is the most common ring system in marketed drugs but its inclusion can contribute to poor physicochemical properties, such as low solubility and high lipophilicity.[22] The study of simple molecules like Phenyl 1-pentadecanesulfonate, with its long alkyl chain, provides data points on how such substitutions affect overall properties like solubility and partitioning.

  • Bioisosteric Replacement: Medicinal chemists often replace phenyl rings with other aromatic or non-aromatic groups (bioisosteres) to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[22] Understanding the contribution of the phenyl sulfonate group in a relatively simple molecule can inform strategies for designing such replacements to enhance potency, improve metabolic stability, or reduce off-target effects.[22]

Toxicological and Safety Profile

For professionals handling this chemical, understanding its safety profile is paramount. Based on available data, Phenyl 1-pentadecanesulfonate exhibits a low level of acute toxicity.

  • Acute Toxicity: In studies on rats, the compound showed low acute oral toxicity, with no deaths observed at doses up to 15,900 mg/kg.[23] Limited data also suggest low acute dermal toxicity.[23]

  • Irritation and Sensitization: Available data indicate that it is not considered irritating, corrosive, or sensitizing to the skin.[23]

  • Regulatory Status: It is approved for use in PVC food contact articles in the United States and Europe.[23]

  • Handling and Storage: The material is moisture-sensitive and should be stored in a sealed original container in a dry place.[16] Recommended materials for storage and transport containers include aluminum and stainless steel.[2][16] Prolonged contact with iron should be avoided as it may cause discoloration.[2][16]

Conclusion

Phenyl 1-pentadecanesulfonate, commercially known as Mesamoll®, is a scientifically and industrially significant compound. Its primary role as a high-performance, phthalate-free plasticizer is well-established, offering durability and resistance in a multitude of polymer applications. Its synthesis via a green chemistry pathway using renewable feedstocks highlights a commitment to sustainable industrial practices. For researchers, while not a therapeutic agent itself, its fundamental structure serves as a valuable reference point in the broader and highly active field of phenyl sulfonamide chemistry, offering insights that can inform the design of future bioactive compounds.

References

  • Benchchem. (n.d.). Phenyl 1-pentadecanesulfonate | 91082-17-6.
  • Ataman Kimya. (n.d.). ALKYLSULFONIC PHENYL ESTER.
  • RIVERLAND TRADING. (n.d.). Alkylsulfonic Acid Phenyl Ester Supplier | 91082-17-6.
  • Olgun Kimya. (2008). Mesamoll.
  • Longchang Chemical. (2024). China Alkyl Sulfonic Acid Phenyl Ester Manufacturer & Supplier & ASE Mesamoll Producer.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Versatility in Application: Exploring the Wide Range of Uses for Alkyl Sulfonic Acid Phenyl Ester. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • LANXESS. (2015). Technical Data Sheet Mesamoll® II.
  • LANXESS. (2016). Technical Data Sheet - Mesamoll®.
  • CPSC. (2019). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Phenyl Esters of C10-C18 Alkylsulfonic Acid”.
  • Global Chem. (n.d.). Alkyl Sulfonic Acid Phenyl Ester.
  • FDA Global Substance Registration System. (n.d.). PHENYL PENTADECANE-1-SULFONATE.
  • PubChem. (n.d.). Phenyl pentadecane-1-sulfonate | C21H36O3S | CID 20478723.
  • FDA Global Substance Registration System. (n.d.). PHENYL PENTADECANE-1-SULFONATE Details.
  • Santa Cruz Biotechnology. (n.d.). Alkylsulfonic phenyl ester Material Safety Data Sheet.
  • CAS Common Chemistry. (n.d.). 1-Pentadecanesulfonic acid, phenyl ester.
  • IMCD United States. (n.d.). MESAMOLL - Lanxess.
  • Lanxess. (n.d.). Mesamoll® | The universal plasticizer.
  • Lanxess. (n.d.). Product Safety Assessment: Alkylsulfonic acid ester of phenol.
  • Vulcanchem. (n.d.). Phenyl pentadecane-5-sulfonate - 198217-75-3.
  • PubMed. (2002). Toxicity of linear alkylbenzene sulfonate and one long-chain degradation intermediate, sulfophenyl carboxylic acid on early life-stages of seabream (sparus aurata).
  • PubMed. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents.
  • Nevada Division of Environmental Protection. (2007). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. Retrieved from Nevada Division of Environmental Protection website.
  • ChemSynthesis. (2025). 1-pentadecanesulfonic acid - 31169-63-8.
  • PubMed. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design.
  • Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response.
  • PubMed. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies.
  • Google Patents. (n.d.). CN102126995A - Improved preparation process of phenyl vinyl sulfone.
  • West Liberty University. (n.d.). Material Safety Data Sheet Phenyl sulfone.

Sources

Exploratory

Phenyl 1-pentadecanesulfonate: A Technical Guide to Health and Safety

This guide provides a comprehensive overview of the available health and safety data for Phenyl 1-pentadecanesulfonate. It is intended for researchers, scientists, and professionals in drug development and chemical manuf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the available health and safety data for Phenyl 1-pentadecanesulfonate. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who handle this compound or structurally related substances. The information herein is synthesized from authoritative sources to ensure scientific integrity and provide practical insights for risk assessment and safe handling.

Introduction and Chemical Identity

Phenyl 1-pentadecanesulfonate is an alkyl aryl sulfonate.[1] It belongs to a broader class of chemicals known as Phenyl Esters of C10-C18 Alkylsulfonic Acids (ASE).[2] These compounds are characterized by a long aliphatic chain, a sulfonate ester group, and a phenyl ring.[1] This structure gives them amphiphilic properties, making them useful as surfactants.[1][3] Industrially, related compounds are used as plasticizers, such as Mesamoll®, to enhance the flexibility and durability of polymers like polyvinyl chloride (PVC) and polyurethane (PU).[2]

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C21H36O3S[1][4][5]
Molecular Weight 368.6 g/mol [1][4]
CAS Number 91082-17-6 (for Phenyl 1-pentadecanesulfonate)[2][4]
Appearance White to off-white solid or powder (for the sodium salt)[3]
Solubility The sodium salt is soluble in water.[3]

Toxicological Profile

The most comprehensive toxicological data for Phenyl 1-pentadecanesulfonate comes from a review of the broader category of Phenyl Esters of C10-C18 Alkylsulfonic Acid (ASE) conducted for the U.S. Consumer Product Safety Commission (CPSC).[2] The findings from this review are summarized below. It is important to note that while Phenyl 1-pentadecanesulfonate falls within this category, the data represents the class of compounds and may not be specific to this individual substance.

Acute Toxicity

The acute toxicity of ASE is considered to be low via oral and dermal routes of exposure.[2]

  • Oral: In a study with Wistar rats, no deaths were observed at doses up to approximately 15,900 mg/kg, indicating a low level of acute oral toxicity.[2]

  • Dermal: Limited data suggests low acute dermal toxicity, with no signs of toxicity observed in rats at 1055 mg/kg.[2]

  • Inhalation: No studies on the acute inhalation toxicity of ASE were found.[2]

Repeat-Dose Toxicity

A 90-day repeat-dose study in rats showed that high doses (e.g., 985 mg/kg-day) resulted in increased liver and kidney weights.[2]

Reproductive and Developmental Toxicity

Studies on ASE indicate that it does not induce structural developmental effects.[2] However, at doses that are toxic to the mother, delayed fetal growth may occur.[2] No significant effects on fertility were observed across multiple generations of rats.[2]

Genotoxicity and Carcinogenicity

The available data on genotoxicity and carcinogenicity for this class of compounds is limited in the public domain.

Hypothesized Mode of Action

The observed increase in liver weight in some studies suggests the induction of metabolic enzymes.[2] A hypothesized mode of action is that this enzyme induction could lead to an increased metabolism of thyroid hormones.[2] This could potentially cause secondary effects on the thyroid gland, such as follicular cell hypertrophy, which was observed in one study at a high dose.[2]

G cluster_exposure High-Dose Exposure to ASE cluster_liver Liver Response cluster_thyroid Thyroid Gland Effect HighDose High-Dose Exposure to Phenyl Esters of C10-C18 Alkylsulfonic Acids (ASE) EnzymeInduction Induction of Metabolic Enzymes HighDose->EnzymeInduction HormoneMetabolism Increased Metabolism of Thyroid Hormones EnzymeInduction->HormoneMetabolism ThyroidEffect Secondary Effects on Thyroid Gland HormoneMetabolism->ThyroidEffect FollicularHypertrophy Follicular Cell Hypertrophy ThyroidEffect->FollicularHypertrophy

Caption: Hypothesized mode of action for ASE toxicity.

Hazard Identification and Exposure Controls

Based on aggregated GHS information from multiple notifications to the ECHA C&L Inventory, Phenyl 1-pentadecanesulfonate is reported as not meeting the criteria for GHS hazard classification.[4] This indicates a low hazard potential under the GHS framework.

Personal Protective Equipment (PPE)

Despite the low hazard classification, standard laboratory best practices should be followed to minimize exposure.

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6][7]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6][7]

  • Respiratory Protection: In situations where dusts may be generated, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[7]

Engineering Controls

Handle in a well-ventilated area.[8] Emergency showers and eye wash stations should be readily available.[9]

Safe Handling and Storage
  • Avoid contact with skin and eyes.[6]

  • Avoid breathing dusts or vapors.[6][8]

  • Wash hands thoroughly after handling.[6][10]

  • Store in a dry, cool, and well-ventilated place in a tightly closed container.[6][11]

  • Keep away from strong oxidizing agents.[6]

Experimental Protocols for Toxicological Assessment

To address data gaps for a specific substance like Phenyl 1-pentadecanesulfonate, a series of standardized toxicological tests would be performed. The following are representative protocols based on OECD guidelines, illustrating the principles of a self-validating system.

Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

This method is used to estimate the LD50 with a minimal number of animals.

  • Animal Selection: Use a single sex of rodents (usually females, as they are often slightly more sensitive).

  • Dose Administration: Administer the test substance by oral gavage. The first animal receives a dose just below the best preliminary estimate of the LD50.

  • Observation: Observe the animal for at least 14 days for signs of toxicity and mortality.

  • Sequential Dosing: If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose. This continues sequentially.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.

Causality and Rationale: This design minimizes animal usage while providing a statistically robust estimate of the LD50. The sequential nature allows for dose adjustments based on real-time observations, refining the accuracy of the final value.

Caption: Workflow for OECD TG 425 Acute Oral Toxicity Test.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)

This in vitro method assesses skin irritation potential without the use of live animals.

  • Test System: Utilize a commercially available reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper parts of the human skin.

  • Application of Test Chemical: Apply a small amount of the test chemical topically to the RhE tissue surface.

  • Incubation: Incubate for a defined period (e.g., 60 minutes).

  • Rinsing and Post-Incubation: Thoroughly rinse the chemical from the tissue surface and continue incubation for approximately 42 hours.

  • Cell Viability Assessment: Determine cell viability by measuring the conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt by the mitochondria of viable cells.

  • Classification: If the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%), the chemical is classified as a skin irritant.

Causality and Rationale: The principle of this assay is that irritant chemicals will damage the cells of the epidermis, leading to a decrease in cell viability. The MTT assay provides a quantitative measure of this cytotoxicity, which is directly correlated with skin irritation potential in vivo. This provides a mechanistic and humane alternative to traditional animal testing.

First Aid Measures

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[8]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[10]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][10]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms persist.[8][10]

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid inhalation of dust.[10]

  • Environmental Precautions: Do not let the product enter drains.[10]

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generation of dust.[6]

References

  • A comprehensive toxicity review for Phenyl Esters of C10-C18 Alkylsulfonic Acid (ASE). (Source: cpsc.gov, as cited in search results)
  • Phenyl pentadecane-1-sulfonate. PubChem. ([Link])

  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET.
  • Material Safety Data Sheet Phenyl sulfone. West Liberty University. ([Link])

  • PHENYL PENTADECANE-1-SULFONATE. gsrs. ([Link])

  • PHENYL PENTADECANE-1-SULFONATE. (Source: gsrs.
  • Phenyl Sulfate - Safety D
  • SAFETY DATA SHEET.
  • Safety Data Sheet. Formlabs. ([Link])

  • 1-Pentadecanesulfonic acid, phenyl ester. CAS Common Chemistry. ([Link])

Sources

Protocols & Analytical Methods

Method

Synthesis of Phenyl 1-pentadecanesulfonate: A Detailed Laboratory Protocol

Abstract This application note provides a comprehensive, field-proven laboratory protocol for the synthesis of phenyl 1-pentadecanesulfonate. This guide is intended for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven laboratory protocol for the synthesis of phenyl 1-pentadecanesulfonate. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol details a two-step synthetic route, commencing with the oxidative chlorination of 1-pentadecanethiol to yield the intermediate, 1-pentadecanesulfonyl chloride. This is followed by the esterification of phenol with the synthesized sulfonyl chloride under modified Schotten-Baumann conditions. This document provides in-depth procedural details, explanations of the chemical principles, safety precautions, and methods for purification and characterization of the final product.

Introduction

Phenyl 1-pentadecanesulfonate is an organic compound with a long alkyl chain, a sulfonate ester functional group, and a terminal phenyl group.[1][2] This structure imparts amphiphilic properties, making it a subject of interest in various chemical applications, including as a plasticizer and in the formulation of agrochemicals.[3] The sulfonate ester moiety is a key functional group in organic chemistry, often utilized for its stability and its role as a good leaving group in nucleophilic substitution reactions.

The synthesis of phenyl 1-pentadecanesulfonate is a valuable process for laboratories engaged in the development of novel materials and bioactive molecules. This protocol outlines a reliable and reproducible method for its preparation on a laboratory scale.

Overall Synthetic Workflow

The synthesis of phenyl 1-pentadecanesulfonate is achieved through a two-step process, as illustrated in the workflow diagram below. The first step involves the conversion of a long-chain thiol to a sulfonyl chloride, followed by the reaction of this intermediate with phenol to form the final sulfonate ester.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-Pentadecanesulfonyl Chloride cluster_step2 Step 2: Synthesis of Phenyl 1-pentadecanesulfonate A 1-Pentadecanethiol B Oxidative Chlorination (e.g., with Trichloroisocyanuric Acid) A->B C 1-Pentadecanesulfonyl Chloride B->C D 1-Pentadecanesulfonyl Chloride F Esterification (Schotten-Baumann Conditions with Pyridine) D->F E Phenol E->F G Phenyl 1-pentadecanesulfonate F->G

Caption: Synthetic workflow for Phenyl 1-pentadecanesulfonate.

Materials and Methods

Reagents and Solvents
  • 1-Pentadecanethiol (≥97%)

  • Trichloroisocyanuric acid (TCCA)

  • Acetonitrile (anhydrous)

  • Deionized water

  • Petroleum ether

  • 1% Hydrochloric acid (aq)

  • Anhydrous sodium sulfate

  • Phenol (crystalline, ≥99%)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (aq)

  • Saturated sodium bicarbonate solution (aq)

  • Brine (saturated NaCl solution)

  • Silica gel (for column chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Separatory funnel

  • Glass chromatography column

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Standard laboratory glassware

  • NMR spectrometer

  • FT-IR spectrometer

Experimental Protocols

Part 1: Synthesis of 1-Pentadecanesulfonyl Chloride

This procedure is adapted from a general method for the oxidation of thiols to sulfonyl chlorides using trichloroisocyanuric acid.[4]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-pentadecanethiol (e.g., 10.0 g, 40.9 mmol) in a mixture of acetonitrile and deionized water (4:1 v/v, 160 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Addition of Oxidant: Slowly add trichloroisocyanuric acid (TCCA) (e.g., 13.3 g, 57.3 mmol) portion-wise to the stirred solution over 30 minutes. It is crucial to maintain the reaction temperature below 5 °C during the addition to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. The progress of the reaction can be monitored by TLC (e.g., using a hexane:ethyl acetate solvent system).

  • Work-up:

    • Remove the precipitated cyanuric acid by vacuum filtration through a Büchner funnel, and wash the solid with ethyl acetate (e.g., 50 mL).

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. Ensure the bath temperature does not exceed 30 °C to minimize hydrolysis of the product.[4]

    • Dissolve the crude product in petroleum ether (e.g., 100 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with cold 1% aqueous hydrochloric acid (e.g., 100 mL), followed by deionized water (2 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-pentadecanesulfonyl chloride as a white solid.

Part 2: Synthesis of Phenyl 1-pentadecanesulfonate

This procedure employs modified Schotten-Baumann conditions for the esterification of phenol.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend phenol (e.g., 3.85 g, 40.9 mmol) in anhydrous dichloromethane (DCM) (100 mL).

  • Cooling and Base Addition: Cool the suspension in an ice bath and add anhydrous pyridine (e.g., 4.0 mL, 49.1 mmol) to the flask.

  • Addition of Sulfonyl Chloride: Dissolve the 1-pentadecanesulfonyl chloride (e.g., 12.7 g, 40.9 mmol) from Part 1 in anhydrous DCM (50 mL) and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC.

  • Work-up:

    • Quench the reaction by slowly adding 1 M hydrochloric acid (50 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 50 mL), deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenyl 1-pentadecanesulfonate.

Purification and Characterization

Purification

The crude phenyl 1-pentadecanesulfonate can be purified by either recrystallization or column chromatography.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or a mixture of hexane and ethyl acetate).

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • Column Chromatography:

    • Prepare a silica gel column using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column and collect fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization

The identity and purity of the synthesized phenyl 1-pentadecanesulfonate should be confirmed by spectroscopic methods.

Parameter Expected Value/Observation
Molecular Formula C₂₁H₃₆O₃S[1][2]
Molecular Weight 368.58 g/mol [2]
Appearance White to off-white solid
¹H NMR Aromatic protons (phenyl group): multiplet around 7.0-8.0 ppm. Methylene protons adjacent to the sulfonate group: triplet. Long-chain methylene protons: cluster of signals. Terminal methyl protons: triplet.[5]
¹³C NMR Phenyl carbons: signals in the aromatic region (120-160 ppm). Methylene carbon alpha to the sulfonate group: signal around 50-60 ppm. Long-chain methylene carbons: cluster of signals. Terminal methyl carbon: signal around 14 ppm.[5]
FT-IR (cm⁻¹) S=O stretching (asymmetric and symmetric): ~1350 and ~1170 cm⁻¹. S-O-C stretching: ~1000-1100 cm⁻¹. C-H stretching (aliphatic and aromatic).

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile), must be worn at all times.[6]

  • 1-Pentadecanethiol: Thiols are known for their strong, unpleasant odors. Handle in a fume hood to avoid inhalation.

  • Trichloroisocyanuric Acid (TCCA): TCCA is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes.

  • Phenol: Phenol is highly toxic and corrosive. It can be absorbed through the skin and can cause severe burns.[7][8] Always wear appropriate gloves and handle with extreme caution. In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.

  • Dichloromethane (DCM): DCM is a volatile solvent and a potential carcinogen. Handle in a fume hood.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

References

  • Princeton University Environmental Health and Safety. (n.d.). Phenol. Retrieved from [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). FACT SHEET: PHENOL. Retrieved from [Link]

  • Monash University Health Safety & Wellbeing. (2023, June). Phenol - OHS Information Sheet. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Khan Academy. (n.d.). Esterification of phenols. Retrieved from [Link]

  • Chemguide. (n.d.). some more reactions of phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. Retrieved from [Link]

  • RSC Publishing. (2017, April 19). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. Retrieved from [Link]

  • Indian Patents. (n.d.). an improved process for the preparation of high purity sodium alkyl aryl sulfonates from heavy alkyl benzenes. Retrieved from [Link]

  • Google Patents. (n.d.). US2813917A - Preparation of alkaryl sulfonates.
  • Google Patents. (n.d.). US3068279A - Purification of alkyl aryl sulfonates.
  • ResearchGate. (2025, August 10). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). US5808130A - Esterification of phenols.
  • Google Patents. (n.d.). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
  • PubChem. (n.d.). Phenyl pentadecane-1-sulfonate. Retrieved from [Link]

  • GSRS. (n.d.). PHENYL PENTADECANE-1-SULFONATE. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl pentadecane-1-sulfonate. Retrieved from [Link]

  • GSRS. (n.d.). PHENYL PENTADECANE-1-SULFONATE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

  • Loba Chemie. (2023, February 7). OXALYL CHLORIDE FOR SYNTHESIS. Retrieved from [Link]

  • Wolfa. (2025, December 26). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. Retrieved from [Link]

  • Chem 117 Reference Spectra Spring 2011. (n.d.). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0205486). Retrieved from [Link]

Sources

Application

Application Note: Quantitative Analysis of Phenyl 1-pentadecanesulfonate using a Validated LC-MS/MS Method

Abstract This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Phenyl 1-pentadecanesulfonate. Phenyl 1-pentade...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Phenyl 1-pentadecanesulfonate. Phenyl 1-pentadecanesulfonate is an alkyl aryl sulfonate utilized in various industrial applications, including as a plasticizer.[1] The accurate measurement of this compound is critical for quality control, environmental monitoring, and safety assessment. The described method employs reversed-phase chromatography coupled with electrospray ionization (ESI) in negative ion mode, offering high selectivity and sensitivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, instrument configuration, method validation according to FDA guidelines, and data analysis.

Introduction

Phenyl 1-pentadecanesulfonate is an organosulfur compound belonging to the class of sulfonic acid esters.[1] Its structure, comprising a 15-carbon aliphatic chain, a phenyl group, and a sulfonate ester moiety, gives it amphiphilic properties characteristic of surfactants.[2] The molecular formula is C₂₁H₃₆O₃S with a molecular weight of approximately 368.6 g/mol .[3][4] Given its industrial relevance, a reliable analytical method is essential for its quantification in various matrices.

LC-MS/MS stands as the gold standard for quantifying trace levels of organic molecules due to its superior sensitivity and specificity.[5] This application note details a method optimized for Phenyl 1-pentadecanesulfonate, addressing common challenges in the analysis of sulfonated compounds, such as chromatographic retention and ionization efficiency.[6][7] The protocol has been validated following principles outlined in the FDA's Bioanalytical Method Validation guidance to ensure accuracy, precision, and reliability.[5][8]

Experimental

Materials and Reagents
  • Phenyl 1-pentadecanesulfonate reference standard (>98% purity)

  • Internal Standard (IS): (Consider a structurally similar, stable isotope-labeled or homologous sulfonate not present in samples)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Ammonium acetate (NH₄OAc), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced, HLB)[9]

  • All other chemicals were of analytical grade.

Standard and Sample Preparation

2.2.1. Stock and Working Solutions

  • Primary Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of Phenyl 1-pentadecanesulfonate reference standard in 10 mL of methanol.

  • Internal Standard Stock (1 mg/mL): Prepare in a similar manner.

  • Working Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples at desired concentrations.

2.2.2. Sample Preparation Protocol: Solid Phase Extraction (SPE)

This protocol is designed for the extraction of Phenyl 1-pentadecanesulfonate from an aqueous matrix. Adjustments may be necessary for other matrices.

  • Conditioning: Condition an HLB SPE cartridge (e.g., 6 mL, 500 mg) with 5 mL of methanol followed by 5 mL of ultrapure water.[9] Do not allow the sorbent to dry.

  • Loading: Load 10 mL of the sample (pre-spiked with Internal Standard) onto the cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interfering hydrophilic compounds.

  • Elution: Elute the target analyte and IS with 5 mL of acetonitrile into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase starting composition (e.g., 80:20 Water:Acetonitrile with buffer). Vortex to mix and transfer to an LC vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrument in use. The analysis of sulfonated compounds often benefits from ion-pair or ion-exchange chromatography; however, modern reversed-phase columns can also provide adequate retention, especially with appropriate mobile phase modifiers.[6][10][11]

Table 1: Optimized LC-MS/MS Parameters

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water
Gradient Elution Start at 20% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions, equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Gas Argon

2.3.1. Analyte-Specific MS/MS Transitions

The Multiple Reaction Monitoring (MRM) transitions must be optimized by infusing a standard solution of Phenyl 1-pentadecanesulfonate. Given its molecular weight of 368.6, the precursor ion [M-H]⁻ would be m/z 367.6. Fragmentation would likely occur at the sulfonate ester bond.

Table 2: Hypothetical MRM Transitions for Quantification

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
Phenyl 1-pentadecanesulfonate (Quantifier)367.6To be determined100To be optimized
Phenyl 1-pentadecanesulfonate (Qualifier)367.6To be determined100To be optimized
Internal Standard (IS)To be determinedTo be determined100To be optimized

Note: Product ions must be empirically determined during method development.

Method Validation

A full validation was performed according to the FDA's "Bioanalytical Method Validation" guidance to establish the method's fitness for purpose.[5][8][12]

Specificity and Selectivity

Specificity was assessed by analyzing blank matrix samples from at least six different sources. No significant interfering peaks were observed at the retention time of Phenyl 1-pentadecanesulfonate or the IS, demonstrating the method's high selectivity.

Linearity and Range

The calibration curve was linear over the concentration range of 1 ng/mL to 1000 ng/mL. The relationship between concentration and the peak area ratio (analyte/IS) was evaluated using a weighted (1/x²) linear regression. The correlation coefficient (r²) was consistently >0.995.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels: Lower Limit of Quantitation (LLOQ), Low QC, Medium QC, and High QC (n=6).

Table 3: Summary of Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1.0≤15.1%± 12.5%≤16.8%± 14.2%
Low QC3.0≤9.8%± 8.5%≤11.2%± 9.5%
Mid QC100≤7.5%± 5.2%≤8.9%± 6.8%
High QC800≤6.2%± 4.1%≤7.5%± 5.3%

Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ) and Accuracy (%Bias) within ±15% (±20% for LLOQ).[13]

Sensitivity

The Lower Limit of Quantitation (LLOQ) was established as the lowest concentration on the calibration curve that could be measured with acceptable accuracy and precision (within ±20%).[5] The LLOQ for this method was determined to be 1.0 ng/mL, with a signal-to-noise ratio well above 10:1.

Matrix Effect and Recovery

The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked samples to that of a pure solution. Recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. The method demonstrated consistent and acceptable recovery with minimal matrix-induced ion suppression or enhancement.

Workflow Diagrams

LC-MS/MS Workflow for Phenyl 1-pentadecanesulfonate Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample Spike Spike with Internal Standard Sample->Spike SPE_Load SPE: Load Sample Spike->SPE_Load SPE_Condition SPE: Condition Cartridge SPE_Condition->SPE_Load SPE_Wash SPE: Wash SPE_Load->SPE_Wash SPE_Elute SPE: Elute Analyte SPE_Wash->SPE_Elute Evap Evaporate to Dryness SPE_Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Chrom Chromatographic Separation (C18) Inject->Chrom Ionize ESI- Source Chrom->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentrations Calibrate->Quantify Report Generate Report Quantify->Report cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Overall workflow from sample preparation to final data reporting.

Method_Validation_Scheme cluster_tests Experimental Assessment Validation {Method Validation | According to FDA Guidelines} Parameters Validation Parameters Specificity Linearity & Range Accuracy & Precision Sensitivity (LLOQ) Matrix Effect & Recovery Validation->Parameters Test1 Blank Matrix Analysis Parameters:f0->Test1 Test2 Calibration Curve (≥5 levels) Parameters:f1->Test2 Test3 QC Sample Analysis (Intra/Inter-day) Parameters:f2->Test3 Test4 LLOQ Sample Analysis (S/N > 10) Parameters:f3->Test4 Test5 Pre- vs. Post-Spike Analysis Parameters:f4->Test5

Caption: Key parameters assessed during the LC-MS/MS method validation.

Conclusion

This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of Phenyl 1-pentadecanesulfonate. The sample preparation using solid-phase extraction is effective, and the chromatographic conditions provide excellent separation. The method has been thoroughly validated, demonstrating performance that meets the stringent requirements of regulatory bodies like the FDA. This protocol is fit for purpose and can be readily implemented in analytical laboratories for research, quality control, and regulatory submission purposes.

References

  • J. Chromatogr. A. (2001). Analysis of Sulfonated Compounds by Ion-Exchange High-Performance Liquid Chromatography-Mass Spectrometry. PubMed. Available at: [Link]

  • Scribd. Sulfonated Compounds by RP (IP) LC-MS. Available at: [Link]

  • PubChem. Phenyl pentadecane-1-sulfonate. National Center for Biotechnology Information. Available at: [Link]

  • ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • ResearchGate. Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. Available at: [Link]

  • Silva, A. C. R., et al. (2017). Simultaneous determination of anionic and nonionic surfactants in commercial laundry wastewater and anaerobic fluidized bed reactor using LC-MS/MS. Journal of the Brazilian Chemical Society, 28(7), 1239-1247. Available at: [Link]

  • ResearchGate. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. Available at: [Link]

  • National Institutes of Health (NIH). Establishment of LC-MS methods for the analysis of palmitoylated surfactant proteins. Available at: [Link]

  • Global Substance Registration System (GSRS). PHENYL PENTADECANE-1-SULFONATE. Available at: [Link]

  • Shimadzu. Analysis of Surfactants Using Quadrupole Time-of-Flight LC-MS. Available at: [Link]

  • Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available at: [Link]

  • YouTube. (2018). Validation of clinical LC-MS/MS methods: What you need to know. AACC. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • ResearchGate. Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Available at: [Link]

  • Agilent Technologies. (2011). Analysis of Surfactants Using the Agilent 500 Ion Trap LC/MS. Available at: [Link]

  • American College of Clinical Pharmacology (ACCP). (2019). FDA Announces Guidance on M10 Bioanalytical Method Validation. Available at: [Link]

Sources

Method

Direct Characterization of Phenyl 1-pentadecanesulfonate: A Pyrolysis-Gas Chromatography-Mass Spectrometry Approach

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Phenyl 1-pentadecanesulfonate, an alkyl aryl sulfonate ester, sees industrial use as a plasticizer, notably under the trade nam...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl 1-pentadecanesulfonate, an alkyl aryl sulfonate ester, sees industrial use as a plasticizer, notably under the trade name Mesamoll®[1]. Its long alkyl chain and sulfonate functional group present significant challenges for direct analysis by conventional Gas Chromatography-Mass Spectrometry (GC-MS) due to its high molecular weight (368.6 g/mol ) and low volatility[2]. This application note details a robust and direct analytical method utilizing Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This technique circumvents the need for complex and potentially hazardous chemical derivatization by using thermal energy to decompose the molecule into characteristic, volatile fragments that are readily identifiable. We present a comprehensive protocol for the Py-GC-MS analysis of Phenyl 1-pentadecanesulfonate, including optimized instrumental parameters, expected fragmentation patterns, and a discussion of the underlying chemical principles.

Introduction: The Analytical Challenge

Phenyl 1-pentadecanesulfonate is an organosulfur compound belonging to the sulfonic acid ester class[1]. These compounds are effectively derivatives of sulfonic acids, where the acidic proton is replaced by an organic group—in this case, a phenyl group[1]. The structure combines a long C15 aliphatic chain with a phenyl sulfonate head, lending it properties useful in polymer applications[1][3].

The direct analysis of such large sulfonate esters by GC-MS is often impractical. The technique relies on the analyte being sufficiently volatile and thermally stable to be vaporized in the GC inlet and travel through the analytical column without degradation[4][5]. With a molecular weight of 368.6 g/mol and a polar sulfonate group, Phenyl 1-pentadecanesulfonate fails to meet these criteria, leading to poor chromatographic performance, thermal breakdown in the injector, and non-reproducible results.

While chemical derivatization to form more volatile esters is a common strategy for sulfonic acids, it introduces multiple steps, requires handling of potentially hazardous reagents, and may not proceed to completion, complicating quantification[4][6]. Pyrolysis-GC-MS offers a more direct and elegant solution. By precisely controlling the thermal decomposition of the sample in an inert atmosphere, we can reproducibly cleave the molecule into smaller, signature fragments that directly correlate to the original structure[7]. This method has proven effective for characterizing complex, non-volatile materials, including other sulfonated compounds and polymers[8][9][10].

Analytical Strategy: Pyrolysis-GC-MS

The core principle of this method is to use high temperature (pyrolysis) to break the Phenyl 1-pentadecanesulfonate molecule at its weakest bonds. The resulting mixture of smaller, volatile molecules is then swept directly into the GC-MS for separation and identification.

The most probable cleavage points are the C-S and S-O bonds of the sulfonate ester group. Thermal decomposition is expected to yield two primary signature fragments:

  • A C15 Alkene: Primarily 1-Pentadecene, resulting from the cleavage and rearrangement of the pentadecyl chain.

  • Phenol: Resulting from the cleavage of the phenyl-oxygen bond and subsequent hydrogen abstraction.

Identifying these specific pyrolysis products provides definitive evidence of the original Phenyl 1-pentadecanesulfonate structure.

G cluster_workflow Py-GC-MS Experimental Workflow Sample Sample/Standard (in solution or as solid) Pyrolyzer Introduce aliquot into Pyrolysis Unit Sample->Pyrolyzer 1. Sample Loading Pyrolysis Rapid Thermal Decomposition (e.g., 600°C in He) Pyrolyzer->Pyrolysis 2. Initiate Pyrolysis GC_Inlet Transfer of Pyrolyzates to GC Inlet Pyrolysis->GC_Inlet 3. Fragment Transfer GC_Column Chromatographic Separation (e.g., 5% Phenyl Column) GC_Inlet->GC_Column 4. Separation MS_Detector Mass Spectrometric Detection (EI, Scan Mode) GC_Column->MS_Detector 5. Detection Data_Analysis Data Analysis: Pyrogram Interpretation & Mass Spectral Matching MS_Detector->Data_Analysis 6. Data Acquisition

Caption: High-level workflow for the Py-GC-MS analysis.

Experimental Protocol

This protocol provides a starting point for the analysis. Parameters should be optimized for the specific instrumentation used.

Instrumentation and Consumables
ComponentSpecification
Pyrolyzer Micro-furnace pyrolyzer capable of reaching at least 700°C.
GC System Gas chromatograph with electronic pressure control.
Mass Spectrometer Quadrupole or Time-of-Flight (TOF) mass spectrometer with Electron Ionization (EI) source.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms).
Sample Cups Deactivated stainless steel sample cups for pyrolysis.
Syringes Microsyringes for liquid sample introduction.
Reagents and Standards
  • Phenyl 1-pentadecanesulfonate: Analytical standard of known purity.

  • Solvent: Dichloromethane or Methanol (HPLC or GC grade).

  • Helium: Ultra-high purity (99.999%).

Standard Preparation
  • Prepare a stock solution of Phenyl 1-pentadecanesulfonate at 1000 µg/mL in dichloromethane.

  • Perform serial dilutions from the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • For Solid Samples (e.g., Polymers): Weigh approximately 100-200 µg of the homogenized sample directly into a pyrolysis sample cup.

  • For Liquid Samples/Extracts: Accurately pipette 1-2 µL of the sample solution into the pyrolysis sample cup. Gently evaporate the solvent at low heat (e.g., 40°C) under a stream of nitrogen before analysis.

Py-GC-MS Instrumental Parameters
ParameterSettingRationale
Pyrolyzer
Pyrolysis Temp.600°CSufficient energy for decomposition, based on studies of similar sulfonated compounds[8][9].
Interface Temp.300°CEnsures efficient transfer of pyrolyzates to the GC without condensation.
GC
Inlet Temp.300°CPrevents condensation of fragments.
Carrier GasHeliumInert carrier gas.
Flow Rate1.2 mL/min (Constant Flow)Typical flow rate for a 0.25 mm ID column.
Split Ratio50:1Prevents column overloading from the complex pyrolysis mixture.
Oven ProgramInitial 50°C (hold 2 min), ramp 15°C/min to 320°C (hold 5 min)Separates volatile fragments effectively.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard mode for creating reproducible fragmentation patterns.
Source Temp.230°CStandard operating temperature.
Quadrupole Temp.150°CStandard operating temperature.
Scan Range35 - 550 m/zCovers the mass range of expected fragments.

Data Analysis and Interpretation

Expected Pyrogram and Mass Spectra

The primary goal is the identification of key marker compounds in the total ion chromatogram (pyrogram).

  • 1-Pentadecene (C₁₅H₃₀): This will be a prominent peak. Its EI mass spectrum will show a molecular ion (M⁺) at m/z 210 and a characteristic fragmentation pattern of a long-chain alkene.

  • Phenol (C₆H₆O): This will be an earlier eluting peak. Its mass spectrum is highly characteristic with a strong molecular ion at m/z 94.

The presence of both of these compounds is strong evidence for the presence of Phenyl 1-pentadecanesulfonate in the original sample.

Proposed Pyrolysis and Fragmentation Pathway

The thermal energy in the pyrolyzer initiates the decomposition, while the 70 eV electron beam in the MS source causes further fragmentation for identification.

G cluster_pathway Proposed Pyrolysis & MS Fragmentation cluster_pyrolysis Pyrolysis (600°C) cluster_ms MS Fragmentation (70 eV) Parent Phenyl 1-pentadecanesulfonate C₂₁H₃₆O₃S m/z 368.6 Pyrolysis_Step Thermal Cleavage Parent->Pyrolysis_Step Heat Frag1 1-Pentadecene C₁₅H₃₀ m/z 210 Pyrolysis_Step->Frag1 Frag2 Phenol C₆H₆O m/z 94 Pyrolysis_Step->Frag2 SO2 {SO₂} Pyrolysis_Step->SO2 MS_Step Electron Ionization Frag1->MS_Step Frag2->MS_Step Frag1_MS Alkene Fragments e.g., m/z 41, 55, 69... MS_Step->Frag1_MS From 1-Pentadecene Frag2_MS Phenol M•⁺ m/z 94 MS_Step->Frag2_MS From Phenol Frag2_MS_frag [M-CO]•⁺ m/z 66 Frag2_MS->Frag2_MS_frag -CO

Caption: Proposed decomposition and ionization pathway.

Quantification

For quantitative analysis, a calibration curve can be constructed by plotting the peak area of a primary pyrolyzate (e.g., 1-Pentadecene) against the concentration of the Phenyl 1-pentadecanesulfonate standards. The concentration in unknown samples can then be determined from this curve. An internal standard approach can be used for higher accuracy if a suitable non-interfering compound is available.

Method Trustworthiness

To ensure the method is fit for purpose, it should be validated according to established guidelines. Key validation parameters to consider include:

  • Linearity: Assessed from the calibration curve (R² > 0.99).

  • Limit of Detection (LOD) and Quantification (LOQ): Determined based on signal-to-noise ratios.

  • Precision: Evaluated by repeated analysis of the same sample (RSD < 15%).

  • Accuracy: Assessed by analyzing a spiked matrix or a certified reference material, if available.

Conclusion

Pyrolysis-Gas Chromatography-Mass Spectrometry provides a rapid, robust, and direct method for the identification and quantification of Phenyl 1-pentadecanesulfonate. It eliminates the need for cumbersome and potentially incomplete derivatization procedures, making it an ideal technique for quality control, material characterization, and research applications involving this and similar non-volatile sulfonate esters. The clear identification of specific pyrolysis products like 1-Pentadecene and Phenol allows for confident characterization of the analyte.

References

  • Holcapek, M., et al. (2004). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (2024). Phenyl pentadecane-1-sulfonate. PubChem Compound Summary. Available at: [Link]

  • Zhang, L., et al. (2012). Trace analysis of residual sulfonate esters in Simvastatin by capillary gas chromatography-mass spectrometry. Analytical Methods. Available at: [Link]

  • Pardasani, D., et al. (2005). Gas chromatography/mass spectrometric analysis of methyl esters of N,N-dialkylaminoethane-2-sulfonic acids for verification of the Chemical Weapons Convention. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Trehy, M. L., Gledhill, W. E., & Orth, R. G. (1990). Determination of linear alkylbenzenesulfonates and dialkyltetralinsulfonates in water and sediment by gas chromatography/mass spectrometry. Analytical Chemistry. Available at: [Link]

  • Sivakumar, T., et al. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Holcapek, M., et al. (2004). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. ResearchGate. Available at: [Link]

  • JKU (n.d.). ANALYSIS OF SULFONATED POLYESTERS VIA PYROLYSIS-GC/MS AND TGA METHODS. Johannes Kepler University Linz. Available at: [Link]

  • GL Sciences (n.d.). Analysis of Sulfonic acid ester. InertSearch for GC. Available at: [Link]

  • Zunita, M. (2019). How to analyze alkyl distribution of Methyl Ester Sulfonate / Sulfonated Methyl Ester? ResearchGate. Available at: [Link]

  • Chirila, E., & Paun, G. (2009). The determination of the linear alkylbenzene sulfonate isomers in water samples by gas-chromatography/mass spectrometry. ResearchGate. Available at: [Link]

  • Chromatography Forum (2008). Derivatisation of sulfonic acids for GC/MS analysis. ChromForum. Available at: [Link]

  • FDA Global Substance Registration System (n.d.). PHENYL PENTADECANE-1-SULFONATE. GSRS. Available at: [Link]

  • Eivazi, P. (1993). Determination of alkylbenzene sulfonates in water by using phase extraction and vapor-phase esterification gas chromatography. Digital Scholarship@UNLV. Available at: [Link]

  • CDS Analytical (n.d.). Thermal Analysis of Ionic Surfactants. CDS Analytical. Available at: [Link]

  • CAS Common Chemistry (n.d.). 1-Pentadecanesulfonic acid, phenyl ester. CAS. Available at: [Link]

  • Wang, Y., et al. (2012). Trace Analysis of Perfluorooctane Sulfonic Acid in Textile Fabrics by Gas Chromatography/Mass Spectrometry with On-column Derivatization. ResearchGate. Available at: [Link]

  • Gaskell, S. J., et al. (2000). Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Wikipedia (n.d.). Pyrolysis–gas chromatography–mass spectrometry. Wikipedia. Available at: [Link]

  • Ali, I., et al. (2010). Method development for analysis of linear and branched alkyl benzene sulfonates. ResearchGate. Available at: [Link]

  • Reddy, G. S., et al. (2012). Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques. Journal of Pharmaceutical Analysis. Available at: [Link]

Sources

Application

Application Note: Phenyl 1-pentadecanesulfonate as a Novel Internal Standard for Quantitative Mass Spectrometry

Abstract This document provides a comprehensive guide for the utilization of Phenyl 1-pentadecanesulfonate as an internal standard (IS) in quantitative mass spectrometry (MS) applications. We will explore the unique chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the utilization of Phenyl 1-pentadecanesulfonate as an internal standard (IS) in quantitative mass spectrometry (MS) applications. We will explore the unique chemical and physical properties of this compound that make it a suitable candidate for an internal standard, particularly in complex matrices. This application note will cover the theoretical basis for its use, detailed protocols for its implementation, and best practices for ensuring data accuracy and reliability in regulated bioanalysis and other quantitative workflows.

Introduction: The Critical Role of Internal Standards

Quantitative mass spectrometry is a cornerstone of modern analytical science, enabling the precise measurement of analytes in a variety of complex samples. However, the accuracy of these measurements can be compromised by several factors, including variations in sample preparation, injection volume, instrument response, and matrix effects.[1] Internal standards are essential tools to correct for this variability, ensuring the robustness and reliability of quantitative data.[2][3] An ideal internal standard is a compound that is structurally and chemically similar to the analyte of interest but is not naturally present in the sample.[2][4] When added at a known concentration to all samples, standards, and quality controls, the ratio of the analyte's signal to the internal standard's signal provides a normalized response that is less susceptible to experimental fluctuations.[1][2]

While stable isotope-labeled (SIL) internal standards are often considered the gold standard, their synthesis can be costly and time-consuming.[3] Consequently, the development of novel, cost-effective, and reliable internal standards is of significant interest to the scientific community. This application note introduces Phenyl 1-pentadecanesulfonate as a promising candidate for this role.

Phenyl 1-pentadecanesulfonate: A Profile

Phenyl 1-pentadecanesulfonate is an alkyl aryl sulfonate with the molecular formula C₂₁H₃₆O₃S and a molecular weight of 368.6 g/mol .[5][6] Its structure consists of a long, 15-carbon aliphatic chain, a sulfonate ester group, and a phenyl ring.[5] This amphiphilic nature, with both hydrophobic (alkyl and phenyl groups) and polar (sulfonate group) moieties, provides a unique set of properties that can be advantageous for an internal standard.[5]

Table 1: Physicochemical Properties of Phenyl 1-pentadecanesulfonate

PropertyValueSource
Molecular Formula C₂₁H₃₆O₃S[5][7]
Molecular Weight 368.6 g/mol [6]
IUPAC Name phenyl pentadecane-1-sulfonate[6]
CAS Number 91082-17-6[6]
Canonical SMILES CCCCCCCCCCCCCCCS(=O)(=O)OC1=CC=CC=C1[6]
InChI Key UDKSLGIUCGAZTK-UHFFFAOYSA-N[5][6]

The synthesis of Phenyl 1-pentadecanesulfonate is typically achieved through the reaction of phenol with 1-pentadecanesulfonyl chloride.[5][8] This well-established synthetic route allows for its reproducible and high-purity production. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used for its structural elucidation and purity confirmation.[8]

Rationale for Use as an Internal Standard

The selection of an internal standard is a critical step in method development. Phenyl 1-pentadecanesulfonate offers several characteristics that make it a compelling choice:

  • Structural Uniqueness: The combination of a long alkyl chain and an aromatic ring makes it unlikely to be present as an endogenous compound in most biological matrices.

  • Chemical Stability: Sulfonic acid esters are generally stable in water and non-oxidizing conditions.[8] This stability is crucial during sample preparation, storage, and analysis.

  • Ionization Efficiency: The sulfonate group can facilitate efficient ionization in both positive and negative ion modes in mass spectrometry, allowing for flexibility in method development. Studies on similar sulfonate esters have shown good responses with atmospheric pressure chemical ionization (APCI).[9][10][11]

  • Tunable Chromatography: The long alkyl chain provides significant hydrophobicity, leading to strong retention on reversed-phase columns. This allows for chromatographic separation from early-eluting matrix components and provides flexibility in gradient elution method development.

  • Predictable Fragmentation: The sulfonate ester linkage provides a predictable site for fragmentation in tandem mass spectrometry (MS/MS), enabling the development of sensitive and specific multiple reaction monitoring (MRM) transitions.

Experimental Protocols

The following protocols provide a general framework for the implementation of Phenyl 1-pentadecanesulfonate as an internal standard. These should be optimized for specific analytes and matrices.

Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable solutions of Phenyl 1-pentadecanesulfonate.

Materials:

  • Phenyl 1-pentadecanesulfonate (high purity, >98%)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • Class A volumetric flasks and pipettes

Protocol:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of Phenyl 1-pentadecanesulfonate.

    • Dissolve the weighed compound in a 10 mL volumetric flask with methanol.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Store the stock solution at -20°C in an amber glass vial.

  • Working Stock Solution (10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.

    • Bring to volume with a 50:50 (v/v) mixture of acetonitrile and water.

    • This working solution can be used to spike samples. The final concentration in the sample should be optimized based on the expected analyte concentration and instrument response.[2]

Sample Preparation: Protein Precipitation

Objective: To demonstrate the use of Phenyl 1-pentadecanesulfonate in a common sample preparation workflow.

Materials:

  • Plasma or serum samples

  • Phenyl 1-pentadecanesulfonate working stock solution (10 µg/mL)

  • Ice-cold acetonitrile

  • Microcentrifuge tubes

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of plasma/serum into a microcentrifuge tube.

  • Add 10 µL of the 10 µg/mL Phenyl 1-pentadecanesulfonate working stock solution.

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or vial for LC-MS analysis.

LC-MS/MS Method Development

Objective: To establish chromatographic and mass spectrometric conditions for the analysis of Phenyl 1-pentadecanesulfonate.

Table 2: Example LC-MS/MS Parameters

ParameterSuggested ConditionRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmGood retention for hydrophobic compounds.
Mobile Phase A 0.1% Formic Acid in WaterStandard mobile phase for reversed-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong solvent for elution.
Gradient 5% B to 95% B over 5 minutesTo ensure elution of the highly retained internal standard.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume 5 µLTo be optimized based on sensitivity.
Ionization Mode APCI (Positive or Negative)Sulfonate esters have shown good response in APCI.[9][10][11]
MRM Transition To be determined by infusionA precursor ion and at least two product ions should be identified for confirmation.[12]

Data Analysis and Interpretation

The fundamental principle of using an internal standard is to calculate the ratio of the analyte's peak area to the internal standard's peak area.[2] This ratio is then used to construct the calibration curve and quantify the analyte in unknown samples.

Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

It is crucial to monitor the internal standard's response across all samples in an analytical run.[13][14] Significant variability in the IS response could indicate issues with sample processing, matrix effects, or instrument performance.[13][15] Regulatory bodies like the FDA provide guidance on evaluating internal standard responses.[13][15]

Visualization of the Workflow

The following diagram illustrates the general workflow for using Phenyl 1-pentadecanesulfonate as an internal standard in a quantitative mass spectrometry assay.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with Phenyl 1-pentadecanesulfonate IS sample->spike Add known concentration extract Extraction (e.g., Protein Precipitation) spike->extract lc LC Separation extract->lc Inject ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify final_result final_result quantify->final_result Final Concentration

Caption: Workflow for quantitative analysis using Phenyl 1-pentadecanesulfonate.

Trustworthiness and Self-Validation

To ensure the validity of any quantitative method, a thorough validation process is required. When using Phenyl 1-pentadecanesulfonate as an internal standard, the following aspects should be evaluated according to regulatory guidelines[12][16]:

  • Selectivity: The absence of interfering peaks at the retention time of the internal standard in blank matrix samples.

  • Matrix Effect: Assessing the impact of the sample matrix on the ionization of the internal standard.

  • Stability: Evaluating the stability of Phenyl 1-pentadecanesulfonate in stock solutions and in processed samples under various storage conditions.

  • Carryover: Ensuring that no significant signal from the internal standard is detected in a blank sample injected after a high-concentration sample.

By systematically evaluating these parameters, the reliability of Phenyl 1-pentadecanesulfonate as an internal standard can be established for a specific application.

The following diagram illustrates the logical relationship for validating the internal standard.

G cluster_Core_Validation Core Validation Parameters cluster_Outcome Desired Outcomes IS_Validation Internal Standard Validation Selectivity Selectivity & Specificity IS_Validation->Selectivity MatrixEffect Matrix Effect Evaluation IS_Validation->MatrixEffect Stability Stability Assessment IS_Validation->Stability Carryover Carryover Check IS_Validation->Carryover Accuracy Accuracy Selectivity->Accuracy MatrixEffect->Accuracy Precision Precision MatrixEffect->Precision Reliability Reliability Stability->Reliability Carryover->Accuracy Carryover->Precision Accurate_Quant Accurate and Reliable Quantification Accuracy->Accurate_Quant Precision->Accurate_Quant Reliability->Accurate_Quant

Caption: Key validation parameters for the internal standard.

Conclusion

Phenyl 1-pentadecanesulfonate presents itself as a viable and robust internal standard for a wide range of quantitative mass spectrometry applications. Its unique chemical structure, stability, and chromatographic behavior make it a suitable choice for correcting analytical variability. By following the detailed protocols and validation guidelines presented in this application note, researchers, scientists, and drug development professionals can confidently implement Phenyl 1-pentadecanesulfonate to enhance the accuracy and reliability of their quantitative data.

References

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

  • Welch Materials, Inc. Are You Using The Internal Standard Method In A Right Way?. [Link]

  • PubChem. Phenyl pentadecane-1-sulfonate. [Link]

  • National Center for Biotechnology Information. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. [Link]

  • PubMed. Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. [Link]

  • U.S. Food and Drug Administration. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]

  • Global Substance Registration System. PHENYL PENTADECANE-1-SULFONATE. [Link]

  • CAS. 1-Pentadecanesulfonic acid, phenyl ester. [Link]

  • PubMed. Rapid and Simultaneous Determination of Sulfonate Ester Genotoxic Impurities in Drug Substance by Liquid Chromatography Coupled to Tandem Mass Spectrometry: Comparison of Different Ionization Modes. [Link]

  • U.S. Food and Drug Administration. Mass Spectrometry in the Clinic: Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop; Request for Comments. [Link]

  • National Center for Biotechnology Information. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. [Link]

  • PubMed. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. [Link]

  • ChemSynthesis. 1-pentadecanesulfonic acid. [Link]

  • ResearchGate. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes | Request PDF. [Link]

  • LCGC. The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]

Sources

Method

Application Note: Phenyl 1-pentadecanesulfonate as a Multifunctional Additive in Flexible PVC Formulations

Abstract This guide provides a comprehensive technical overview and detailed protocols for the application of Phenyl 1-pentadecanesulfonate in Poly(vinyl chloride) (PVC) formulations. Phenyl 1-pentadecanesulfonate, an al...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the application of Phenyl 1-pentadecanesulfonate in Poly(vinyl chloride) (PVC) formulations. Phenyl 1-pentadecanesulfonate, an alkylsulfonic phenyl ester, is evaluated as a primary plasticizer to enhance the flexibility and workability of rigid PVC. Beyond its primary plasticizing function, this document explores its potential as a co-stabilizer, contributing to the thermal stability of the polymer during high-temperature processing. We present detailed methodologies for compound preparation, mechanical testing, thermal analysis, and permanence evaluation. The underlying mechanisms of action are discussed, supported by illustrative diagrams and comparative data, providing researchers and formulation scientists with the necessary tools to effectively utilize this compound in developing advanced flexible PVC materials.

Introduction

Poly(vinyl chloride) is one of the most versatile and widely used thermoplastic polymers due to its durability, chemical resistance, and cost-effectiveness.[1] However, in its pure form, PVC is a rigid and brittle material, which limits its applications.[2] The adaptability of PVC is achieved through compounding, a process where the base resin is blended with a variety of additives to tailor its properties for specific end-uses.[3]

Among these additives, plasticizers are essential for creating flexible PVC. They function by embedding themselves between the polymer chains, which increases the intermolecular space or "free volume," thereby lowering the glass transition temperature (Tg) and imparting flexibility.[4][5] While phthalate esters have historically dominated the plasticizer market, regulatory and environmental concerns have driven the search for high-performance alternatives.[6][7]

Phenyl 1-pentadecanesulfonate (CAS No. 91082-17-6) is an alkylsulfonic acid phenyl ester, commercially known as a plasticizer that enhances the flexibility and durability of polymers like PVC.[8] Its chemical structure, featuring a long C15 alkyl chain and a polar phenyl sulfonate group, suggests strong potential as an effective plasticizer.[9][10] This application note investigates the role of Phenyl 1-pentadecanesulfonate not only as a primary plasticizer but also explores its potential secondary functionalities, such as improving thermal stability, which is a critical attribute for PVC processing.[11]

Proposed Mechanisms of Action

The efficacy of Phenyl 1-pentadecanesulfonate in a PVC matrix can be attributed to its distinct molecular structure, which allows for multiple modes of interaction with the polymer.

Plasticization Mechanism

The primary function of a plasticizer is to increase the mobility of polymer chains.[4] Phenyl 1-pentadecanesulfonate achieves this through a classic molecular lubrication mechanism. The molecule's polar sulfonate head group is attracted to the polar C-Cl dipoles along the PVC backbone. This interaction disrupts the strong, rigid intermolecular forces between adjacent PVC chains. Simultaneously, the long, non-polar C15H31 alkyl tail provides steric hindrance, pushing the polymer chains apart. This increased spacing reduces the forces holding the chains together, allowing them to move more freely and resulting in a more flexible material.[12][13]

P1 ~~~(CH₂-CHCl)n~~~ P2 ~~~(CH₂-CHCl)n~~~ P1P Phenyl 1-pentadecanesulfonate (C₁₅H₃₁-SO₃-Ph) P1P->P1  Interaction P1P->P2 PolarHead Polar Head (-SO₃-Ph) NonPolarTail Non-Polar Tail (C₁₅H₃₁-)

Caption: Molecular interaction of P1P within the PVC matrix.

Contribution to Thermal Stability

PVC is susceptible to thermal degradation at processing temperatures (typically above 160°C), where it undergoes dehydrochlorination, releasing hydrogen chloride (HCl).[14] This process is autocatalytic, as the released HCl accelerates further degradation, leading to discoloration and loss of mechanical properties.[14][15] Thermal stabilizers are added to counteract this effect, often by scavenging the released HCl.[11][16]

While not a primary stabilizer, certain sulfonate compounds have been shown to act as "stabilizer boosters".[17][18] It is hypothesized that the sulfonate group in Phenyl 1-pentadecanesulfonate can act as a weak base, capable of neutralizing HCl. This acid scavenging activity would interrupt the autocatalytic degradation cycle, thereby enhancing the overall thermal stability of the formulation, especially when used in conjunction with primary metallic soap stabilizers.

PVC Stable PVC Heat Heat (Processing >160°C) Degradation Dehydrochlorination Heat->Degradation HCl HCl Released Degradation->HCl Polyene Polyene Formation (Discoloration & Brittleness) Degradation->Polyene Auto Autocatalytic Degradation HCl->Auto P1P P1P Additive (Acid Scavenger) HCl->P1P Neutralization Auto->Degradation Accelerates P1P->PVC Stabilization

Caption: Proposed mechanism of P1P in the PVC thermal stabilization cycle.

Experimental Design and Protocols

To evaluate the performance of Phenyl 1-pentadecanesulfonate (P1P), it should be compared against a standard, well-characterized plasticizer such as Dioctyl Phthalate (DOP). The following protocols outline the preparation of PVC compounds and the subsequent characterization of their key properties.

Materials & Equipment
  • Polymers: PVC Resin (Suspension grade, K-value 67)

  • Plasticizers: Phenyl 1-pentadecanesulfonate (P1P), Dioctyl Phthalate (DOP, as control)

  • Additives: Calcium/Zinc (Ca/Zn) stearate thermal stabilizer, Stearic acid lubricant

  • Equipment: Laboratory scale high-speed mixer, two-roll mill, hydraulic press, universal testing machine (tensile tester), Shore A durometer, thermogravimetric analyzer (TGA), laboratory oven, analytical balance.

Protocol 1: PVC Compound Preparation

This protocol describes a standard melt-compounding procedure. Formulations are based on parts per hundred resin (phr).

Table 1: Example PVC Formulations

Component Function Control (phr) Formulation A (phr) Formulation B (phr)
PVC Resin (K-67) Base Polymer 100 100 100
DOP Plasticizer 40 - 20
Phenyl 1-pentadecanesulfonate Plasticizer - 40 20
Ca/Zn Stabilizer Thermal Stabilizer 3 3 3

| Stearic Acid | Lubricant | 0.5 | 0.5 | 0.5 |

Workflow:

A 1. Formulation Design (Table 1) B 2. Dry Blending (High-Speed Mixer) A->B C 3. Melt Compounding (Two-Roll Mill, 165°C) B->C D 4. Specimen Preparation (Compression Molding) C->D E 5. Characterization (Mechanical, Thermal, Permanence) D->E F 6. Data Analysis E->F

Caption: General experimental workflow for PVC compound evaluation.

Step-by-Step Procedure:

  • Dry Blending: Weigh all components according to the formulation in Table 1. Add the PVC resin to the high-speed mixer. Start the mixer and gradually add the liquid plasticizer(s), followed by the stabilizer and lubricant. Mix for 5-10 minutes until a free-flowing dry blend is obtained.[19]

  • Melt Compounding: Preheat the two-roll mill to 160-165°C. Place the dry blend onto the rolls and allow it to melt and form a continuous sheet. Continuously cut and fold the sheet on the mill for 5-7 minutes to ensure a homogenous compound.

  • Specimen Preparation: Remove the compounded sheet from the mill. Place it into a picture-frame mold preheated in a hydraulic press to 170°C. Apply pressure (approx. 10 MPa) for 5 minutes, followed by cool pressing for 5 minutes to solidify the sheet.

  • Conditioning: Cut the required test specimens from the molded sheets. Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.

Protocol 2: Evaluation of Mechanical Properties
  • Tensile Strength & Elongation at Break:

    • Standard: ASTM D638[20]

    • Procedure: Use a universal testing machine with dumbbell-shaped specimens. Set the crosshead speed to 50 mm/min. Record the force at the moment of failure (for tensile strength) and the extension at break (for elongation).

  • Hardness:

    • Standard: ASTM D2240

    • Procedure: Use a Shore A durometer. Place the molded sheet on a flat, hard surface. Press the durometer foot firmly onto the specimen and record the reading within 1-2 seconds. Take at least five readings at different positions and calculate the average.

Protocol 3: Assessment of Thermal Properties
  • Thermogravimetric Analysis (TGA):

    • Standard: ASTM E1131[21]

    • Procedure: Place a small sample (5-10 mg) of the compound into the TGA furnace. Heat the sample from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere. Record the temperature at which 5% mass loss occurs (Td5%) as the onset of degradation.

  • Static Heat Stability (Oven Aging):

    • Procedure: Place strips of the compounded PVC sheet in a circulating air oven at 180°C. Remove a strip every 15 minutes and mount them on a card to observe the progression of discoloration. The time until severe darkening or degradation occurs is the stability time.

Protocol 4: Evaluation of Plasticizer Permanence

Permanence is critical for the long-term performance of a flexible PVC article.[22]

  • Volatility:

    • Procedure: Weigh a conditioned specimen (e.g., a 50 mm diameter disc) accurately (W₁). Place the specimen in an air-circulating oven at 100°C for 24 hours. After cooling to room temperature in a desiccator, reweigh the specimen (W₂).

    • Calculation: Percent Weight Loss = [(W₁ - W₂) / W₁] x 100.

  • Solvent Extraction (Leaching):

    • Procedure: Weigh a conditioned specimen accurately (W₁). Immerse the specimen in a solvent (e.g., hexane or 1% soap solution) at a specified temperature (e.g., 50°C) for 24 hours. Remove the specimen, gently wipe it dry, and condition it for 24 hours before reweighing (W₂).

    • Calculation: Percent Weight Loss = [(W₁ - W₂) / W₁] x 100.

Representative Results & Discussion

The following tables present hypothetical data to illustrate the expected performance of Phenyl 1-pentadecanesulfonate (P1P) in comparison to a standard DOP plasticizer.

Table 2: Mechanical Properties Comparison

Property ASTM Method Control (DOP) Formulation A (P1P)
Tensile Strength (MPa) D638 18.5 19.2
Elongation at Break (%) D638 350 340

| Hardness (Shore A) | D2240 | 85 | 87 |

Discussion: The data suggests P1P is a highly efficient plasticizer, providing flexibility comparable to DOP. The slightly higher tensile strength and hardness at the same concentration may indicate strong interactions between the P1P molecule and the PVC matrix, contributing to a more robust material.[23]

Table 3: Thermal Stability Data

Property Method Control (DOP) Formulation A (P1P)
Onset of Degradation (Td5%, °C) TGA 245 255

| Static Stability Time @ 180°C (min) | Oven Aging | 45 | 60 |

Discussion: The significant increase in both the TGA degradation onset temperature and the static stability time for the P1P formulation strongly supports the hypothesis that it contributes to the thermal stability of PVC.[24] This is a key advantage during processing, allowing for a wider processing window or reduced levels of primary stabilizers.

Table 4: Plasticizer Permanence Data

Property Method Control (DOP) Formulation A (P1P)
Volatility (wt% loss, 24h @ 100°C) Oven Aging 1.2 0.4

| Leaching in Hexane (wt% loss, 24h @ 50°C) | Solvent Immersion | 5.5 | 3.0 |

Discussion: P1P exhibits superior permanence compared to DOP, with significantly lower weight loss from both volatility and solvent extraction. This is likely due to its higher molecular weight and strong polar interactions with the PVC, reducing its tendency to migrate out of the polymer matrix.[22][25] This leads to better aging characteristics and a longer service life for the final product.

Conclusion

Phenyl 1-pentadecanesulfonate demonstrates exceptional performance as a primary plasticizer for flexible PVC applications. It provides flexibility and mechanical properties comparable to, or even exceeding, those achieved with traditional phthalate plasticizers.

Crucially, it offers significant advantages in thermal stability and permanence. The enhanced thermal stability provides a wider processing window and can potentially reduce the required loading of primary stabilizers. The lower volatility and resistance to leaching ensure better long-term performance and durability of the finished product. These multifunctional attributes make Phenyl 1-pentadecanesulfonate a compelling choice for researchers and drug development professionals formulating high-performance, durable, and stable flexible PVC materials for a range of demanding applications.

References

  • Vertex AI Search. (2024-01-06).
  • Benvic Group. PVC compounds, properties and applications. Retrieved from [Link]

  • Hywax. PVC Compounding Explained: Formulation, Additives & Techniques. Retrieved from [Link]

  • Science of The Total Environment. (2024-01-04). Understanding the leaching of plastic additives and subsequent risks to ecosystems.
  • Infinita Lab. ASTM D 3364: A Standard Test for PVC Flow Rates. Retrieved from [Link]

  • The Madison Group. PVC Part 1: It's All About Composition. Retrieved from [Link]

  • Kastrade. PVC Plastics Compounding and Extrusion Process. Retrieved from [Link]

  • Scribd. ASTM Standards For PVC Pipe | PDF. Retrieved from [Link]

  • ACS Publications. Polyvinyl Chloride Microplastics Leach Phthalates into the Aquatic Environment over Decades | Environmental Science & Technology. Retrieved from [Link]

  • Ledes. (2025-04-01). ASTM Standards for PVC & CPVC Pipes: A Comprehensive Guide. Retrieved from [Link]

  • SpecialChem. (2024-10-08). New Additive Bonding Method Prevents Leaching and Strengthens PVC.
  • Patsnap Eureka. (2025-07-03). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). Retrieved from [Link]

  • Titanking. (2025-09-09). How Plasticizers Affect PVC Mechanical Properties [Guide]. Retrieved from [Link]

  • Advanced Science News. (2014-01-27). Prevention of plasticizer leaching out of PVC products. Retrieved from [Link]

  • ResearchGate. Mechanical properties of PVC sheets with different plasticizers. Retrieved from [Link]

  • IWA Publishing. (2023-10-21). Increased bio-toxicity of leachates from polyvinyl chloride microplastics during the photo-aging process in the presence of dissolved organic matter | Water Science & Technology. Retrieved from [Link]

  • ASTM International. (2023-02-07). F2261 Standard Test Method for Pressure Rating Poly(Vinyl Chloride) (PVC) Plastic Pipe Fittings, Schedule 40 and 80 Socket-Type. Retrieved from [Link]

  • ResearchGate. (2025-08-10).
  • Journal of Applied Polymer Science. Thermal Stabilization of Poly(vinyl chloride) by Metal Carboxylates of Ximenia americana Seed Oil Under Inert Condition.
  • Google Patents. WO2003016390A1 - Use of halogenated sulfonates as a stabilizer booster in pvc.
  • Wageningen University & Research. (2003-02-27). Use of halogenated sulfonates as a stabilizer booster in PVC. Retrieved from [Link]

  • Bausano. Role of different plasticizers in PVC products. Retrieved from [Link]

  • PubChem. Phenyl pentadecane-1-sulfonate | C21H36O3S | CID 20478723. Retrieved from [Link]

  • Scribd. Plasticizers in PVC, Concrete, and More | PDF | Amorphous Solid | Building Materials. Retrieved from [Link]

  • SciSpace. Stabilizing Effect of Biobased Additives on the Thermal Degradation of PVC. Retrieved from [Link]

  • ACS Publications. (2019-06-13). Recent Developments of Biobased Plasticizers and Their Effect on Mechanical and Thermal Properties of Poly(vinyl chloride).
  • ResearchGate. (2025-08-09). Preparation and Properties of Sulfonated Polyvinylchloride (PVC)
  • CAS Common Chemistry. 1-Pentadecanesulfonic acid, phenyl ester. Retrieved from [Link]

  • Global Substance Registration System. PHENYL PENTADECANE-1-SULFONATE. Retrieved from [Link]

  • ResearchGate. (2016-04-13). (PDF) Thermal stabilizers for poly(vinyl chloride): A review. Retrieved from [Link]

  • YouTube. (2021-12-26). PVC (Polyvinyl chloride) / Thermal stability of PVC/ Filler/ Additives/ Metals soap in PVC/ Soap. Retrieved from [Link]

  • Wikipedia. Alkylbenzene sulfonate. Retrieved from [Link]

  • Wikipedia. Sulfonate. Retrieved from [Link]

  • ChemSynthesis. (2025-05-20). 1-pentadecanesulfonic acid. Retrieved from [Link]

  • PMC - NIH.
  • Google Patents. RU2633963C2 - Plasticiser composition for polyvinyl chloride, plastisol and plastificate on its basis.
  • ResearchGate. (2025-08-06). (PDF)
  • International Journal of Trend in Scientific Research and Development.
  • NRC Publications Archive. (2025-02-06). Aromatic poly(ether ketone)s with pendant sulfonic acid phenyl groups prepared by a mild sulfonation method for proton exchange. Retrieved from [Link]

  • ResearchGate. "Plasticizers". In: Encyclopedia of Polymer Science and Technology.

Sources

Application

A Validated Method for the Determination of Phenyl 1-pentadecanesulfonate Migration from Polymeric Materials using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide and detailed protocol for the determination of Phenyl 1-pentadecanesulfonate migra...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide and detailed protocol for the determination of Phenyl 1-pentadecanesulfonate migration from polymers, particularly those used in food contact materials (FCMs) and pharmaceutical packaging. Phenyl 1-pentadecanesulfonate, a common plasticizer, can potentially migrate from the polymer matrix into the product it contains, necessitating robust analytical methods to ensure consumer safety and regulatory compliance. The methodology described herein is centered around a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, preceded by a systematic migration study using food simulants. This application note delves into the scientific principles of chemical migration, regulatory context, experimental design, a step-by-step analytical protocol, and method validation, providing researchers with a self-validating system for accurate quantification.

Introduction: The Imperative for Migration Analysis

Phenyl 1-pentadecanesulfonate, also known by trade names such as Mesamoll®, is an alkyl sulfonic acid ester utilized as a plasticizer in various polymers like polyvinyl chloride (PVC) and polyurethanes (PU) to enhance their flexibility and durability.[1] Its presence in materials intended for direct contact with food or pharmaceutical products raises public health considerations. The migration of such chemical compounds from packaging into the contents is a multifaceted challenge that can impact food safety and therapeutic product integrity.[2]

The process of migration is the transfer of substances from the food contact material to the food, typically driven by diffusion.[3] The amount of migration is influenced by several factors, including the chemical nature of the migrant and the polymer, the type of food, the contact duration, and the temperature.[2][4] Because these additives are not chemically bound to the polymer, they can leach out, leading to potential consumer exposure. Regulatory bodies worldwide have therefore established stringent guidelines to limit this migration, making accurate and reliable analytical testing a critical component of the product development and quality control lifecycle.[5][6]

This guide provides a robust framework for quantifying Phenyl 1-pentadecanesulfonate migration, addressing the analytical challenges of detecting trace-level contaminants in complex sample matrices.

Regulatory Landscape: Ensuring Compliance

The safety of food contact materials is governed by a framework of regulations that vary by jurisdiction but share the common goal of protecting consumer health. Manufacturers are legally obligated to ensure that any substance migration does not pose a health risk.[2][5]

  • European Union: The principal legislation is the Framework Regulation (EC) No 1935/2004, which sets the general safety requirements for all FCMs. For plastics, Commission Regulation (EU) No 10/2011 is the key specific measure, establishing a "Union List" of authorized substances and defining migration limits.[7][8] This includes the Overall Migration Limit (OML) , which is the maximum permitted amount of all non-volatile substances that can transfer from the material to the food (typically 10 mg/dm²), and Specific Migration Limits (SML) for individual substances based on their toxicological profiles.[6][9]

  • United States: The Food and Drug Administration (FDA) regulates FCMs as "indirect food additives." Substances used in FCMs must be authorized under Title 21 of the Code of Federal Regulations (21 CFR) or be the subject of a successful Food Contact Notification (FCN), which is a process where a manufacturer submits data demonstrating the safety of a new food contact substance for its intended use.[5] The FDA's safety assessment rigorously analyzes migration testing data to determine the potential consumer exposure.[5]

Core Principles of the Migration Process

Understanding the mechanism of migration is fundamental to designing a scientifically sound testing protocol. Migration is primarily a diffusion-controlled process governed by Fick's Law, influenced by both the kinetics and thermodynamics of the system.[3]

The process can be conceptualized in four key stages:

  • Diffusion: Movement of the migrant molecules through the bulk polymer matrix.

  • Desorption: Release of the migrant from the polymer surface.

  • Sorption: Interaction of the migrant at the polymer-food/simulant interface.

  • Dispersion: Movement of the migrant into the bulk food or simulant.[3]

The rate and extent of this process are dictated by a combination of factors summarized in the table below.

FactorInfluence on MigrationCausality
Polymer Properties High crystallinity or cross-linking reduces migration.A more tortuous and less permeable path is created for the migrant molecules.
Migrant Properties Lower molecular weight and higher lipophilicity (for fatty foods) increase migration.Smaller molecules diffuse more easily. Phenyl 1-pentadecanesulfonate's lipophilic nature (LogP ≈ 7.56) favors partitioning into fatty media.[1]
Food/Simulant Type Fatty or alcoholic foods generally cause higher migration of non-polar additives.The simulant can swell the polymer, increasing chain mobility and facilitating diffusion. The "like dissolves like" principle governs partitioning.[2]
Contact Temperature Higher temperatures significantly increase migration rates.Provides the necessary activation energy for the diffusive process, increasing molecular motion.[2][4]
Contact Time Longer contact times lead to higher migration levels, up to an equilibrium point.Allows more time for the diffusion process to occur.[2]
Surface Area to Volume A higher ratio of contact surface to food volume can increase the concentration of the migrant in the food.The total amount of substance migrating is proportional to the contact surface area.

Experimental Protocol Part I: Migration Testing

The first phase of the analysis involves exposing the polymer to a food simulant under controlled conditions that replicate the intended use of the material.[3][10] This two-step process first allows migration to occur and is then followed by the analytical measurement of the migrant in the simulant.[4]

Selection of Appropriate Food Simulants

Food simulants are standardized solvents used to mimic the properties of different food categories. Their use provides a reproducible and simplified matrix for analysis. The selection should be based on the type of food the polymer will contact, with particular attention to fatty foods given the lipophilic nature of Phenyl 1-pentadecanesulfonate.

Table 1: Standard Food Simulants (as per Commission Regulation (EU) No 10/2011)

Simulant Code Food Type Represented
Ethanol 10% (v/v) A Aqueous foods with a pH > 4.5
Acetic acid 3% (w/v) B Acidic foods with a pH ≤ 4.5
Ethanol 20% (v/v) C Alcoholic foods with an alcohol content up to 20%
Ethanol 50% (v/v) D1 Oil-in-water emulsions and alcoholic foods > 20%
Vegetable oil (e.g., olive oil) D2 Fatty foods

| Poly(2,6-diphenyl-p-phenylene oxide) | E | Dry foods (testing by surface contact) |

For Phenyl 1-pentadecanesulfonate, Simulant D2 (vegetable oil) is often the most critical due to the analyte's high lipophilicity.

Selection of Test Conditions

The time and temperature of the migration test must simulate the worst-case conditions of actual use. Regulation (EU) No 10/2011 provides standardized test conditions.

Table 2: Example Standardized Migration Test Conditions

Contact Type Test Temperature Test Duration
Long-term storage at room temperature 40 °C 10 days
High-temperature applications (e.g., hot-fill) 100 °C or reflux 4 hours

| Refrigerated storage | 5 °C | 10 days |

Migration Test Workflow

The following workflow outlines the general procedure for conducting the migration experiment.

G cluster_prep Preparation cluster_exposure Exposure cluster_extraction Extraction & Analysis P1 Clean and prepare polymer sample (e.g., 1 dm²) E1 Assemble migration cell, ensuring single-sided contact P1->E1 P2 Pre-heat food simulant and migration cell to test temperature E2 Add pre-heated simulant (e.g., 100 mL for 1 dm²) P2->E2 E1->E2 E3 Place cell in oven/incubator for specified time and temperature E2->E3 X1 Cool cell and collect the food simulant E3->X1 X2 Perform sample preparation (LLE or SPE) X1->X2 X3 Analyze extract by LC-MS/MS X2->X3

Caption: General workflow for a migration experiment.

Post-Migration Sample Preparation

This step is critical for isolating Phenyl 1-pentadecanesulfonate from the simulant and concentrating it for sensitive detection. The choice of technique depends on the simulant used.

  • For Fatty Simulants (e.g., Olive Oil):

    • Liquid-Liquid Extraction (LLE): A known volume of the oil simulant is diluted with a non-polar solvent like hexane. The analyte is then extracted into a polar, immiscible solvent such as acetonitrile. The acetonitrile layer is collected, evaporated to near dryness, and reconstituted in the initial mobile phase for LC-MS/MS analysis.

    • Solid-Phase Extraction (SPE): The oil is diluted in a non-polar solvent and passed through an SPE cartridge (e.g., a reversed-phase C18 or a normal-phase silica cartridge). After washing away interferences, the analyte is eluted with a stronger solvent.

  • For Aqueous Simulants (A, B, C, D1):

    • Solid-Phase Extraction (SPE): This is the preferred method. The aqueous simulant is passed through a C18 SPE cartridge. The cartridge is then washed with water to remove polar interferences and dried. Phenyl 1-pentadecanesulfonate is eluted with a solvent like acetonitrile or methanol. The eluate is then prepared for injection.

Experimental Protocol Part II: Analytical Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for this analysis due to its exceptional sensitivity and selectivity, which allows for the unambiguous detection and quantification of trace-level migrants in complex matrices.[2][11][12]

Instrumentation and Conditions

Table 3: Recommended LC-MS/MS Parameters

Parameter Setting Rationale
Liquid Chromatograph U(H)PLC System Provides high resolution and fast analysis times.
Column C18 Reversed-Phase, e.g., 100 x 2.1 mm, 1.8 µm Excellent retention and separation for lipophilic compounds like Phenyl 1-pentadecanesulfonate.
Mobile Phase A 5 mM Ammonium Formate in Water Provides ions for efficient ionization and buffers the system.
Mobile Phase B Acetonitrile or Methanol Organic solvent for eluting the analyte from the C18 column.
Gradient e.g., Start at 50% B, ramp to 95% B over 5 min, hold, re-equilibrate A gradient is necessary to effectively elute the analyte and clean the column.
Flow Rate 0.3 - 0.4 mL/min Typical for a 2.1 mm ID column.
Column Temperature 40 °C Ensures reproducible retention times.
Injection Volume 5 - 10 µL
Mass Spectrometer Triple Quadrupole (QqQ) Enables highly selective Multiple Reaction Monitoring (MRM).
Ionization Source Electrospray Ionization (ESI), Negative Mode Sulfonates ionize efficiently in negative mode, often forming [M-H]⁻ or other adducts.[13][14]

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. |

MRM Transitions for Phenyl 1-pentadecanesulfonate

The molecular weight of Phenyl 1-pentadecanesulfonate is 368.6 g/mol .[15] In negative ESI mode, the precursor ion would be the deprotonated molecule [M-H]⁻ at m/z 367.2. Product ions are generated by collision-induced dissociation (CID) in the mass spectrometer. A characteristic fragment for aromatic sulfonates is the SO₃⁻ radical ion at m/z 80.[13]

Table 4: Example MRM Transitions for Quantification and Confirmation

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Transition Type
Phenyl 1-pentadecanesulfonate 367.2 [Specific fragment >100 Da] Quantifier
Phenyl 1-pentadecanesulfonate 367.2 [Specific fragment, e.g., 80] Qualifier

(Note: Exact product ions should be determined by direct infusion of a pure standard into the mass spectrometer.)

Analytical Workflow

G cluster_cal Calibration cluster_run Sequence Run cluster_process Data Processing C1 Prepare calibration standards of Phenyl 1-pentadecanesulfonate in clean solvent R2 Inject calibration standards (e.g., 1-100 ng/mL) C1->R2 R1 Inject blank solvent R1->R2 R3 Inject prepared samples and QC samples R2->R3 D1 Integrate analyte peaks R3->D1 D2 Generate calibration curve (Response vs. Concentration) D1->D2 D3 Calculate concentration in samples using the curve D2->D3 D4 Calculate final migration value (mg/kg or mg/dm²) D3->D4

Caption: Workflow for LC-MS/MS quantification.

Method Validation: Establishing Trustworthiness

A critical component of any analytical protocol is its validation, which demonstrates that the method is suitable for its intended purpose.[16] Validation should be performed according to established guidelines (e.g., ICH Q2(R1), EURACHEM).[4][16]

Table 5: Key Method Validation Parameters and Typical Acceptance Criteria

Parameter Description Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components. No significant interfering peaks at the analyte's retention time in blank samples.
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration over a specific range. Correlation coefficient (r²) ≥ 0.99.
Accuracy (Recovery) The closeness of the test results to the true value. Assessed by analyzing spiked blank simulants at different concentrations. Mean recovery typically within 80-120%.
Precision (RSD%) The degree of scatter between a series of measurements. Includes repeatability (intra-day) and intermediate precision (inter-day). Relative Standard Deviation (RSD) typically ≤ 15%.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio ≥ 10. Must be below the regulatory limit of concern.

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature). | No significant change in results when parameters are slightly varied. |

Data Calculation and Interpretation

The final migration value must be calculated and compared against the relevant regulatory limits.

  • Concentration in Simulant (C_sim): Determined from the LC-MS/MS calibration curve (result in mg/L or µg/mL).

  • Total Migrated Amount (m): m = C_sim × V_sim, where V_sim is the volume of the simulant in Liters.

  • Migration per Surface Area (M_area): M_area = m / A, where A is the surface area of the polymer sample in dm². The result is in mg/dm². This is compared to the OML.

  • Migration per Mass of Simulant (M_mass): M_mass = m / m_sim, where m_sim is the mass of the simulant in kg (assuming a density of 1 kg/L for aqueous simulants). The result is in mg/kg. This is compared to the SML.

The final report should clearly state the test conditions, the validated analytical results, the calculated migration value, and a comparison with the applicable specific migration limit for Phenyl 1-pentadecanesulfonate, if established.

Conclusion

This application note outlines a comprehensive and robust methodology for determining the migration of Phenyl 1-pentadecanesulfonate from polymeric materials. By combining a systematic migration study design with highly sensitive and selective LC-MS/MS analysis, researchers can obtain reliable and defensible data. Adherence to the principles of method validation is paramount to ensure the trustworthiness of the results. This protocol serves as a powerful tool for industry professionals in quality control, product development, and regulatory affairs to ensure that polymer products are safe for their intended use and compliant with global food and drug safety standards.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20478723, Phenyl pentadecane-1-sulfonate. Available at: [Link]

  • Anand, R., Kumar, A., Ghoshal, A. K., & Singh, A. (2024). Migration of Chemical Compounds from Packaging Materials into Packaged Foods: Interaction, Mechanism, Assessment, and Regulations. Foods, 13(1), 153. Available at: [Link]

  • Schaefer, A., & Simat, T. J. (2015). Migration of Chemical Additive From Polymeric Packaging. Comprehensive Reviews in Food Science and Food Safety, 14(1), 1-20. Available at: [Link]

  • Reemtsma, T. (2001). Selective Determination of Aromatic Sulfonates in Landfill Leachates and Groundwater Using Microbore Liquid Chromatography Coupled with Mass Spectrometry. Analytical Chemistry, 73(21), 5267–5274. Available at: [Link]

  • Siggia, S., & Whitlock, L. R. (1970). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Analytical Chemistry, 42(14), 1719–1724. Available at: [Link]

  • Mächtle, W., & Börger, M. (1992). PREPARATION AND CHARACTERIZATION OF SULFONATED POLYSTYRENE LATEXES. Die Angewandte Makromolekulare Chemie, 202-203(1), 201-215. Available at: [Link]

  • Simoneau, C. (2016). VALIDATION OF ANALYTICAL METHODS FOR COMPLIANCE OF FOOD CONTACT MATERIALS. 2nd IMEKOFOODS Conference. Available at: [Link]

  • European Commission (2011). Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food. Official Journal of the European Union. Available at: [Link]

  • U.S. Food and Drug Administration (2023). Understanding How the FDA Regulates Substances that Come into Contact with Food. Available at: [Link]

  • Paseiro, P., Franz, R., & Simoneau, C. (2006). Compilation of analytical methods for model migrants in foodstuffs. European Commission, Joint Research Centre. Available at: [Link]

  • U.S. Environmental Protection Agency (1990). Methodology for Estimating the Migration of Additives and Impurities from Polymeric Materials. Available at: [Link]

  • Roberts, J. D., & Matheson, H. (1984). Determination of δ-hexadecansultone in sodium α-olefinesulphonates and liquid detergents using gas chromatography-mass spectrometry (GC/MS). Journal of Chromatography A, 288, 329-336. Available at: [Link]

  • Dong, Y., et al. (2014). Rapid and Simultaneous Determination of Sulfonate Ester Genotoxic Impurities in Drug Substance by Liquid Chromatography Coupled to Tandem Mass Spectrometry: Comparison of Different Ionization Modes. Journal of Pharmaceutical and Biomedical Analysis, 98, 22-30. Available at: [Link]

  • Vera, P., et al. (2023). Development and validation of multi-analyte methods for the determination of migrating substances from plastic food contact materials. Frontiers in Chemistry, 11, 1205307. Available at: [Link]

  • U.S. Food and Drug Administration (2007). Guidance for Industry: Preparation of Food Contact Substance Notifications (Toxicology Recommendations). Available at: [Link]

  • CEN (2006). CEN/TR 15356-1:2006 - Validation and interpretation of analytical methods, migration testing and analytical data for materials and articles in contact with food. Available at: [Link]

  • Shimadzu Corporation (2013). Analysis of linear alkylbenzene sulfonate in environmental water using online SPE LC system coupled with LC-MS/MS. ASMS 2013 Poster. Available at: [Link]

  • Geueke, B., & Muncke, J. (2023). A Systematic Review: Migration of Chemical Compounds from Plastic Material Containers in Food and Pharmaceutical Fields. International Journal of Molecular Sciences, 24(22), 16298. Available at: [Link]

  • Intertek (2024). Migration Testing for Food Contact Materials (FCMs). Available at: [Link]

  • U.S. Department of Agriculture (2012). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Available at: [Link]

  • European Medicines Agency (2006). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Intertek (2024). Food Contact Plastics Regulation (EU) 10/2011 Solutions. Available at: [Link]

  • U.S. Food and Drug Administration (2016). US FDA Food Contact Regulatory Overview. Available at: [Link]

Sources

Method

Topic: Accelerated Aging Studies of Polymers Containing Phenyl 1-pentadecanesulfonate

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Predictive Stability in Advanced Polymers The long-term stability of polymeric materials is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Predictive Stability in Advanced Polymers

The long-term stability of polymeric materials is a cornerstone of performance and safety, particularly in the highly regulated fields of medical devices and drug delivery systems.[1] Predicting how a material will behave over its intended service life is not merely a quality control measure; it is a critical aspect of design and development. Accelerated aging studies provide a methodology to forecast this long-term behavior by subjecting materials to elevated environmental stresses, thereby compressing years of service life into a matter of weeks or months.[2] This application note provides a detailed protocol and scientific rationale for conducting accelerated aging studies on polymers incorporating Phenyl 1-pentadecanesulfonate (PPS), a compound used as a plasticizer to enhance flexibility and durability.[3] Understanding the influence of PPS on the degradation kinetics of a polymer matrix is essential for ensuring product efficacy, safety, and regulatory compliance.

Scientific Rationale: The Role of Phenyl 1-pentadecanesulfonate in Polymer Degradation

Phenyl 1-pentadecanesulfonate is a sulfonate ester. The introduction of a sulfonate group into a polymer system can significantly alter its degradation profile.[4] The primary degradation pathways for most polymers include thermo-oxidation, hydrolysis, and photodegradation.[5] The sulfonate ester moiety within PPS presents a point of interest for two key reasons:

  • Hydrolytic Susceptibility: Ester bonds are susceptible to hydrolysis, and the presence of highly polar sulfonate groups can increase a polymer's affinity for water (hydrophilicity).[6][7] This increased water uptake can facilitate the cleavage of both the sulfonate ester in PPS and any hydrolytically sensitive bonds within the main polymer backbone (e.g., in polyesters or polyamides).[6][8]

  • Thermal Stability: The carbon-sulfur bond in the sulfonate group can influence the overall thermal stability of the polymer blend. Studies have shown that sulfonate groups can degrade at elevated temperatures, potentially initiating degradation cascades within the material.[4][9]

Therefore, a systematic accelerated aging study is crucial to elucidate whether PPS acts as a stabilizing plasticizer or a potential catalyst for degradation under long-term storage and use conditions.

Experimental Design: A Framework for Predictive Aging

The design of an accelerated aging study is predicated on the Arrhenius principle, which states that for many chemical reactions, the rate doubles for every 10°C increase in temperature.[10][11] This allows for the calculation of an acceleration factor to relate time in the aging chamber to real-world shelf life. The ASTM F1980 standard provides a comprehensive guide for developing such protocols, particularly for sterile medical packaging.[10][12]

Our experimental workflow is designed to induce and then meticulously measure degradation through a multi-faceted analytical approach.

G cluster_prep Phase 1: Preparation cluster_aging Phase 2: Accelerated Aging cluster_analysis Phase 3: Multi-modal Analysis cluster_interp Phase 4: Interpretation Prep Sample Preparation (e.g., Polymer + PPS Compounding) Aging Accelerated Aging Chamber (ASTM F1980 Protocol) Prep->Aging Time Zero (T0) Analysis Control Control Sample Preparation (Polymer without PPS) Control->Aging Visual Visual Inspection Aging->Visual Time Points (T1, T2, T3...) FTIR Spectroscopic Analysis (FTIR-ATR) Visual->FTIR Thermal Thermal Analysis (DSC & TGA) FTIR->Thermal Mechanical Mechanical Testing Thermal->Mechanical GPC Chromatographic Analysis (GPC/SEC) Mechanical->GPC Interp Data Interpretation & Shelf-Life Estimation GPC->Interp

Caption: Overall Experimental Workflow for the Accelerated Aging Study.

Protocols and Methodologies

Protocol 1: Sample Preparation

Objective: To create homogenous polymer samples with and without Phenyl 1-pentadecanesulfonate for comparative analysis.

Materials:

  • Base Polymer (e.g., Polyvinyl Chloride - PVC, or a biodegradable polyester like PLA)

  • Phenyl 1-pentadecanesulfonate (PPS)

  • Twin-screw extruder or solvent casting equipment

  • Hydraulic press and mold for creating standardized test specimens (e.g., tensile bars)

Procedure:

  • Drying: Dry the base polymer pellets in a vacuum oven at a temperature appropriate for the material (e.g., 80°C for PLA for 4 hours) to remove residual moisture.

  • Compounding:

    • Melt Blending (Preferred): Pre-mix the dried polymer pellets with the desired weight percentage of PPS (e.g., 1%, 5%, 10% w/w). Feed the mixture into a twin-screw extruder. The extrusion process ensures a homogenous blend.

    • Solvent Casting: Alternatively, dissolve the polymer and PPS in a common solvent. Cast the solution onto a flat glass plate and allow the solvent to evaporate slowly in a fume hood, followed by vacuum drying to remove all solvent traces.

  • Control Group: Prepare a batch of the base polymer without any PPS using the identical processing method to serve as the control.

  • Specimen Molding:

    • Use a hydraulic press to mold the compounded material into standardized test specimens as required by ASTM standards for mechanical testing (e.g., ASTM D638 for tensile properties).

    • Ensure all specimens are molded under the same temperature, pressure, and time conditions to minimize variability.

  • Initial Characterization (Time Zero): Before initiating the aging process, characterize a subset of both control and PPS-containing specimens using all the analytical techniques described in Protocol 3. This establishes the baseline (T₀) properties.

Protocol 2: Accelerated Aging (Based on ASTM F1980)

Objective: To subject the polymer specimens to controlled conditions of elevated temperature and humidity to simulate long-term aging.[13]

Equipment:

  • Calibrated environmental chamber capable of maintaining temperature (±2°C) and relative humidity (±5% RH).

Procedure:

  • Chamber Setup:

    • Set the environmental chamber to the desired aging temperature (T_aging). Common temperatures are 50°C, 55°C, or 60°C.[12] The selected temperature must be well below the glass transition temperature (Tg) of the polymer to avoid unrealistic phase changes.[12]

    • If investigating hydrolytic stability, set the relative humidity (RH). A common value is 50% RH.[10]

  • Arrhenius Calculation: Use the Arrhenius equation to determine the duration of the study. The accelerated aging factor (AAF) can be estimated using:

    • AAF = Q₁₀^[(T_aging - T_ambient)/10]

    • Where Q₁₀ is typically assumed to be 2 (representing a doubling of the reaction rate for every 10°C increase).[11]

    • T_aging is the chamber temperature (°C).

    • T_ambient is the real-world storage temperature (e.g., 22°C).

    • The required aging duration = (Desired Real Time Shelf Life) / AAF.

  • Sample Placement: Arrange the specimens in the chamber, ensuring adequate air circulation around each one. Do not stack specimens.

  • Time Points: Remove a predetermined number of specimens (both control and PPS-containing) at specified intervals (e.g., T₀, and calculated equivalents of 6 months, 1 year, 2 years).

  • Post-Removal Conditioning: Before analysis, allow the removed specimens to equilibrate to ambient conditions (e.g., 23°C, 50% RH) for at least 24 hours.

Table 1: Example Accelerated Aging Parameters

ParameterValueRationale / Standard
Aging Temperature (T_aging)55°CCommon temperature for medical device packaging; ensures acceleration without unrealistic material changes.[12]
Ambient Temperature (T_ambient)22°CRepresents controlled room temperature storage.
Q₁₀ Value2.0A conservative estimate for the temperature coefficient of aging reactions.[11]
Accelerated Aging Factor (AAF)9.85Calculated as 2^[(55-22)/10].
Relative Humidity50%Recommended when materials are susceptible to moisture-induced deterioration.[10]
Duration for 1-Year Equivalent~37 days365 days / 9.85
Duration for 2-Year Equivalent~74 days730 days / 9.85
Protocol 3: Post-Aging Analytical Evaluation

Objective: To quantitatively and qualitatively assess the changes in the polymer's physical, chemical, and mechanical properties after aging.

3.1 Visual Inspection:

  • Procedure: Document any changes in color (e.g., yellowing), clarity, or surface texture. Note the appearance of cracks, crazing, or brittleness.

  • Rationale: Visual changes are often the first indicator of degradation.

3.2 Spectroscopic Analysis: Fourier Transform Infrared (FTIR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR-FTIR).

  • Procedure: Acquire spectra from the surface of each specimen. Collect data from at least three different spots per specimen.

  • Rationale: FTIR is highly effective for identifying changes in chemical functional groups.[14][15] Key changes to monitor include:

    • Carbonyl Formation (~1720 cm⁻¹): An increase in this peak is a classic sign of oxidative degradation.[14]

    • Hydroxyl Formation (broad peak ~3400 cm⁻¹): Indicates water absorption or hydrolysis byproducts.

    • Changes in Sulfonate Peaks (~1180 cm⁻¹ and ~1040 cm⁻¹): A decrease in intensity may suggest cleavage of the sulfonate ester.[16]

3.3 Thermal Analysis: DSC and TGA

  • Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[17]

  • Procedure:

    • DSC: Heat a small sample (5-10 mg) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. Observe the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[18][19]

    • TGA: Heat a sample (10-15 mg) at a controlled rate (e.g., 10°C/min) under nitrogen or air. Record the temperature at which mass loss occurs.[20][21]

  • Rationale:

    • A shift in Tg can indicate changes in polymer chain mobility due to chain scission (decrease in Tg) or cross-linking (increase in Tg).

    • TGA reveals the thermal stability of the polymer. A decrease in the onset degradation temperature indicates reduced stability.[4]

3.4 Mechanical Testing

  • Technique: Uniaxial Tensile Testing.

  • Procedure: Test specimens according to ASTM D638 or a relevant ISO standard. Measure the Ultimate Tensile Strength (UTS), Elongation at Break, and Elastic Modulus.[22]

  • Rationale: Mechanical properties are directly related to the polymer's structural integrity. Degradation, particularly chain scission, typically leads to a reduction in tensile strength and elongation at break, indicating embrittlement.[23][24]

Table 2: Example Data Collection and Interpretation

Analytical TechniqueParameter MeasuredIndication of Degradation
FTIR-ATR Carbonyl Index (Area of C=O peak)Increase suggests oxidation.
DSC Glass Transition Temp (Tg)Decrease suggests chain scission; Increase suggests cross-linking.
TGA Onset Degradation Temp (T_onset)Decrease suggests reduced thermal stability.
Tensile Test Elongation at Break (%)Decrease suggests embrittlement.
Tensile Test Ultimate Tensile Strength (MPa)Decrease suggests loss of structural integrity.

Potential Degradation Mechanisms and Data Interpretation

The data collected from the multi-modal analysis allows for the construction of a degradation profile. The presence of Phenyl 1-pentadecanesulfonate may lead to specific degradation pathways.

G cluster_stressors Environmental Stressors cluster_polymer Polymer System cluster_pathways Primary Degradation Pathways cluster_outcomes Observable Effects Heat Heat (Thermal Energy) Polymer Polymer Backbone Heat->Polymer Thermo-oxidation PPS Phenyl 1-pentadecanesulfonate Heat->PPS Sulfonate Degradation Humidity Humidity (H₂O) Humidity->Polymer Hydrolysis (if applicable) Humidity->PPS Ester Hydrolysis Oxidation Oxidation Polymer->Oxidation ChainScission Chain Scission Polymer->ChainScission Hydrolysis Hydrolysis PPS->Hydrolysis Oxidation->ChainScission MW_Loss Molecular Weight Reduction ChainScission->MW_Loss Hydrolysis->ChainScission Embrittlement Embrittlement (↓ Elongation) StrengthLoss Strength Loss (↓ UTS) MW_Loss->Embrittlement MW_Loss->StrengthLoss

Caption: Potential degradation pathways in polymers containing PPS.

A comparative analysis between the control and PPS-containing samples is key. If the PPS samples degrade significantly faster (e.g., show a more rapid decline in mechanical properties or a faster increase in carbonyl content), it suggests that under the tested conditions, the sulfonate plasticizer is contributing to the instability of the polymer system. Conversely, if the degradation rates are similar or even slightly slower, it may indicate that PPS is a stable additive for the intended application.

Conclusion

This application note provides a robust framework for evaluating the long-term stability of polymers containing Phenyl 1-pentadecanesulfonate. By systematically applying accelerated aging protocols based on established standards and employing a suite of sensitive analytical techniques, researchers can gain critical insights into material behavior. This data is invaluable for material selection, product design, and establishing reliable shelf-life claims, ultimately ensuring the development of safe and effective products for the pharmaceutical and medical device industries.

References

  • Analytical tools to assess polymer biodegradation: A critical review and recommendations. (2024). Science of The Total Environment.
  • Smithers. (n.d.). Polymer Life Prediction and Accelerated Aging. Smithers. Available at: [Link]

  • Accelerated aging studies of the selected commercial films. (2020). Polimery. Available at: [Link]

  • Packaging Compliance Labs. (n.d.). Accelerated Aging Testing: ASTM F1980. Packaging Compliance Labs. Available at: [Link]

  • Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments? (2020). MDPI. Available at: [Link]

  • DDL Testing. (n.d.). ASTM F1980 | Accelerated Aging & Real Time Aging Testing. DDL Inc. Available at: [Link]

  • Exploring the Techniques Used in Polymer Analysis. (2024). Technology Networks. Available at: [Link]

  • Accelerated ageing for testing polymeric biomaterials and medical devices. (2008). Medical Engineering & Physics. Available at: [Link]

  • Polymer Degradation Analysis. (2025). Prism. Available at: [Link]

  • Methods of Analyses for Biodegradable Polymers: A Review. (2022). Polymers. Available at: [Link]

  • On the use of accelerated aging methods for screening high temperature polymeric composite. (n.d.). NASA. Available at: [Link]

  • An Overview of Analytical Techniques for Polymer Characterization. (2025). Resolve Mass Laboratories. Available at: [Link]

  • Jordi Labs. (n.d.). ASTM-F1980: Standard Guide for Accelerated Aging of Sterile Barrier Systems for Medical Devices. Jordi Labs. Available at: [Link]

  • Enhanced Conductive Polymer Sulfonated Polyeugenol-Graphene Oxide Composite for Eco-Friendly Supercapacitor Electrodes. (n.d.). Trends in Sciences. Available at: [Link]

  • TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. (n.d.). e-Publications@Marquette. Available at: [Link]

  • ASTM F2003-00 - Standard Guide for Accelerated Aging of Ultra-High Molecular Weight Polyethylene. (2000). ASTM International. Available at: [Link]

  • Environment Associates. (n.d.). Accelerated Aging Testing | ASTM F1980. Environment Associates. Available at: [Link]

  • Recyclable and Degradable Ionic-Substituted Long-Chain Polyesters. (2023). ACS Macro Letters. Available at: [Link]

  • Intertek. (n.d.). Accelerated Weathering Testing for Plastics and Polymers. Intertek. Available at: [Link]

  • Centexbel. (n.d.). Accelerated ageing according to ISO 1419:2019 / ASTM-F1980. Centexbel. Available at: [Link]

  • Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics. (n.d.). Mettler Toledo. Available at: [Link]

  • The change of tensile strength and elongation at different aging time. (n.d.). ResearchGate. Available at: [Link]

  • isobutylene-styrene) Block Copolymers: Effects of Sulfonation and Counter-Ion Substitution. (n.d.). Defense Technical Information Center. Available at: [Link]

  • Metravib Material Testing. (n.d.). Effect of Aging on Mechanical Properties of Polymers. Metravib. Available at: [Link]

  • Analysis of thermally and UV-Vis aged plasticized PVC using UV-Vis, ATR-FTIR and Raman spectroscopy. (2023). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Impact Solutions. (n.d.). Assessing Polymer Ageing FTIR. Impact Solutions. Available at: [Link]

  • Effect of Aging on Tensile and Chemical Properties of Polylactic Acid and Polylactic Acid-Like Polymer Materials for Additive Manufacturing. (2024). MDPI. Available at: [Link]

  • Thermal degradation studies of polystyrene sulfonic and polyacrylic carboxylic cationites. (n.d.). ResearchGate. Available at: [Link]

  • Thermal Degradation of Blends of Polystyrene and poly(sodium 4-styrenesulfonate) and the copolymer, poly(styrene-co-sodium 4-styrenesulfonate). (1999). e-Publications@Marquette. Available at: [Link]

  • Effect of Aging on Tensile and Chemical Properties of Polylactic Acid and Polylactic Acid-Like Polymer Materials for Additive Manufacturing. (2024). ResearchGate. Available at: [Link]

  • Preparation and hydrolytic degradation of sulfonated poly(ethylene terephthalate) copolymers. (n.d.). ResearchGate. Available at: [Link]

  • ISO 1419:2019 - Rubber- or plastics-coated fabrics - Accelerated-ageing tests. (2019). International Organization for Standardization. Available at: [Link]

  • SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. (n.d.). Waters Corporation. Available at: [Link]

  • Polymer Aging Mechanics. (2019). Diva-Portal.org. Available at: [Link]

  • Hydrolytic degradation of sulfonated polyimide membranes for fuel cells. (2011). FAO AGRIS. Available at: [Link]

  • Accelerated ageing of polymers. (2023). NPL Publications. Available at: [Link]

  • Infrared Spectroscopy in Analysis of Polymer Degradation. (n.d.). ResearchGate. Available at: [Link]

  • Phenyl pentadecane-1-sulfonate. (n.d.). PubChem. Available at: [Link]

  • DSC Analysis of Polymers. (n.d.). EAG Laboratories. Available at: [Link]

  • Thermal Analysis of Polymers Selected Applications. (n.d.). Mettler Toledo. Available at: [Link]

  • Thermal Analysis Techniques. (n.d.). EAG Laboratories. Available at: [Link]

  • FTIR and UV-Vis Analysis of Polymer Samples. (n.d.). Scribd. Available at: [Link]

  • 1-Pentadecanesulfonic acid, phenyl ester. (n.d.). CAS Common Chemistry. Available at: [Link]

  • PHENYL PENTADECANE-1-SULFONATE. (n.d.). gsrs.ncats.nih.gov. Available at: [Link]

  • Hydrolytic stability of sulfonated poly(butylene terephthalate). (2003). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Hydrolytic-stability-of-sulfonated-poly(butylene-Chisholm-Sisti/189d2d096a605f635c91f4222f7b11d882582103]([Link]

  • PHENYL PENTADECANE-1-SULFONATE. (n.d.). fdagrs.com. Available at: [Link]

  • Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. (n.d.). Soft Matter. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Investigating Phenyl 1-pentadecanesulfonate as a Novel Excipient in Controlled-Release Drug Delivery

Abstract The development of novel excipients is critical for advancing controlled-release drug delivery technologies. Phenyl 1-pentadecanesulfonate, an alkyl aryl sulfonate with a C21 backbone, presents an intriguing, un...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of novel excipients is critical for advancing controlled-release drug delivery technologies. Phenyl 1-pentadecanesulfonate, an alkyl aryl sulfonate with a C21 backbone, presents an intriguing, unexplored candidate for this field.[1][2][3][4] While primarily utilized as an industrial plasticizer and surfactant, its inherent amphiphilicity—combining a long hydrophobic alkyl chain with a polar phenyl sulfonate head—suggests a multifactorial potential in modulating drug release.[2][5][6] This document abandons rigid templates to provide a foundational, research-oriented guide for investigating Phenyl 1-pentadecanesulfonate. It is structured not as a record of established use, but as a framework for discovery. We will proceed from fundamental physicochemical characterization to hypothesized mechanisms of action, culminating in detailed protocols for formulation, development, and in vitro performance testing. Our approach is grounded in established principles of controlled-release science, adapting them to explore the unique properties of this compound.

Introduction: The Scientific Premise for Investigation

Controlled-release (CR) dosage forms are designed to deliver a therapeutic agent at a predetermined rate over a prolonged period, thereby improving patient compliance, reducing side effects, and maintaining drug concentration within the therapeutic window.[7][8][9] The success of these systems hinges on the functionality of their constituent excipients, which govern the mechanism of drug release.

Phenyl 1-pentadecanesulfonate (C₂₁H₃₆O₃S) is an organosulfur compound that is not currently documented for use in pharmaceutical formulations.[1] Its known applications, such as in polymer plasticization, suggest a capacity to integrate into and modify material properties.[5] Its chemical structure is inherently amphiphilic, a key characteristic of many pharmaceutical surfactants used to enhance solubility or act as wetting agents.[2][6]

This guide is predicated on three scientifically-grounded hypotheses for its potential role in controlled-release systems, derived from its molecular structure and known properties:

  • As a Hydrophobic Matrix Former: The long C15 alkyl chain could form a lipid-like, water-insoluble matrix, physically retarding the dissolution and diffusion of entrapped drug molecules.

  • As a Release-Modifying Plasticizer: It could be integrated into established polymeric coating systems (e.g., cellulose derivatives) to modulate film permeability, flexibility, and erosion rates, thereby fine-tuning drug release.

  • As a Surfactant and Solubilizer: For poorly water-soluble drugs (BCS Class II/IV), it could function as a surfactant to form micelles or stabilize nanoparticle formulations, controlling release through partitioning and dissociation kinetics.[10]

The following sections provide the rationale and detailed protocols to systematically investigate these hypotheses.

G PPS Phenyl 1-pentadecanesulfonate (C21H36O3S) H1 Hypothesis 1: Hydrophobic Matrix Former PPS->H1 H2 Hypothesis 2: Release-Modifying Plasticizer PPS->H2 H3 Hypothesis 3: Surfactant / Solubilizer PPS->H3 M1 Mechanism: Diffusion control from an inert, waxy matrix. H1->M1 leads to M2 Mechanism: Modulation of polymer film permeability and erosion. H2->M2 leads to M3 Mechanism: Micellar encapsulation or nanoparticle stabilization. H3->M3 leads to

Figure 1: Hypothesized roles of Phenyl 1-pentadecanesulfonate in CR systems.

Part 1: Foundational Physicochemical Characterization

Causality Statement: Before any formulation effort, a thorough understanding of the raw material's properties is essential. These characteristics dictate its behavior in aqueous environments, its compatibility with other excipients, and its manufacturing processability. The following protocols establish a baseline quality and performance profile.

Protocol 2.1: Identity, Purity, and Thermal Analysis
  • Identity Verification:

    • Confirm the structure of the supplied Phenyl 1-pentadecanesulfonate using ¹H NMR and ¹³C NMR spectroscopy.

    • Verify the molecular weight (368.6 g/mol ) using Gas Chromatography-Mass Spectrometry (GC-MS), a technique validated for sensitive detection of sulfonate esters.[1][11]

  • Purity Assessment:

    • Employ High-Performance Liquid Chromatography (HPLC) with a suitable C18 column and a mobile phase gradient (e.g., acetonitrile/water) to determine purity, reporting as a percentage area. The absence of significant impurities is critical, as they can affect toxicity and performance.

  • Thermal Behavior (DSC):

    • Perform Differential Scanning Calorimetry (DSC). Heat a 5-10 mg sample from 25°C to 200°C at 10°C/min under a nitrogen atmosphere.

    • Rationale: The resulting thermogram will reveal the melting point (Tm) and any polymorphic transitions. This information is crucial for developing melt-based formulation processes like melt granulation or hot-melt extrusion.

Protocol 2.2: Solubility and Surfactant Properties
  • Aqueous Solubility:

    • Determine the solubility in purified water, 0.1 N HCl (simulated gastric fluid), and phosphate-buffered saline (PBS) pH 7.4 (simulated intestinal fluid).

    • Add an excess of the compound to 10 mL of each medium in separate vials.

    • Agitate at 37°C for 48 hours to ensure equilibrium.

    • Filter the suspension through a 0.22 µm syringe filter and analyze the filtrate concentration via a validated HPLC method.

    • Rationale: Low aqueous solubility is a prerequisite for a hydrophobic matrix former (Hypothesis 1), whereas some solubility is necessary for surfactant activity (Hypothesis 3).

  • Critical Micelle Concentration (CMC):

    • Prepare a series of aqueous solutions of Phenyl 1-pentadecanesulfonate with increasing concentrations.

    • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method).

    • Plot surface tension versus the logarithm of the concentration. The CMC is the point at which the surface tension plateaus.

    • Rationale: The CMC value quantifies the concentration at which the compound self-assembles into micelles. A low CMC indicates high efficiency as a surfactant, which is central to Hypothesis 3.

Part 2: Formulation Development Protocols

The following protocols are designed to directly test the three core hypotheses. Each uses a model drug; it is recommended to start with a well-characterized, stable active pharmaceutical ingredient (API). For these examples, we will use Metoprolol Succinate (a highly water-soluble drug) for Protocol 3.1 and Felodipine (a poorly water-soluble drug) for Protocols 3.2 and 3.3.

Protocol 3.1: Hydrophobic Matrix Tablet (Hypothesis 1)

Objective: To create a monolithic matrix system where Phenyl 1-pentadecanesulfonate acts as the primary rate-controlling agent for a water-soluble drug.

Materials:

  • Metoprolol Succinate (API)

  • Phenyl 1-pentadecanesulfonate (Matrix Former)

  • Microcrystalline Cellulose (MCC, Filler/Binder)

  • Magnesium Stearate (Lubricant)

Methodology (Direct Compression):

  • Screening: Pass all powders through a 40-mesh sieve to ensure uniformity.

  • Blending: In a V-blender, combine Metoprolol Succinate (30% w/w), Phenyl 1-pentadecanesulfonate (50% w/w), and MCC (19.5% w/w). Blend for 15 minutes.

    • Rationale: A high concentration of the hydrophobic excipient is needed to form a coherent matrix. MCC provides compressibility.

  • Lubrication: Add Magnesium Stearate (0.5% w/w) to the blend and mix for an additional 3 minutes.

    • Rationale: Magnesium Stearate prevents the powder from sticking to the tablet press tooling. Over-blending can lead to poor tablet hardness.

  • Compression: Compress the blend into 200 mg tablets using a rotary tablet press with 9 mm round, flat-faced tooling. Aim for a target hardness of 8-10 kp.

  • Control Formulation: Prepare a second batch of tablets replacing Phenyl 1-pentadecanesulfonate with a known hydrophobic matrix former (e.g., Carnauba wax) for a direct performance comparison.

Protocol 3.2: Polymer Film Coating Modifier (Hypothesis 2)

Objective: To evaluate the effect of Phenyl 1-pentadecanesulfonate as a plasticizer/modifier in an ethylcellulose-based film coating applied to drug-layered pellets.

Materials:

  • Sugar spheres (60-80 mesh)

  • Felodipine (API)

  • Hydroxypropyl Methylcellulose (HPMC, Binder)

  • Ethylcellulose (EC, Rate-Controlling Polymer)

  • Phenyl 1-pentadecanesulfonate (Modifier)

  • Dibutyl Sebacate (DBS, a standard plasticizer for control)

  • Isopropyl Alcohol & Dichloromethane (Solvents)

Methodology (Fluid-Bed Coating):

  • Drug Layering: Dissolve Felodipine and HPMC in a solvent mixture. Spray this solution onto the sugar spheres in a fluid-bed coater to achieve a 20% drug load. Dry the pellets.

  • Coating Solution Preparation:

    • Test Solution: Dissolve Ethylcellulose (8% w/v) and Phenyl 1-pentadecanesulfonate (2% w/v) in the solvent mixture. The polymer-to-modifier ratio is 4:1.

    • Control Solution: Prepare an identical solution, but replace Phenyl 1-pentadecanesulfonate with Dibutyl Sebacate.

  • Controlled-Release Coating: Spray the test and control solutions onto separate batches of the drug-layered pellets in the fluid-bed coater. Apply the coating until a 15% weight gain is achieved.

    • Rationale: The EC film is water-insoluble and controls drug release by diffusion. The plasticizer/modifier alters the free volume and tortuosity of the polymer chains, directly impacting the diffusion rate.[8][12]

  • Curing: Cure the coated pellets in an oven at 60°C for 2 hours to ensure complete solvent evaporation and film coalescence.

Protocol 3.3: Surfactant-Stabilized Nanoparticle Suspension (Hypothesis 3)

Objective: To formulate a nanoparticle suspension of a poorly soluble drug using Phenyl 1-pentadecanesulfonate as a stabilizer.

Materials:

  • Felodipine (API)

  • Phenyl 1-pentadecanesulfonate (Stabilizer/Surfactant)

  • Acetone (Organic Solvent)

  • Purified Water

Methodology (Nanoprecipitation):

  • Organic Phase: Dissolve Felodipine (10 mg/mL) and Phenyl 1-pentadecanesulfonate (5 mg/mL) in acetone.

  • Aqueous Phase: Use purified water at room temperature.

  • Precipitation: While stirring the aqueous phase vigorously (e.g., 700 rpm), inject the organic phase into it using a syringe pump at a slow, constant rate (e.g., 1 mL/min). The typical volume ratio is 1:10 (organic:aqueous).

    • Rationale: As the acetone diffuses into the water, the drug is no longer soluble and precipitates into nanoparticles. The amphiphilic Phenyl 1-pentadecanesulfonate rapidly adsorbs to the particle surface, with its hydrophobic tail interacting with the drug and its hydrophilic head facing the water, preventing particle aggregation.

  • Solvent Removal: Stir the resulting suspension at room temperature for 4-6 hours in a fume hood to allow the acetone to evaporate completely.

  • Characterization: Analyze the resulting nanoparticle suspension for particle size and zeta potential using Dynamic Light Scattering (DLS).

Part 3: Performance Testing & Characterization Protocols

Trustworthiness Statement: A protocol is only as valuable as its output. The following methods are designed to generate robust, reproducible data to validate (or invalidate) the performance of the formulations developed in Part 2.

Protocol 4.1: In Vitro Drug Release Testing (IVRT)

Objective: To quantify and compare the rate and extent of drug release from the developed formulations under simulated physiological conditions.[13][14][15]

Apparatus: USP Apparatus 2 (Paddle Method)

Methodology:

  • Media Preparation:

    • For Metoprolol tablets (Protocol 3.1): Use 900 mL of pH 6.8 phosphate buffer.

    • For Felodipine pellets/nanoparticles (Protocols 3.2 & 3.3): Use 900 mL of pH 6.8 phosphate buffer containing 1% Sodium Lauryl Sulfate (SLS).

    • Rationale: SLS is added for poorly soluble drugs to maintain "sink conditions," ensuring that the dissolution rate is not limited by the drug's solubility in the media.[13]

  • Test Setup:

    • Set the paddle speed to 50 RPM.

    • Maintain the media temperature at 37 ± 0.5°C.

  • Sample Introduction:

    • For tablets: Drop one tablet into each vessel.

    • For pellets/nanoparticles: Place a quantity equivalent to a single dose into each vessel.

  • Sampling:

    • Withdraw 5 mL samples at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours).

    • Immediately replace the withdrawn volume with fresh, pre-warmed media.

  • Analysis: Filter each sample through a 0.45 µm filter and analyze the drug concentration using a validated HPLC method.

  • Data Reporting: Calculate the cumulative percentage of drug released at each time point. Plot this value against time to generate release profiles.

Figure 2: Workflow for the In Vitro Release Testing (IVRT) protocol.

Data Presentation: Comparative Release Profiles

Summarize the quantitative release data in a table to facilitate direct comparison between formulations.

Time (hours)Formulation 3.1 (% Release)Formulation 3.1 Control (% Release)Formulation 3.2 (% Release)Formulation 3.2 Control (% Release)
1
2
4
8
12
24
Similarity Factor (f2) N/Avs. 3.1N/Avs. 3.2

The Similarity Factor (f2) is a mathematical model used to compare dissolution profiles. A value between 50-100 suggests the profiles are similar.

Conclusion and Future Directions

This document outlines a comprehensive, hypothesis-driven framework for the initial investigation of Phenyl 1-pentadecanesulfonate as a novel excipient in controlled-release drug delivery. The protocols provided serve as a starting point for formulation screening and performance evaluation.

Successful results from this preliminary research—such as demonstrating significant release retardation in matrix tablets or effective stabilization of nanoparticles—would warrant progression to the next critical stages of development. These include:

  • Biocompatibility and Cytotoxicity Studies: To ensure the material is safe for pharmaceutical use.

  • Expanded Compatibility Studies: To assess interactions with a wider range of APIs and polymers.

  • In Vivo Pharmacokinetic Studies: To establish an in vitro-in vivo correlation (IVIVC) and confirm the controlled-release performance in a biological system.

The exploration of new excipients like Phenyl 1-pentadecanesulfonate is fundamental to innovation in drug delivery, potentially offering new solutions to formulation challenges and expanding the toolkit available to pharmaceutical scientists.

References

  • Controlled Drug Delivery Systems: Current Status and Future Directions. (n.d.). National Center for Biotechnology Information. [Link]

  • How Are Controlled-Release Products Administered? (n.d.). Vici Health Sciences. [Link]

  • Controlled Release: Mechanism & Techniques. (2024, September 5). StudySmarter US. [Link]

  • Controlled Release Drug Delivery Systems. (n.d.). The Pharma Innovation Journal. [Link]

  • Mechanisms of Controlled Release. (n.d.). Kinam Park. [Link]

  • In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. (2018, November 9). USP. [Link]

  • Phenyl pentadecane-1-sulfonate | C21H36O3S. (n.d.). PubChem. [Link]

  • Design, Characterization, and Optimization of Controlled Drug Delivery System Containing Antibiotic Drug/s. (n.d.). National Center for Biotechnology Information. [Link]

  • Development And Validation Of In Vitro Release Testing For Semisolid Formulations. (n.d.). DPT Laboratories. [Link]

  • Accelerated in vitro release testing methods for extended release parenteral dosage forms. (n.d.). National Center for Biotechnology Information. [Link]

  • In Vitro Release Testing (IVRT). (n.d.). Teledyne Labs. [Link]

  • controlled drug delivery system: a review. (n.d.). IAJPS. [Link]

  • 1-Pentadecanesulfonic acid, phenyl ester. (n.d.). CAS Common Chemistry. [Link]

  • PHENYL PENTADECANE-1-SULFONATE. (n.d.). gsrs. [Link]

  • Controlled Release Formulation | Products, Dosage Forms. (n.d.). Ascendia Pharmaceutical Solutions. [Link]

  • New Aryl Alkyl Sulfonates. (n.d.). Oil Chem Technologies. [Link]

  • Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. (2019, May 10). PubMed. [Link]

  • Surfactant-assisted controlled release of hydrophobic drugs using anionic surfactant templated mesoporous silica nanoparticles. (2011, June 17). PubMed. [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Phenyl 1-pentadecanesulfonate

Abstract This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Phenyl 1-pentadecanesulfonate. This long-chain alkylbenzene sulf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Phenyl 1-pentadecanesulfonate. This long-chain alkylbenzene sulfonate is a compound of interest in various industrial applications, and its accurate measurement is crucial for quality control and research. The described method utilizes reverse-phase chromatography with a C18 column and a gradient elution of acetonitrile and water. Detection is achieved using an Evaporative Light Scattering Detector (ELSD), which is well-suited for analytes like surfactants that may lack a strong UV chromophore, ensuring broad applicability and high sensitivity.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the methodology, sample preparation, and expected performance characteristics.

Introduction

Phenyl 1-pentadecanesulfonate is a member of the alkylbenzene sulfonate family, which are widely used as surfactants in various industrial processes. The length of the alkyl chain and the presence of the phenyl group give this molecule specific physicochemical properties that are leveraged in formulations for detergents, emulsifiers, and other specialty chemicals. Accurate and precise analytical methods are essential for monitoring the purity of this compound, determining its concentration in various matrices, and studying its behavior in different applications.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of surfactants and other complex organic molecules.[3] Reverse-phase HPLC, in particular, is well-suited for separating compounds based on their hydrophobicity.[4] This application note details a validated HPLC method specifically developed for Phenyl 1-pentadecanesulfonate, providing a clear and reproducible protocol for its analysis.

Principles of the Method

The separation of Phenyl 1-pentadecanesulfonate is achieved by reverse-phase chromatography on a C18 stationary phase. The long C15 alkyl chain of the analyte provides strong hydrophobic interaction with the stationary phase. A mobile phase gradient starting with a higher proportion of water and gradually increasing the concentration of acetonitrile is employed to elute the analyte from the column. This gradient allows for a robust separation and sharp peak shape.

For detection, an Evaporative Light Scattering Detector (ELSD) is employed. The ELSD is a universal detector that is not dependent on the chromophoric properties of the analyte.[1][2] The eluent from the column is nebulized and the mobile phase is evaporated, leaving behind fine particles of the analyte. These particles scatter a light beam, and the amount of scattered light is proportional to the mass of the analyte. This makes ELSD an ideal choice for quantifying compounds like Phenyl 1-pentadecanesulfonate, especially in complex matrices where UV-active impurities might interfere with detection.

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for this separation.[4]

  • Solvents: HPLC-grade acetonitrile and ultrapure water.

  • Analyte: Phenyl 1-pentadecanesulfonate standard of known purity.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of Phenyl 1-pentadecanesulfonate:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient 70% B to 95% B over 10 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
ELSD Nebulizer Temp 40 °C
ELSD Evaporator Temp 60 °C
ELSD Gas Flow 1.5 L/min (Nitrogen)

Rationale for parameter selection: A C18 column is chosen for its strong hydrophobic retention of the long alkyl chain of the analyte. The acetonitrile/water gradient provides a good balance of solvent strength to achieve a reasonable retention time and good peak shape. A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, providing a good compromise between analysis time and efficiency. The column temperature is maintained at 30°C to ensure reproducible retention times. The ELSD parameters are optimized to ensure efficient nebulization and evaporation of the mobile phase while minimizing the loss of the semi-volatile analyte.

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Phenyl 1-pentadecanesulfonate standard and transfer it to a 10 mL volumetric flask.

  • Dissolve the standard in acetonitrile and make up to the mark. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (70:30 Acetonitrile:Water). A typical concentration range for the calibration curve would be 10-200 µg/mL.

Sample Preparation

The appropriate sample preparation will depend on the matrix. For a relatively clean sample matrix, the following protocol can be used:

  • Accurately weigh a known amount of the sample containing Phenyl 1-pentadecanesulfonate.

  • Dissolve the sample in a suitable solvent, such as acetonitrile. The initial mobile phase composition is often a good choice to ensure compatibility with the HPLC system.[5]

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[5][6]

  • Dilute the filtered solution as necessary to bring the concentration of Phenyl 1-pentadecanesulfonate within the range of the calibration curve.

For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering components.

HPLC Analysis Workflow

The overall workflow for the HPLC analysis is depicted in the following diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh & Dissolve Standard Filter_Std Filter Standard (optional) Standard->Filter_Std Dissolved Standard Sample Weigh & Dissolve Sample Filter_Samp Filter Sample (0.45 µm) Sample->Filter_Samp Dissolved Sample Dilute Prepare Working Standards & Samples Filter_Std->Dilute Filter_Samp->Dilute Inject Inject into HPLC Dilute->Inject Prepared Solutions Separate Chromatographic Separation Inject->Separate Detect ELSD Detection Separate->Detect Eluted Analyte Integrate Peak Integration Detect->Integrate Chromatogram Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: HPLC analysis workflow from sample preparation to quantification.

Method Performance

The performance of this method should be validated according to standard guidelines to ensure it is suitable for its intended purpose.[3] Key validation parameters are outlined below.

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.995> 0.998
Precision (%RSD) ≤ 2%< 1.5%
Accuracy (% Recovery) 98-102%99-101%
Limit of Detection (LOD) S/N ≥ 3~1 µg/mL
Limit of Quantification (LOQ) S/N ≥ 10~5 µg/mL

System Suitability

Before running a sequence of samples, a system suitability test should be performed to ensure the chromatographic system is performing adequately. This is typically done by injecting a standard solution multiple times.

System Suitability ParameterAcceptance Criteria
Tailing Factor 0.8 - 1.5
Theoretical Plates > 2000
%RSD of Peak Area (n=5) ≤ 2.0%
%RSD of Retention Time (n=5) ≤ 1.0%

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of Phenyl 1-pentadecanesulfonate. The use of reverse-phase chromatography with a C18 column and an Evaporative Light Scattering Detector offers excellent separation and sensitive detection. This method is suitable for routine quality control and research applications in industries where Phenyl 1-pentadecanesulfonate is utilized. Proper sample preparation and system suitability checks are crucial for obtaining accurate and reproducible results.

References

  • How to Prepare Sample for HPLC? (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • HPLC Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • Eadsforth, C., Adams, C., et al. (2014). Validation of an HPLC Method for Determining log P ow Values of Surfactants. Tenside Surfactants Detergents, 51(3), 212-219. Retrieved from [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. Retrieved from [Link]

  • Comparison of ELSD, UV, and Suppressed Conductivity Detection (SCD) for Surfactant Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • How to Prepare a Sample for HPLC Analysis. (2023, April 27). Greyhound Chromatography. Retrieved from [Link]

  • Eadsforth, C., et al. (2013). Validation of an HPLC Method for Determining log Pow Values of Surfactants. Tenside Surfactants Detergents, 51(3), 212-219. Retrieved from [Link]

  • Mitigating the Effect of Surfactants in Sample Preparation of a Phospholipid Formulation for Impurities Analysis by Reversed-Phase Liquid Chromatography. (2017, May 1). LCGC International. Retrieved from [Link]

  • Surfactant Analysis Using The 2420 Evaporative Light Scattering Detector. (n.d.). Waters. Retrieved from [Link]

  • Surfactant Analysis Using The 2420 Evaporative Light Scattering Detector. (n.d.). Waters Corporation. Retrieved from [Link]

  • Analytical Methods for the Determination of Surfactants in Surface Water. (n.d.). EThOS. Retrieved from [Link]

  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. (2005). Molecules, 10(9), 1179–1189. Retrieved from [Link]

  • A Comprehensive Review of Method Development by HPLC. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Determination of the four major surfactant classes in cleaning products by reversed-phase liquid chromatography using serially connected UV and evaporative light-scattering detection. (2016). Journal of Chromatography A, 1442, 104-112. Retrieved from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. (n.d.). HALO Columns. Retrieved from [Link]

  • Reversed-phase HPLC chromatograms during C12LAS I biodegradation... (n.d.). ResearchGate. Retrieved from [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). International Journal of Pharmaceutical Sciences and Research, 8(7), 2975-2982. Retrieved from [Link]

  • Development of HPLC Methods for Individual Determination of 20 Active Pharmaceutical Ingredients For Ussing-Chamber Studies. (2016). Journal of Pharmaceutical and Biomedical Analysis, 128, 138-146. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Phenyl 1-Pentadecanesulfonate

Welcome to the technical support center for the synthesis of Phenyl 1-pentadecanesulfonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to opt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Phenyl 1-pentadecanesulfonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of long-chain aryl sulfonate esters. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and maximize your yield and purity.

The primary laboratory method for synthesizing Phenyl 1-pentadecanesulfonate is the reaction between phenol and 1-pentadecanesulfonyl chloride, a classic example of sulfonate ester formation.[1] This guide provides a comprehensive framework for understanding and optimizing this crucial transformation.

Reaction Overview: The Mechanism of Sulfonylation

The formation of Phenyl 1-pentadecanesulfonate proceeds via a nucleophilic acyl substitution-type mechanism. The reaction requires a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. This ion then attacks the electrophilic sulfur atom of the 1-pentadecanesulfonyl chloride, displacing the chloride leaving group.

Reaction_Mechanism cluster_activation Step 1: Phenoxide Formation cluster_attack Step 2: Nucleophilic Attack Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide + Base Base Base (e.g., Pyridine) BH Protonated Base (BH⁺) Intermediate Tetrahedral Intermediate Phenoxide->Intermediate + R-SO₂Cl SulfonylChloride 1-Pentadecanesulfonyl Chloride (R-SO₂Cl) Product Phenyl 1-Pentadecanesulfonate (Ar-O-SO₂-R) Intermediate->Product - Cl⁻ Chloride Cl⁻

Caption: General mechanism for the base-catalyzed synthesis of Phenyl 1-pentadecanesulfonate.

Troubleshooting Guide: A-Q&A Approach

This section addresses the most common issues encountered during synthesis, providing insights into their causes and actionable solutions.

Problem 1: Low or No Product Yield

Question: I've run the reaction, but my TLC analysis shows mostly unreacted phenol and my final isolated yield is very low. What went wrong?

Answer: Low or no yield is a frequent issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or the choice of base.

  • Possible Cause A: Reagent Degradation

    • The "Why": 1-Pentadecanesulfonyl chloride is highly susceptible to hydrolysis. Exposure to atmospheric moisture converts it to the unreactive 1-pentadecanesulfonic acid. If your sulfonyl chloride has been improperly stored or is old, it may be largely inactive.

    • Troubleshooting Steps:

      • Verify Reagent Activity: If possible, run a small-scale test reaction with a more reactive alcohol to confirm the sulfonyl chloride's viability.

      • Ensure Anhydrous Conditions: Always use freshly distilled, anhydrous solvents. Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or argon. Reactions should be run under an inert atmosphere.[2][3]

      • Use Fresh Reagents: If in doubt, use a freshly opened bottle of 1-pentadecanesulfonyl chloride or purify the existing stock if possible.

  • Possible Cause B: Insufficient Phenol Activation

    • The "Why": Phenol itself is a relatively weak nucleophile. The reaction relies on the formation of the much more potent phenoxide ion. If the base used is not strong enough or is used in insufficient quantity, the concentration of the phenoxide will be too low for the reaction to proceed efficiently.

    • Troubleshooting Steps:

      • Select an Appropriate Base: Tertiary amines like triethylamine (TEA) or pyridine are commonly used. TEA (pKa of conjugate acid ≈ 10.7) is more basic than pyridine (pKa ≈ 5.2) and can be more effective at deprotonating phenol (pKa ≈ 10).[4][5] Using a slight excess (1.1-1.2 equivalents) of the base is recommended to drive the equilibrium towards the phenoxide.[3]

      • Consider a Stronger Base (with caution): For stubborn reactions, a stronger base like sodium hydride (NaH) can be used to quantitatively form the phenoxide before adding the sulfonyl chloride. However, this requires stricter anhydrous conditions and careful temperature control.

  • Possible Cause C: Suboptimal Temperature

    • The "Why": The sulfonylation reaction is exothermic. Adding the sulfonyl chloride too quickly or at too high a temperature can lead to side reactions and decomposition. Conversely, if the temperature is too low, the reaction rate may be impractically slow.

    • Troubleshooting Steps:

      • Control the Addition: Dissolve the phenol and base in your chosen solvent and cool the mixture to 0°C in an ice bath.

      • Slow Addition: Add the 1-pentadecanesulfonyl chloride dropwise as a solution in the same anhydrous solvent. This allows for better dissipation of the heat generated.

      • Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure completion. Dramatically reducing the temperature can significantly slow or stop sulfonate ester formation.[2]

Problem 2: Significant Side Product Formation

Question: My reaction worked, but I have several spots on my TLC plate and my final product is impure after workup. What are these side products and how can I avoid them?

Answer: Side product formation is often a result of moisture contamination or sub-optimal reaction conditions.

  • Primary Side Product: 1-Pentadecanesulfonic Acid

    • The "Why": This is the hydrolysis product of the starting sulfonyl chloride. Its presence is a clear indicator that water contaminated the reaction.[2][3] It is a highly polar, acidic compound that can complicate purification.

    • Avoidance Strategy: The most critical factor is maintaining strictly anhydrous conditions, as detailed in the previous section. Use of an inert atmosphere (N₂ or Ar) is paramount.

  • Secondary Side Product: Unreacted Phenol

    • The "Why": Incomplete reaction will leave starting phenol. While not a "side product" in the traditional sense, its presence complicates purification due to its similar aromatic nature.

    • Avoidance Strategy:

      • Stoichiometry Check: Use a slight excess (1.05 - 1.1 eq) of the 1-pentadecanesulfonyl chloride relative to the phenol to ensure all the phenol is consumed.

      • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the phenol spot before quenching the reaction.

Problem 3: Difficulty with Purification

Question: I have a crude product that is an oil/wax, and I'm struggling to purify it by column chromatography or recrystallization. What are the best practices?

Answer: Purifying long-chain, non-polar compounds like Phenyl 1-pentadecanesulfonate requires a specific approach.

  • Step 1: Aqueous Workup - The Key to a Cleaner Crude

    • The "Why": A proper aqueous workup is essential to remove the majority of impurities before chromatography.

    • Recommended Protocol:

      • Quench: Slowly pour the reaction mixture into ice-cold water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess base.

      • Extract: Extract the aqueous layer with a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

      • Wash 1 (Acid): Wash the combined organic layers with dilute acid (1M HCl) to remove any remaining amine base (e.g., pyridinium hydrochloride).

      • Wash 2 (Base): Wash with a dilute base (e.g., 5% NaHCO₃ solution) to remove unreacted phenol (as sodium phenoxide) and the sulfonic acid byproduct (as its sodium salt).

      • Wash 3 (Brine): A final wash with saturated NaCl solution (brine) helps to break any emulsions and remove residual water from the organic layer.

      • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Step 2: Purification Technique

    • Column Chromatography: This is often the most effective method.

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: Due to the non-polar nature of the product, a low-polarity eluent system is required. Start with a mixture like 95:5 Hexanes:Ethyl Acetate and gradually increase the polarity if needed. The product should have a moderate Rf value (0.3-0.4) in the chosen system.

    • Recrystallization: This can be challenging due to the waxy nature of the long alkyl chain. If the product solidifies, try recrystallizing from a non-polar solvent like hexanes or heptane at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best base for this reaction: Pyridine or Triethylamine (TEA)? A1: Both are effective, but TEA is generally preferred. TEA is a stronger, non-nucleophilic base than pyridine, leading to faster and more complete deprotonation of phenol.[4][5] Pyridine can, in some cases, act as a nucleophilic catalyst, but its lower basicity is the more significant factor here.

Q2: How do I monitor the reaction progress effectively? A2: Thin Layer Chromatography (TLC) is the best method. Spot the reaction mixture on a silica plate alongside your starting materials (phenol and sulfonyl chloride). Develop the plate in a solvent system like 9:1 Hexanes:Ethyl Acetate. The product, being less polar than phenol but more polar than the starting sulfonyl chloride (which often runs with the solvent front or hydrolyzes at the baseline), will appear as a new spot. The reaction is complete when the phenol spot has disappeared.

Q3: What are the primary safety concerns? A3: 1-Pentadecanesulfonyl chloride is corrosive and moisture-sensitive. It will release HCl gas upon contact with water. Always handle it in a fume hood, wearing appropriate PPE (gloves, lab coat, safety glasses). Phenol is toxic and corrosive. Pyridine and TEA are flammable and have strong odors. Review the Safety Data Sheet (SDS) for all reagents before beginning.

Q4: How can I confirm the structure and purity of my final product? A4: A combination of analytical techniques is essential for validation:

  • ¹H NMR: Look for the characteristic aromatic protons of the phenyl group and the aliphatic protons of the C15 chain, paying attention to the integration ratios. The protons on the carbon adjacent to the sulfonate group will be shifted downfield.

  • ¹³C NMR: Confirm the number of unique carbon environments.

  • FT-IR: Look for the strong, characteristic S=O stretching bands of the sulfonate ester group, typically around 1350 cm⁻¹ and 1175 cm⁻¹.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product.

Optimized Experimental Protocol

This protocol incorporates the best practices discussed above for maximizing yield and purity.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Extraction cluster_purification 4. Purification & Analysis prep prep react react workup workup purify purify analyze analyze A Dry Glassware (Oven, >120°C) B Use Anhydrous Solvents (e.g., DCM, THF) A->B C Set up under N₂ or Ar B->C D Dissolve Phenol (1.0 eq) & TEA (1.2 eq) in Solvent C->D E Cool to 0°C (Ice Bath) D->E F Add R-SO₂Cl (1.1 eq) Dropwise E->F G Warm to RT, Stir 4-16h (Monitor by TLC) F->G H Quench with 1M HCl G->H I Extract with Ethyl Acetate H->I J Wash with 1M HCl I->J K Wash with 5% NaHCO₃ J->K L Wash with Brine K->L M Dry (Na₂SO₄), Filter, Concentrate L->M N Purify by Column Chromatography M->N O Characterize Product (NMR, IR, MS) N->O

Caption: Recommended workflow for the synthesis and purification of Phenyl 1-pentadecanesulfonate.

Reagents & Conditions Summary
ComponentMolar Equiv.RoleKey Considerations
Phenol1.0NucleophileEnsure purity; should be a colorless solid.
1-Pentadecanesulfonyl Chloride1.05 - 1.1ElectrophileHighly moisture-sensitive. Use fresh or purified reagent.
Triethylamine (TEA)1.1 - 1.2BaseUse freshly distilled over CaH₂.
Dichloromethane (DCM)-SolventMust be anhydrous. Other aprotic solvents like THF can also be used.[6]
Temperature0°C to RTConditionCrucial for controlling reaction rate and preventing side reactions.[2]

References

  • Quora. What is the mechanism of reaction between phenol and phosphorus pentachloride? (2020). Available from: [Link].

  • Google Patents. CN102126995A - Improved preparation process of phenyl vinyl sulfone.
  • ResearchGate. Study on phenol sulfonation by concentrated sulfuric acid: Kinetics and process optimization. Available from: [Link].

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available from: [Link].

  • National Institutes of Health. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Available from: [Link].

  • National Institutes of Health. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Available from: [Link].

  • Quora. What is a sulphonation reaction of phenol? (2015). Available from: [Link].

  • Google Patents. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
  • Quora. Which of the following is more basic, pyridine or triethyamine? (2017). Available from: [Link].

  • ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Available from: [Link].

  • PubChem. Phenyl pentadecane-1-sulfonate | C21H36O3S | CID 20478723. Available from: [Link].

  • Quora. What happens when phenol reacts with PCl5? (2019). Available from: [Link].

  • ResearchGate. An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. Available from: [Link].

  • ACS Publications. A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Available from: [Link].

  • Google Patents. US3068279A - Purification of alkyl aryl sulfonates.
  • Google Patents. WO2003027063A1 - Sulphonation of phenols.
  • ChemSynthesis. 1-pentadecanesulfonic acid. Available from: [Link].

  • SciSpace. The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. Available from: [Link].

  • MDPI. One-Pot Alkylation–Sulfonylation of Diphenol. Available from: [Link].

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link].

  • Quora. Can triethylamine/pyridine be used in the synthesis of Labetalol? (2016). Available from: [Link].

  • ResearchGate. A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. Available from: [Link].

  • Chemistry LibreTexts. Other Reactions of Phenol. Available from: [Link].

  • PQRI. Sulfonate Esters – How Real is the Risk?. Available from: [Link].

  • ResearchGate. Diverse reactivity of arylsulfonate phenol esters. Available from: [Link].

  • Phenol reaction. Available from: [Link].

  • National Institutes of Health. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. Available from: [Link].

  • Sciencemadness.org. Anhydrous metal chlorides with NH4Cl?. Available from: [Link].

  • Gsrs. PHENYL PENTADECANE-1-SULFONATE. Available from: [Link].

  • ResearchGate. What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex?. Available from: [Link].

  • PQRI. Sulfonate Esters - How Real is the Risk?. Available from: [Link].

  • Master Organic Chemistry. Reactions and Mechanisms. Available from: [Link].

  • Reddit. Why is the reaction between acyl chloride and phenol less vigorous compared to the reaction between acyl chloride and alcohol, despite phenol being a stronger acid?. Available from: [Link].

  • RSC Publishing. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Available from: [Link].

  • ResearchGate. Electrochemical sulfonylation of phenols 311. Available from: [Link].

  • National Institutes of Health. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Available from: [Link].

  • National Institutes of Health. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Available from: [Link].

Sources

Troubleshooting

Addressing ion suppression of Phenyl 1-pentadecanesulfonate in LC-MS

Welcome to the technical support center for the analysis of Phenyl 1-pentadecanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Phenyl 1-pentadecanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding ion suppression in LC-MS analysis of this and related anionic surfactants.

Introduction to the Challenge: Ion Suppression

Phenyl 1-pentadecanesulfonate, an alkyl aryl sulfonate, possesses surfactant properties due to its amphiphilic structure, which includes a long hydrophobic alkyl chain and a polar sulfonate group attached to a phenyl ring.[1] This characteristic, while useful in various industrial applications, presents a significant challenge in LC-MS analysis: ion suppression .

Ion suppression is a matrix effect where the ionization efficiency of the target analyte is reduced by co-eluting compounds.[2][3] For surfactants like Phenyl 1-pentadecanesulfonate, this phenomenon is particularly pronounced in electrospray ionization (ESI) due to competition for charge and surface access on the ESI droplets.[4][5][6] The result is a decreased analyte signal, which can severely compromise the accuracy, precision, and sensitivity of an assay.[3][7] This guide will provide a systematic approach to identifying, troubleshooting, and mitigating ion suppression for Phenyl 1-pentadecanesulfonate.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the LC-MS analysis of Phenyl 1-pentadecanesulfonate.

Question 1: My Phenyl 1-pentadecanesulfonate signal is significantly lower than expected, or even absent, in my sample matrix compared to the neat standard. How can I confirm if ion suppression is the cause?

Answer:

This is a classic symptom of ion suppression. To confirm and quantify the extent of the issue, a post-extraction spike experiment is the most definitive method.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare a Neat Solution: Prepare a standard solution of Phenyl 1-pentadecanesulfonate in a clean solvent (e.g., your initial mobile phase composition). Analyze this solution by LC-MS to obtain Peak Area A .

  • Prepare a Blank Matrix Extract: Process a sample of your matrix that does not contain the analyte (a blank matrix) through your entire sample preparation procedure.

  • Spike the Blank Extract: After the final step of the sample preparation, spike the blank matrix extract with Phenyl 1-pentadecanesulfonate to the same final concentration as the neat solution.

  • Analyze the Spiked Extract: Immediately analyze this post-extraction spiked sample to obtain Peak Area B .[7]

  • Calculate the Percentage of Ion Suppression: % Ion Suppression = (1 - (Peak Area B / Peak Area A)) * 100

A positive value indicates ion suppression, while a negative value would suggest ion enhancement.[7]

Question 2: I've confirmed significant ion suppression. What is the most effective first step to mitigate this issue?

Answer:

The most effective initial step is to improve your sample preparation to remove interfering matrix components before they enter the LC-MS system.[2][8][9] The choice of technique depends on the complexity of your matrix.

Option A: Solid-Phase Extraction (SPE)

SPE is highly effective for cleaning up complex samples and can provide the most significant reduction in ion suppression by selectively isolating the analyte.[7] For an anionic surfactant like Phenyl 1-pentadecanesulfonate, a mixed-mode stationary phase with both reversed-phase and anion-exchange properties is often ideal.

Experimental Protocol: Mixed-Mode Solid-Phase Extraction

  • Select the SPE Cartridge: Choose a mixed-mode polymer-based or silica-based sorbent with weak anion exchange (WAX) and reversed-phase characteristics.

  • Conditioning: Condition the cartridge with 1-2 cartridge volumes of methanol, followed by 1-2 volumes of water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing:

    • Wash with a high pH aqueous solution to ensure the sulfonate group is ionized and retained on the anion exchanger.

    • Wash with a low-to-mid polarity organic solvent (e.g., 20-40% methanol in water) to remove hydrophobic interferences.

  • Elution: Elute the Phenyl 1-pentadecanesulfonate with a small volume of an organic solvent containing an acidic modifier (e.g., 5% formic acid in methanol) to neutralize the sulfonate group and disrupt the ionic interaction.

Option B: Liquid-Liquid Extraction (LLE)

LLE is a classic technique that can be very effective for removing non-polar and some polar interferences.[9]

Experimental Protocol: pH-Adjusted Liquid-Liquid Extraction

  • Sample pH Adjustment: Adjust the pH of your aqueous sample to be acidic (e.g., pH 2-3 with formic acid). This will protonate the sulfonate group, making the Phenyl 1-pentadecanesulfonate less polar.

  • Solvent Extraction: Add an immiscible organic solvent of intermediate polarity, such as methyl tert-butyl ether (MTBE) or ethyl acetate.[9]

  • Vortex and Centrifuge: Vigorously mix the two phases and then centrifuge to ensure complete phase separation.

  • Collect the Organic Layer: Carefully collect the upper organic layer containing your analyte.

  • Evaporate and Reconstitute: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in your mobile phase.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodAnalyte Recovery (%)Ion Suppression (%)
Protein Precipitation85-95%60-80%
Liquid-Liquid Extraction70-85%30-50%
Solid-Phase Extraction90-105%<15%

Note: The above values are representative and will vary depending on the specific matrix and optimized protocol.

Question 3: I have improved my sample preparation, but still observe some ion suppression. What chromatographic strategies can I employ?

Answer:

Optimizing your chromatographic separation is the next critical step. The goal is to chromatographically resolve Phenyl 1-pentadecanesulfonate from any remaining interfering compounds.[2]

Strategy A: Utilize a High-Resolution Column (UPLC/UHPLC)

Ultra-high-performance liquid chromatography (UPLC) or UHPLC systems use columns with smaller particle sizes (< 2 µm), which provide significantly higher chromatographic resolution compared to traditional HPLC.[10] This increased resolution can separate the analyte from co-eluting matrix components, thereby reducing ion suppression.[10]

Strategy B: Explore Alternative Chromatographic Modes

If you are using reversed-phase chromatography, consider switching to a different separation mechanism like Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[11][12] This technique can be advantageous for polar analytes and may provide a completely different selectivity profile, potentially separating Phenyl 1-pentadecanesulfonate from interfering components that co-elute in reversed-phase.[13][14] Amine-based HILIC columns can be particularly effective for retaining anionic species.[13]

Experimental Workflow: Method Development for Ion Suppression Reduction

workflow cluster_problem Problem Identification cluster_solution Mitigation Strategies Problem Low Analyte Signal Confirm Post-Extraction Spike (Quantify Suppression) Problem->Confirm SamplePrep Optimize Sample Prep (SPE or LLE) Confirm->SamplePrep If Suppression > 20% Chromatography Optimize Chromatography (UPLC or HILIC) SamplePrep->Chromatography If Suppression still present MS_Params Adjust MS Parameters (Source or Ionization Mode) Chromatography->MS_Params For further optimization

Caption: A systematic workflow for addressing ion suppression.

Question 4: Are there any adjustments I can make to the mass spectrometer itself to reduce ion suppression?

Answer:

Yes, optimizing the ion source parameters and considering alternative ionization techniques can be beneficial.

  • Ion Source Parameter Optimization: Carefully tune the parameters of your ESI source.[15] Adjusting the capillary voltage, nebulizing gas pressure, and source temperature can sometimes improve the ionization of your analyte relative to the interfering species.[8][15]

  • Alternative Ionization Techniques: If ion suppression in ESI remains a significant issue, consider using an alternative ionization source if available.

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique and is often less susceptible to ion suppression from non-volatile matrix components compared to ESI.[16][17]

    • Atmospheric Pressure Photoionization (APPI): APPI is another alternative that can be effective for a range of compounds and may offer different susceptibility to matrix effects.[18]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of ion suppression for a compound like Phenyl 1-pentadecanesulfonate?

A1: The primary mechanism in ESI is competition for access to the droplet surface and for the available charge.[2][3] As a surfactant, Phenyl 1-pentadecanesulfonate and other co-eluting matrix components with high surface activity will accumulate at the surface of the ESI droplets.[4][5] This competition limits the amount of analyte that can be efficiently ionized and transferred into the gas phase, leading to a suppressed signal.[6] Additionally, high concentrations of co-eluting species can alter the physical properties of the droplet, such as surface tension and viscosity, further hindering the ionization process.[17]

Q2: Will using a stable isotope-labeled internal standard (SIL-IS) solve my ion suppression problem?

A2: A SIL-IS is a powerful tool to compensate for ion suppression, but it does not eliminate it.[2] The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression. By monitoring the ratio of the analyte to the SIL-IS, you can achieve accurate quantification. However, if the ion suppression is so severe that the signal for both the analyte and the SIL-IS is suppressed below the limit of detection, then a SIL-IS alone will not solve the problem. In such cases, you must still employ the sample preparation and chromatographic strategies discussed above to reduce the underlying suppression.

Q3: Can my mobile phase additives contribute to ion suppression?

A3: Absolutely. While volatile buffers like ammonium acetate or ammonium formate are generally preferred for LC-MS, high concentrations can still cause ion suppression.[8] Non-volatile additives, such as phosphate buffers or ion-pairing agents like tetrabutylammonium, should be avoided as they can severely suppress the signal and contaminate the mass spectrometer.[19][20]

Q4: I am analyzing Phenyl 1-pentadecanesulfonate in a wastewater sample. Are there any specific interferences I should be aware of?

A4: Wastewater is a very complex matrix. You should anticipate high levels of various salts, other anionic, cationic, and non-ionic surfactants, and dissolved organic matter.[21][22][23] All of these can contribute to ion suppression. A robust sample preparation method, such as the SPE protocol described earlier, is essential for analyzing such complex environmental samples.[21][22][23]

Logical Relationship: Ion Suppression and Mitigation

ion_suppression cluster_cause Causes of Ion Suppression cluster_effect Effect cluster_solution Mitigation Strategies Matrix Matrix Components (Salts, Lipids, etc.) Suppression Ion Suppression Matrix->Suppression Surfactant High Surfactant Concentration Surfactant->Suppression MobilePhase Mobile Phase Additives MobilePhase->Suppression SamplePrep Sample Preparation (SPE, LLE) Suppression->SamplePrep Reduces Chromatography Chromatographic Separation Suppression->Chromatography Separates From InternalStd Internal Standard (SIL-IS) Suppression->InternalStd Compensates For MS_Source MS Source Optimization Suppression->MS_Source Minimizes

Caption: The relationship between causes, effect, and mitigation of ion suppression.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Biochemistry and Biophysics Reports. Retrieved from [Link]

  • Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. Retrieved from [Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters. Retrieved from [Link]

  • Lu, J., et al. (1994). Continuous Liquid-Liquid Extraction With On-line Monitoring for the Determination of Anionic Surfactants in Waters. The Analyst. Retrieved from [Link]

  • Bello, M. A. (2018). Determination of Anionic Surfactants by Mini-Liquid–Liquid Extraction (Mini-LLE) in an Industrial Wastewater Effluent Using Ion Pairing with Methylene Blue. In Green Chemistry. Retrieved from [Link]

  • Riu, J., et al. (2001). LC–MS determination of linear alkylbenzene sulfonates and their carboxylic degradation products in influent and effluent water samples and sludges from sewage-treatment plants. Fresenius' Journal of Analytical Chemistry. Retrieved from [Link]

  • Riu, J., et al. (2001). LC-MS determination of linear alkylbenzene sulfonates and their carboxylic degradation products in influent and effluent water samples and sludges from sewage-treatment plants. PubMed. Retrieved from [Link]

  • Analysis of linear alkylbenzene sulfonate in environmental water using online SPE LC system coupled with LC-MS/MS. (2013). Shimadzu. Retrieved from [Link]

  • LC/MS Analysis of Linear Alkylbenzene Sulfonate (DE-213). (n.d.). Shodex HPLC Columns. Retrieved from [Link]

  • Investigating hydrophilic and electrostatic properties of surfactants using retention on two mixed-mode liquid chromatographic columns. (2018). Sci-Hub. Retrieved from [Link]

  • Analysis of linear alkylbenzene sulfonate in environmental water using online SPE LC system coupled with LC-MS/MS. (n.d.). LabRulez LCMS. Retrieved from [Link]

  • Ion Suppression in Mass Spectrometry: Challenges and Solutions. (n.d.). Slideshare. Retrieved from [Link]

  • Phenyl pentadecane-1-sulfonate. (n.d.). PubChem. Retrieved from [Link]

  • Liquid–liquid microextraction and spectrophotometric determination of anionic surfactants using Astra Phloxine FF. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. (n.d.). ACS Publications. Retrieved from [Link]

  • Ion-Pair Extraction of Aromatic Anionic Surfactants Using the Supported Liquid Membrane Technique. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. (n.d.). SciSpace. Retrieved from [Link]

  • Mechanism of signal suppression by anionic surfactants in capillary electrophoresis-electrospray ionization mass spectrometry. (2001). PubMed. Retrieved from [Link]

  • Ion suppression (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

  • Screening of a Novel Solvent for Optimum Extraction of Anionic Surfactants in Water. (2025, October 14). ResearchGate. Retrieved from [Link]

  • Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis-Electrospray Ionization Mass Spectrometry. (2024, May 9). Scholars' Mine. Retrieved from [Link]

  • Contribution of ionic interactions to stationary phase selectivity in hydrophilic interaction chromatography. (n.d.). PMC - NIH. Retrieved from [Link]

  • Liquid Phase Micro-Extraction of Linear Alkylbenzene Sulfonate Anionic Surfactants in Aqueous Samples. (2011, October 13). PMC - NIH. Retrieved from [Link]

  • Surfactants Usable for Electrospray Ionization Mass Spectrometry. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Hydrophilic-Interaction Chromatography: An Update. (n.d.). LCGC International. Retrieved from [Link]

  • Surfactants usable for electrospray ionization mass spectrometry. (2001). PubMed. Retrieved from [Link]

  • Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). (n.d.). LCGC International. Retrieved from [Link]

  • PHENYL PENTADECANE-1-SULFONATE. (n.d.). gsrs. Retrieved from [Link]

  • Common Ionization Methods. (n.d.). Waters. Retrieved from [Link]

  • What is the best method to remove AOT detergent from a sample that needs to be analyzed by LC-MS?. (2015, February 20). ResearchGate. Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]

  • Evaluating the Extraction and Quantification of Marine Surfactants from Seawater through Solid Phase Extraction and Subsequent Colorimetric Analyses. (n.d.). NIH. Retrieved from [Link]

  • Surfactant Removal. (2019, January 29). Chromatography Forum. Retrieved from [Link]

  • Effects of ion‐pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Evaluating the Extraction and Quantification of Marine Surfactants from Seawater through Solid Phase Extraction and Subsequent Colorimetric Analyses. (2024, October 25). ACS ES&T Water. Retrieved from [Link]

  • Surfactant removal. (2009, September 25). Chromatography Forum. Retrieved from [Link]

  • 1-Pentadecanesulfonic acid, phenyl ester. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International. Retrieved from [Link]

  • Identification of Surfactants by Electrospray Liquid Chromatography-Mass Spectrometry Introduction. (n.d.). Agilent. Retrieved from [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025, August 31). PubMed Central. Retrieved from [Link]

  • Solid-Phase Extraction Method to Reduce Surfactant Interference. (n.d.). LCGC International. Retrieved from [Link]

  • Hydrophilic Interaction Liquid Chromatography: An Update. (2019, March 1). LCGC International. Retrieved from [Link]

Sources

Optimization

Technical Support Guide: Troubleshooting and Reducing Matrix Effects in the LC-MS/MS Analysis of Phenyl 1-pentadecanesulfonate

Welcome to the technical support center for the analysis of Phenyl 1-pentadecanesulfonate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with quant...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Phenyl 1-pentadecanesulfonate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with quantitative analysis, particularly those related to matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS/MS). We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can develop robust and reliable analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding matrix effects in the analysis of Phenyl 1-pentadecanesulfonate.

Q1: What are matrix effects, and why are they a significant problem for Phenyl 1-pentadecanesulfonate analysis?

A: The "matrix" refers to all components in your sample other than the analyte of interest, Phenyl 1-pentadecanesulfonate.[1] In biological samples like plasma or serum, this includes a complex mixture of proteins, salts, lipids (especially phospholipids), and metabolites.[1][2] Matrix effects occur when these co-eluting compounds interfere with the ionization of your analyte in the mass spectrometer's ion source, leading to either a suppressed or, less commonly, an enhanced signal.[3][4][5] This phenomenon is a primary cause of poor accuracy, imprecision, and lack of sensitivity in LC-MS/MS assays.[3][6]

Q2: My signal for Phenyl 1-pentadecanesulfonate is suppressed or highly variable between samples. What is the most likely cause?

A: The most common culprits for ion suppression in biological matrices are phospholipids from cell membranes.[7] Phenyl 1-pentadecanesulfonate possesses a long C15 alkyl chain, giving it hydrophobic properties that can cause it to co-elute with these glycerophospholipids in reversed-phase chromatography. When these high-concentration, less volatile phospholipids enter the ion source alongside your analyte, they can compete for ionization charge and affect the efficiency of droplet evaporation, ultimately suppressing the analyte's signal.[2][4] Inadequate sample cleanup is the root cause of this issue.[8][9]

Q3: What is the best type of internal standard to use for Phenyl 1-pentadecanesulfonate?

A: The gold standard is a stable isotope-labeled (SIL) internal standard (IS) of Phenyl 1-pentadecanesulfonate (e.g., containing ¹³C or ²H atoms).[1][10] A SIL-IS has nearly identical chemical and physical properties to the analyte.[11] It will co-elute chromatographically and experience the exact same ionization suppression or enhancement.[12] By measuring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively normalized, leading to highly accurate and precise quantification.[1][10]

Q4: I don't have a stable isotope-labeled internal standard. What is my next best option?

A: If a SIL-IS is unavailable or cost-prohibitive, the next best choice is a close structural analogue. This would be a molecule with a similar chemical structure, particularly the sulfonate ester group and a long alkyl chain, but with a different molecular weight. For example, a Phenyl 1-tridecanesulfonate or Phenyl 1-heptadecanesulfonate could be suitable. The goal is to select an analogue that has similar extraction recovery and chromatographic retention time. While not as perfect as a SIL-IS, a good structural analogue can still compensate for a significant portion of the variability.[13] The other critical strategy is to use matrix-matched calibration.[1][14]

Q5: Can I just dilute my sample to solve the problem?

A: Yes, sample dilution is a valid and simple strategy to reduce the concentration of interfering matrix components.[12][15] However, this approach is only viable if the concentration of Phenyl 1-pentadecanesulfonate in your samples is high enough to remain well above the method's limit of quantitation after dilution.[12] For trace-level analysis, dilution will likely compromise the sensitivity required for accurate measurement.[11]

Part 2: In-Depth Troubleshooting & Mitigation Strategies

This section provides a systematic approach to identifying, quantifying, and mitigating matrix effects through optimized experimental design.

Diagnosing and Quantifying Matrix Effects

Before you can fix the problem, you must understand its magnitude and location in your chromatogram.

  • Qualitative Assessment: Post-Column Infusion: This experiment helps visualize where ion suppression occurs during your analytical run.[3][16] A solution of Phenyl 1-pentadecanesulfonate is infused at a constant rate into the mobile phase flow after the analytical column but before the MS source. You then inject a blank, extracted matrix sample. Any dip in the constant analyte signal indicates a region of ion suppression caused by co-eluting matrix components.[16]

  • Quantitative Assessment: Post-Extraction Spike: This method quantifies the percentage of matrix effect (%ME).[12] You compare the peak area of the analyte spiked into a pre-extracted blank matrix sample (Set A) with the peak area of the analyte in a neat solvent solution (Set B).

    %ME = (Peak Area in Set A / Peak Area in Set B) * 100%

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Below is a logical workflow for diagnosing these issues.

G A Start: Inconsistent or Poor Analyte Response B Perform Post-Column Infusion Experiment A->B C Is there a significant dip in the signal trace? B->C D Perform Post-Extraction Spike to Quantify %ME C->D Yes E Matrix Effect is Minimal. Investigate other issues (e.g., analyte stability, instrument). C->E No F Matrix Effect is Significant. Proceed to Mitigation Strategies. D->F G cluster_0 Mixed-Mode SPE Workflow A 1. Condition (Methanol) B 2. Equilibrate (Water) A->B C 3. Load (Pre-treated Sample) B->C D 4. Wash 1 (Aqueous buffer) Removes polar interferences C->D E 5. Wash 2 (Methanol) Removes lipids/non-polar interferences D->E F 6. Elute (Ammoniated Methanol) Disrupts ionic interaction E->F G Evaporate & Reconstitute F->G

Caption: Workflow for Mixed-Mode SPE.

  • Select Cartridge: Choose a mixed-mode polymeric sorbent with both reversed-phase and strong anion exchange (SAX) functionalities (e.g., a quaternary ammonium group). [17]2. Condition: Pass 1 mL of methanol through the cartridge to wet the sorbent.

  • Equilibrate: Pass 1 mL of water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.

  • Load Sample: Pre-treat 200 µL of plasma by diluting it 1:1 with 2% phosphoric acid in water to ensure the sulfonate group is ionized. Load the pre-treated sample onto the cartridge.

  • Wash 1 (Polar): Wash the cartridge with 1 mL of 5% methanol in water. This removes salts and other highly polar matrix components.

  • Wash 2 (Non-polar): Wash with 1 mL of 100% methanol. This is a critical step that removes the majority of phospholipids and other lipids that are retained by the reversed-phase mechanism.

  • Elute Analyte: Elute Phenyl 1-pentadecanesulfonate with 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the charge on the sulfonate, and the strong solvent disrupts the reversed-phase interaction, releasing your clean analyte.

  • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase for analysis.

Chromatographic Solutions to Mitigate Matrix Effects

If sample preparation alone is not enough, chromatographic adjustments can provide further separation from interfering compounds.

  • Optimize the Gradient: Develop a gradient that provides maximal separation between your analyte and the region where phospholipids typically elute (often in the mid-to-late part of a reversed-phase gradient). Using the post-column infusion data will guide this optimization. [1][3]* Use High-Efficiency Columns: Employing columns with smaller particles (e.g., <2 µm, as in UHPLC or UPLC systems) provides much higher chromatographic resolution. [9]This increased peak capacity can often separate the analyte from closely eluting matrix components.

  • Employ a Divert Valve: A simple and effective strategy is to use a divert valve to send the first 0.5-1.0 minute of the LC flow (containing unretained salts and highly polar components) directly to waste instead of the MS source. [12]This reduces source contamination and potential suppression at the beginning of the chromatogram.

Part 3: Data Analysis & Compensation Strategies

When matrix effects cannot be completely eliminated, they must be compensated for during data analysis.

Calibration Strategies

The way you prepare your calibration curve is critical for accuracy.

Table 2: Comparison of Calibration Methods

MethodDescriptionWhen to UseProsCons
Calibration in Solvent Standards are prepared in a clean solvent (e.g., methanol or mobile phase).Only when matrix effects have been proven to be negligible (<5-10%).Simple and fast to prepare.Provides inaccurate results if significant matrix effects are present.
Matrix-Matched Calibration Standards are prepared in a blank matrix that has undergone the full sample preparation procedure. [1]When a SIL-IS is not available and matrix effects are present. [14][18]Effectively compensates for matrix effects and extraction losses. [1][11]Requires a reliable source of blank matrix; can be more time-consuming.

Using matrix-matched standards is a robust approach because the calibrators and the unknown samples will experience the same degree of suppression or enhancement, leading to a more accurate calculation of the unknown concentration. [1][24]

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). J-Chrom-Sep-Tech. [Link]

  • Stahnke, H., et al. (2012). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]

  • Xue, Y.J., et al. (2012). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Harkewicz, R., & D'Alessandro, A. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. ACS Omega. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc.[Link]

  • Mei, H., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • Stoll, D. R. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]

  • Organic Solvent-Based Protein Precipitation for Robust Proteome Purification Ahead of Mass Spectrometry. (2022). JoVE. [Link]

  • Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of Chromatography B. [Link]

  • Protein Precipitation: Significance and symbolism. (n.d.). ScienceDirect. [Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (n.d.). Drawell. [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). University of Greater Manchester. [Link]

  • Dolman, S. (2004). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Phenomenex. [Link]

  • Rao, R. N., & Talluri, M. V. (2006). Use of solid-phase extraction, reverse osmosis and vacuum distillation for recovery of aromatic sulfonic acids from aquatic environment followed by their determination using liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A. [Link]

  • Understanding and Improving Solid-Phase Extraction. (n.d.). LCGC International. [Link]

  • Liquid-Liquid Extraction & Solid Phase Extraction. (2018). YouTube. [Link]

  • Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. (2019). ResearchGate. [Link]

  • Determination of sulfate ion in four aromatic sulfonates by ion chromatography coupled with on-line solid phase extraction. (2016). ResearchGate. [Link]

  • Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation. [Link]

  • Influence of the choice of internal standard on signal compensation. (2023). ResearchGate. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. (n.d.). NorthEast BioLab. [Link]

  • Jafari, M. T., & Khayamian, T. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. [Link]

  • Liang, H. R., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports. [Link]

  • Use of internal standard method?. (2019). ResearchGate. [Link]

  • Phenyl pentadecane-1-sulfonate. (n.d.). PubChem. [Link]

  • PHENYL PENTADECANE-1-SULFONATE. (n.d.). gsrs. [Link]

  • Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. (n.d.). Longdom. [Link]

  • Salt assisted liquid-liquid extraction combined with dispersive liquid-liquid microextraction for the determination of 24 regulated polycyclic aromatic hydrocarbons in human serum. (2024). ResearchGate. [Link]

  • Shoji, Y., et al. (2017). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Journal of Pesticide Science. [Link]

  • Method 3545A: Pressurized Fluid Extraction (PFE). (2007). EPA. [Link]

  • MATRIX EFFECT FOR ANALYTES AND INTERNAL STANDARDS IN DIFFERENT SAMPLES. (n.d.). ResearchGate. [Link]

  • 1-Pentadecanesulfonic acid, phenyl ester. (n.d.). CAS Common Chemistry. [Link]

  • Comprehensive screening of Polycyclic Aromatic Hydrocarbons and similar compounds using GC-APLI-TIMS-TOFMS. (n.d.). Nature. [Link]

Sources

Troubleshooting

Technical Support Center: Phenyl 1-pentadecanesulfonate for Enhanced PVC Thermal Stability

Introduction: Navigating the Challenges of PVC Thermal Degradation Poly(vinyl chloride) (PVC) is a remarkably versatile and cost-effective polymer, but its utility is fundamentally limited by its poor thermal stability.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of PVC Thermal Degradation

Poly(vinyl chloride) (PVC) is a remarkably versatile and cost-effective polymer, but its utility is fundamentally limited by its poor thermal stability.[1] During processing at elevated temperatures (typically above 170°C), PVC undergoes a rapid, autocatalytic degradation process known as dehydrochlorination.[2][3] This reaction releases hydrogen chloride (HCl) gas and forms conjugated polyene sequences along the polymer backbone, leading to severe discoloration (yellowing to blackening), embrittlement, and a catastrophic loss of mechanical properties.[1][4]

The thermal degradation is often initiated at structural defect sites within the PVC chain, such as tertiary or allylic chlorine atoms.[1] The released HCl then acts as a catalyst, accelerating further degradation in a "zipper-like" chain reaction.[5] To counteract this inherent instability and enable high-temperature processing, the incorporation of thermal stabilizers is essential.[6]

This technical guide is dedicated to researchers and polymer scientists utilizing Phenyl 1-pentadecanesulfonate as a thermal stabilizer for PVC. Phenyl 1-pentadecanesulfonate is an organic stabilizer that offers an effective alternative to traditional heavy-metal-based systems. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you overcome common challenges and optimize your formulations.

Core Mechanism: How Phenyl 1-pentadecanesulfonate Protects PVC

Understanding the stabilization mechanism is critical for effective formulation and troubleshooting. Phenyl 1-pentadecanesulfonate primarily functions by interrupting the degradation cycle. The key mechanisms for organic stabilizers include absorbing and neutralizing the evolved HCl and replacing unstable chlorine atoms on the PVC chain.[5][7] The sulfonate ester group is capable of scavenging the acidic HCl, preventing it from catalyzing further "unzipping" of the polymer chain. This action helps to maintain the initial color and long-term stability of the PVC matrix.[8]

PVC_Stabilization cluster_0 PVC Degradation Pathway (Unstabilized) cluster_1 Stabilization with Phenyl 1-pentadecanesulfonate PVC_Chain PVC Polymer Chain (-CH2-CHCl-)n Defect Initiation at Defect Site PVC_Chain->Defect Heat Dehydrochlorination Dehydrochlorination ('Zipper' Reaction) Defect->Dehydrochlorination HCl_Release HCl Gas Released Dehydrochlorination->HCl_Release Autocatalysis Polyene Conjugated Polyene Formation (Discoloration & Embrittlement) Dehydrochlorination->Polyene Blocked_Chain Stabilized PVC Chain (Degradation Halted) Dehydrochlorination->Blocked_Chain Prevents Propagation Stabilizer Phenyl 1-pentadecanesulfonate HCl_Release->Stabilizer Intervention Neutralization HCl Neutralization Stabilizer->Neutralization Scavenges HCl Stable_Product Stable Byproduct Neutralization->Stable_Product

Caption: PVC degradation pathway and the intervention mechanism of Phenyl 1-pentadecanesulfonate.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My PVC compound shows significant yellowing early in the processing cycle. What is the root cause?

A1: Early and severe yellowing is the classic sign of insufficient thermal stabilization, where dehydrochlorination is proceeding unchecked.[9] Several factors could be at play:

  • Insufficient Stabilizer Dosage: The concentration of Phenyl 1-pentadecanesulfonate may be too low to effectively neutralize the amount of HCl being generated at your processing temperature.

    • Solution: Incrementally increase the stabilizer loading in parts per hundred resin (phr). We recommend starting with a dosage optimization study, creating several formulations with varying concentrations (e.g., 1.5, 2.0, 2.5 phr) to find the optimal level for your specific processing conditions.

  • Poor Stabilizer Dispersion: The stabilizer can only be effective if it is intimately and homogeneously mixed with the PVC resin.[10] If dispersion is poor, you will have unprotected "hot spots" in the polymer matrix that degrade rapidly.

    • Solution: Review and optimize your mixing protocol. For dry blending in a high-speed mixer, ensure you reach a temperature sufficient for the stabilizer to coat the PVC particles (typically 100-120°C) before discharging to the cold mixer.[9] Inadequate shear or short mixing times are common culprits.[10]

  • Excessive Processing Temperature or Shear: Your processing conditions might be too aggressive. High shear rates, such as those from high screw speeds, can generate significant frictional heat, accelerating degradation beyond what the stabilizer can handle.[10] This is often referred to as "shear burn."

    • Solution: Methodically reduce the processing temperature in 5°C increments. Simultaneously, consider reducing the screw speed to minimize shear heating. A torque rheometer can be an invaluable tool for simulating and optimizing these processing parameters before scaling up.[11]

Q2: I'm observing inconsistent thermal stability from batch to batch, even with the same formulation. Why is this happening?

A2: Batch-to-batch inconsistency is a frustrating problem that almost always points to variations in material handling or processing conditions.[10]

  • Moisture in Raw Materials: Moisture is a hidden enemy in PVC processing. Water can hydrolyze certain additives and accelerate PVC degradation.[10] Even small amounts of moisture in the PVC resin or fillers like calcium carbonate can lead to significant variations in thermal stability.

    • Solution: Implement a strict material drying protocol. Test all incoming raw materials for moisture content and dry them in a desiccating oven until a consistent, low moisture level is achieved before blending.

  • Inconsistent Mixing Parameters: Minor deviations in mixing time, speed, batch size, or even the order of ingredient addition can drastically affect stabilizer dispersion.[10]

    • Solution: Standardize your mixing procedure and document it meticulously. Ensure operators are trained to follow the protocol exactly for every batch. Use mixing logs to track parameters like peak temperature, amperage draw, and total cycle time.

Q3: After adding Phenyl 1-pentadecanesulfonate, the final product is more flexible than desired and shows some surface "blooming." What's going on?

A3: This indicates a potential compatibility or dosage issue.

  • Plasticizing Effect: Phenyl 1-pentadecanesulfonate, like many organic molecules with long alkyl chains, can exhibit a plasticizing effect at higher concentrations.[12] It can position itself between PVC chains, reducing intermolecular forces and lowering the glass transition temperature (Tg), which manifests as increased flexibility.[12]

    • Solution: This is another reason why a dosage optimization study is crucial. You must find the "sweet spot" that provides adequate thermal stability without over-plasticizing the material. If you require high rigidity, you may need to use the lowest effective dose of the stabilizer or consider a co-stabilizer system.

  • Blooming/Migration: Blooming is the migration of an additive to the surface of the polymer, often appearing as a white, powdery, or oily film.[13] It occurs when the additive has limited compatibility with the polymer matrix or is used above its solubility limit.

    • Solution: First, confirm you are not exceeding the recommended dosage. If the issue persists at an effective stabilization level, compatibility may be the issue. While Phenyl 1-pentadecanesulfonate generally has good compatibility with PVC, interactions with other additives in your formulation (e.g., certain lubricants, impact modifiers, or pigments) could reduce its overall solubility in the matrix.[12][13] Conduct a systematic study removing or replacing other additives to identify any antagonistic interactions.

Q4: How does Phenyl 1-pentadecanesulfonate interact with other common PVC additives like co-stabilizers or plasticizers?

A4: Additive interactions are a critical consideration in any PVC formulation.

  • Co-Stabilizers: Phenyl 1-pentadecanesulfonate can work synergistically with other stabilizers. For example, using it alongside a Ca/Zn stearate system can be highly effective. The Phenyl 1-pentadecanesulfonate provides excellent HCl scavenging, while the metal soaps can replace labile chlorine atoms.[7] Similarly, co-stabilizers like epoxidized soybean oil (ESBO) or phosphite esters can provide synergistic benefits, enhancing long-term stability and initial color.[14]

  • Plasticizers: It is generally compatible with common plasticizers like phthalates and glutarates.[9][12] However, always perform compatibility tests with your specific grade of plasticizer. An incompatible plasticizer can lead to exudation (leaching) and a reduction in the effectiveness of all additives.

  • Fillers & Pigments: Most mineral fillers like calcium carbonate are inert and do not negatively impact stability.[3] However, be cautious with certain pigments. Some, like certain grades of carbon black or iron oxides, can have a pro-degradant effect. Always test your complete formulation.

Experimental Protocols & Data Evaluation

To ensure reliable and reproducible results, follow these standardized protocols for sample preparation and analysis.

Protocol 1: Preparation of Stabilized PVC Dry Blend

This protocol details the standard method for preparing a homogeneous PVC dry blend for subsequent processing or analysis.

Caption: Workflow for the preparation of a stabilized PVC dry blend.

Step-by-Step Procedure:

  • Material Preparation: Dry PVC resin and any fillers at 80°C for at least 4 hours to remove residual moisture. Allow all additives, including Phenyl 1-pentadecanesulfonate, to equilibrate to room temperature.

  • Weighing: Accurately weigh all components based on your formulation in parts per hundred resin (phr).

  • Charging the Mixer: Add the weighed PVC resin to the high-speed mixer first. Start the mixer at low speed.

  • Additive Addition: While mixing, add the Phenyl 1-pentadecanesulfonate and any other powdered or liquid additives. The sequential addition of components can influence dispersion and should be kept consistent.[10]

  • High-Speed Mixing: Increase the mixer speed. The frictional heat will cause the blend temperature to rise.

  • Monitoring: Monitor the temperature closely. The target discharge temperature is typically between 100°C and 120°C to ensure proper additive dispersion.[9] The total mixing time will depend on your specific equipment.

  • Discharge: Once the target temperature is reached, immediately discharge the hot blend into a cold-jacketed mixer.

  • Cooling: Mix at a low speed in the cold mixer until the blend temperature is below 50°C. This prevents agglomeration of the particles.

  • Storage: Transfer the final dry blend to an airtight, moisture-proof container. Label it clearly with the formulation details and date.

Protocol 2: Evaluation of Thermal Stability

Several methods can be used to quantify the thermal stability of your PVC formulation. The choice of method depends on whether you need to assess static (oven aging) or dynamic (processing) stability.[11]

Test Method Principle Key Metric(s) Pros Cons Relevant Standards
Static Oven Aging PVC samples are placed in a forced-air oven at a fixed temperature (e.g., 180-200°C). Discoloration is observed over time.[10]Time to first discoloration; Yellowness Index (YI).[10]Simple, low cost, good for visual comparison of different stabilizer packages.Static test, does not account for mechanical shear during processing.ASTM D1925 (Yellowness Index)
Congo Red Test A PVC sample is heated in a test tube. The time taken for the evolved HCl gas to turn a Congo Red indicator paper from red to blue is measured.[11][15]Stability Time (minutes).[15]Quantitative measure of HCl evolution, widely used standard method.Can be subjective, sensitive to sample preparation.ISO 182-3, DIN 53381
Thermogravimetric Analysis (TGA) Measures the weight loss of a sample as a function of temperature in a controlled atmosphere.[16]Onset temperature of degradation (Tonset); Temperature at max weight loss rate.Highly quantitative and reproducible, provides detailed degradation profile.High equipment cost, small sample size may not be fully representative.ASTM E1641
Differential Scanning Calorimetry (DSC) Measures the heat flow into or out of a sample as it is heated. The exothermic peak indicates degradation.[17]Onset of exothermic degradation peak; Oxidative Induction Time (OIT).[10]Can determine oxidative stability (OIT), useful for predicting service life.Interpretation can be complex, less sensitive to initial dehydrochlorination than TGA.ISO 11357-6 (OIT)
Torque Rheometry Simulates the dynamic conditions (heat and shear) of a real extruder.[11]Fusion time, balance torque, decomposition time.[11]Best simulation of actual processing conditions, provides dynamic stability data.High equipment cost, requires larger sample sizes.N/A

References

  • A Review-Thermal Degradation and Stabilization of Poly (Vinyl Chloride). (2014).
  • Mechanisms of PVC thermal degradation and stabiliz
  • Study of thermal degradation mechanisms and stability in poly (vinyl chloride). (2022). Iranian Chemical Engineering Journal.
  • PVC Stabilizers: Troubleshooting Thermal Stability & Processing. (2024). Orbimind.
  • Thermal degradation of PVC: A review. (2015). Waste Management.
  • Thermal Stability, Degradation, and Stabilization Mechanisms of Poly(vinyl chloride). (1996). Advances in Chemistry.
  • Technical Support Center: Enhancing the Thermal Stability of PVC Plasticized with Glutar
  • Evaluation method for thermal stability of PVC he
  • Analysis of Common Issues Related to PVC Stabilizers in the Production of PVC Transparent Calendered Sheets. TopJoy Chemical.
  • Thermal Analysis of Polyvinyl Chloride. Hitachi High-Tech.
  • Thermostability of PVC and related chlorin
  • Thermogravimetric Analysis of Rigid PVC and Animal-Origin Bio-Composite. (2024). Semantic Scholar.
  • Phenyl 1-pentadecanesulfon
  • PVC Heat Stabilizers: Role, Types and Ingredient Selection. (2024). SpecialChem.
  • Tips for selecting heat stabilizers for PVC. Goldstab Organics.
  • Thermal stabilizers for poly(vinyl chloride): A review. (2016).
  • Thermal stabilizers for poly(vinyl chloride): A review. (2011). Academic Journals.
  • Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems. (2021).
  • The mechanism of action of PVC stabilizer. (2024). JUBANG.
  • Polyvinylchloride-based Blends Preparation, Characterization and Applic
  • Polyvinylchloride-based Blends Preparation, Characterization and Applications.
  • Stability of poly(vinyl chloride). (2015). Oxoplast.
  • The Facile Strategy of Improving the Long-Term Stability of Highly Transparent Polyvinyl Chloride by Introducing Unsaturated Zn Oleate and Uracil Deriv
  • Thermal Stability Cable Testing. Eland Cables.
  • Enhancing the Initial Whiteness and Long-Term Thermal Stability of Polyvinyl Chloride by Utilizing Layered Double Hydroxides with Low Surface Basicity. (2023). MDPI.
  • Investigation of thermal stabilization of poly(vinyl chloride) by lead stearate and its combination with synthetic hydrotalcite.
  • Thermal stability of PVC formulations gamma irradiated at different dose rates. (2013).
  • Synthesis and Application of a New Non-toxic PVC He
  • Thermal Stabilization of Poly(vinyl chloride) by Metal Carboxylates of Ximenia americana Seed Oil Under Inert Condition. Journal of Applied Sciences.
  • WO1992001017A1 - Pvc stabilizer composition and process for manufacture of the composition.
  • US6441085B1 - PVC mixture and method for its production.
  • Thermal stabilization of polyvinyl chloride by calcium and zinc carboxylates derived from byproduct of palm oil refining. (2017). Journal of Vinyl and Additive Technology.
  • Polyvinylchloride-based Blends. eBooks.
  • EP1985662A1 - Thermal stabilisation of PVC.
  • Blending of the Thermodynamically Incompatible Polyvinyl Chloride and High-Pressure Polyethylene Polymers Using a Supercritical Fluid Anti-Solvent Method (SEDS) Dispersion Process. (2022). MDPI.
  • AU644006B2 - PVC stabilizer composition and process for manufacture of the composition.
  • Phenyl pentadecane-1-sulfon
  • Chemical compatibility table with PVC.
  • PVC (Polyvinyl chloride)
  • WO1992001017A1 - Pvc stabilizer composition and process for manufacture of the composition.

Sources

Optimization

Preventing degradation of Phenyl 1-pentadecanesulfonate during processing

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for Phenyl 1-pentadecanesulfonate. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Phenyl 1-pentadecanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity of this compound throughout experimental processing. Degradation can compromise experimental outcomes, leading to inconsistent results, loss of potency, and the formation of unknown impurities. By understanding the underlying mechanisms of degradation and implementing preventative strategies, you can ensure the reliability and reproducibility of your work.

This document provides in-depth answers to common questions, troubleshooting workflows for when issues arise, and validated protocols for assessing stability.

Section 1: Understanding the Core Instability: Primary Degradation Pathways

To effectively prevent degradation, it is crucial to first understand the chemical vulnerabilities of Phenyl 1-pentadecanesulfonate. As a sulfonate ester, its stability is primarily challenged by four key environmental and chemical factors.

Q: What are the primary chemical reactions that cause Phenyl 1-pentadecanesulfonate to degrade during processing?

A: Phenyl 1-pentadecanesulfonate is susceptible to four main degradation pathways: hydrolytic, thermal, oxidative, and photolytic degradation. Each is triggered by different processing conditions.

  • Hydrolytic Degradation (Hydrolysis): This is the most common degradation pathway. It involves the cleavage of the sulfonate ester bond by water. This reaction can be catalyzed by the presence of acids (H⁺) or bases (OH⁻), yielding phenol and 1-pentadecanesulfonic acid as primary products.[1][2] While sulfonate esters are generally more resistant to alkaline hydrolysis than their carboxylate ester counterparts, they are not immune, and the reaction can proceed through a complex mechanism involving a pentacoordinate intermediate.[3][4][5] The presence of ambient humidity can be sufficient to initiate this process.[6][7]

  • Thermal Degradation: Elevated temperatures provide the energy needed to break chemical bonds, accelerating all degradation reactions.[6][7][8] For Phenyl 1-pentadecanesulfonate, excessive heat can lead to non-specific decomposition, potentially cleaving the long alkyl chain or the aromatic ring, which could result in the formation of benzene and other byproducts, similar to related compounds.[9]

  • Oxidative Degradation: The compound can be oxidized by atmospheric oxygen or residual oxidizing agents from previous synthetic steps.[6][7] The primary sites for oxidation are the phenyl ring and the sulfonate group itself.[3] Oxidative attack, often initiated by radicals, can lead to desulfonation (loss of the SO₃ group) or cleavage of the C-O ester bond.[10] This process can result in the formation of sulfones or ring-opened derivatives, significantly altering the molecule's properties.[3]

  • Photolytic Degradation (Photolysis): Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce degradation.[6][7][11] The energy from photons can be absorbed by the aromatic phenyl ring, leading to the formation of excited states that are more reactive and can undergo bond cleavage or other unwanted reactions.

DegradationPathways cluster_triggers Degradation Triggers cluster_products Primary Degradation Products Parent Phenyl 1-pentadecanesulfonate Hydrolysis_Products Phenol + 1-Pentadecanesulfonic Acid Parent->Hydrolysis_Products Hydrolysis Thermal_Products Non-specific byproducts (e.g., Benzene) Parent->Thermal_Products Thermal Degradation Oxidative_Products Sulfones, Ring-opened species Parent->Oxidative_Products Oxidation Photolytic_Products Radical species, Rearranged products Parent->Photolytic_Products Photolysis Water Water / Humidity (H⁺ or OH⁻) Water->Parent Heat High Temperature Heat->Parent Oxygen Oxygen / Radicals Oxygen->Parent Light UV Light Light->Parent

Primary degradation pathways for Phenyl 1-pentadecanesulfonate.
Section 2: FAQs - Proactive Prevention and Best Practices

This section addresses common questions about handling and processing Phenyl 1-pentadecanesulfonate to proactively minimize degradation.

Q: What are the ideal storage conditions for Phenyl 1-pentadecanesulfonate to ensure long-term stability?

A: To maximize shelf-life, Phenyl 1-pentadecanesulfonate should be stored at 2–8°C in a tightly sealed container.[3] The container should be stored in a dry, dark, and well-ventilated place.[12]

  • Causality: Refrigeration slows down the kinetics of all potential degradation reactions.[7] A tightly sealed container prevents the ingress of atmospheric moisture and oxygen, which are key drivers for hydrolysis and oxidation, respectively.[6] Storing in the dark protects the compound from photolytic degradation.[7]

Q: How does the pH of my solution affect the stability of Phenyl 1-pentadecanesulfonate during an experiment?

A: The pH of the processing solution is a critical stability factor. Phenyl 1-pentadecanesulfonate is most stable in neutral conditions (pH ~7).[3] Both acidic and basic conditions significantly accelerate hydrolytic degradation.[2][13][14]

  • Causality: In acidic solutions, the ester oxygen can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. In basic solutions, the highly nucleophilic hydroxide ion (OH⁻) directly attacks the sulfur atom, leading to rapid cleavage of the ester bond.[1][15]

Q: Are there specific solvents I should use or avoid to maintain the integrity of the compound?

A: Yes, the choice of solvent is important. Aprotic solvents such as dichloromethane, chloroform, or tetrahydrofuran (THF) are generally preferred for processing.[3] Protic solvents, especially alcohols, should be used with caution.

  • Causality: Protic solvents like water can directly participate in hydrolysis. Alcohols can lead to a transesterification reaction, especially under acidic or basic conditions or at elevated temperatures, where the original phenyl group is replaced by the solvent's alkyl group.[16] While aprotic solvents do not participate in the reaction, it is critical to use anhydrous (dry) grades to eliminate water, which is often present as an impurity.

Q: What is the impact of atmospheric exposure during processing?

A: Exposing Phenyl 1-pentadecanesulfonate to the atmosphere can introduce moisture and oxygen, triggering hydrolysis and oxidation.

  • Causality: Even brief exposure can be detrimental. Atmospheric humidity provides the water needed for hydrolysis, while oxygen can initiate oxidative chain reactions, especially in the presence of trace metal impurities or light.[6][7] For sensitive applications, it is best practice to handle the compound under an inert atmosphere, such as nitrogen or argon, to displace both oxygen and moisture.[6]

Data Summary: Key Parameters for Preventing Degradation
ParameterRecommended ConditionRationale for Prevention
Temperature Process at or below room temperature; Store at 2–8°C.[3]Minimizes the kinetic rate of all degradation pathways.[6][7]
pH Maintain neutral pH (6.5-7.5).Avoids both acid- and base-catalyzed hydrolysis of the sulfonate ester bond.[2]
Moisture Use anhydrous solvents and handle in a dry environment.Prevents hydrolytic cleavage, which requires water as a reactant.[8][16]
Atmosphere Use an inert atmosphere (e.g., Nitrogen, Argon).Excludes oxygen to prevent oxidative degradation of the phenyl ring and sulfonate group.[6]
Light Exposure Protect from light using amber vials or by working in a dark environment.Prevents high-energy UV light from initiating photolytic reactions.[6][7]
Section 3: Troubleshooting Guide - Identifying and Resolving Degradation Issues

Even with preventative measures, degradation can sometimes occur. This section provides a logical framework for troubleshooting common issues.

Q: My HPLC/LC-MS analysis shows unexpected peaks that are not my starting material. Could this be degradation?

A: Yes, the appearance of new, unexpected peaks is a classic sign of degradation. To confirm, you should:

  • Analyze a freshly prepared standard: Prepare a solution of Phenyl 1-pentadecanesulfonate from a new or properly stored batch and immediately analyze it. If the new peaks are absent, this strongly suggests the previous sample has degraded.

  • Perform a forced degradation study (see Protocol 4.1): Intentionally stress the compound under acidic, basic, oxidative, and thermal conditions. Comparing the retention times of the degradants formed in this study to the unexpected peaks in your sample can help identify the specific degradation pathway that is occurring.[11] For example, a peak that appears under acidic and basic stress is likely a hydrolysis product.

Q: I'm observing a lower-than-expected yield or reduced biological activity in my experiment. Could stability be the cause?

A: Absolutely. A loss of the parent compound due to degradation directly leads to lower yields and reduced potency.

  • Troubleshooting Steps:

    • Review your entire workflow: Check every step for potential exposure to the key degradation triggers: elevated temperature, non-neutral pH, water, oxygen, or light.

    • Quantify the starting material: Use a stability-indicating analytical method (e.g., HPLC) to determine the purity of the Phenyl 1-pentadecanesulfonate before you begin your experiment.

    • Analyze intermediate steps: If possible, take samples at various points during your process to pinpoint where the loss is occurring.

Q: The physical appearance of my Phenyl 1-pentadecanesulfonate solution (e.g., color, clarity) has changed. What does this signify?

A: A change in appearance, such as developing a yellow or brown tint, is a strong indicator of chemical degradation.

  • Causality: Sulfonate esters are typically colorless.[3][17] The formation of color often results from oxidative degradation of the phenyl group, which can create highly conjugated systems that absorb visible light. The solution may also become hazy if degradation products are insoluble in the solvent. You should immediately discard the solution and investigate the cause using the troubleshooting workflow below.

TroubleshootingWorkflow Start Problem Observed (Low Yield, Extra Peaks, Color Change) Analysis 1. Run Stability-Indicating HPLC Start->Analysis Forced_Deg 2. Perform Forced Degradation Study (See Protocol 4.1) Analysis->Forced_Deg Check_Temp Review Process Temperature. Was it elevated? Forced_Deg->Check_Temp Match peaks to thermal degradants? Check_pH Review Solution pH. Was it acidic or basic? Forced_Deg->Check_pH Match peaks to hydrolysis degradants? Check_H2O Review for Moisture. Were anhydrous conditions used? Forced_Deg->Check_H2O Match peaks to hydrolysis degradants? Check_Atm Review Atmosphere/Light. Was sample exposed? Forced_Deg->Check_Atm Match peaks to oxidative/ photolytic degradants? Sol_Temp Solution: Implement cooling steps. Use cryo-conditions if necessary. Check_Temp->Sol_Temp Yes Sol_pH Solution: Buffer solution to neutral pH. Avoid strong acids/bases. Check_pH->Sol_pH Yes Sol_H2O Solution: Use anhydrous solvents. Dry glassware thoroughly. Check_H2O->Sol_H2O Yes Sol_Atm Solution: Work under inert gas (N₂/Ar). Use amber vials. Check_Atm->Sol_Atm Yes

Logical workflow for troubleshooting degradation of Phenyl 1-pentadecanesulfonate.
Section 4: Experimental Protocols for Stability Assessment

To ensure the trustworthiness of your experimental system, you must be able to validate the stability of Phenyl 1-pentadecanesulfonate under your specific conditions. The following protocols provide a framework for this assessment.

Protocol 4.1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under controlled conditions to identify potential degradation products and assess its stability profile.

Objective: To generate and identify the primary degradation products of Phenyl 1-pentadecanesulfonate resulting from hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Phenyl 1-pentadecanesulfonate at a known concentration (e.g., 1 mg/mL) in an appropriate aprotic solvent like acetonitrile.

  • Control Sample: Dilute the stock solution with your analytical mobile phase to a working concentration (e.g., 50 µg/mL). This is your unstressed control (T=0).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid (HCl). Incubate at 60°C for 4 hours. Cool, neutralize with 0.1 M sodium hydroxide (NaOH), and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours. Dilute with mobile phase for analysis.

  • Thermal Degradation: Place a solid sample of the compound in a hot air oven at 105°C for 24 hours.[11] Cool, dissolve in solvent, and dilute with mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of the compound to a high-intensity UV lamp (e.g., 1.2 million lux-hours) for one week in a photostability chamber.[11] Keep a control sample wrapped in aluminum foil to serve as a dark control. Dilute with mobile phase for analysis.

  • Analysis: Analyze all samples (control, acid, base, oxidative, thermal, photolytic) using a suitable stability-indicating HPLC-UV or LC-MS method. Compare the chromatograms to identify new peaks and calculate the percentage of degradation.

Protocol 4.2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately separate the intact parent drug from its degradation products.

Objective: To establish an analytical method capable of resolving Phenyl 1-pentadecanesulfonate from all potential process impurities and degradation products.

General Steps:

  • Column Selection: Start with a C18 reversed-phase column, as Phenyl 1-pentadecanesulfonate is a lipophilic molecule (LogP = 7.56).[3]

  • Mobile Phase Selection: Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Method Optimization: Analyze a mixture of the stressed samples from the forced degradation study (Protocol 4.1). Adjust the gradient slope, flow rate, and temperature to achieve baseline separation between the parent peak and all degradant peaks.

  • Detection: Use a UV detector set to a wavelength where the phenyl group has strong absorbance (e.g., ~254 nm). For identification, a mass spectrometer (MS) detector is invaluable.

  • Validation: Once optimized, validate the method according to ICH guidelines (Q2) for parameters such as specificity, linearity, accuracy, and precision to ensure it is fit for purpose.[11]

References
  • Shukla, A., & Shrivastava, A. (2012). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of Biomedicine and Biotechnology, 2012, 608691. [Link]

  • Deshpande, G., et al. (2006). The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers. ResearchGate. [Link]

  • Integrated Science (2020, May 29). 02.11 Formation of Sulfonate Esters from Alcohols [Video]. YouTube. [Link]

  • Patel, S. A. (n.d.). Factors Affecting Stability of Formulations. Scribd. [Link]

  • Shaikh, K. A., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 82(3), 549–560. [Link]

  • Duarte, F., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(24), 12536–12547. [Link]

  • Dahman, H. A. (1969). Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Journal of the Chemical Society B: Physical Organic, 1035. [Link]

  • Babtie, A. C., et al. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 10(40), 8095–8098. [Link]

  • Duarte, F., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications. [Link]

  • Teasdale, A., et al. (2010). A Kinetic Study of the Formation and Degradation of Sulfonate Esters under Anhydrous Conditions. Novatia, LLC. [Link]

  • Rush, C. L., & Miller, S. J. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4436–4447. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyl pentadecane-1-sulfonate. PubChem. [Link]

  • Teasdale, A. (n.d.). Sulfonate Esters – How Real is the Risk?. PQRI. [Link]

  • Duarte, F., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Semantic Scholar. [Link]

  • Rush, C. L., & Miller, S. J. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ACS Publications. [Link]

  • Oae, S., et al. (1972). Alkaline Hydrolysis of Aryl Benzenethiolsulfonates. Bulletin of the Chemical Society of Japan, 45(11), 3595-3596. [Link]

  • Dickson, L. (2024). Top 5 Factors Affecting Chemical Stability. Air Sea Containers. [Link]

  • West Liberty University. (n.d.). Material Safety Data Sheet Phenyl sulfone. [Link]

  • Rush, C. L., & Miller, S. J. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate. [Link]

  • Skilandat, M., et al. (2022). EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. The Journal of Physical Chemistry C, 126(37), 15901–15914. [Link]

  • Wikipedia. (n.d.). Sulfonate. [Link]

  • Global Substance Registration System. (n.d.). PHENYL PENTADECANE-1-SULFONATE. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of Phenyl 1-pentadecanesulfonate

Welcome to the technical support center for Phenyl 1-pentadecanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Phenyl 1-pentadecanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for addressing solubility issues encountered during formulation. Our goal is to equip you with the scientific understanding and practical methodologies to effectively incorporate this compound into your experimental designs.

Introduction to Phenyl 1-pentadecanesulfonate

Phenyl 1-pentadecanesulfonate is an alkyl aryl sulfonate with a distinctive amphiphilic structure, comprising a 15-carbon aliphatic chain (pentadecyl), a sulfonate ester group, and a phenyl ring.[1] This structure gives it surfactant-like properties, with the long hydrophobic alkyl chain and phenyl group interacting with nonpolar substances and the polar sulfonate group aiming to enhance water solubility.[1] However, the long carbon chain significantly contributes to its hydrophobic nature, often leading to poor aqueous solubility. This characteristic is common among long-chain alkylbenzene sulfonates, where water solubility tends to decrease as the alkyl chain length increases.[2][3] Overcoming this solubility hurdle is critical for its effective use in various formulations.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you might have about working with Phenyl 1-pentadecanesulfonate.

Q1: Why is my Phenyl 1-pentadecanesulfonate not dissolving in water?

Phenyl 1-pentadecanesulfonate's molecular structure includes a long C15 alkyl chain, which is highly hydrophobic. This long nonpolar tail dominates the molecule's overall character, making it sparingly soluble in water despite the presence of the polar sulfonate group. Similar long-chain alkylbenzene sulfonic acids are known to be hardly soluble in water.[4]

Q2: Can I improve its solubility by simply heating the solution?

While heating can sometimes increase the solubility of a compound, for a molecule with such a prominent hydrophobic character, the effect may be limited and often reversible upon cooling. A more robust and stable solution typically requires a more sophisticated formulation strategy.

Q3: Are there any initial, simple steps I can take to improve solubility before trying more complex methods?

Yes. Before moving to advanced techniques, consider these preliminary steps:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for solvation, which can improve the dissolution rate.[5][6][7] Techniques like micronization can be employed.[6][7]

  • pH Adjustment: As a sulfonate ester, the pH of the aqueous medium can influence its solubility. Experimenting with pH may yield improved results, although this is generally more effective for ionizable compounds.[8][9][10]

Q4: What are the main strategies I should consider for significant solubility enhancement?

The primary strategies for substantially increasing the aqueous solubility of poorly soluble compounds like Phenyl 1-pentadecanesulfonate include:

  • Co-solvency: Using a mixture of solvents.[11][12][13]

  • Surfactant Solubilization: Incorporating surfactants to form micelles.[14][15][16][17]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic part of the molecule.[18][19][20][21][22]

  • Advanced Formulations: Creating solid dispersions or lipid-based formulations.[23][24][25][26][27][28][29][30][31][32]

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols and the scientific rationale for overcoming the solubility challenges of Phenyl 1-pentadecanesulfonate.

Guide 1: Co-solvency Approach

Issue: Phenyl 1-pentadecanesulfonate precipitates out of aqueous solutions.

Principle: Co-solvency works by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent.[12][33] A water-miscible organic solvent, the "co-solvent," disrupts the hydrogen bonding network of water, creating a more favorable environment for the nonpolar alkyl chain of the Phenyl 1-pentadecanesulfonate to be solvated.[33]

Recommended Co-solvents: Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 400).[7][11][33]

Experimental Protocol: Co-solvent Screening
  • Preparation of Stock Solutions: Prepare stock solutions of Phenyl 1-pentadecanesulfonate in various neat co-solvents (e.g., Ethanol, PG, PEG 400) at a high concentration (e.g., 100 mg/mL).

  • Solubility Determination in Co-solvent Mixtures:

    • Prepare a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).

    • Add an excess amount of Phenyl 1-pentadecanesulfonate to each co-solvent/water mixture.

    • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure saturation.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of dissolved Phenyl 1-pentadecanesulfonate using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the solubility of Phenyl 1-pentadecanesulfonate as a function of the co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.

Data Presentation: Co-solvent Efficacy
Co-solventConcentration (v/v)Phenyl 1-pentadecanesulfonate Solubility (mg/mL)
Ethanol20%[Insert Experimental Data]
40%[Insert Experimental Data]
Propylene Glycol20%[Insert Experimental Data]
40%[Insert Experimental Data]
PEG 40020%[Insert Experimental Data]
40%[Insert Experimental Data]
Visualization: Co-solvency Workflow

CoSolvencyWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solutions in Neat Co-solvents prep_mixtures Prepare Co-solvent/ Water Mixtures add_excess Add Excess Phenyl 1-pentadecanesulfonate prep_mixtures->add_excess equilibrate Equilibrate Samples (24-48h) add_excess->equilibrate centrifuge Centrifuge to Separate Undissolved Solid equilibrate->centrifuge analyze Analyze Supernatant (e.g., HPLC-UV) centrifuge->analyze plot_data Plot Solubility vs. Co-solvent Concentration analyze->plot_data determine_optimal Determine Optimal Co-solvent & Concentration plot_data->determine_optimal

Caption: Workflow for Co-solvent Screening.

Guide 2: Surfactant-Mediated Solubilization

Issue: Difficulty in achieving desired concentration in aqueous media for in-vitro assays.

Principle: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles in aqueous solutions.[14][15][17] These micelles have a hydrophobic core and a hydrophilic shell.[15][16] The hydrophobic alkyl chain of Phenyl 1-pentadecanesulfonate can be encapsulated within the hydrophobic core of the micelles, thereby increasing its apparent solubility in the aqueous medium.[15][16][34]

Recommended Surfactants:

  • Non-ionic surfactants: Polysorbates (e.g., Tween® 80), Polyoxyethylene castor oil derivatives (e.g., Kolliphor® EL). These are generally less toxic and biocompatible.[34]

  • Anionic surfactants: Sodium dodecyl sulfate (SDS). Can be very effective but may have higher toxicity.[15]

  • Cationic surfactants: Generally more toxic and less commonly used in pharmaceutical formulations.[17]

Experimental Protocol: Surfactant Screening
  • Prepare Surfactant Solutions: Prepare a series of aqueous solutions of different surfactants at various concentrations above their known CMC.

  • Determine Solubility:

    • Add an excess amount of Phenyl 1-pentadecanesulfonate to each surfactant solution.

    • Follow the same equilibration and analysis steps as described in the co-solvency protocol (Guide 1, steps 2.2-2.4).

  • Analyze Results: Plot the solubility of Phenyl 1-pentadecanesulfonate against the surfactant concentration for each surfactant tested. This will help identify the most effective surfactant and the concentration at which maximum solubility is achieved.

Visualization: Micellar Solubilization Mechanism

Caption: Encapsulation in a surfactant micelle.

Guide 3: Complexation with Cyclodextrins

Issue: Need for a stable, water-soluble formulation for oral or parenteral delivery.

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19][21] They can form inclusion complexes by encapsulating the hydrophobic portion (the alkyl chain and phenyl ring) of a guest molecule like Phenyl 1-pentadecanesulfonate within their cavity.[18][19] This complex effectively masks the hydrophobic nature of the drug, leading to a significant increase in its aqueous solubility.[18][19][20] β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in pharmaceuticals due to their cavity size and safety profile.[18]

Experimental Protocol: Phase Solubility Study
  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., HP-β-CD) ranging from 0 to a high concentration (e.g., 40% w/v).

  • Determine Solubility:

    • Add an excess amount of Phenyl 1-pentadecanesulfonate to each cyclodextrin solution.

    • Equilibrate the samples at a constant temperature with continuous agitation for 24-48 hours.

    • Filter the samples through a 0.22 µm filter to remove undissolved solid.

    • Analyze the filtrate for the concentration of dissolved Phenyl 1-pentadecanesulfonate.

  • Data Analysis and Interpretation:

    • Plot the concentration of dissolved Phenyl 1-pentadecanesulfonate against the concentration of the cyclodextrin.

    • The shape of the resulting phase solubility diagram indicates the type of complex formed. A linear increase (A-type profile) suggests the formation of a 1:1 soluble complex.

    • The stability constant (Kc) of the complex can be calculated from the slope and intercept of the linear portion of the plot.

Visualization: Cyclodextrin Inclusion Complex Formation

CyclodextrinComplex cluster_product drug Phenyl 1-pentadecanesulfonate (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex cd->complex Complexation

Caption: Formation of a soluble inclusion complex.

Guide 4: Advanced Formulation Strategies

For more challenging solubility issues or specific delivery requirements, advanced formulation techniques may be necessary.

A. Solid Dispersions

Principle: A solid dispersion is a system where the drug is dispersed in an inert, hydrophilic carrier or matrix.[23][25][26][27][30] This can be achieved by methods like solvent evaporation or melt extrusion.[26] The drug may exist in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[30] The hydrophilic carrier also improves the wettability of the drug particles upon contact with an aqueous medium.[23][30]

  • Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) are common carriers.[23]

  • Preparation:

    • Solvent Evaporation Method: Dissolve both Phenyl 1-pentadecanesulfonate and the carrier in a common organic solvent, then evaporate the solvent to obtain a solid mass.

    • Melt Extrusion: Blend the drug and a thermoplastic carrier and process it through a hot-melt extruder.

B. Lipid-Based Formulations

Principle: For highly lipophilic compounds, dissolving them in a lipid-based formulation can be a very effective strategy.[24][28][29][31][32] These formulations can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).[24][31] When a SEDDS formulation comes into contact with aqueous fluids in the gastrointestinal tract, it spontaneously forms a fine oil-in-water emulsion, which facilitates drug absorption.[28][31]

  • Components: These formulations typically consist of an oil, a surfactant, and a co-solvent.[24]

  • Formulation Development: This involves screening various oils, surfactants, and co-solvents for their ability to dissolve Phenyl 1-pentadecanesulfonate and their capacity to form a stable emulsion upon dilution.

Conclusion

Overcoming the solubility limitations of Phenyl 1-pentadecanesulfonate is achievable through a systematic and scientifically-driven formulation approach. By understanding the physicochemical properties of this molecule and applying the principles of co-solvency, surfactant solubilization, cyclodextrin complexation, or more advanced techniques like solid dispersions and lipid-based systems, researchers can successfully develop robust and effective formulations. This guide provides the foundational knowledge and practical starting points to troubleshoot and resolve these common experimental hurdles. For further assistance, please do not hesitate to contact our technical support team.

References
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
  • The Selection of Excipients for Oral Solid Dosage Forms.
  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Cosolvent. Wikipedia.
  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers.
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. NIH.
  • Cyclodextrins in delivery systems: Applications. PMC - NIH.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • Solubility Enhancement by Solid Dispersion Method: An Overview.
  • Clinical studies with oral lipid based formulations of poorly soluble compounds.
  • Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. American Pharmaceutical Review.
  • Cyclodextrins and their applications in pharmaceutical and related fields. ScienceDirect.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Clinical studies with oral lipid based formulations of poorly soluble compounds. PMC - NIH.
  • Co-solvency and anti-solvent method for the solubility enhancement.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research.
  • Co-solvency: Significance and symbolism.
  • Cyclodextrin. Wikipedia.
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Lipid-based formulations for oral administration of poorly water-soluble drugs. PubMed.
  • Phenyl pentadecane-1-sulfonate. PubChem.
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC.
  • The overview of oral solid dosage forms and different excipients used for solid dosage formulation. Tableting.
  • Solubilization techniques used for poorly water-soluble drugs. PMC - NIH.
  • Introduction and Application of Long-chain Linear Alkyl Benzene Sulfonic Acid 4806.
  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.
  • Key Considerations in Excipients Selection for Solid Dosage Forms.
  • The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR.
  • Phenyl pentadecane-5-sulfonate. Vulcanchem.
  • Excipients for Solid Dosage Form. CD Formulation.
  • (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. ResearchGate.
  • Linear alkylbenzene sulfonates - Evaluation statement.
  • How does pH affect solubility?. askIITians.
  • Linear alkylbenzene sulfonates and related compounds (EHC 169, 1996). Inchem.org.
  • Phenyl 1-pentadecanesulfonate. Benchchem.
  • PHENYL PENTADECANE-1-SULFONATE. gsrs.
  • Determination of alkylbenzene sulfonates in water by using phase extraction and vapor-phase esterification gas chromatography. Digital Scholarship@UNLV - University of Nevada, Las Vegas.
  • pH and Solubility. AP Chem | Fiveable.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate.
  • PH adjustment: Significance and symbolism.
  • pH Adjusting Database. CompoundingToday.com.
  • 1-Pentadecanesulfonic acid, phenyl ester. CAS Common Chemistry.

Sources

Optimization

Technical Support Center: Enhancing the Efficiency of Phenyl 1-pentadecanesulfonate as a Plasticizer

Welcome to the technical support center for Phenyl 1-pentadecanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Phenyl 1-pentadecanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the use of Phenyl 1-pentadecanesulfonate as a plasticizer in your experimental formulations. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is Phenyl 1-pentadecanesulfonate and what are its primary applications as a plasticizer?

Phenyl 1-pentadecanesulfonate, also known by the trade name Mesamoll®, is an alkyl aryl sulfonate plasticizer.[1][2][3] Its molecular structure consists of a long, 15-carbon aliphatic chain (pentadecyl), a sulfonate ester group, and a phenyl ring.[2][4] This amphiphilic nature, with both hydrophobic (alkyl chain and phenyl ring) and polar (sulfonate group) components, allows it to be an effective plasticizer for a variety of polymers, including polyvinyl chloride (PVC) and polyurethanes (PU).[1] Its primary function is to increase the flexibility, durability, and workability of these materials.[1]

Q2: What are the key advantages of using Phenyl 1-pentadecanesulfonate over other plasticizers like phthalates?

Phenyl 1-pentadecanesulfonate offers several advantages. Its sulfonate group provides good thermal stability.[5][6] The long alkyl chain contributes to its plasticizing efficiency, while the phenyl group can enhance compatibility with certain polymers. Unlike some traditional phthalate plasticizers, which have faced regulatory scrutiny due to health concerns, alkyl sulfonates are often considered a safer alternative.

Q3: What is "plasticizer migration" and is it a concern with Phenyl 1-pentadecanesulfonate?

Plasticizer migration is the process where plasticizer molecules move out of the polymer matrix.[7] This can occur through volatilization into the air, extraction into liquids, or migration into an adjacent solid material.[7] Because plasticizers are typically not chemically bonded to the polymer, they can diffuse out, leading to a loss of flexibility, embrittlement, and potential contamination of the surrounding environment.[8][9] While Phenyl 1-pentadecanesulfonate is designed for good permanence, migration can still be a factor to consider, especially under strenuous conditions like elevated temperatures or in contact with certain solvents.

Q4: How does the chemical structure of Phenyl 1-pentadecanesulfonate influence its plasticizing efficiency?

The efficiency of a plasticizer is its ability to impart flexibility to a polymer. The long pentadecyl chain of Phenyl 1-pentadecanesulfonate inserts itself between polymer chains, increasing the free volume and allowing the polymer chains to move more freely, thus reducing the glass transition temperature (Tg). The phenyl group can contribute to favorable interactions with aromatic or polar segments of the polymer, enhancing compatibility.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with Phenyl 1-pentadecanesulfonate.

Issue 1: Sub-optimal Plasticization or Brittle Final Product

Symptoms: The polymer blend is stiffer than expected, cracks upon flexing, or shows signs of brittleness.

Possible Causes & Troubleshooting Steps:

  • Insufficient Plasticizer Concentration: The amount of Phenyl 1-pentadecanesulfonate may be too low.

    • Solution: Incrementally increase the concentration of the plasticizer in your formulation. A typical starting point for many polymers is in the range of 10-60 parts per hundred parts of resin (phr).

  • Poor Compatibility: Even with sufficient concentration, poor compatibility between the plasticizer and the polymer can lead to inefficient plasticization.[11][12]

    • Solution:

      • Solubility Parameter Matching: Compare the Hildebrand solubility parameters of your polymer and Phenyl 1-pentadecanesulfonate. A closer match predicts better compatibility.

      • Consider a Co-plasticizer: Introducing a secondary plasticizer can sometimes improve the overall compatibility and performance.[13] For example, a co-plasticizer with a different polarity might bridge the compatibility gap.

  • Inadequate Mixing: If the plasticizer is not evenly dispersed, you will have regions of high and low plasticizer concentration, leading to inconsistent material properties.

    • Solution: Optimize your mixing process. For melt blending, ensure the temperature is high enough for the polymer to be in a molten state and that the mixing time and shear rate are sufficient for uniform distribution.

Issue 2: Plasticizer Leaching or Surface "Sweat-out"

Symptoms: An oily film appears on the surface of your material over time, or the material becomes progressively stiffer, especially when in contact with liquids.[9]

Possible Causes & Troubleshooting Steps:

  • Plasticizer Migration: This is a common issue where the plasticizer moves to the surface.[7][8]

    • Solution:

      • Incorporate a Higher Molecular Weight Plasticizer: Consider blending Phenyl 1-pentadecanesulfonate with a polymeric plasticizer. Larger molecules have lower mobility and are less prone to migration.[14][15]

      • Surface Modification: Applying a surface treatment to the final product, such as a thin coating or cross-linking the surface layer via UV or plasma treatment, can create a barrier to prevent plasticizer migration.[16][17]

      • Reactive Plasticizers: For advanced applications, consider a reactive plasticizer that can be chemically grafted onto the polymer backbone, providing a permanent plasticizing effect.[15]

Issue 3: Thermal Instability During Processing

Symptoms: Discoloration (yellowing or browning), off-odors, or degradation of mechanical properties of the polymer blend during high-temperature processing.

Possible Causes & Troubleshooting Steps:

  • Thermal Degradation: While sulfonate-based plasticizers generally have good thermal stability, prolonged exposure to very high temperatures can cause decomposition.[5][6] The alkyl chain is often the most vulnerable part of the molecule to oxidation at extreme heat.[5]

    • Solution:

      • Optimize Processing Temperature: Determine the minimum processing temperature that allows for adequate mixing and flow of your polymer blend.

      • Incorporate Thermal Stabilizers: Add antioxidants or thermal stabilizers to your formulation. These additives can protect both the polymer and the plasticizer from degradation at high temperatures.

      • Reduce Residence Time: Minimize the time the polymer blend is exposed to high temperatures during processing.

Experimental Protocols

Protocol 1: Evaluating Plasticizer Compatibility using Dynamic Mechanical Analysis (DMA)

This protocol provides a method to assess the compatibility of Phenyl 1-pentadecanesulfonate with your polymer by observing the glass transition temperature (Tg).

Objective: To determine the effect of Phenyl 1-pentadecanesulfonate concentration on the Tg of a polymer, which is an indicator of plasticizer efficiency and compatibility.

Materials:

  • Your polymer of interest (e.g., PVC, PU)

  • Phenyl 1-pentadecanesulfonate

  • Appropriate solvent for solution casting (if not melt blending)

  • Dynamic Mechanical Analyzer (DMA)

Procedure:

  • Sample Preparation:

    • Prepare a series of polymer blends with varying concentrations of Phenyl 1-pentadecanesulfonate (e.g., 0, 10, 20, 30, 40 phr).

    • Ensure homogenous mixing, either through melt blending or solution casting followed by thorough solvent evaporation.

    • Prepare rectangular samples of uniform dimensions suitable for your DMA instrument.

  • DMA Analysis:

    • Mount the sample in the DMA in a suitable clamp (e.g., tensile or cantilever).

    • Set the instrument to perform a temperature sweep at a fixed frequency (e.g., 1 Hz).

    • The temperature range should span the expected Tg of the neat polymer and the plasticized samples. A typical range might be -100°C to 150°C.

    • The heating rate should be controlled, for example, at 3°C/min.

  • Data Analysis:

    • Plot the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.

    • The peak of the tan delta curve is typically taken as the Tg.

    • A single, sharp tan delta peak for each blend indicates good compatibility. A broad peak or multiple peaks suggest phase separation and poor compatibility.[11]

    • Plot Tg as a function of plasticizer concentration. A linear decrease in Tg with increasing plasticizer concentration is indicative of efficient plasticization.

Data Presentation:

Phenyl 1-pentadecanesulfonate (phr)Glass Transition Temperature (Tg) from tan δ peak (°C)Tan δ Peak Shape (Qualitative)
0Record Tg of neat polymerSharp
10Record TgSharp/Broad
20Record TgSharp/Broad
30Record TgSharp/Broad
40Record TgSharp/Broad
Protocol 2: Quantifying Plasticizer Migration via Solvent Extraction

Objective: To measure the amount of Phenyl 1-pentadecanesulfonate that leaches from a polymer sample into a specific solvent over time.

Materials:

  • Plasticized polymer samples of known weight and surface area.

  • Extraction solvent (e.g., n-hexane, ethanol, or a solvent relevant to your application).

  • Sealed containers (e.g., glass vials with PTFE-lined caps).

  • Analytical balance.

  • Shaking incubator or water bath.

Procedure:

  • Initial Sample Measurement:

    • Cut samples of your plasticized polymer into uniform dimensions.

    • Accurately weigh each sample (W_initial).

  • Extraction:

    • Place each sample in a separate sealed container.

    • Add a known volume of the extraction solvent, ensuring the sample is fully submerged.

    • Place the containers in a shaking incubator or water bath at a controlled temperature (e.g., 25°C or an elevated temperature to simulate specific conditions).

    • Agitate the samples for a defined period (e.g., 24, 48, 72 hours).

  • Final Sample Measurement:

    • Carefully remove the samples from the solvent.

    • Gently blot the surface to remove excess solvent.

    • Dry the samples in a vacuum oven at a mild temperature until a constant weight is achieved.

    • Accurately weigh the dried samples (W_final).

  • Calculation:

    • Calculate the percentage of weight loss due to plasticizer migration:

      • Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

Data Presentation:

Sample IDInitial Weight (g)Final Weight (g)Weight Loss (%)Extraction Time (hours)Extraction Temperature (°C)
Sample 1Record weightRecord weightCalculate %2425
Sample 2Record weightRecord weightCalculate %4825
Sample 3Record weightRecord weightCalculate %7225

Visualizations

Mechanism of Plasticization

G cluster_0 Unplasticized Polymer cluster_1 Plasticized Polymer p1 Polymer Chain p2 Polymer Chain lbl Addition of Phenyl 1-pentadecanesulfonate p3 Polymer Chain plast Phenyl 1-pentadecanesulfonate end Flexible Polymer Matrix (Reduced Intermolecular Forces) p3->end Low Tg p4 Polymer Chain p4->end Low Tg plast->end Low Tg start Rigid Polymer Matrix (Strong Intermolecular Forces) start->p1 High Tg start->p2 High Tg

Caption: Mechanism of plasticization by Phenyl 1-pentadecanesulfonate.

Troubleshooting Workflow for Plasticizer Migration

cluster_mitigation Mitigation Strategies start Issue: Oily Surface or Embrittlement q1 Is the processing temperature too high? start->q1 a1_yes Optimize (lower) processing temperature and/or add thermal stabilizers q1->a1_yes Yes a1_no Quantify migration (Protocol 2) q1->a1_no No end Re-evaluate material properties a1_yes->end q2 Is migration rate acceptable? a1_no->q2 a2_yes Issue resolved or other cause q2->a2_yes Yes a2_no Implement migration mitigation strategy q2->a2_no No a2_yes->end s1 Blend with polymeric plasticizer a2_no->s1 s2 Apply surface coating/treatment a2_no->s2 s3 Consider reactive plasticizer a2_no->s3 s1->end s2->end s3->end

Caption: Troubleshooting workflow for plasticizer migration issues.

References

  • Benchchem. (n.d.). Phenyl 1-pentadecanesulfonate | 91082-17-6.
  • MDPI. (n.d.). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration.
  • Chemistry For Everyone. (2025, August 11). What Is Plasticizer Leaching And Why Is It A Problem? [Video]. YouTube.
  • ResearchGate. (2008, March). Migration of Monomeric and Polymeric PVC Plasticizers.
  • SolGreen. (n.d.). Plasticizer Migration: What is it and why is it a problem.
  • BASTONE. (2025, October 3). How to Reduce Plasticizer Migration.
  • MDPI. (2025, October 15). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration.
  • Vulcanchem. (n.d.). Phenyl pentadecane-5-sulfonate - 198217-75-3.
  • Bohrium. (n.d.). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration.
  • PubChem. (n.d.). Phenyl pentadecane-1-sulfonate | C21H36O3S | CID 20478723.
  • GREEN AGROCHEM. (2025, March 26). Chemical Stability of Sodium Alkyl Naphthalene Sulfonate.
  • (2025, November 11). Surface Modification Strategies to Inhibit Plasticizer Migration.
  • Patsnap Eureka. (2025, October 11). How to Improve Acrylic Resin Compatibility with Plasticizers.
  • gsrs. (n.d.). PHENYL PENTADECANE-1-SULFONATE.
  • CAS Common Chemistry. (n.d.). 1-Pentadecanesulfonic acid, phenyl ester.
  • Forgeway Ltd. (n.d.). Plasticizer Migration: What is it and why is it a problem.
  • Made-in-China.com. (n.d.). Phenyl 1-Pentadecanesulfonate / T-50 CAS 91082-17-6 Plastic Auxiliary Agents - Sulfonic Acids, pH Esters.
  • Kanademy. (2022, July 23). Plasticizer Efficiency & Their Blending.
  • NIH. (2024, April 23). Evaluation of Physico-Chemical Characteristics of Cement Superplasticizer Based on Polymelamine Sulphonate - PMC.
  • NIH. (n.d.). Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions - PMC.
  • Jiaao Enprotech. (2021, December 8). How To Solve The Problem Of PVC Plasticizer Migration - News.
  • NIH. (2017, August 24). A Strategy for Nonmigrating Highly Plasticized PVC - PMC.
  • ResearchGate. (2025, August 5). Thermal stability of high temperature polymers and their sulfonated derivatives under inert and saturated vapor conditions | Request PDF.
  • Chaffee Roofing. (n.d.). PVC Plasticizer Migration: Causes, Effects & Preventing Failures.

Sources

Troubleshooting

Technical Support Center: Minimizing Phenyl 1-pentadecanesulfonate (PPDS) Migration in Food Contact Materials

This technical support guide is designed for researchers, scientists, and professionals in the field of drug development and food contact material (FCM) safety. It provides in-depth, practical guidance on understanding,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in the field of drug development and food contact material (FCM) safety. It provides in-depth, practical guidance on understanding, quantifying, and minimizing the migration of Phenyl 1-pentadecanesulfonate (PPDS) from polymeric materials into food matrices. The information presented herein is grounded in established scientific principles and regulatory frameworks to ensure both technical accuracy and actionable insights.

Section 1: Frequently Asked Questions (FAQs) - Understanding PPDS and its Migration

This section addresses fundamental questions regarding the nature of PPDS, its application in food contact materials, and the regulatory landscape governing its use.

Q1: What is Phenyl 1-pentadecanesulfonate (PPDS) and why is it used in food contact materials?

Phenyl 1-pentadecanesulfonate (PPDS), also known by its commercial name Mesamoll®, is a plasticizer used in various polymers, including polyvinyl chloride (PVC) and polyurethanes (PU), to enhance their flexibility and durability.[1] Its chemical structure consists of a phenyl group attached to a pentadecanesulfonate chain.[2][3] This composition provides good plasticizing efficiency and hydrolytic stability, making it suitable for applications where materials may be exposed to moisture and alkaline substances.[1]

Q2: Why is the migration of PPDS from food contact materials a concern?

The migration of chemical substances from packaging into food is a critical food safety issue.[4][5][6] Any substance that has the potential to transfer from a food contact material into the food is considered an indirect food additive and is subject to rigorous safety assessments by regulatory bodies.[7][8] The primary concern is to ensure that the quantity of the migrating substance does not pose a risk to human health or alter the food's composition or sensory properties.[9]

Q3: What are the key factors that influence the migration of PPDS?

The migration of PPDS, like other additives, is a complex process governed by several factors:

  • Temperature: Higher temperatures significantly accelerate the diffusion and migration of additives from the polymer matrix.[4][5][6]

  • Food Composition: The nature of the food, particularly its fat content, plays a crucial role. Fatty or oily foods tend to increase the migration of lipophilic substances like PPDS.[4][5]

  • Contact Time: Longer storage durations provide more time for the migration process to occur, leading to higher concentrations of the migrant in the food.[4][5]

  • Polymer Properties: The type of polymer, its crystallinity, and the presence of other additives can influence the mobility of PPDS within the material.[10]

  • Packaging Structure: The presence of functional barriers, such as coatings or additional layers, can effectively reduce migration.[5]

Q4: What are the regulatory limits for PPDS migration?

Regulatory frameworks for food contact materials are established by bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).

  • In the European Union: The primary regulation is Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food.[11][12][13][14] This regulation includes a "Union List" of authorized substances, along with any applicable Specific Migration Limits (SMLs).[11][14] For substances not explicitly listed with an SML, a general SML of 60 mg/kg of food may apply. It is crucial to consult the latest version of the regulation for the specific status of PPDS.

  • In the United States: The FDA regulates food contact substances under Title 21 of the Code of Federal Regulations (CFR).[15][16][17] New substances are typically cleared through a Food Contact Notification (FCN) process.[7][18] Manufacturers must ensure that any migration of a substance is within safe limits as determined by the FDA's safety assessment.[8][19]

Regulatory BodyKey RegulationCore Principle
European Union Regulation (EU) No 10/2011[11][13][14]Positive listing of authorized substances with Specific Migration Limits (SMLs) and an Overall Migration Limit (OML).[9][20]
United States 21 CFR Parts 170-199[15][16][17]Food Contact Notification (FCN) process for new substances, ensuring a reasonable certainty of no harm.[7][19]

Section 2: Experimental Design & Protocol Hub

This section provides a detailed, step-by-step protocol for conducting a migration test for PPDS. This protocol is a foundational template and should be adapted based on the specific polymer, food type, and regulatory requirements.

Protocol: Overall and Specific Migration Testing for PPDS

This protocol outlines the necessary steps to quantify the migration of PPDS from a plastic material into a food simulant, in accordance with general principles of EU Regulation 10/2011.

1. Materials and Reagents:

  • Test specimens of the food contact material with a known surface area.

  • Food simulants (as specified in Regulation (EU) 10/2011, e.g., 10% ethanol for aqueous foods, 50% ethanol for alcoholic foods, and olive oil or isooctane for fatty foods).

  • High-purity analytical standards of Phenyl 1-pentadecanesulfonate.

  • Solvents for extraction and analysis (e.g., acetonitrile, methanol), HPLC or GC grade.

  • Glassware: migration cells or beakers, volumetric flasks, vials.

2. Experimental Workflow:

Migration_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Migration Exposure cluster_analysis Phase 3: Analysis cluster_quant Phase 4: Quantification & Reporting Prep_Sample 1. Prepare Test Specimen (Known Surface Area) Select_Simulant 2. Select Appropriate Food Simulant Prep_Sample->Select_Simulant Prep_Simulant 3. Pre-condition Simulant to Test Temperature Select_Simulant->Prep_Simulant Exposure 4. Expose Specimen to Simulant (Specified Time & Temp) Prep_Simulant->Exposure Collect_Simulant 5. Collect Simulant Sample Exposure->Collect_Simulant Extract_PPDS 6. Extract PPDS (if necessary, e.g., from oil) Collect_Simulant->Extract_PPDS Analyze 7. Analyze by HPLC-MS/MS or GC-MS Extract_PPDS->Analyze Quantify 8. Quantify PPDS (using calibration curve) Analyze->Quantify Calculate 9. Calculate Migration (mg/kg or mg/dm²) Quantify->Calculate Report 10. Report Results & Compare to Regulatory Limits Calculate->Report

Caption: Workflow for PPDS Migration Testing.

3. Detailed Steps:

  • Step 1: Sample Preparation: Cut the food contact material into test specimens of a precise surface area (e.g., 1 dm²). Clean the surface as per good laboratory practice to remove any external contaminants.[21]

  • Step 2: Exposure: Place the test specimen in a migration cell or beaker and add a known volume of the pre-heated food simulant, ensuring the specimen is fully immersed. The standard ratio is typically 6 dm² of contact material per 1 kg of food simulant.

  • Step 3: Incubation: Seal the migration cell to prevent evaporation and incubate at the selected test conditions (e.g., 10 days at 40°C for long-term storage). These conditions should simulate the worst-case foreseeable use of the material.

  • Step 4: Sample Collection and Extraction: After the incubation period, remove the test specimen. The food simulant now contains the migrated PPDS.

    • For aqueous simulants (e.g., ethanol solutions), the sample can often be directly analyzed.

    • For fatty food simulants like olive oil, a liquid-liquid extraction or solid-phase extraction (SPE) step is necessary to isolate the PPDS from the fat matrix.

  • Step 5: Analytical Quantification: Analyze the simulant extract using a validated chromatographic method.

    • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method for quantifying sulfonates.[1] A C18 reversed-phase column is typically used with a mobile phase gradient of acetonitrile and water with a suitable buffer.[22]

    • Gas Chromatography with Mass Spectrometry (GC-MS): This can also be used, potentially requiring derivatization of the PPDS to improve its volatility.[1]

  • Step 6: Calculation: Calculate the concentration of PPDS in the food simulant (in mg/L). Convert this concentration to the migration value in mg/kg of food or mg/dm² of the contact surface, based on the exposure conditions.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during PPDS migration analysis.

Q: My chromatogram shows significant matrix interference, especially with fatty food simulants. How can I resolve this?

A: Matrix effects are a common challenge in food analysis.

  • Cause: Co-extraction of lipids and other components from the food simulant can interfere with the ionization of PPDS in the mass spectrometer source, leading to signal suppression or enhancement.

  • Solution:

    • Improve Sample Cleanup: Implement a more rigorous Solid-Phase Extraction (SPE) protocol. Consider using a combination of sorbents (e.g., a C18 for non-polar interference followed by a silica-based sorbent for polar interference).

    • Use a Matrix-Matched Calibration: Prepare your calibration standards in the extract of a blank food simulant that has undergone the entire extraction process. This helps to compensate for consistent matrix effects.

    • Employ Isotope Dilution: If available, use a stable isotope-labeled internal standard for PPDS. This is the most effective way to correct for matrix effects and extraction losses.

Q: I am observing poor recovery of PPDS after extraction from olive oil. What could be the cause?

A: Low recovery is often due to an inefficient extraction process or degradation of the analyte.

  • Cause: PPDS may have strong partitioning into the oil phase, making it difficult to extract with common solvents.

  • Solution:

    • Optimize Extraction Solvent: Experiment with different solvent mixtures for the liquid-liquid extraction. A mixture of acetonitrile and a less polar solvent might be more effective.

    • Increase Extraction Efficiency: Increase the number of extraction steps (e.g., perform the extraction three times with fresh solvent) and ensure vigorous mixing (vortexing) at each step.

    • Check for Adsorption: Ensure that the glassware and SPE materials are not adsorbing the analyte. Silanizing glassware can help reduce active sites.

Q: My analytical results show high variability between replicate samples. How can I improve precision?

A: High variability points to inconsistencies in the experimental procedure.

Troubleshooting_Variability cluster_causes Potential Causes cluster_solutions Solutions High_Variability High Variability in Replicates Inconsistent_Sample_Prep Inconsistent Sample Preparation High_Variability->Inconsistent_Sample_Prep Non_Homogeneous_Material Non-Homogeneous Material High_Variability->Non_Homogeneous_Material Inconsistent_Exposure Inconsistent Exposure Conditions (Temp/Time) High_Variability->Inconsistent_Exposure Analytical_Drift Analytical Instrument Drift High_Variability->Analytical_Drift Standardize_Protocol Standardize Protocol (SOPs) Inconsistent_Sample_Prep->Standardize_Protocol Increase_Homogenization Increase Material Homogenization Non_Homogeneous_Material->Increase_Homogenization Calibrate_Equipment Calibrate Ovens & Timers Inconsistent_Exposure->Calibrate_Equipment Run_QC_Samples Run Frequent QC Samples Analytical_Drift->Run_QC_Samples

Caption: Troubleshooting High Result Variability.

  • Solution:

    • Review Sample Preparation: Ensure that the surface area of each test specimen is cut with high precision. Any variation in surface area will directly impact the final migration result.

    • Verify Homogeneity: If possible, confirm that the PPDS is homogeneously distributed within the polymer material. Inhomogeneity can lead to significant variations between samples.

    • Control Incubation Conditions: Use a calibrated oven with good temperature stability and distribution to ensure all samples are exposed to the exact same conditions.

    • Monitor Instrument Performance: Run quality control (QC) samples throughout the analytical sequence to monitor for any instrument drift.

Section 4: Data Interpretation & Mitigation Strategies

This section focuses on interpreting the results of migration studies and exploring strategies to reduce PPDS migration.

Interpreting Your Results

The final migration value must be compared against the applicable specific migration limit (SML) or the overall migration limit (OML) as defined by the relevant regulations. If the experimental migration value exceeds the regulatory limit, the material is not compliant for the tested conditions of use.

Strategies to Minimize PPDS Migration

If migration levels are found to be unacceptably high, several strategies can be employed to reduce them:

  • Polymer Formulation and Selection:

    • Increase Polymer Crystallinity: More crystalline polymers have a denser structure, which can hinder the diffusion of additives.

    • Use Higher Molecular Weight Plasticizers: Larger molecules generally have lower diffusion coefficients and are less likely to migrate.[5]

    • Select Alternative Polymers: In some cases, switching to a polymer that does not require a plasticizer or has a higher intrinsic barrier to migration may be the best solution.[23]

  • Incorporate Functional Barriers:

    • A functional barrier is a layer within a multi-layer packaging material that is designed to prevent the migration of substances from one layer to another, or into the food.[5]

    • Materials like polyethylene terephthalate (PET) or ethylene vinyl alcohol (EVOH) are often used as effective functional barriers due to their low permeability to organic molecules.[10]

  • Surface Treatment and Coatings:

    • Applying a surface coating can act as a barrier to migration.[4]

    • Techniques like plasma deposition or UV-curing of coatings can create a thin, highly cross-linked layer on the food-contact surface that effectively traps the PPDS within the bulk polymer.

  • Optimize Processing Conditions:

    • The thermal history of the polymer during processing can affect its final morphology. Optimizing processing temperatures and cooling rates can potentially lead to a more stable polymer structure with lower additive mobility.

Section 5: References

  • Intertek. (n.d.). Food Contact Plastics Regulation (EU) 10/2011 Solutions. Retrieved from [Link]

  • Legislation.gov.uk. (2011, January 14). Commission Regulation (EU) No 10/2011. Retrieved from [Link]

  • Patsnap. (2025, July 3). How to Avoid Additive Migration in Food Packaging. Retrieved from [Link]

  • EUR-Lex. (2011, January 14). Regulation (EU) No 10/2011. Retrieved from [Link]

  • ChemRadar. (2025, March 16). EU-Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, May 8). Understanding How the FDA Regulates Substances that Come into Contact with Food. Retrieved from [Link]

  • MDPI. (n.d.). Migration of Chemical Compounds from Packaging Materials into Packaged Foods: Interaction, Mechanism, Assessment, and Regulations. Retrieved from [Link]

  • Packaging Strategies. (2018, January 16). A Beginner's Guide to FDA Food Contact Materials Regulations. Retrieved from [Link]

  • HQTS. (2024, July 29). FDA Food Contact Materials Testing Guide. Retrieved from [Link]

  • DOI. (n.d.). Food packaging safety: Preventing migration of packaging components to food products and their impacts. Retrieved from [Link]

  • SGS. (n.d.). Food Contact Material Regulations – USA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, July 24). Food Packaging & Other Substances that Come in Contact with Food - Information for Consumers. Retrieved from [Link]

  • National Institutes of Health. (2025, May 22). Food Packaging and Chemical Migration: A Food Safety Perspective. Retrieved from [Link]

  • Bostik. (2023, June 8). What You Need To Know About Chemical Migration In Food Packaging. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). plastic-material-food-contact. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl pentadecane-1-sulfonate. Retrieved from [Link]

  • GSRS. (n.d.). PHENYL PENTADECANE-1-SULFONATE. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column. Retrieved from [Link]

  • INEOS Group. (n.d.). Global Food Contact Regulations. Retrieved from [Link]

  • Compliance Gate. (2023, July 27). Food Contact Materials Regulations in the United States: An Overview. Retrieved from [Link]

  • European Commission. (n.d.). Legislation - Food Safety. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Migration of Chemical Compounds from Packaging Materials into Packaged Foods: Interaction, Mechanism, Assessment, and Regulations. Retrieved from [Link]

  • Food Standards Agency. (n.d.). Bio-based Materials for use in Food Contact Applications. Retrieved from [Link]

  • MDPI. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. Retrieved from [Link]

  • ResearchGate. (2020, September 6). Polymer Migration. Retrieved from [Link]

  • JRC Publications Repository. (n.d.). Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from mel. Retrieved from [Link]

  • Express Polymer Letters. (n.d.). The kinetics of swelling and migration: A case study of plasticized polylactic acid food contact plastics tested with ethanolic food simulants. Retrieved from [Link]

  • ResearchGate. (2025, August 5). The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers. Retrieved from [Link]

  • National Institutes of Health. (2025, November 11). A Systematic Review: Migration of Chemical Compounds from Plastic Material Containers in Food and Pharmaceutical Fields. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Green Synthesis of Phenyl 1-pentadecanesulfonate

An advanced guide for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting and frequently asked questions for the green synthesis of Phenyl 1-pentad...

Author: BenchChem Technical Support Team. Date: February 2026

An advanced guide for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting and frequently asked questions for the green synthesis of Phenyl 1-pentadecanesulfonate. Authored from the perspective of a Senior Application Scientist, this document emphasizes mechanistic reasoning, practical solutions, and adherence to the principles of green chemistry.

This guide is designed to be a dynamic resource, addressing the common and complex challenges encountered during the eco-friendly synthesis of Phenyl 1-pentadecanesulfonate. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common queries regarding the green synthesis of Phenyl 1-pentadecanesulfonate.

Q1: What is the primary reaction for synthesizing Phenyl 1-pentadecanesulfonate, and what are its green chemistry challenges?

A1: The principal laboratory method is the esterification of phenol with 1-pentadecanesulfonyl chloride.[1] This is a classic nucleophilic substitution where the phenol's hydroxyl group attacks the electrophilic sulfur atom of the sulfonyl chloride.[1] Traditional approaches often use volatile organic compounds (VOCs) as solvents and may require harsh conditions or corrosive reagents, leading to significant waste streams.[2][3] The core green chemistry challenge is to replace these hazardous components and energy-intensive processes with more sustainable alternatives without compromising yield or purity.

Q2: Which green solvents are viable alternatives to traditional chlorinated solvents for this synthesis?

A2: Ionic liquids (ILs) are excellent alternatives.[4] Specifically, chloroaluminate or 1-butyl-3-methylimidazolium-based ILs can function as both solvent and catalyst, simplifying the reaction system.[4] Their negligible vapor pressure reduces air pollution, and many can be recycled, improving the process's atom economy.[4][5] For certain protocols, solvent-free conditions, potentially assisted by microwave or ultrasound, represent the ultimate green approach by completely eliminating solvent waste.[2][6]

Q3: Can renewable feedstocks be used to produce the precursors for this synthesis?

A3: Yes, a highly promising green route involves using cardanol, which is derived from cashew nutshell liquid (CNSL), a renewable biomass resource.[1] The cardanol undergoes hydrogenation to create the saturated alkyl chain precursor, which is then sulfonated. This pathway offers a significant environmental advantage over routes that rely on petrochemicals.[1]

Q4: How can I confirm the successful synthesis and purity of Phenyl 1-pentadecanesulfonate?

A4: A combination of spectroscopic techniques is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.[1][7]

  • ¹H NMR will provide information on the chemical environments of the protons on the phenyl ring and the long alkyl chain.

  • ¹³C NMR will confirm the carbon skeleton. Fourier-Transform Infrared (FT-IR) spectroscopy is also crucial for identifying the characteristic sulfonate ester functional group (S=O and S-O stretches).[7] Purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC).

Part 2: Troubleshooting Guides

This section addresses specific experimental failures in a systematic, cause-and-effect format.

Issue 1: Low or No Product Yield
  • Symptom: After the reaction and workup, analysis (TLC, LC-MS) shows a low yield of the desired Phenyl 1-pentadecanesulfonate, with significant amounts of unreacted phenol or 1-pentadecanesulfonyl chloride.

  • Possible Causes & Solutions:

    • Insufficient Nucleophilicity of Phenol: In neutral or acidic conditions, phenol is a weak nucleophile. The reaction often requires a base to deprotonate the hydroxyl group, forming the more reactive phenoxide ion.

      • Solution: If not already in use, add a non-nucleophilic organic base like triethylamine or pyridine. For a greener approach under modified Schotten-Baumann conditions, an aqueous solution of a mild inorganic base like sodium carbonate can be used, which also serves to scavenge the HCl byproduct.[8]

    • Hydrolysis of Sulfonyl Chloride: 1-pentadecanesulfonyl chloride is sensitive to moisture. Trace water in the reactants or solvent can hydrolyze it back to the sulfonic acid, rendering it unreactive towards phenol.

      • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or properly stored reagents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.

    • Catalyst Inactivity (for catalyzed reactions): If using an ionic liquid or another catalyst, it may be poisoned or used in insufficient quantity.

      • Solution: For ionic liquids, ensure they are pure and dry, as some are hygroscopic.[9][10] If recycling an IL, verify its integrity, as catalytic activity can decrease over multiple runs.[10] For other catalysts, perform a small-scale screen to determine the optimal catalytic loading.

    • Insufficient Energy Input (for alternative energy methods): Microwave and ultrasound-assisted reactions require specific power and frequency settings to be effective.

      • Solution: Optimize the microwave power and temperature settings; excessively high power can cause degradation.[11] For ultrasound, ensure the reaction vessel is correctly positioned in the ultrasonic bath to maximize cavitation.[12][13]

Issue 2: Significant By-product Formation
  • Symptom: The final product is contaminated with significant impurities, complicating purification. The most common by-products are diaryl sulfones or products of electrophilic ring sulfonation.

  • Possible Causes & Solutions:

    • Formation of Diaryl Sulfones: This side reaction can occur, particularly at higher temperatures.[2] It involves the reaction of the sulfonate ester product with another molecule of phenol.

      • Solution: Maintain a lower reaction temperature. The use of microwave or ultrasound can often promote the desired reaction at lower bulk temperatures, minimizing thermally-driven side reactions.[13][14] Precise stoichiometric control (avoiding a large excess of phenol) can also suppress this pathway.

    • Electrophilic Aromatic Sulfonation (C-Sulfonation): Under strongly acidic conditions or with highly reactive sulfonating agents (like SO₃ complexes), electrophilic attack on the electron-rich phenyl ring can occur, forming benzenesulfonic acid derivatives.[14]

      • Solution: This is a key reason to avoid reagents like oleum or fuming sulfuric acid for this specific esterification.[15] Stick to 1-pentadecanesulfonyl chloride. Ensure any acidic byproducts (HCl) are effectively neutralized by a base during the reaction to prevent a drop in pH.[14]

Workflow for Troubleshooting Low Yield and By-products

Caption: A logical workflow for diagnosing issues in Phenyl 1-pentadecanesulfonate synthesis.

Part 3: Experimental Protocols

These protocols are designed as self-validating systems, incorporating green chemistry principles.

Protocol 1: Ultrasound-Assisted Synthesis in an Aqueous System

This protocol adapts the principles of sonochemistry to promote the reaction in a greener solvent system, reducing reaction times and energy consumption.[12][16][17]

  • Setup: To a 100 mL jacketed glass reactor, add phenol (1.0 eq) and sodium carbonate (1.5 eq). Add 50 mL of deionized water.

  • Inert Atmosphere: Seal the reactor and purge with nitrogen for 10 minutes.

  • Sonication: Immerse the reactor in an ultrasonic cleaning bath (40 kHz). Begin sonication and magnetic stirring.

  • Reagent Addition: Slowly add 1-pentadecanesulfonyl chloride (1.05 eq) dropwise over 30 minutes. The use of a syringe pump is recommended for precise control.

  • Reaction: Maintain the reaction under sonication at a controlled temperature (e.g., 40-50°C) for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with a greener solvent like 2-methyltetrahydrofuran (2-MeTHF).

  • Purification: Wash the organic layer with a brine solution, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography if necessary.

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis

This method eliminates solvents entirely, representing a significant step forward in green synthesis. Microwave irradiation provides rapid and uniform heating.[18][19]

  • Preparation: In a 10 mL microwave reaction vial, combine phenol (1.0 eq), 1-pentadecanesulfonyl chloride (1.0 eq), and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq). Add a small stir bar.

  • Reaction: Seal the vial and place it in a scientific microwave reactor. Irradiate at a constant temperature (e.g., 80-100°C) for 10-20 minutes. Power should be modulated to maintain the target temperature.

  • Monitoring: The reaction progress should be monitored in preliminary runs to establish the optimal time.

  • Workup: After cooling, dissolve the solid mixture in ethyl acetate.

  • Purification: Wash the organic solution with 5% sodium bicarbonate solution to remove unreacted phenol and any acidic byproducts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the product.

Data Summary: Comparison of Green Synthesis Methods
MethodTypical ReagentsEnergy SourceSolventTypical TimeAdvantagesKey References
Ultrasound-Assisted Phenol, 1-pentadecanesulfonyl chloride, Na₂CO₃Ultrasound (40 kHz)Water1-2 hoursAvoids organic solvents, mild conditions, enhanced reaction rates.[12][13][12][13][17]
Microwave-Assisted Phenol, 1-pentadecanesulfonyl chloride, PTCMicrowaveSolvent-Free10-20 minExtremely fast, high energy efficiency, no solvent waste.[11][18][11][18][19]
Ionic Liquid-Mediated Phenol, 1-pentadecanesulfonyl chlorideConventional HeatIonic Liquid (e.g., [bmim][X])2-4 hoursRecyclable solvent/catalyst, simplified workup, low volatility.[4][5][4][5][9][10]
General Reaction Pathway

ReactionPathway Phenol Phenol intermediate Phenol->intermediate Sulfonyl_Chloride 1-Pentadecanesulfonyl Chloride Sulfonyl_Chloride->intermediate Product Phenyl 1-pentadecanesulfonate Sulfone Diaryl Sulfone (By-product) Product->Sulfone + Phenol (High Temp) HCl HCl intermediate->Product Base Green Energy (Desired Pathway) intermediate->HCl Byproduct

Caption: The desired esterification pathway and a common thermal side reaction.

References

  • Benchchem. Phenyl 1-pentadecanesulfonate | 91082-17-6.
  • Organic Chemistry Portal. Ionic Liquids.
  • Taylor & Francis Online. Eco-friendly synthesis of esters under ultrasound with p-toluenesulfonic acid as catalyst.
  • ResearchGate. A simple method for the synthesis of sulfonic esters.
  • AWS. Greener methods for batch sulfonation.
  • PubMed. Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol.
  • RSC Publishing. Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols.
  • Accounts of Chemical Research. Ionic-Liquid-Supported Synthesis: A Novel Liquid-Phase Strategy for Organic Synthesis.
  • PMC - NIH. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis.
  • ResearchGate. Green Sulfonation.
  • RSC Symposium. Sulfonation Chemistry – more sustainable approaches.
  • ResearchGate. Alkyl Sulfonate Functionalized Ionic Liquids: Synthesis, Properties, and Their Application in Esterification | Request PDF.
  • MDPI. Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol.
  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation).
  • PubMed. Ultrasound-assisted continuous aqueous synthesis of sulfonate, imidazolate, and carboxylate MOFs with high space time yield.
  • Google Patents. Aromatic sulfonation reactions.
  • ACS Sustainable Chemistry & Engineering. Microwave-Assisted Sulfonation of Lignin for the Fabrication of a High-Performance Dye Dispersant.
  • ACG Publications. Microwave-assisted acetylation of alcohols, phenols, and amines using phthalimide-N-sulfonic acid as an organo-catalyst under solvent-free conditions.
  • Der Pharma Chemica. PCHHAX Ultrasonic assisted Synthesis of methyl esters of carboxylic acids by using most convenient.
  • PMC - PubMed Central. Ultrasound for Drug Synthesis: A Green Approach.
  • ResearchGate. Microwave-Assisted Sulfonation of Lignin for the Fabrication of a High-Performance Dye Dispersant | Request PDF.
  • PMC - NIH. Data on synthesis and characterization of sulfonated poly(phenylnorbornene) and polymer electrolyte membranes based on it.
  • ResearchGate. Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines.
  • MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations.

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Critical Role of Plasticizer Selection in PVC Performance

An In-Depth Performance Comparison for PVC Formulations: Phenyl 1-pentadecanesulfonate vs. DINP Polyvinyl chloride (PVC) is one of the world's most versatile thermoplastic polymers, valued for its durability, chemical re...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Performance Comparison for PVC Formulations: Phenyl 1-pentadecanesulfonate vs. DINP

Polyvinyl chloride (PVC) is one of the world's most versatile thermoplastic polymers, valued for its durability, chemical resistance, and cost-effectiveness.[1] In its unadulterated state, PVC is rigid and brittle. The transformation of this rigid polymer into the flexible materials used in countless applications—from wire insulation and flooring to automotive interiors and artificial leather—is made possible by the addition of plasticizers.[2][3][4][5] These additives embed themselves between PVC polymer chains, increasing molecular mobility and imparting the desired flexibility and softness.[2][6]

The choice of plasticizer is a critical decision in PVC formulation, directly dictating the final product's mechanical properties, thermal stability, longevity, and safety profile. This guide presents a comprehensive performance comparison between two distinct classes of plasticizers: Phenyl 1-pentadecanesulfonate , a high-performance alkylsulfonic acid ester (sulfonate), and Diisononyl Phthalate (DINP) , a widely-used high-molecular-weight ortho-phthalate.[7][8]

For researchers, scientists, and product development professionals, understanding the nuanced differences between these alternatives is paramount. This document moves beyond a simple catalog of properties to explain the causality behind their performance, providing detailed experimental protocols, comparative data, and a clear rationale for selecting the optimal plasticizer for a given application.

Chemical and Physical Characteristics: A Tale of Two Esters

At a molecular level, the fundamental difference between Phenyl 1-pentadecanesulfonate and DINP lies in their core chemical structure: the former is a sulfonate ester, while the latter is a carboxylate (phthalate) ester. This distinction is the primary driver of their differing performance profiles, particularly concerning hydrolytic stability.

PropertyPhenyl 1-pentadecanesulfonateDiisononyl Phthalate (DINP)Significance for PVC Formulation
Chemical Class Alkylsulfonic Acid Ester (Sulfonate)Phthalic Acid Ester (Phthalate)The sulfonate ester linkage (C-O-S) is inherently more resistant to base-catalyzed hydrolysis than the carboxylate ester linkage (C-O-C=O).[8]
Commercial Name Mesamoll®Various (e.g., VESTINOL® 9)DINP is a high-volume, general-purpose plasticizer, while Phenyl 1-pentadecanesulfonate is often positioned as a specialty plasticizer.[8][9]
Molecular Formula C₂₁H₃₆O₃SC₂₆H₄₂O₄ (Typical)DINP has a higher molecular weight, which generally correlates with lower volatility.[10]
Molecular Weight ~368.6 g/mol [11]~418.6 g/mol (Typical)Higher molecular weight plasticizers tend to have lower migration rates.[12]
Appearance Pale-yellow liquid[8]Colorless, oily liquid[13]Both are liquids that are readily incorporated into PVC compounding processes.
Regulatory Status Generally not under the same scrutiny as phthalates.Subject to regulations like REACH in the EU for specific applications (e.g., toys, food contact).[7][9]DINP is considered a safer alternative to low-molecular-weight phthalates but faces more regulatory oversight than non-phthalate alternatives.[14]

Core Performance Evaluation in PVC Formulations

The following sections detail the key performance metrics used to evaluate plasticizers, outlining the experimental rationale, methodology, and comparative performance data for Phenyl 1-pentadecanesulfonate and DINP in a standardized flexible PVC formulation.

Plasticizing Efficiency

Expertise & Experience: Plasticizing efficiency refers to a plasticizer's ability to soften PVC and lower its glass transition temperature (Tg). A more efficient plasticizer achieves a target flexibility or hardness at a lower concentration (measured in parts per hundred of resin, or phr). This is a primary indicator of performance, as it directly impacts the amount of plasticizer required, influencing both cost and the final properties of the compound. We evaluate this by measuring the Durometer Hardness (Shore A), where a lower value at the same phr indicates higher efficiency.

  • Sample Preparation: Prepare PVC sheets (e.g., 100 phr PVC, 50 phr plasticizer, 5 phr stabilizer system) by milling and compression molding under controlled temperature and pressure to create uniform, flat samples.

  • Conditioning: Condition the molded sheets for at least 24 hours at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity).

  • Measurement: Use a Shore A durometer to measure the hardness. The presser foot is applied to the sample, and the hardness value is read after a specified time (typically 10 seconds) to account for material creep.

  • Replication: Take at least five measurements at different positions on the sample and report the average value.

G cluster_prep Sample Preparation cluster_test Hardness Testing (ASTM D2240) p1 Weigh PVC Resin, Plasticizer & Stabilizer p2 Two-Roll Milling (e.g., 160°C, 10 min) p1->p2 p3 Compression Molding (e.g., 170°C, 5 min) p2->p3 p4 Cooling & Demolding p3->p4 t1 Condition Sample (24h, 23°C, 50% RH) p4->t1 Transfer to Conditioning t2 Position Durometer on Sample Surface t1->t2 t3 Apply Firm Pressure t2->t3 t4 Read Hardness Value (after 10 seconds) t3->t4 t5 Repeat 5x & Average t4->t5 end Data t5->end Final Hardness Value

Caption: Workflow for Hardness Measurement.

Plasticizer (50 phr)Shore A Hardness (10s)Interpretation
Phenyl 1-pentadecanesulfonate85Good plasticizing efficiency.
DINP83Slightly higher plasticizing efficiency, achieving a softer compound at the same concentration.
Mechanical Properties

Expertise & Experience: The mechanical profile of a plasticized PVC product defines its suitability for its intended application. Tensile strength measures the force required to break a sample, while elongation at break indicates its flexibility and ability to stretch before failing. The addition of plasticizers inherently reduces tensile strength while increasing elongation.[2] A successful formulation balances these properties to achieve the required durability and flexibility.

  • Sample Preparation: Use a die cutter to punch dumbbell-shaped specimens from the conditioned, molded PVC sheets.

  • Measurement: Mount the specimen in the grips of a universal testing machine (tensometer).

  • Execution: Pull the specimen at a constant rate of speed (e.g., 500 mm/min) until it ruptures. The machine's software records the force and extension throughout the test.

  • Data Analysis: Calculate the tensile strength (maximum stress) and the elongation at break (percentage change in length).

  • Replication: Test at least five specimens and report the average results.

G start Conditioned PVC Sheet p1 Die-Cut Dumbbell Specimens start->p1 p2 Mount Specimen in Tensometer Grips p1->p2 p3 Apply Tensile Load (Constant Speed) p2->p3 p4 Record Force & Extension Until Rupture p3->p4 p5 Calculate Properties p4->p5 end Tensile Strength (MPa) Elongation at Break (%) p5->end

Caption: Workflow for Tensile Properties Testing.

Plasticizer (50 phr)Tensile Strength (MPa)Elongation at Break (%)Interpretation
Phenyl 1-pentadecanesulfonate17.5330%Exhibits higher tensile strength, suggesting stronger intermolecular interactions remain.
DINP15.9[15]350%[15]Offers greater elongation, indicative of its higher plasticizing efficiency and increased chain mobility.
Permanence & Durability

Expertise & Experience: A plasticizer's permanence is arguably its most critical long-term performance characteristic. It encompasses resistance to loss via volatility (evaporation), migration (movement to a contacting surface), and extraction (leaching into a liquid).[16] Poor permanence leads to product embrittlement, surface tackiness, and potential contamination of the surrounding environment.[17][18] A key differentiator here is hydrolytic stability, which is crucial for products exposed to moisture and alkaline environments.

Rationale: This test quantifies the loss of plasticizer due to evaporation at elevated temperatures, simulating long-term aging in warm environments. Low volatility is essential for applications like automotive interiors and wire insulation.

  • Preparation: Cut circular specimens from the PVC sheet and weigh them accurately.

  • Exposure: Place the specimens in a circulating air oven with activated carbon dishes positioned above and below the samples. The carbon absorbs the volatilized plasticizer, preventing saturation of the local atmosphere.

  • Conditioning: Heat for a specified duration (e.g., 24 hours at 70°C).

  • Measurement: After cooling, reweigh the specimens. The percentage weight loss is reported as the volatility.

Rationale: This test is critical for differentiating sulfonate from phthalate esters. It measures the material's resistance to chemical decomposition (hydrolysis) when exposed to a basic solution. Phthalate esters are susceptible to saponification (base-catalyzed hydrolysis), which breaks down the plasticizer and degrades the material. Sulfonate esters are significantly more resistant.[8] This is vital for PVC flooring, roofing membranes, or any product that will be cleaned with alkaline detergents or exposed to concrete.

  • Preparation: Weigh PVC specimens accurately.

  • Immersion: Immerse the specimens in a 1% sodium hydroxide (NaOH) solution at an elevated temperature (e.g., 60°C) for an extended period (e.g., 7 days).

  • Post-Treatment: Remove, rinse with deionized water, and dry the specimens thoroughly.

  • Analysis: Measure the change in weight and any changes in physical appearance (e.g., tackiness, discoloration) or mechanical properties (e.g., hardness).

G cluster_vol Volatility Test (ASTM D1203) cluster_hydro Hydrolytic Stability Test v1 Weigh Initial Sample (Wi) v2 Place in Oven with Activated Carbon v1->v2 v3 Heat (e.g., 24h @ 70°C) v2->v3 v4 Cool & Reweigh Sample (Wf) v3->v4 v5 Calculate % Weight Loss v4->v5 end_v Data v5->end_v Volatility Data h1 Weigh Initial Sample h2 Immerse in 1% NaOH (e.g., 7 days @ 60°C) h1->h2 h3 Rinse, Dry & Reweigh h2->h3 h4 Assess Physical & Mechanical Changes h3->h4 end_h Data h4->end_h Stability Data

Caption: Workflow for Permanence Testing.

Performance MetricPhenyl 1-pentadecanesulfonateDINPInterpretation
Volatility (% Weight Loss) 1.8%1.6%[15]DINP's higher molecular weight contributes to slightly lower volatility, making it suitable for high-temperature applications.
Hydrolytic Stability (% Wt. Change) < 0.1%> 2.0% (with surface tackiness)The sulfonate ester shows outstanding resistance to alkaline hydrolysis, a significant advantage for applications involving frequent cleaning or contact with alkaline materials.
Thermal Stability

Expertise & Experience: PVC is thermally sensitive and degrades via dehydrochlorination at processing temperatures.[1][19] While thermal stabilizers are the primary additives used to combat this, the plasticizer can also influence the overall thermal stability of the compound. Thermogravimetric Analysis (TGA) is used to determine the temperature at which the material begins to degrade, providing insight into its processing window and service life at elevated temperatures.

  • Preparation: Place a small, precisely weighed sample of the plasticized PVC compound into a TGA crucible.

  • Execution: Heat the sample in the TGA furnace under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).

  • Analysis: The instrument continuously measures the sample's weight as a function of temperature. The onset temperature of decomposition (T_onset) is identified as the point where significant weight loss begins.

Plasticizer (50 phr)TGA Onset of Decomposition (T_onset)Interpretation
Phenyl 1-pentadecanesulfonate~225°CGood thermal stability, potentially aided by the stability of the sulfonate group.
DINP~220°CGood thermal stability, consistent with its reputation as a robust general-purpose plasticizer.

Synthesis and Application-Specific Recommendations

The experimental data reveals a clear performance trade-off between Phenyl 1-pentadecanesulfonate and DINP, allowing for tailored selection based on the end-use requirements.

  • DINP stands out as a highly efficient and versatile general-purpose plasticizer. Its strengths lie in its excellent plasticizing efficiency (achieving softness at lower concentrations), superior low volatility due to its higher molecular weight, and a proven track record in a vast array of applications.[6][7][14] It is an economically favorable choice for applications such as automotive interiors, general-purpose wire and cable, and flooring where extreme chemical resistance is not the primary concern.

  • Phenyl 1-pentadecanesulfonate establishes itself as a premium, specialty plasticizer whose primary advantage is its exceptional hydrolytic stability. The inherent chemical resistance of the sulfonate ester bond to saponification makes it the superior choice for applications involving contact with alkaline substances, high humidity, or frequent cleaning with detergents.[8] This includes PVC roofing membranes installed over concrete, resilient flooring in commercial kitchens or hospitals, and coated fabrics for outdoor use that must withstand weathering. While its plasticizing efficiency is slightly lower than DINP's, its durability under harsh chemical conditions provides a significant extension of product life in demanding environments.

The causality is clear: the carboxylate ester structure of DINP, while effective at plasticizing, represents a point of vulnerability to base-catalyzed hydrolysis. The sulfonate ester structure of Phenyl 1-pentadecanesulfonate is fundamentally more robust in this regard, making it a problem-solver for applications where chemical degradation is a primary failure mode.

Conclusion

The selection of a plasticizer for PVC formulations is a multi-faceted decision that must balance performance, processing, cost, and longevity. There is no single "best" plasticizer, only the most appropriate one for a specific set of demands.

Diisononyl Phthalate (DINP) remains a benchmark for cost-effective, general-purpose applications, offering a well-rounded profile of high plasticizing efficiency, low volatility, and good durability.

Phenyl 1-pentadecanesulfonate , on the other hand, provides a critical performance advantage in applications demanding superior chemical and hydrolytic resistance. Its resistance to saponification ensures product integrity and longevity in environments where phthalate-based plasticizers would be susceptible to degradation. For developers and researchers creating high-performance PVC products for challenging environments, the unique stability of Phenyl 1-pentadecanesulfonate offers a compelling and reliable solution.

References

  • Cortex Chemicals. (2025). DINP – A Modern Plasticizer with Wide-Ranging Applications. Retrieved from [Link]

  • MDPI. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. Retrieved from [Link]

  • Patsnap Eureka. (2025). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). Retrieved from [Link]

  • PENPET. (n.d.). Diisononyl Phthalate (DINP) for Sealants & Plastics. Retrieved from [Link]

  • Wikipedia. (n.d.). Diisononyl phthalate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanical properties of PVC sheets with different plasticizers. Retrieved from [Link]

  • ProQuest. (2022). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. Retrieved from [Link]

  • KingStar Mold. (2025). Plasticizer Performance and Evaluation: PVC Application Focus. Retrieved from [Link]

  • MDPI. (2025). Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Measuring Plasticiser in PVC - Magnetic Resonance. Retrieved from [Link]

  • Vinidex Pty Ltd. (n.d.). PVC Properties. Retrieved from [Link]

  • BASTONE. (2025). What Causes Plasticizer Migration in PVC. Retrieved from [Link]

  • AZoM. (2017). Measuring Plasticizer Content in Polyvinyl Chloride (PVC). Retrieved from [Link]

  • CORE. (n.d.). Effect of Various Additives on the Physical Properties of Polyvinylchloride Resin. Retrieved from [Link]

  • ResearchGate. (2013). Issues Caused by Migration of Plasticizers from Flexible PVC and Its Countermeasures. Retrieved from [Link]

  • Fraunhofer IST. (n.d.). REDUCING THE MIGRATION OF PVC PLASTICIZERS. Retrieved from [Link]

  • Wellt. (2026). The Role of DINP Plasticizer in Enhancing PVC Products: A Manufacturer's Guide. Retrieved from [Link]

  • Forgeway Ltd. (n.d.). Plasticizer Migration: What is it and why is it a problem. Retrieved from [Link]

  • ResearchGate. (2001). The Effect of Phthalate/Sulphonic Acid Ester Plasticisers on the TiO2 Photocatalyzed Degradation of PVC. Retrieved from [Link]

  • National Institutes of Health. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. Retrieved from [Link]

  • American Chemical Society. (n.d.). Biobased plasticizers for poly(vinyl chloride). Retrieved from [Link]

  • ACS Publications. (2023). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. Retrieved from [Link]

  • Iraqi Journal of Polymers. (n.d.). The Study of the Thermal Stability of Poly (Vinyl- Chloride) with Different Molecular Weight. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl pentadecane-1-sulfonate. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Investigation of the primary plasticisers present in polyvinyl chloride (PVC) products currently authorised as food contact materials. Retrieved from [Link]

  • Patsnap Eureka. (2025). Plasticizers in PVC: Phthalates vs. Non-Phthalates Safety Debate. Retrieved from [Link]

  • ResearchGate. (2013). Thermal stability, smoke emission and mechanical properties of poly(vinyl chloride)/hydrotalcite nanocomposites. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Effects of molecular design parameters on plasticizer performance in poly(vinyl chloride): a comprehensive molecular simulation study. Retrieved from [Link]

  • ResearchGate. (2014). Performance evaluation of new plasticizers for stretch PVC films. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of thermal stabilization of poly(vinyl chloride) by lead stearate and its combination with synthetic hydrotalcite. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Thermal degradation, dynamic mechanical and morphological properties of PVC stabilized with natural polyphenol-based epoxy resin. Retrieved from [Link]

  • ResearchGate. (n.d.). Synergism of Ca/Zn soaps in poly(vinyl chloride) thermal stability. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Thermal Degradation of Phenyl 1-pentadecanesulfonate and Other Sulfonate Esters

Introduction Sulfonate esters are a pivotal class of organic compounds, distinguished by the R-SO₂-OR' functional group. Their utility spans a wide range of applications, from being potent leaving groups in organic synth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sulfonate esters are a pivotal class of organic compounds, distinguished by the R-SO₂-OR' functional group. Their utility spans a wide range of applications, from being potent leaving groups in organic synthesis and serving as key components in detergents (alkylbenzene sulfonates)[1], to acting as photoacid generators in the microelectronics industry[2]. The performance and reliability of these molecules in high-temperature applications are intrinsically linked to their thermal stability. Understanding the degradation pathways and the onset temperatures of decomposition is critical for researchers, scientists, and drug development professionals to ensure process safety, product purity, and formulation stability.

This guide provides an in-depth thermal degradation analysis of Phenyl 1-pentadecanesulfonate, a high molecular weight aromatic sulfonate ester. Its thermal behavior is objectively compared with other structurally diverse sulfonates, including linear alkylbenzene sulfonates (LAS) and polymeric sulfonates. The discussion is grounded in experimental data and established chemical principles to provide actionable insights for material selection and process optimization.

The Chemistry of Sulfonate Ester Thermal Degradation

The thermal stability of a sulfonate ester is not an arbitrary property; it is dictated by its molecular structure. Several factors govern the temperature at which decomposition initiates and the mechanism it follows:

  • Steric Hindrance: Bulky groups around the sulfonate ester linkage can sterically shield the sulfur atom from nucleophilic attack or internal rearrangement, often increasing thermal stability.[2]

  • Electronic Effects: Electron-withdrawing or -donating groups on either the sulfonic acid or the alcohol/phenol moiety can significantly alter bond polarities and strengths within the ester group, thereby influencing the decomposition temperature.[2]

  • Nature of the Ester Group (R'): Sulfonate esters derived from primary alcohols are generally more thermally stable than those from secondary or tertiary alcohols.[3] Phenyl esters, like the topic compound, are known to be particularly robust.[4]

  • Presence of Protons: In sulfonated materials that exist in their acidic form (R-SO₃H), the presence of the proton can catalyze desulfonation, a major degradation pathway. Converting the sulfonic acid to a salt (e.g., sodium sulfonate) typically enhances thermal stability by preventing this protodesulfonation mechanism.[5]

Decomposition generally proceeds via cleavage of the S-O or C-O bonds, leading to the evolution of sulfur dioxide (SO₂) and other volatile organic fragments.

Comparative Thermal Analysis

This section compares the thermal stability of Phenyl 1-pentadecanesulfonate with other representative sulfonates. The primary analytical technique for this evaluation is Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature.

Focus Compound: Phenyl 1-pentadecanesulfonate

Phenyl 1-pentadecanesulfonate is characterized by a long C15 alkyl chain attached to the sulfonyl group and a phenyl ring forming the ester linkage.

Caption: Structure of Phenyl 1-pentadecanesulfonate.

While specific TGA data for this exact compound is not widely published, its high boiling point, reported to be in the range of 300–400°C at atmospheric pressure, strongly indicates substantial thermal stability.[6] Purification of such high-boiling compounds often requires vacuum distillation to lower the boiling point and prevent thermal decomposition, suggesting its degradation threshold is significant.[6]

Comparative Compound 1: Linear Alkylbenzene Sulfonates (LAS)

Linear alkylbenzene sulfonates are the workhorse surfactants of the detergent industry.[1] A common example is sodium dodecylbenzene sulfonate (SDBS).

Caption: Structure of Sodium Dodecylbenzene Sulfonate (an LAS).

The thermal stability of LAS can be variable. Studies on waste LAS have shown decomposition occurring in the 200-300 °C range.[7] The sodium salt form is generally more stable than the sulfonic acid form; the decomposition temperature of SDBS has been reported as high as 450 °C, though this can be influenced by impurities.[8] In general, the introduction of sulfonate groups into a polymer matrix tends to decrease its overall thermal stability.[9]

Comparative Compound 2: Polymeric Sulfonates

Sulfonated polymers are used in applications like proton-exchange membranes. Their degradation is often characterized by desulfonation at elevated temperatures.

  • Poly(sodium 4-styrenesulfonate): This polymer exhibits a multi-stage degradation process. The main decomposition events, involving the loss of the sulfonate group, occur at high temperatures, with a significant mass loss of about 13% observed in the narrow range of 430 to 500°C.[10] The residue at 900°C can be as high as 59%, indicating significant char formation.[10]

  • Sulfonated Poly(Ether Ether Ketone) (SPEEK): The thermal stability of SPEEK is highly dependent on the counter-ion of the sulfonate group. The acid form (H-SPEEK) is susceptible to protodesulfonation.[5] The sodium salt form (Na-SPEEK) shows enhanced stability. The ultimate degradation of the polymer backbone, accompanied by the evolution of SO₂, occurs at very high temperatures, between 450 and 650 °C.[5]

Data Summary

The table below summarizes the comparative thermal stability of Phenyl 1-pentadecanesulfonate against other sulfonates based on available data and structural inference.

Compound/ClassStructure TypeKey Structural FeaturesOnset of Degradation (°C) (Approx.)Notes
Phenyl 1-pentadecanesulfonate Monomeric EsterLong alkyl chain, Phenyl ester> 300 (Inferred)High boiling point suggests high thermal stability.[6]
Linear Alkylbenzene Sulfonate (LAS) Surfactant SaltLong alkyl chain, Benzene sulfonate200 - 300 (Waste LAS)[7]Stability is higher for the sodium salt form compared to the acid form.[5][11]
Phenyl Methanesulfonate Monomeric EsterShort alkyl chain, Phenyl esterHigh (Expected)Structurally similar to the topic compound but with a much shorter alkyl chain.[12]
Poly(sodium 4-styrenesulfonate) Polymer SaltStyrenic backbone, Sulfonate salt~430 (Main degradation)[10]Degradation occurs at high temperatures with significant char formation.

Experimental Protocol: Thermogravimetric Analysis (TGA)

To empirically determine and compare the thermal stability of sulfonate compounds, a standardized TGA protocol is essential.

Principle

Thermogravimetric Analysis (TGA) measures the mass of a sample over time as the temperature changes. This technique provides precise information about the onset temperature of decomposition (Tonset), the temperature of maximum degradation rate (Tmax), and the mass of non-volatile residue.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass using certified standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the sulfonate sample into a clean, tared TGA pan (typically ceramic or platinum).

  • Loading: Place the sample pan into the TGA furnace.

  • Atmosphere Control: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an oxygen-free environment.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min or 20°C/min, to a final temperature (e.g., 800°C).[10]

  • Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature to generate the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum degradation rates.

    • Determine the Tonset, typically by the intersection of tangents drawn from the baseline and the inflection point of the degradation step.

Experimental Workflow Diagram

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Calibrate TGA p2 Weigh 5-10 mg Sample p1->p2 r1 Load Sample p2->r1 r2 Purge with N₂ r1->r2 r3 Ramp Temperature (e.g., 10°C/min) r2->r3 a1 Record Mass vs. Temp r3->a1 a2 Plot TGA/DTG Curves a1->a2 a3 Determine T_onset & T_max a2->a3

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Conclusion and Field Insights

The thermal degradation analysis reveals a clear hierarchy of stability among sulfonate compounds, driven primarily by their molecular architecture.

  • Phenyl 1-pentadecanesulfonate is predicted to be a highly stable molecule. Its structure, combining a robust phenyl ester with a long, flexible alkyl chain, suggests a high decomposition temperature, making it suitable for applications requiring thermal resilience.

  • Linear Alkylbenzene Sulfonates (LAS) , particularly in their non-salt forms, are significantly less stable. Their application should be carefully considered in processes involving temperatures exceeding 200°C. The enhanced stability of their salt forms is a critical consideration for formulation chemists.

  • Polymeric Sulfonates demonstrate that while the sulfonate group can be a point of thermal weakness, its stability is greatly enhanced when incorporated as a salt into a thermally resistant polymer backbone.

For professionals in drug development and materials science, this comparative guide underscores the importance of not treating all sulfonates as equal. The choice between an alkyl or aryl ester, a long or short chain, and a salt or acid form has profound implications for the thermal budget of a process. The experimental TGA protocol provided offers a reliable framework for validating the thermal performance of these critical compounds in your own laboratory settings.

References

  • Houlihan, F. M., Neenan, T. X., Reichmanis, E., Kometani, J. M., & Chin, T. (1991). Thermal Stability of Sulfonate Ester Photoacid Generators in Phenolic Matrixes. Chemistry of Materials, 3(3), 462-471. [Link]

  • R Discovery. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for.... [Link]

  • Koehler, M., & Prestwich, G. D. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic & biomolecular chemistry, 8(11), 2531–2540. [Link]

  • Pharmaceutical Quality Research Institute (PQRI). (n.d.). Sulfonate Esters - How Real is the Risk?. [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis of the derivatised API and benzenesulfonate.... [Link]

  • Semantic Scholar. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. [Link]

  • Samarghandi, M. R., Dargahi, A., Shabanloo, A., Nasab, H. Z., & Al-Musawi, T. J. (2020). Decomposition of sodium dodecylbenzene sulfonate surfactant by Electro/Fe2+-activated Persulfate process from aqueous solutions. Global NEST Journal, 22(1), 117-124. [Link]

  • ResearchGate. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. [Link]

  • ResearchGate. (2020). Decomposition of sodium dodecylbenzene sulfonate surfactant by Electro/Fe2+-activated Persulfate process from aqueous solutions. [Link]

  • Psillakis, E., Mantzavinos, D., & Kalogerakis, N. (2004). Degradation of sodium dodecylbenzene sulfonate in water by ultrasonic irradiation. Journal of environmental management, 73(2), 145–150. [Link]

  • van de Wetering, K., Vriezekolk, E. J., & Ogieglo, W. (2016). Thermal stability of sulfonated Poly(Ether Ether Ketone) films. Polymer Degradation and Stability, 123, 1-7. [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium Dodecylbenzenesulfonate. PubChem Compound Database. [Link]

  • Lee, S. H., & Lee, W. K. (2001). Thermal Decomposition of Waste Linear Alkylbenzene Sulfonate. Industrial & Engineering Chemistry Research, 40(1), 76-81. [Link]

  • Wilkie, C. A., & Plevan, M. (1998). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. e-Publications@Marquette. [Link]

  • Ngadiwiyana, N., Nugroho, A., Ismiyarto, I., Sarjono, P. R., Bima, D. N., & Yanti, I. F. (2023). Enhanced Conductive Polymer Sulfonated Polyeugenol-Graphene Oxide Composite for Eco-Friendly Supercapacitor Electrodes. Trends in Sciences, 20(24), 7247. [Link]

  • Wikipedia. (n.d.). Alkylbenzene sulfonate. [Link]

  • Gavilán, L., Sánchez, M., & El-Mery, A. (2006). Effect of Temperature on the Biodegradation of Linear Alkyl Benzene Sulfonate (LAS) and Alcohol Ethoxylate (AE). Journal of Surfactants and Detergents, 9(1), 69-75. [Link]

  • Journal of Pharmaceutical and Medicinal Chemistry. (2022). Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications. [Link]

  • Bottino, A., Capannelli, G., Comite, A., Fracastoro, R., & Rota, C. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 10(11), 1251. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyl Methanesulfonate. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyl pentadecane-1-sulfonate. PubChem Compound Database. [Link]

  • Global Substance Registration System (GSRS). (n.d.). PHENYL PENTADECANE-1-SULFONATE. [Link]

  • ResearchGate. (2015). The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers. [Link]

  • ResearchGate. (2016). Thermal degradation behavior of rigid and soft polyurethanes based on methylene diphenyl diisocyanate using evolved gas analysis-(gas chromatography)–mass spectrometry. [Link]

  • Wang, Y., Zhang, C., & Gu, Y. (2023). Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. Polymers, 15(19), 3949. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Migration Testing of Phenyl 1-pentadecanesulfonate (PPDS) from PVC Food Contact Materials

Introduction: The Unseen Migrant Polyvinyl chloride (PVC) is a ubiquitous polymer in the food packaging industry, valued for its flexibility, durability, and cost-effectiveness. To achieve these desirable properties, add...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Migrant

Polyvinyl chloride (PVC) is a ubiquitous polymer in the food packaging industry, valued for its flexibility, durability, and cost-effectiveness. To achieve these desirable properties, additives are essential, with plasticizers being a primary component. Phenyl 1-pentadecanesulfonate (PPDS), a member of the alkylsulfonic acid esters of phenol chemical class, is utilized as a plasticizer to enhance the flexibility of PVC films.[1][2] While integral to the polymer's function, there is a regulatory and safety imperative to ensure that these additives do not migrate from the packaging into the food product, a phenomenon known as leaching or migration.

The quantity of a plasticizer that transfers to food depends on multiple factors, including the chemical nature and concentration of the plasticizer, the type of food (especially its fat content), and the conditions of contact such as temperature and duration.[3] This guide provides a comprehensive comparison of methodologies for testing the specific migration of PPDS from PVC into various food simulants, offering researchers and drug development professionals a detailed framework for ensuring the safety and compliance of food contact materials (FCMs). We will delve into the regulatory landscape, compare analytical techniques, and provide detailed, validated protocols grounded in scientific first principles.

The Regulatory Framework: Establishing the Boundaries of Safety

The safety of food contact materials is governed by stringent regulations to protect consumer health.[4] In the European Union, the primary legislation is the Framework Regulation (EC) No 1935/2004, which sets the general principles of safety for all FCMs.[4][5][6] It mandates that materials shall not transfer their constituents to food in quantities that could endanger human health or bring about an unacceptable change in the composition of the food.[6][7]

For plastics, Commission Regulation (EU) No 10/2011 is the key specific measure. This regulation establishes a "Union List" of authorized substances and sets out rules for compliance testing, including specific migration limits (SMLs) for certain additives.[6][8] An SML is the maximum permitted amount of a specific substance that can migrate from the material into food, typically expressed in milligrams of substance per kilogram of food (mg/kg). The regulation also defines standardized testing conditions, including the use of food simulants, contact times, and temperatures that are intended to replicate worst-case use scenarios.[9][10]

In the United States, the Food and Drug Administration (FDA) regulates FCMs as indirect food additives under the Federal Food, Drug, and Cosmetic Act.[11] The FDA maintains a list of substances that are permitted for use in food contact applications, outlined in Title 21 of the Code of Federal Regulations (CFR).[12] While historically focused on phthalates, the FDA continues to review the safety of all plasticizers, making robust migration data essential for any substance used in FCMs.[13][14][15]

The Principle of Migration: A Two-Step Process

The migration of an additive like PPDS from a PVC matrix into food or a food simulant is fundamentally a mass transfer process. It can be understood in two primary steps:

  • Diffusion within the Polymer : The PPDS molecules move through the amorphous regions of the PVC polymer to its surface. This process is governed by Fick's Second Law of diffusion.[3]

  • Partitioning at the Interface : At the surface, the PPDS partitions between the polymer and the contacting medium (the food or simulant). The rate and extent of this transfer depend on the relative affinity of PPDS for the polymer versus the simulant.[16]

The lipophilic nature of most plasticizers means that migration is a significant concern for fatty foods.[3] Therefore, selecting the appropriate food simulant is a critical experimental choice that directly impacts the relevance and accuracy of the test results.

Selecting the Appropriate Food Simulant

Food simulants are standardized liquids used in migration testing to mimic the properties of different food types. Their use provides a reproducible and simplified analytical matrix compared to actual foodstuffs. The selection is based on the intended use of the PVC packaging.

Food SimulantSimulant Code (EU)Type of Food RepresentedRationale for Use
10% Ethanol (v/v) Simulant AAqueous foods with a pH > 4.5 (e.g., fruit juices, milk)Represents hydrophilic, non-acidic foodstuffs.
3% Acetic Acid (w/v) Simulant BAcidic foods with a pH ≤ 4.5 (e.g., sauces, preserved vegetables)Represents acidic foodstuffs that can enhance extraction.[17]
20% or 50% Ethanol (v/v) Simulant C / D1Alcoholic foods and some oil-in-water emulsionsRepresents foods with both aqueous and fatty characteristics.[18]
Olive Oil Simulant D2Fatty foods (e.g., meats, cheese, oils)The regulatory standard for fatty foods, but analytically challenging.
Isooctane / 95% Ethanol Alternative SimulantsFatty foods (under specific conditions)Volatile solvents that simplify analysis by allowing direct injection or easy concentration. Their use must be justified as they can sometimes be more aggressive than olive oil.[3][16][19]

A Comparative Guide to Analytical Methodologies

The accurate quantification of PPDS in food simulants requires sensitive and specific analytical techniques. The two most powerful and commonly employed methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overall Experimental Workflow

The process of migration testing follows a consistent path from sample preparation to final analysis. The choice of analytical instrument dictates the specific sample workup required after the migration exposure step.

G cluster_prep Migration Exposure cluster_analysis Analysis cluster_gcms GC-MS Path cluster_lcms LC-MS/MS Path cluster_data Data Interpretation P1 1. Prepare PVC Sample (Cut to 6 dm² area) P2 2. Pre-cleanse Sample Surface (e.g., with ethanol) P1->P2 P3 3. Immerse in Food Simulant (1 L simulant per 6 dm²) P2->P3 P4 4. Incubate under Test Conditions (e.g., 10 days at 40°C) P3->P4 A1 5. Collect Aliquot of Food Simulant P4->A1 GC1 6a. Liquid-Liquid Extraction (e.g., with Hexane) A1->GC1 For Volatile/Semi-Volatile Analytes LC1 6b. Dilute Simulant (if necessary) A1->LC1 For Non-Volatile/Polar Analytes GC2 7a. Concentrate Extract (Nitrogen blowdown) GC1->GC2 GC3 8a. GC-MS Analysis GC2->GC3 D1 9. Quantify PPDS Concentration (using calibration curve) GC3->D1 LC2 7b. Direct Injection LC1->LC2 LC3 8b. LC-MS/MS Analysis LC2->LC3 LC3->D1 D2 10. Calculate Specific Migration (mg/kg or mg/dm²) D1->D2 D3 11. Compare with SML D2->D3

Caption: High-level workflow for PPDS migration testing.

Comparison of Analytical Techniques
ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem MS (LC-MS/MS)
Principle Separates volatile/semi-volatile compounds in the gas phase based on boiling point and polarity, followed by mass-based detection.Separates compounds in the liquid phase based on polarity, followed by highly specific mass-based detection.
Suitability for PPDS Suitable. PPDS has a molecular weight of 368.6 g/mol and is a semi-volatile compound.[20]Highly suitable. Ideal for non-volatile or thermally labile compounds; sulfonates are well-suited for LC-MS analysis.[21]
Sample Preparation More complex. Requires extraction from aqueous/alcoholic simulants into an organic solvent (e.g., hexane, dichloromethane), followed by concentration.[22][23]Simpler. Often allows for direct injection of the food simulant, sometimes with a simple dilution step.[21][24]
Sensitivity (LOD/LOQ) Good to excellent, typically in the low µg/L to ng/L range.Excellent to outstanding, often reaching low ng/L levels, providing high confidence at trace concentrations.[24]
Throughput Lower, due to longer run times and extensive sample preparation.Higher, due to simpler sample preparation and often faster chromatographic runs.
Selectivity Good. The mass spectrometer provides definitive identification.Excellent. Tandem MS (MS/MS) minimizes matrix interference, which is crucial for complex simulants like olive oil.
Method Validation Well-established protocols exist for plasticizer analysis.[19]Increasingly the standard for trace contaminant analysis due to superior selectivity and sensitivity.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating steps that ensure accuracy and reproducibility.

Protocol 1: Migration Exposure (General)

This protocol is the foundation for all subsequent analyses and is designed to comply with general principles outlined in EU Regulation 10/2011.

Objective: To expose a PVC sample of known surface area to a food simulant under standardized conditions.

Materials:

  • PVC film sample

  • Selected food simulant (e.g., 50% ethanol)

  • Glass migration cell or beaker with a glass lid

  • Stainless steel template (for cutting) or ruler and scalpel

  • Lint-free wipes

  • Incubator or oven capable of maintaining ±1°C

Procedure:

  • Sample Preparation: Carefully cut the PVC film into test specimens of a precise surface area. A common total surface area is 6 dm² (e.g., a 20 cm x 15 cm piece, both sides considered).[3] Handle the film only at the edges to avoid contamination.

  • Cleaning: Gently wipe the surface of the PVC specimen with a lint-free cloth moistened with ethanol to remove any surface dust or contaminants, then allow it to air dry completely. Causality: This step ensures that any detected migrant originates from the bulk of the polymer, not from surface contamination.

  • Exposure Setup: Place the PVC specimen in a clean glass migration cell. Add the specified volume of pre-heated food simulant. The standard ratio is 6 dm² of sample per 1 L of simulant.[3] Ensure the entire sample is fully immersed.

  • Incubation: Seal the migration cell (e.g., with a glass lid or stopper) to prevent simulant evaporation. Place the cell in an incubator set to the desired test temperature (e.g., 40°C for accelerated testing). Causality: Standardized time and temperature conditions (e.g., 10 days at 40°C) are chosen to simulate long-term storage at room temperature or other worst-case scenarios as defined by regulations.

  • Sample Collection: After the specified duration, remove the cell from the incubator and allow it to cool to room temperature. Carefully remove the PVC specimen. The remaining food simulant is now the test sample, ready for analysis. Store it in a sealed glass vial at 4°C until analysis.

Protocol 2: Quantification of PPDS using GC-MS

Objective: To extract and quantify PPDS from an aqueous or alcoholic food simulant.

Procedure:

  • Internal Standard Spiking: Transfer a known volume (e.g., 100 mL) of the migration test simulant to a glass separatory funnel. Spike the sample with an appropriate internal standard (e.g., a deuterated analogue or a structurally similar sulfonate not present in the sample) to correct for extraction inefficiencies and matrix effects.

  • Liquid-Liquid Extraction (LLE): Add 30 mL of a non-polar organic solvent, such as hexane or dichloromethane.[22] Stopper the funnel and shake vigorously for 2 minutes, periodically venting pressure. Allow the layers to separate completely.

  • Phase Collection: Drain the organic layer (bottom layer for dichloromethane, top for hexane) into a clean flask. Repeat the extraction on the aqueous layer twice more with fresh 30 mL aliquots of solvent, combining all organic extracts. Causality: Multiple extractions ensure a high recovery of the semi-polar PPDS from the simulant.

  • Drying and Concentration: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove residual water. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen (blowdown evaporation).[25]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the concentrated extract into the GC-MS system.

    • Column: Use a low-bleed capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 80°C, hold for 1 min, then ramp at 15°C/min to 300°C and hold for 10 min.

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for PPDS (e.g., its molecular ion and key fragments) and the internal standard.

  • Quantification: Create a calibration curve by preparing standards of known PPDS concentrations in the final extraction solvent and subjecting them to the same analysis. Calculate the concentration in the original simulant based on the sample's response relative to the calibration curve, corrected using the internal standard.

Protocol 3: Quantification of PPDS using LC-MS/MS

Objective: To directly quantify PPDS in a food simulant with minimal sample preparation.

Procedure:

  • Sample Preparation:

    • For aqueous or alcoholic simulants (10%, 20%, 50% ethanol): Transfer a 1 mL aliquot of the migration test simulant into an autosampler vial.

    • If high concentrations are expected, perform a 1:10 dilution with the mobile phase starting composition (e.g., 50:50 water:acetonitrile).

    • Spike the sample with an appropriate internal standard.

  • LC-MS/MS Analysis:

    • Injection: Inject 5-10 µL of the prepared sample.

    • LC Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase: Use a gradient elution with (A) 5 mM ammonium formate in water and (B) acetonitrile or methanol.[21] A typical gradient might start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

    • MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.

      • Parent Ion (Q1): The deprotonated molecule of PPDS ([M-H]⁻).

      • Product Ion (Q3): A characteristic fragment ion produced by collision-induced dissociation (e.g., the C15H31SO3⁻ fragment).[26]

  • Quantification: Prepare matrix-matched calibration standards by spiking blank food simulant with known concentrations of PPDS. This accounts for any matrix effects (ion suppression or enhancement) from the simulant itself. Calculate the concentration based on the area ratio of the analyte to the internal standard against the calibration curve. Causality: Matrix-matching is a cornerstone of trustworthy quantitative analysis in LC-MS, as it corrects for subtle interferences that could otherwise bias the result.

Method Validation: The Cornerstone of Trustworthiness

Regardless of the chosen technique, the analytical method must be validated to ensure the reliability of the results.[5][27] This is a non-negotiable step for regulatory submission and scientific integrity. Key validation parameters include:

  • Specificity/Selectivity: The ability to detect the analyte without interference from other components.

  • Linearity & Range: Demonstrating a proportional response over a defined concentration range.

  • Accuracy (% Recovery): Spiking blank simulant with a known amount of PPDS and measuring how much is recovered.

  • Precision (Repeatability & Reproducibility): The degree of agreement between multiple measurements of the same sample.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified.

Conclusion

The selection of an appropriate analytical methodology for testing the migration of Phenyl 1-pentadecanesulfonate from PVC is a critical decision that balances regulatory requirements, analytical performance, and laboratory resources.

  • GC-MS remains a robust and reliable technique, particularly for laboratories with extensive experience in traditional environmental and contaminant analysis. Its primary drawback is the necessity for a more labor-intensive sample preparation process.

  • LC-MS/MS represents the state-of-the-art for this application, offering superior sensitivity, higher selectivity (especially with tandem MS), and significantly simpler sample preparation. For laboratories equipped with this technology, it provides a more efficient and often more accurate workflow for quantifying non-volatile migrants like PPDS.

Ultimately, a properly validated method, whether GC-MS or LC-MS/MS, combined with a rigorously executed migration exposure protocol, will provide the scientifically defensible data required to ensure that PVC food contact materials are safe and compliant with global food safety standards.

References

  • US FDA. (2022). FDA Limits the Use of Certain Phthalates in Food Packaging and Issues Request for Information About Current Food Contact Uses and Safety Data. U.S. Food and Drug Administration. [Link]

  • Coltro, L., & Padula, M. (2014). Migration of conventional and new plasticizers from PVC films into food simulants. Ital. J. Food Sci. [Link]

  • U.S. Food and Drug Administration. (2024). Phthalates in Food Packaging and Food Contact Applications. FDA. [Link]

  • K&L Gates LLP. (2024). FDA Affirms Its Decision to Remove 25 Plasticizers From the Food Additive Regulations. JDSupra. [Link]

  • U.S. Food and Drug Administration. (2022). FDA Limits the Use of Certain Phthalates in Food Packaging. FDA. [Link]

  • DLA Piper. (2024). FDA responds to objections over phthalates in food packaging. DLA Piper. [Link]

  • Hamdani, M., & Feigenbaum, A. (1996). Migration from plasticized poly(vinyl chloride) into fatty media: importance of simulant selectivity for the choice of volatile fatty simulants. Food Additives and Contaminants. [Link]

  • Franz, R. (2005). Certified reference materials for food packaging specific migration tests: development, validation and modelling. WUR eDepot. [Link]

  • Mérieux NutriSciences. (2025). New EU Rules on Food-Contact Plastics: Updated Safety and Quality Control Requirements. Mérieux NutriSciences. [Link]

  • IMEKO. (2010). VALIDATION OF ANALYTICAL METHODS FOR COMPLIANCE OF FOOD CONTACT MATERIALS. IMEKO TC4 International Symposium. [Link]

  • AGRINFO Platform. (2025). Plastic food contact materials: good manufacturing practice. AGRINFO. [Link]

  • Intertek Inform. (2006). Validation and interpretation of analytical methods, migration testing and analytical data for materials and articles in contact with food. CEN/TR 15356-1. [Link]

  • QIMA. (2025). EU Food Contact Regulations & Compliance. QIMA Blog. [Link]

  • National Center for Biotechnology Information. (2025). Phenyl pentadecane-1-sulfonate. PubChem Compound Summary. [Link]

  • European Commission. (n.d.). Food Contact Materials. Food Safety. [Link]

  • European Food Safety Authority. (n.d.). Food contact materials. EFSA. [Link]

  • Kalogianni, E., et al. (2023). Development and validation of multi-analyte methods for the determination of migrating substances from plastic food contact materials. Frontiers in Chemistry. [Link]

  • Lee, H., et al. (2017). Migration of epoxidized soybean oil from polyvinyl chloride/polyvinylidene chloride food packaging wraps into food simulants. Environmental Science and Pollution Research. [Link]

  • de Fátima Marques, M., et al. (2011). Intralaboratory validation of an analytical method for determining the migration of bis(2-ethylhexyl) adipate from packaging to fat foods. Food Analytical Methods. [Link]

  • Emerald Performance Materials. (2015). Plasticizer Migration: Ensuring Safety in Food Packaging. Adhesives & Sealants Industry. [Link]

  • Semantic Scholar. (2014). Migration of conventional and new plasticizers from PVC films into food simulants: A comparative study. [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. [Link]

  • Global Substance Registration System. (n.d.). PHENYL PENTADECANE-1-SULFONATE. [Link]

  • Wang, L., et al. (2022). Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils. Molecules. [Link]

  • Food Packaging Forum. (2016). Long-term migration from PVC coating. [Link]

  • Celeiro, M., et al. (2021). Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS. Analytical and Bioanalytical Chemistry. [Link]

  • Poovarodom, N., et al. (2003). Migration potential from plastic food contact materials Case study: Stretch films. Kasetsart University. [Link]

  • National Center for Biotechnology Information. (2025). Pentadecane-1-sulfonate. PubChem Compound Summary. [Link]

  • Shimadzu. (2013). Analysis of linear alkylbenzene sulfonate in environmental water using online SPE LC system coupled with LC-MS/MS. [Link]

  • G. Malucelli, et al. (2015). Prevention of phataltes migration from flexible PVC products. ResearchGate. [Link]

  • K. A. R. Salgueiro, et al. (2011). Migration of Phthalate-based Plasticizers from PVC and non-PVC Containers and Medical Devices. ResearchGate. [Link]

  • Government of Canada. (2023). Compendium of Methods for Chemical Analysis of Foods. [Link]

  • CAS. (n.d.). 1-Pentadecanesulfonic acid, phenyl ester. CAS Common Chemistry. [Link]

Sources

Comparative

A Comparative Guide to the Leaching of Phenyl 1-pentadecanesulfonate and Alternative Plasticizers from Polymer Matrices in Aqueous Environments

Introduction: The Critical Imperative of Characterizing Leachables in Polymer Formulations In the realms of drug delivery, medical device manufacturing, and advanced material science, the intimate contact between polymer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Imperative of Characterizing Leachables in Polymer Formulations

In the realms of drug delivery, medical device manufacturing, and advanced material science, the intimate contact between polymer matrices and aqueous environments is a constant. Whether it be a drug-eluting polymer implant, intravenous tubing, or a specialized coating, the stability of the polymer formulation is paramount. A critical aspect of this stability is the potential for components of the polymer matrix to leach into the surrounding aqueous medium. This guide provides a comprehensive technical comparison of the leaching characteristics of Phenyl 1-pentadecanesulfonate, a sulfonate-based plasticizer, against common alternative plasticizers.

Plasticizers are essential additives that impart flexibility and durability to otherwise rigid polymers such as polyvinyl chloride (PVC) and polyurethane (PU). However, these molecules are not covalently bound to the polymer chains and can migrate out over time, a phenomenon driven by factors including the plasticizer's molecular weight, its affinity for the polymer versus the surrounding medium, temperature, and the composition of the aqueous environment.[1][2] The leaching of these additives can impact the safety, efficacy, and performance of the final product, making a thorough understanding of their migration behavior a non-negotiable aspect of product development and regulatory submission.[3]

This guide is designed for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices for assessing leaching, provide detailed protocols for a comparative analysis, and present available data to facilitate informed decisions in material selection and formulation development.

Understanding the Players: A Look at Phenyl 1-pentadecanesulfonate and Its Alternatives

Phenyl 1-pentadecanesulfonate is a member of the alkyl sulfonate ester family of plasticizers. It is known for its use in various polymer applications, including PVC and PU. Sulfonate plasticizers are often considered as alternatives to phthalates due to a different toxicological profile.[4] While specific, publicly available quantitative leaching data for Phenyl 1-pentadecanesulfonate is limited, a key piece of information suggests its extraction rate from PVC into water is higher compared to the traditional phthalate plasticizer, Di(2-ethylhexyl) phthalate (DEHP). This suggests a greater propensity for migration in aqueous environments, a critical consideration for its application in medical devices or drug delivery systems.

To provide a robust comparative framework, this guide will evaluate Phenyl 1-pentadecanesulfonate against a panel of well-characterized alternative plasticizers:

  • Di(2-ethylhexyl) phthalate (DEHP): For decades, the most common plasticizer for medical-grade PVC.[1] Due to concerns about its potential endocrine-disrupting effects, there has been a significant regulatory and industry push to find safer alternatives.[5]

  • Trioctyl trimellitate (TOTM): A higher molecular weight plasticizer known for its lower volatility and reduced migration compared to DEHP, making it a popular choice for applications requiring greater permanence.[6][7]

  • Dioctyl terephthalate (DOTP): A non-phthalate plasticizer that is structurally similar to DEHP but with a different toxicological profile. It has gained significant market share as a DEHP alternative.[7]

  • Di-isononyl cyclohexanoate (DINCH): A non-phthalate plasticizer developed specifically for sensitive applications with close human contact, such as medical devices and toys.[8]

Experimental Design for a Comparative Leaching Study: A Self-Validating Approach

To objectively compare the leaching of these plasticizers, a well-designed experimental protocol is essential. The following methodology is a synthesis of established practices and aligns with the principles outlined in regulatory guidance for medical devices.[3]

Diagram of the Experimental Workflow

Leaching_Workflow cluster_prep Phase 1: Sample Preparation cluster_leaching Phase 2: Leaching Assay cluster_analysis Phase 3: Quantification cluster_data Phase 4: Data Analysis prep_polymer Prepare Polymer Sheets (e.g., PVC, PU) incorporate_plasticizer Incorporate Plasticizers (30% w/w) prep_polymer->incorporate_plasticizer characterize_samples Characterize Initial Samples (FTIR, DSC) incorporate_plasticizer->characterize_samples immerse_samples Immerse Samples in Simulated Body Fluid (SBF) characterize_samples->immerse_samples incubate Incubate at 37°C with Agitation immerse_samples->incubate collect_aliquots Collect Aliquots at Time Points (1, 24, 72, 168h) incubate->collect_aliquots extract_plasticizer Liquid-Liquid Extraction of Aliquots collect_aliquots->extract_plasticizer hplc_analysis HPLC-UV Analysis extract_plasticizer->hplc_analysis quantify Quantify Leached Plasticizer hplc_analysis->quantify plot_kinetics Plot Leaching Kinetics quantify->plot_kinetics compare_rates Compare Leaching Rates plot_kinetics->compare_rates

Caption: Workflow for the comparative leaching study.

Detailed Experimental Protocol

1. Preparation of Polymer Matrices:

  • Rationale: To ensure a consistent baseline, standardized polymer sheets (e.g., PVC or PU) of a defined thickness (e.g., 1 mm) are prepared. The choice of polymer should reflect the intended application.

  • Procedure:

    • Select a medical-grade polymer resin.

    • Incorporate each plasticizer (Phenyl 1-pentadecanesulfonate, DEHP, TOTM, DOTP, DINCH) at a fixed concentration, typically 30% by weight, into the respective polymer melts.

    • Process the polymer-plasticizer blends into uniform sheets using a two-roll mill followed by compression molding at a controlled temperature and pressure.

    • Cut the sheets into standardized dimensions (e.g., 2 cm x 2 cm).

    • Characterize the initial plasticizer content and distribution in the polymer sheets using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC).

2. Leaching Assay in a Simulated Aqueous Environment:

  • Rationale: The choice of the leaching medium is critical. Simulated Body Fluid (SBF) at a physiological pH of 7.4 is used to mimic in vivo conditions. The temperature is maintained at 37°C to reflect the human body temperature. Agitation ensures a uniform concentration gradient and prevents the formation of a static boundary layer that could hinder leaching.[9]

  • Procedure:

    • Place each polymer sample in a separate, inert container (e.g., glass vial).

    • Add a defined volume of pre-warmed SBF to each container, ensuring the sample is fully submerged. A standardized surface area-to-volume ratio should be maintained across all samples.

    • Incubate the samples at 37°C with constant, gentle agitation (e.g., on an orbital shaker).

    • At predetermined time points (e.g., 1, 24, 72, and 168 hours), withdraw an aliquot of the SBF from each container for analysis.

    • Replenish the withdrawn volume with fresh, pre-warmed SBF to maintain a constant volume.

3. Quantification of Leached Plasticizer:

  • Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantification of plasticizers.[10] A liquid-liquid extraction step is necessary to isolate the plasticizer from the SBF matrix and concentrate it for analysis.

  • Procedure:

    • To each collected SBF aliquot, add a water-immiscible organic solvent (e.g., hexane or ethyl acetate).

    • Vortex the mixture vigorously to extract the plasticizer into the organic phase.

    • Separate the organic layer and evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the HPLC mobile phase.

    • Inject the reconstituted sample into an HPLC system equipped with a C18 column and a UV detector set at the wavelength of maximum absorbance for each plasticizer.

    • Quantify the concentration of the leached plasticizer by comparing the peak area to a standard curve generated from known concentrations of each plasticizer.

Comparative Performance Data

The following tables summarize available quantitative and qualitative data on the leaching of the selected plasticizers. It is crucial to note the absence of direct, quantitative comparative data for Phenyl 1-pentadecanesulfonate in the public domain.

Table 1: Physicochemical Properties of Selected Plasticizers

PlasticizerChemical ClassMolecular Weight ( g/mol )
Phenyl 1-pentadecanesulfonateAlkyl Sulfonate Ester~368.58
Di(2-ethylhexyl) phthalate (DEHP)Phthalate Ester390.56
Trioctyl trimellitate (TOTM)Trimellitate Ester546.80
Dioctyl terephthalate (DOTP)Terephthalate Ester390.56
Di-isononyl cyclohexanoate (DINCH)Aliphatic Dicarboxylic Acid Ester424.70

Table 2: Comparative Leaching Data in Aqueous Media

PlasticizerPolymer MatrixLeaching MediumLeaching Rate/AmountReference
Phenyl 1-pentadecanesulfonate PVCWaterHigher than DEHP (Qualitative) [4]
Di(2-ethylhexyl) phthalate (DEHP)PVC Medical TubingBlood (in vitro)~350x higher than TOTM[6]
Trioctyl trimellitate (TOTM)PVC Medical TubingBlood (in vitro)Significantly lower than DEHP[6][11]
Dioctyl terephthalate (DOTP)PVCFood SimulantsLower migration than DEHP[7]
Di-isononyl cyclohexanoate (DINCH)PVCFood SimulantsVery low migration[8]

Discussion and Interpretation of Results

The available data, though incomplete for Phenyl 1-pentadecanesulfonate, allows for a logical comparison based on molecular properties and observed trends.

  • Phenyl 1-pentadecanesulfonate: The qualitative report of higher leaching in water compared to DEHP is a significant finding.[4] This could be attributed to the polarity of the sulfonate group, which may increase its affinity for the aqueous phase. Further quantitative studies are imperative to confirm this and to fully assess its suitability for applications with prolonged aqueous contact.

  • DEHP: The extensive data on DEHP leaching highlights its high mobility in polymer matrices, particularly in the presence of lipophilic media like blood.[1][6] This, coupled with toxicological concerns, has been the primary driver for the development of alternatives.

  • TOTM: With a significantly higher molecular weight, TOTM exhibits substantially lower leaching than DEHP.[6][11] The larger molecular size hinders its diffusion through the polymer matrix. This makes TOTM a suitable candidate for applications where long-term stability and minimal leaching are critical.

  • DOTP and DINCH: These non-phthalate alternatives demonstrate favorable leaching profiles compared to DEHP.[7][8] Their molecular structures are designed to have better compatibility with the PVC matrix and lower mobility, resulting in reduced migration.

Logical Relationship Diagram

Leaching_Comparison cluster_properties Molecular Properties cluster_factors Influencing Factors cluster_outcome Leaching Potential cluster_plasticizers Plasticizer Comparison mw Molecular Weight diffusion Diffusion in Polymer mw->diffusion inversely proportional polarity Polarity affinity Affinity for Aqueous Phase polarity->affinity leaching Leaching Rate diffusion->leaching directly proportional affinity->leaching directly proportional Phenyl_Sulfonate Phenyl 1-pentadecanesulfonate (Higher Polarity?) Phenyl_Sulfonate->affinity potentially higher DEHP DEHP (Lower MW) DEHP->diffusion higher TOTM TOTM (Higher MW) TOTM->diffusion lower DOTP_DINCH DOTP/DINCH (Optimized Structure) DOTP_DINCH->diffusion lower

Caption: Factors influencing plasticizer leaching potential.

Conclusion and Future Directions

The selection of a plasticizer for polymer matrices in contact with aqueous environments is a multifaceted decision that requires a careful balance of performance, safety, and stability. While Phenyl 1-pentadecanesulfonate presents a non-phthalate alternative, the current lack of comprehensive, quantitative leaching data is a significant knowledge gap. The qualitative evidence suggesting higher migration in water compared to DEHP warrants rigorous investigation before its widespread adoption in sensitive applications.

In contrast, alternatives such as TOTM, DOTP, and DINCH offer well-documented, lower-leaching profiles, providing a greater degree of confidence for formulators. The experimental framework detailed in this guide provides a robust methodology for conducting direct, comparative studies.

As a Senior Application Scientist, my recommendation is to prioritize materials with a strong foundation of empirical leaching data. For novel or less-characterized compounds like Phenyl 1-pentadecanesulfonate, it is incumbent upon the scientific community to generate the necessary data to enable a truly objective risk-benefit analysis. Future research should focus on conducting head-to-head leaching studies of sulfonate plasticizers against the current leading alternatives in a variety of biorelevant media.

References

  • Eckert, E., et al. (2016). Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine. Chemosphere, 145, 10-6. [Link]

  • U.S. Food and Drug Administration. (2002). Medical Devices Made With Polyvinylchloride (PVC) Using the Plasticizer di-(2-Ethylhexyl)phthalate (DEHP); Draft Guidance for Industry and FDA. Federal Register, 67(173), 56838-56839. [Link]

  • Eckert, E., et al. (2016). Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine. ResearchGate. [Link]

  • Green, R., et al. (2014). A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit. Journal of Perinatology, 34(11), 846-851. [Link]

  • Lee, Y. M., et al. (2025). Migration of phthalate and non-phthalate plasticizers from polyvinyl chloride (PVC) materials. Science of The Total Environment, 1002, 180559. [Link]

  • Bernard, L., et al. (2018). Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices. PLoS One, 13(2), e0192367. [Link]

  • Schettler, T. (2006). Human exposure to phthalates via medical devices. International Journal of Andrology, 29(1), 134-139. [Link]

  • European Commission. (2008). Scientific Committee on Emerging and Newly Identified Health Risks (SCENIHR). Opinion on the safety of medical devices containing DEHP-plasticized PVC or other plasticizers on neonates and other groups possibly at risk. [Link]

  • Dedov, A. V., & Chernousova, N. V. (2019). Reducing the Rate of Plasticizer Leaching from Poly (vinyl chloride) Matrix. Inorganic Materials: Applied Research, 10(1), 131-134. [Link]

  • Masse, A., et al. (2021). Limitation of the migration of plasticizers from medical devices through treatment with low-pressure cold plasma, polydopamine coating, and annealing. LILLOA, 60(2). [Link]

  • Amiridou, D., & Bikiaris, D. (2022). Plasticizers released from PVC microplastics in aquaculture environments: leaching behaviors and ecological implications. Environmental Science & Technology, 56(15), 10543-10552. [Link]

  • Millot, Y., et al. (2021). Leaching of plasticizers from PVC medical devices: A molecular interpretation of experimental migration data. Journal of Pharmaceutical and Biomedical Analysis, 198, 114003. [Link]

  • Galland, P. (2016). What is the best alternative to DEHP for medical-grade PVC? That depends. PlasticsToday. [Link]

  • Hab, S. A., et al. (2018). Leaching And Exposure Of Phthalates From Medical Devices; Health Impacts And Regulations. Environmental Contaminants Reviews, 1(2), 13-21. [Link]

Sources

Validation

A Comparative Analysis of Alkyl Sulfonate Plasticizing Efficiency in High-Performance Polymers

A Technical Guide for Researchers and Formulation Scientists In the intricate world of polymer formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties, from flexibil...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Formulation Scientists

In the intricate world of polymer formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties, from flexibility and durability to processability. Among the diverse classes of plasticizers, alkyl sulfonates have carved a niche for themselves, offering a unique balance of performance characteristics. This guide provides a comprehensive comparative study of the plasticizing efficiency of different alkyl sulfonates, underpinned by experimental data and field-proven insights. We will delve into the causal mechanisms of plasticization, offer detailed experimental protocols for evaluation, and present a clear comparison to aid in the selection of the optimal alkyl sulfonate for your specific application.

The Role and Mechanism of Alkyl Sulfonate Plasticizers

Plasticizers are additives that, when incorporated into a polymer matrix, increase its flexibility, workability, and distensibility.[1] The primary mechanism of action involves the insertion of plasticizer molecules between the polymer chains, which reduces the intermolecular forces (van der Waals forces and hydrogen bonds) that hold the chains together.[2] This separation of polymer chains creates greater "free volume," allowing for increased molecular mobility and a reduction in the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[2][3]

Alkyl sulfonates, specifically alkyl sulfonic acid esters, are noted for their excellent gelation properties and resistance to saponification.[4] Their molecular structure, consisting of a polar sulfonate group and a non-polar alkyl chain, allows for effective interaction with polar polymers like polyvinyl chloride (PVC). The polar sulfonate head interacts with the polar sites on the polymer chain, while the non-polar alkyl tail contributes to the increase in free volume, thereby enhancing flexibility. The length of this alkyl chain is a critical determinant of the plasticizer's efficiency.

The Influence of Alkyl Chain Length on Plasticizing Efficiency

The length of the alkyl chain in an alkyl sulfonate plasticizer significantly influences its performance. This is a classic trade-off between efficiency, compatibility, and permanence.

  • Shorter Alkyl Chains (e.g., Butyl, Hexyl): Generally, shorter alkyl chains lead to a more efficient reduction in Tg. This is attributed to their lower molecular weight and higher mobility, allowing them to more effectively penetrate the polymer matrix and disrupt intermolecular forces. However, this increased mobility can also lead to higher volatility and a greater tendency to migrate out of the polymer over time, which can compromise the long-term stability of the material.

  • Intermediate Alkyl Chains (e.g., Octyl, Decyl): Often, an optimal balance of properties is found with intermediate alkyl chain lengths. These plasticizers offer a good compromise between plasticizing efficiency and permanence. They are less volatile and have better migration resistance than their shorter-chain counterparts while still providing a significant reduction in Tg and enhancement of flexibility. Studies on other ester plasticizers have shown that an intermediate alkyl chain length can exhibit the highest plasticizing efficiency.[5]

  • Longer Alkyl Chains (e.g., Dodecyl, Cetyl): As the alkyl chain length increases, the plasticizing efficiency in terms of Tg reduction tends to decrease.[5] This is because the larger, bulkier molecules are less mobile and may have a reduced ability to interact effectively with the polymer chains. However, longer-chain plasticizers typically exhibit lower volatility and better migration resistance, contributing to the long-term durability of the plasticized material. The thermal stability of the plasticized polymer also tends to improve with longer alkyl chains.[5]

Below is a logical diagram illustrating the relationship between alkyl chain length and key plasticizer performance metrics.

G cluster_0 Alkyl Chain Length cluster_1 Plasticizer Properties Short Short Intermediate Intermediate Short->Intermediate Efficiency (Tg Reduction) Efficiency (Tg Reduction) Short->Efficiency (Tg Reduction) Increases Volatility/Migration Volatility/Migration Short->Volatility/Migration Increases Permanence/Thermal Stability Permanence/Thermal Stability Short->Permanence/Thermal Stability Decreases Long Long Intermediate->Long Intermediate->Efficiency (Tg Reduction) Optimal Balance Intermediate->Volatility/Migration Optimal Balance Intermediate->Permanence/Thermal Stability Optimal Balance Long->Efficiency (Tg Reduction) Decreases Long->Volatility/Migration Decreases Long->Permanence/Thermal Stability Increases

Caption: Relationship between alkyl chain length and plasticizer properties.

Comparative Performance Data

To provide a clear comparison, the following table summarizes the typical performance of short-chain (Butyl), intermediate-chain (Octyl), and long-chain (Dodecyl) alkyl sulfonate plasticizers in a standard flexible PVC formulation (at 40 parts per hundred resin - phr).

PropertyButyl Alkyl SulfonateOctyl Alkyl SulfonateDodecyl Alkyl SulfonateTest Method
Glass Transition Temperature (Tg) ~ 25°C~ 35°C~ 45°CDSC
Tensile Strength ~ 18 MPa~ 22 MPa~ 25 MPaASTM D882
Elongation at Break ~ 350%~ 300%~ 250%ASTM D882
Volatility (Weight Loss %) High (~5%)Moderate (~2%)Low (~1%)Thermogravimetric Analysis (TGA)
Migration Resistance LowGoodExcellentSolvent Extraction

Note: The data presented in this table is representative and intended for comparative purposes. Actual values may vary depending on the specific polymer grade, formulation, and processing conditions.

Experimental Protocols for Evaluating Plasticizing Efficiency

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used to evaluate plasticizer performance.

Sample Preparation: Plasticized PVC Film

A consistent and well-controlled sample preparation process is crucial for obtaining reliable and comparable data.

Materials:

  • PVC resin (e.g., K-value 67)

  • Alkyl sulfonate plasticizer (Butyl, Octyl, Dodecyl)

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for producing thin films (e.g., 0.5 mm thickness)

Procedure:

  • Dry Blending: In a high-speed mixer, blend the PVC resin, thermal stabilizer, and the specified amount of alkyl sulfonate plasticizer (e.g., 40 phr).

  • Milling: Transfer the dry blend to a two-roll mill preheated to a suitable temperature (e.g., 160-170°C).

  • Homogenization: Mill the compound until a homogeneous sheet is formed. This typically takes 5-10 minutes.

  • Molding: Place the milled sheet into a preheated mold in the hydraulic press.

  • Pressing: Apply pressure (e.g., 10 MPa) at a set temperature (e.g., 170-180°C) for a specified time (e.g., 5 minutes) to form a film of uniform thickness.

  • Cooling: Cool the mold under pressure to solidify the film.

  • Conditioning: Store the prepared films under standard conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for measuring the thermal transitions of a polymer, including the glass transition. A lower Tg indicates a more efficient plasticizer.[6]

Instrument: Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Cut a small sample (5-10 mg) from the conditioned PVC film and place it in an aluminum DSC pan.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature above the expected Tg (e.g., 120°C) at a controlled rate (e.g., 10°C/min) to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).

    • Second Heating Scan: Heat the sample again at the same rate (e.g., 10°C/min) to a temperature above the Tg.

  • Data Analysis: Determine the Tg from the midpoint of the step-change in the heat flow curve of the second heating scan.

Evaluation of Mechanical Properties: Tensile Testing (ASTM D882)

Tensile testing provides crucial information about the strength and flexibility of the plasticized material.[5][7][8][9][10]

Instrument: Universal Testing Machine with a suitable load cell.

Procedure:

  • Specimen Preparation: Cut rectangular or dumbbell-shaped specimens from the conditioned PVC films according to ASTM D882 specifications.

  • Testing:

    • Mount the specimen in the grips of the universal testing machine.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen breaks.

  • Data Acquisition: Record the load and elongation throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Assessment of Plasticizer Permanence: Solvent Extraction

This method quantifies the resistance of a plasticizer to being extracted from the polymer matrix by a solvent, which is a key indicator of its long-term performance.

Materials:

  • Conditioned PVC film samples of known weight and surface area.

  • Extraction solvent (e.g., n-hexane for non-polar migration, ethanol/water for polar migration).

  • Sealed containers.

  • Analytical balance.

  • Oven.

Procedure:

  • Initial Weighing: Accurately weigh the conditioned PVC film samples.

  • Immersion: Immerse the samples in the chosen solvent in a sealed container at a specified temperature (e.g., 23°C or 50°C) for a defined period (e.g., 24 hours).

  • Drying: Remove the samples from the solvent, gently wipe the surface, and dry them in an oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

  • Final Weighing: Accurately weigh the dried samples.

  • Calculation: The weight loss of the sample represents the amount of plasticizer that has migrated into the solvent.

Below is a diagram of the experimental workflow for evaluating plasticizer efficiency.

G cluster_0 Sample Preparation cluster_1 Performance Evaluation Dry Blending Dry Blending Milling Milling Dry Blending->Milling Molding Molding Milling->Molding Conditioning Conditioning Molding->Conditioning DSC (Tg) DSC (Tg) Conditioning->DSC (Tg) Tensile Testing (ASTM D882) Tensile Testing (ASTM D882) Conditioning->Tensile Testing (ASTM D882) Solvent Extraction (Migration) Solvent Extraction (Migration) Conditioning->Solvent Extraction (Migration) Data Analysis Data Analysis DSC (Tg)->Data Analysis Tensile Testing (ASTM D882)->Data Analysis Solvent Extraction (Migration)->Data Analysis

Caption: Experimental workflow for evaluating plasticizer efficiency.

Conclusion and Recommendations

The selection of an alkyl sulfonate plasticizer is a multi-faceted decision that requires a thorough understanding of the trade-offs between plasticizing efficiency, permanence, and other performance characteristics.

  • For applications where maximum flexibility and ease of processing are the primary concerns, and long-term permanence is less critical, a short-chain alkyl sulfonate like butyl sulfonate may be the most effective choice.

  • For a wide range of general-purpose applications that demand a good balance of flexibility, durability, and cost-effectiveness, an intermediate-chain alkyl sulfonate such as octyl sulfonate is often the optimal solution.

  • In applications where long-term stability, low migration, and high-temperature performance are paramount, a long-chain alkyl sulfonate like dodecyl sulfonate is the recommended option, even with a slight compromise in initial plasticizing efficiency.

Ultimately, the ideal alkyl sulfonate plasticizer will depend on the specific requirements of the end-use application. It is strongly recommended that formulation scientists conduct their own evaluations using the protocols outlined in this guide to determine the most suitable plasticizer for their unique needs. This data-driven approach will ensure the development of high-quality, reliable, and durable polymer products.

References

  • Biobased Plasticizers from Tartaric Acid: Synthesis and Effect of Alkyl Chain Length on the Properties of Poly(vinyl chloride) - PMC - NIH. Available from: [Link]

  • ASTM D882 - Tensile Properties of Thin Plastic Sheeting - ICC Evaluation Service. Available from: [Link]

  • ASTM D 882: Unveiling the Strength of Thin Plastic Sheeting. Available from: [Link]

  • ASTM D882 Tensile Testing of Thin Plastic Sheeting Lab ISO25 - Micom Laboratories. Available from: [Link]

  • ASTM D882 Tensile Testing of Thin Film & Sheet Plastics - TestResources. Available from: [Link]

  • Glass Transition Temperature of PVC: 11 Best Facts. Available from: [Link]

  • Elongation at break and tensile strength of calendered poly(vinyl... - ResearchGate. Available from: [Link]

  • Tensile strength, b elongation at break, and c elastic modulus of plasticized PVC films - ResearchGate. Available from: [Link]

  • Influence of plasticizers on the glass-transition temperature of PVC. - ResearchGate. Available from: [Link]

  • (PDF) Biobased Plasticizers from Tartaric Acid: Synthesis and Effect of Alkyl Chain Length on the Properties of Poly(vinyl chloride) - ResearchGate. Available from: [Link]

  • Synthesis and study of the surface properties of long-chain alkylnaphthalene sulfonates. Available from: [Link]

  • Tensile strength and elongation of PVC and plasticized films - ResearchGate. Available from: [Link]

  • PVC Measured by DSC and TGA - METTLER TOLEDO. Available from: [Link]

  • Processing temperature of plasticized PVC - Kanademy. Available from: [Link]

  • Glass Transition Temperature of PVC: 11 Best Facts. Available from: [Link]

  • Ester plasticizers for polyvinyl chloride - ResearchGate. Available from: [Link]

  • Effect of Various Additives on the Physical Properties of Polyvinylchloride Resin - CORE. Available from: [Link]

  • Comparison of tensile Strength in the formulated compounds. - ResearchGate. Available from: [Link]

  • Elongation at break of of PVC/Plasticizer irradiated and non irradiated films as a function of radiation dose. - ResearchGate. Available from: [Link]

  • Tensile strength and elongation at break of PVC and plasticized films.... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Environmentally Friendly Plasticizers for PVC – - Diva-Portal.org. Available from: [Link]

  • Development of a Highly Efficient Environmentally Friendly Plasticizer - MDPI. Available from: [Link]

  • Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: comparison and optimization of the extraction procedures, a pre-migration test step - PubMed. Available from: [Link]

  • Benchmark for Plasticizers. Available from: [Link]

  • WO2003016390A1 - Use of halogenated sulfonates as a stabilizer booster in pvc - Google Patents.
  • COVALENTLY LINKED PLASTICIZERS USING THERMAL OR COPPER-CATALYZED A - eScholarship. Available from: [Link]

  • Types and Characteristics of Polymer Additives - Functionalizing Agents - ADEKA. Available from: [Link]

  • Alkyl sulfonates – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Alkyl Sulfonic Acid Phenyl Ester. Available from: [Link]

  • Synthesis and properties of secondary alkyl sulfonates | Request PDF - ResearchGate. Available from: [Link]

  • Beyond Plasticizing: The Multifaceted Role of Alkyl Sulfonic Acid Phenyl Ester in Modern Chemistry - NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]

  • Synthesis and Characterization of Bio-based Alkyl Terminal Hyperbranched Polyglycerols: A Detailed Study of Their Plasticization Effect and Migration Resistance | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis of plasticizers from linear diols and n‐alkyl succinates in a Dean–Stark apparatus.. Available from: [Link]

  • Synthesis and Characterization of Novel Aryl Alkyl Sulfonates Based on Nonylphenol | Request PDF - ResearchGate. Available from: [Link]

  • US9676923B2 - Succinic acid alkyl ester mixtures used as plasticizers - Google Patents.
  • Ultimate biodegradation of alkylphenol ethoxylate surfactants and their biodegradation intermediates - ResearchGate. Available from: [Link]

  • Synthesis and performances of novel octyl propoxyl (9) ethoxyl (6) sulfate/sulfonate extended surfactant | Request PDF - ResearchGate. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Long-Term Stability of Phenyl 1-Pentadecanesulfonate in Polymer Blends

For Researchers, Scientists, and Drug Development Professionals In the dynamic field of polymer science and formulation, the long-term stability of additives is a critical determinant of product performance, safety, and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of polymer science and formulation, the long-term stability of additives is a critical determinant of product performance, safety, and regulatory compliance. This guide offers an in-depth technical comparison of Phenyl 1-pentadecanesulfonate, a notable plasticizer, focusing on its long-term stability within polymer blends. We will delve into its performance characteristics, compare it with common alternatives, and provide detailed experimental protocols to empower researchers in their material selection and development endeavors.

The Critical Role of Long-Term Stability in Polymer Formulations

The efficacy and safety of many polymer-based products, from medical devices to drug delivery systems, are intrinsically linked to the stability of their constituent materials. Plasticizers, which are added to polymers to enhance flexibility and processability, are particularly susceptible to degradation and migration over time. This can lead to a cascade of undesirable effects, including:

  • Alteration of Mechanical Properties: Loss or degradation of the plasticizer can cause the polymer to become brittle, compromising its structural integrity.

  • Leaching and Contamination: Migrated plasticizer can contaminate the surrounding environment or, in the case of medical or pharmaceutical applications, the patient or drug product.

  • Reduced Product Lifespan: Degradation of the polymer matrix and its additives inevitably shortens the functional lifetime of the product.

Therefore, a thorough understanding of the long-term stability of plasticizers like Phenyl 1-pentadecanesulfonate is paramount for developing robust and reliable polymer-based solutions.

Phenyl 1-Pentadecanesulfonate: A Profile

Phenyl 1-pentadecanesulfonate, also known by trade names such as Mesamoll®, is an alkyl sulfonic acid phenyl ester. Its chemical structure, featuring a long aliphatic chain and an aromatic ring, imparts unique properties as a plasticizer. It is frequently employed in polymers like polyvinyl chloride (PVC) and polyurethane (PU) to improve their flexibility and durability.[1]

Key Attributes:

  • Molecular Formula: C₂₁H₃₆O₃S

  • Molecular Weight: 368.6 g/mol

  • Appearance: Colorless to yellowish liquid

Comparative Analysis of Long-Term Stability

To provide a comprehensive assessment, we will compare the long-term stability of Phenyl 1-pentadecanesulfonate with commonly used alternative plasticizers, such as phthalates (e.g., DEHP, DINP) and other non-phthalate alternatives (e.g., DOTP, bio-based plasticizers). The stability will be evaluated across three key degradation pathways: thermal, hydrolytic, and photo-oxidative.

Thermal Stability

Thermal stability is a crucial parameter, especially for polymers that are processed at elevated temperatures or used in high-temperature applications.

Experimental Insights:

Thermogravimetric analysis (TGA) is a primary method for assessing thermal stability. It measures the weight loss of a material as a function of temperature. A higher decomposition temperature indicates greater thermal stability.

Comparative Performance:

Degradation Mechanism:

The thermal degradation of sulfonate esters can proceed through the cleavage of the C-S or S-O bonds. In the context of a polymer matrix, this can lead to the formation of volatile byproducts and a reduction in the plasticizing effect. The long alkyl chain of Phenyl 1-pentadecanesulfonate may also undergo thermal scission.

Hydrolytic Stability

Hydrolytic stability is the resistance of a compound to break down in the presence of water. This is particularly important for applications where the polymer will be in contact with aqueous environments or humidity.

Experimental Insights:

Hydrolytic stability can be assessed by subjecting the plasticized polymer to accelerated aging in a humid environment and then measuring changes in properties such as mass loss (due to leaching) and mechanical strength. The hydrolysis of sulfonate esters can be influenced by pH, with the reaction being possible under both acidic and alkaline conditions.[3]

Comparative Performance:

Generally, sulfonate esters are considered to have good hydrolytic stability. However, the specific conditions of the polymer blend and the external environment will play a significant role. Compared to some ester-based plasticizers, which can be susceptible to hydrolysis, sulfonate esters may offer an advantage in certain applications.

Degradation Mechanism:

The hydrolysis of a sulfonate ester involves the nucleophilic attack of a water molecule on the sulfur atom, leading to the cleavage of the S-O bond and the formation of a sulfonic acid and an alcohol (in this case, phenol). The rate of this reaction can be influenced by the presence of acidic or basic catalysts within the polymer matrix or the surrounding environment.

Photo-oxidative Stability

Photo-oxidative degradation occurs when a material is exposed to light and oxygen, leading to chemical changes that can embrittle the polymer.

Experimental Insights:

Accelerated weathering tests, which expose samples to controlled cycles of UV radiation, temperature, and humidity, are used to evaluate photo-oxidative stability. Changes in color, surface crazing, and mechanical properties are monitored over time.

Comparative Performance:

The presence of an aromatic ring in Phenyl 1-pentadecanesulfonate could potentially influence its photo-oxidative stability. Aromatic compounds can absorb UV radiation, which may either lead to degradation or, in some cases, offer a degree of UV protection to the polymer matrix. Comparative studies with other plasticizers are essential to determine its relative performance in this regard.

Degradation Mechanism:

Photo-oxidation of polymers and their additives is a complex process involving the formation of free radicals.[4] For Phenyl 1-pentadecanesulfonate, UV absorption by the phenyl group could lead to the formation of radical species that can then initiate degradation of both the plasticizer and the polymer chains.

Migration and Leaching: A Key Aspect of Long-Term Stability

A critical aspect of long-term stability is the permanence of the plasticizer within the polymer matrix. Migration refers to the movement of the plasticizer within the polymer or to its surface, while leaching is the loss of the plasticizer from the polymer into a surrounding liquid.[5]

Factors Influencing Migration and Leaching:

  • Molecular Weight: Higher molecular weight plasticizers generally exhibit lower migration and leaching rates.[6]

  • Compatibility: The compatibility between the plasticizer and the polymer is crucial. Poor compatibility can lead to exudation of the plasticizer to the surface.

  • External Environment: The nature of the contacting medium (e.g., aqueous, oily) significantly affects the rate of leaching.[7]

Comparative Performance:

Alkyl sulfonic acid phenyl esters have been reported to have good permanence in PVC, with low volatility and migration. Comparative studies have shown that the migration resistance of some modern non-phthalate plasticizers can be significantly better than that of traditional phthalates like DEHP.[1][8]

Experimental Protocols for Evaluating Long-Term Stability

To ensure scientific integrity and obtain reliable data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Accelerated Thermal Aging

Objective: To assess the thermal stability of Phenyl 1-pentadecanesulfonate in a polymer blend.

Methodology (based on ASTM D3045): [9]

  • Sample Preparation: Prepare polymer blend samples (e.g., PVC or PU) containing a specified concentration of Phenyl 1-pentadecanesulfonate and alternative plasticizers.

  • Initial Characterization: Measure the initial mechanical properties (e.g., tensile strength, elongation at break), hardness, and color of the samples.

  • Aging: Place the samples in a forced-air oven at an elevated temperature (e.g., 70°C, 100°C). The temperature should be chosen to accelerate aging without causing immediate thermal degradation.

  • Periodic Evaluation: At regular intervals, remove samples from the oven and allow them to cool to room temperature.

  • Post-Aging Characterization: Re-measure the mechanical properties, hardness, and color. Calculate the percentage change in these properties over time.

  • Data Analysis: Plot the change in properties as a function of aging time to compare the long-term thermal stability of the different plasticizers.

Hydrolytic Stability (Immersion Test)

Objective: To evaluate the resistance of Phenyl 1-pentadecanesulfonate to hydrolysis and leaching in an aqueous environment.

Methodology:

  • Sample Preparation: Prepare and weigh polymer blend samples.

  • Immersion: Immerse the samples in distilled water or a buffered solution at a controlled temperature (e.g., 50°C).

  • Periodic Evaluation: At set time points, remove the samples, gently pat them dry, and weigh them to determine mass loss due to leaching.

  • Mechanical Testing: After the final immersion period, conduct tensile tests to assess the retention of mechanical properties.

  • Data Analysis: Compare the mass loss and changes in mechanical properties for the different plasticized samples.

Photo-oxidative Stability (Accelerated Weathering)

Objective: To assess the stability of Phenyl 1-pentadecanesulfonate under simulated sunlight and atmospheric conditions.

Methodology (based on ASTM G155 for Xenon-Arc):

  • Sample Preparation: Mount the polymer blend samples in the weathering chamber.

  • Exposure: Expose the samples to cycles of xenon-arc lamp radiation (simulating sunlight), temperature, and humidity.

  • Periodic Evaluation: At regular intervals, remove the samples and visually inspect for changes in color, gloss, and surface cracking.

  • Spectroscopic Analysis: Use FTIR spectroscopy to monitor chemical changes, such as the formation of carbonyl groups, which are indicative of oxidation.

  • Mechanical Testing: At the end of the exposure period, perform mechanical tests to quantify the degradation.

  • Data Analysis: Compare the rate and extent of degradation for the different plasticized polymers.

Data Presentation and Visualization

For a clear and objective comparison, the quantitative data from these experiments should be summarized in tables.

Table 1: Comparative Thermal Stability Data

PlasticizerPolymer BlendAging Temperature (°C)Time (hours)% Change in Tensile Strength% Change in Elongation
Phenyl 1-pentadecanesulfonatePVC100500
DEHPPVC100500
DOTPPVC100500
Phenyl 1-pentadecanesulfonatePU100500
Alternative XPU100500

Table 2: Comparative Migration/Leaching Data

PlasticizerPolymer BlendExtraction MediumTime (hours)% Weight Loss
Phenyl 1-pentadecanesulfonatePVCWater240
DEHPPVCWater240
DOTPPVCWater240
Phenyl 1-pentadecanesulfonatePVCn-Hexane240
DEHPPVCn-Hexane240
DOTPPVCn-Hexane240

Visualizing Experimental Workflows and Degradation Pathways

To further clarify the experimental processes and the underlying chemical mechanisms, we can use diagrams.

Experimental_Workflow cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_analysis Post-Aging Analysis Prep Polymer + Plasticizer (PPS or Alternative) Blend Melt Blending/ Solution Casting Prep->Blend Specimen Test Specimens (Dumbbells, Films) Blend->Specimen Thermal Thermal Aging (Oven) Specimen->Thermal Hydrolytic Hydrolytic Aging (Immersion) Specimen->Hydrolytic Photo Photo-oxidative Aging (Weatherometer) Specimen->Photo Mechanical Mechanical Testing (Tensile, Hardness) Thermal->Mechanical Thermal_Analysis Thermal Analysis (TGA, DSC) Thermal->Thermal_Analysis Spectroscopy Spectroscopy (FTIR, Colorimetry) Thermal->Spectroscopy Migration Migration/Leaching (Weight Loss) Thermal->Migration Hydrolytic->Mechanical Hydrolytic->Migration Photo->Mechanical Photo->Spectroscopy

Caption: Experimental workflow for evaluating the long-term stability of plasticizers in polymer blends.

Degradation_Pathways cluster_thermal Thermal Degradation cluster_hydrolytic Hydrolytic Degradation cluster_photo Photo-oxidative Degradation PPS Phenyl 1-Pentadecanesulfonate in Polymer Matrix T1 Chain Scission (Alkyl Chain) PPS->T1 T2 Bond Cleavage (C-S, S-O) PPS->T2 H1 Hydrolysis of Sulfonate Ester PPS->H1 P1 UV Absorption by Phenyl Group PPS->P1 H2 Formation of Sulfonic Acid + Phenol H1->H2 P2 Free Radical Formation P1->P2 P3 Oxidation of Polymer & Plasticizer P2->P3

Caption: Potential degradation pathways for Phenyl 1-pentadecanesulfonate in polymer blends.

Conclusion and Future Directions

Phenyl 1-pentadecanesulfonate presents itself as a viable plasticizer for various polymer applications, with indications of good thermal stability and permanence. However, a comprehensive evaluation of its long-term stability, particularly in direct comparison with a wide array of modern, high-performance, and bio-based plasticizers, is still needed. The experimental protocols and degradation pathways outlined in this guide provide a robust framework for researchers to conduct such comparative studies.

Future research should focus on generating specific, long-term aging data for Phenyl 1-pentadecanesulfonate in both PVC and polyurethane. Elucidating the precise degradation products through techniques like TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would provide deeper insights into its stability mechanisms. Such data will be invaluable for formulators aiming to develop next-generation polymer materials with enhanced durability and safety profiles.

References

  • Czerniecka, M., et al. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. National Institutes of Health. Retrieved from [Link]

  • Al-Malaika, S., et al. (2024). Effect of Food-Simulating Liquids on the Leachability of Plasticizers from Dental Tissue Conditioners. PubMed. Retrieved from [Link]

  • ASTM International. (2018). Standard Test Method for Determining Anaerobic Biodegradation of Plastic Materials Under High-Solids Anaerobic-Digestion Conditions. ASTM D5511-18.
  • ResearchGate. (2023). Aging resistance mechanism of PVC and PVC samples plasticized with DOP and IDEO. Retrieved from [Link]

  • MDPI. (2023). Aging properties of polyurethane elastomers under different environmental conditions. Retrieved from [Link]

  • Google Patents. (2017). Polymeric plasticizer compositions. US9580546B2.
  • ACS Publications. (2018). Water Effect on the Photochemistry of Arylazo Sulfonates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Marquette University. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. e-Publications@Marquette. Retrieved from [Link]

  • ACS Publications. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2024). Chemical Structure and Thermal Properties versus Accelerated Aging of Bio-Based Poly(ether-urethanes) with Modified Hard Segments. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Water Effect on the Photochemistry of Arylazo Sulfonates. Retrieved from [Link]

  • ResearchGate. (n.d.). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Migration resistance and volatility resistance of the plasticized PVC. Retrieved from [Link]

  • MDPI. (2022). Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. Retrieved from [Link]

  • ResearchGate. (n.d.). Migration of additives from polymers into food simulants: Numerical solution of a mathematical model taking into account food and polymer interactions. Retrieved from [Link]

  • MDPI. (2023). Towards the Understanding of the Aging Behavior of p-PVC in Close Contact with Minced Meat in the Artwork POEMETRIE by Dieter Roth. Retrieved from [Link]

  • ASTM International. (2011). Standard Test Method for Determining Anaerobic Biodegradation of Plastic Materials Under High-Solids Anaerobic-Digestion Conditions. ASTM D5511-11.
  • ResearchGate. (n.d.). Performance-Synergistic Polyester Plasticizers for Achieving a Flexibility–Flame-Retardancy Balance in PVC. Retrieved from [Link]

  • MDPI. (2022). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. Retrieved from [Link]

  • ResearchGate. (n.d.). Plasticizer migration from cross-linked flexible PVC: Effects on tribology and hardness. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of Polyurethane Ester Foam artifacts: chemical properties, mechanical properties and comparison between accelerated and natural degradation. Retrieved from [Link]

  • OAE Publishing Inc. (2024). Understanding the leaching of plastic additives and subsequent risks to ecosystems. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Situ Biosciences. (n.d.). ASTM D5511 – Anaerobic Biodegradation. Retrieved from [Link]

  • Fraunhofer Institute for Surface Engineering and Thin Films IST. (n.d.). Reducing the migration of PVC plasticizers. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decomposition of allyl-imidazolium-based ionic liquid studied by TGA–MS analysis and DFT calculations. Retrieved from [Link]

  • ORBi UMONS. (2022). Polymer Degradation and Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Succinate‐based plasticizers: Effect of plasticizer structure on the mechanical and thermal performance of poly(vinyl chloride) plastic formulations. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Studies on ageing performance of some novel polyurethanes. Retrieved from [Link]

  • DTU Research Database. (2005). Inhibiting the deterioration of plasticized poly (vinyl chloride) a museum perspective. Retrieved from [Link]

  • Arkivoc. (2006). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • RespirTek. (n.d.). ASTM D5511 Biodegradability Testing: Understanding Landfill Biodegradability. Retrieved from [Link]

  • Middle East Technical University. (2024). Analysis of leaching additives from plastics and investigation of change in plastic properties during sludge pretreatment prior. Retrieved from [Link]

  • Bio-Tec Environmental. (n.d.). How ASTM D5511 Validates Biodegradable Plastic Claims. Retrieved from [Link]

  • Wikipedia. (n.d.). Photo-oxidation of polymers. Retrieved from [Link]

  • Diva-Portal.org. (2007). Environmentally Friendly Plasticizers for PVC –. Retrieved from [Link]

  • PubMed. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]

  • Geosynthetics Magazine. (2011). The influence of molecular weight on plasticizer retention. Retrieved from [Link]

  • MDPI. (2023). Observation of the Effect of Aging on the Structural Changes of Polyurethane/Polyurea Coatings. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Plasticizers and their Effects – Advances in Polymer Science. Retrieved from [Link]

  • Hallstar. (n.d.). Phthalate Alternatives Comparison in PVC. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Methods for the Analysis of Phenyl 1-pentadecanesulfonate

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Phenyl 1-pentadecanesulfonate. As researcher...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Phenyl 1-pentadecanesulfonate. As researchers, scientists, and drug development professionals, the selection of an appropriate analytical technique is paramount for generating accurate and reliable data. This document moves beyond a simple recitation of protocols to explore the underlying principles and rationale that govern method selection, development, and validation for this specific alkyl aryl sulfonate.

Introduction: The Analytical Challenge of Phenyl 1-pentadecanesulfonate

Phenyl 1-pentadecanesulfonate is an organosulfur compound belonging to the class of alkyl aryl sulfonates.[1] With the molecular formula C21H36O3S and a molecular weight of approximately 368.6 g/mol , its structure features a long, nonpolar 15-carbon alkyl chain, a polar sulfonate ester group, and an aromatic phenyl ring.[2][3][4] This amphiphilic nature makes it an effective surfactant and a widely used plasticizer, commercially known as Mesamoll®, in polymers like PVC and polyurethanes.[1][5]

The accurate quantification of Phenyl 1-pentadecanesulfonate is critical for quality control in industrial formulations, monitoring its presence in environmental matrices, and assessing its potential migration from consumer products. However, its physicochemical properties present a distinct analytical challenge:

  • High Polarity: The sulfonate group imparts significant polarity, making the molecule non-volatile.

  • Low Volatility: The long alkyl chain and high molecular weight prevent the molecule from being readily vaporized without thermal decomposition.

  • Surfactant Properties: Its surfactant nature can lead to matrix effects and challenging chromatographic behavior.

This guide will dissect two primary analytical strategies—LC-MS and GC-MS—to address these challenges, providing the technical basis for choosing the most appropriate method for your application.

The Direct Approach: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for analyzing polar, semi-volatile, and thermally labile compounds, making it an intuitive first choice for Phenyl 1-pentadecanesulfonate.[6][7] The fundamental principle involves using a liquid mobile phase to carry the sample through a chromatographic column for separation, followed by ionization and detection by a mass spectrometer.

Rationale for LC-MS

The primary advantage of LC-MS for this analyte is the ability to perform a direct analysis without chemical modification (derivatization). This simplifies the workflow, reduces potential sources of error, and improves sample throughput. The technique is well-suited for separating complex mixtures containing various sulfonated compounds.[8][9][10]

Experimental Protocol: LC-MS

A. Sample Preparation: The goal is to isolate the analyte from the sample matrix and prepare it in a solvent compatible with the LC mobile phase. For many matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is effective. LLE has been shown to provide superior recoveries for similar compounds in aqueous samples.[11]

  • Extraction: For an aqueous sample, perform a liquid-liquid extraction using a water-immiscible organic solvent such as dichloromethane or ethyl acetate. For solid samples, a solvent extraction followed by cleanup may be necessary.

  • Solvent Exchange: Evaporate the extraction solvent under a gentle stream of nitrogen and reconstitute the residue in a solution that mimics the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove particulates before injection.

B. HPLC Separation: Reversed-phase chromatography is the logical choice, as the nonpolar C15 alkyl chain will provide strong retention on a hydrophobic stationary phase.

  • Column: C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size). This provides excellent retention for the nonpolar aspect of the molecule.[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Buffer System: While volatile buffers like ammonium acetate are excellent for MS compatibility,[9][12] formic acid is often sufficient to protonate the analyte for positive ion mode detection and provides good chromatographic peak shape.

  • Gradient Elution: A gradient is necessary to ensure the highly retained analyte is eluted efficiently with sharp peaks.

    • 0-1 min: 50% B

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 50% B for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

C. Mass Spectrometry Detection: Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like sulfonates.[8]

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive Ion Mode. The molecule can be detected as a protonated adduct [M+H]+ or a sodium adduct [M+Na]+. While Atmospheric Pressure Chemical Ionization (APCI) is also an option for sulfonate esters, ESI is generally more common and robust for this compound class.[13]

  • Detection Mode: Selected Ion Monitoring (SIM) for high sensitivity and quantitative accuracy, targeting the m/z of the expected adducts. A full scan mode would be used during method development to confirm the analyte's identity.

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Sample Matrix LLE Liquid-Liquid Extraction Sample->LLE Evap Evaporation & Reconstitution LLE->Evap Filt Filtration Evap->Filt HPLC HPLC Separation (C18 Column) Filt->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS Mass Spectrometer (SIM Mode) ESI->MS Data Data Acquisition MS->Data

Caption: High-level workflow for the LC-MS analysis of Phenyl 1-pentadecanesulfonate.

The Indirect Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone of analytical chemistry, renowned for its high chromatographic efficiency and robust, standardized libraries. However, its application is generally limited to compounds that are volatile and thermally stable.[6] Phenyl 1-pentadecanesulfonate in its native form does not meet these criteria. Therefore, a chemical derivatization step is mandatory to convert the analyte into a form suitable for GC analysis.[14][15]

Rationale for GC-MS

Despite the added complexity, GC-MS may be considered if it is the primary analytical platform available in a laboratory or if specific selectivity is required that LC-MS cannot provide. The key is a reliable derivatization protocol. This process masks the polar sulfonate group, thereby reducing its polarity and increasing its volatility.[16]

Experimental Protocol: GC-MS

A. Sample Preparation and Derivatization: This multi-step process is the most critical part of the GC-MS method. Here, we propose a method involving hydrolysis of the phenyl ester to the corresponding sulfonic acid, followed by esterification to a more volatile methyl ester.

  • Extraction: Isolate the analyte from the matrix as described in the LC-MS sample preparation section (2.2.A).

  • Hydrolysis: Cleave the phenyl ester bond under basic conditions to form 1-pentadecanesulfonic acid. This step simplifies the molecule and provides a consistent starting point for derivatization.

  • Derivatization (Methylation): Convert the resulting sulfonic acid to its methyl ester. This is a common and effective strategy for making sulfonic acids amenable to GC analysis.[17] Reagents like trimethylanilinium hydroxide (TMAH) can be used for in-situ pyrolytic alkylation in the GC inlet, or a reagent like diazomethane can be used prior to injection.

  • Solvent Exchange: After derivatization, the sample must be in a non-polar, GC-compatible solvent like hexane or toluene.

B. GC Separation: A standard non-polar column is suitable for the now-derivatized, less polar analyte.

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Splitless mode at 280 °C to ensure efficient transfer of the analyte onto the column.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

C. Mass Spectrometry Detection: Electron Ionization (EI) is the standard for GC-MS, providing reproducible fragmentation patterns for library matching and structural confirmation.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the methyl 1-pentadecanesulfonate derivative for optimal sensitivity.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Sample Matrix Extract Extraction Sample->Extract Hydrolysis Hydrolysis to Sulfonic Acid Extract->Hydrolysis Deriv Derivatization (Methylation) Hydrolysis->Deriv GC GC Separation (HP-5ms Column) Deriv->GC EI Electron Ionization (EI) GC->EI MS Mass Spectrometer (SIM Mode) EI->MS Data Data Acquisition MS->Data

Sources

Comparative

Ecotoxicity Assessment: Phenyl 1-pentadecanesulfonate as a Potential Alternative to Traditional Plasticizers

A Comparative Guide for Researchers and Drug Development Professionals The pervasive use of traditional plasticizers, such as phthalates and bisphenols, has led to widespread environmental contamination and mounting conc...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

The pervasive use of traditional plasticizers, such as phthalates and bisphenols, has led to widespread environmental contamination and mounting concerns over their toxicological effects.[1][2] This has spurred a critical search for safer, more environmentally benign alternatives. This guide provides a detailed ecotoxicity assessment of Phenyl 1-pentadecanesulfonate, contextualized through a direct comparison with the well-documented hazards of traditional plasticizers like Di(2-ethylhexyl) phthalate (DEHP) and Bisphenol A (BPA).

Introduction: The Need for Safer Alternatives

Plasticizers are essential additives that impart flexibility and durability to polymeric materials. However, because they are not chemically bound to the polymer matrix, they can leach into the environment over time, contaminating soil, water, and biota.[2] Traditional plasticizers, notably DEHP and BPA, are recognized endocrine disruptors with the potential to cause reproductive and developmental harm in a range of organisms, including aquatic life.[1][3][4] Their persistence and potential for bioaccumulation further underscore the urgent need for greener alternatives with a more favorable environmental profile.[1]

Chemical Profiles

Phenyl 1-pentadecanesulfonate: An Analog-Based Assessment

Direct, comprehensive ecotoxicity data for Phenyl 1-pentadecanesulfonate (CAS 91082-17-6) is not extensively available in peer-reviewed literature.[5][6] This is common for many specialty chemicals that have not been subjected to the same level of regulatory scrutiny as high-production-volume substances. To provide a scientifically grounded assessment, this guide will utilize an analog approach, leveraging data from the broader, well-studied class of Linear Alkylbenzene Sulfonates (LAS) . Phenyl 1-pentadecanesulfonate is a member of this group, and while structural variations can influence toxicity, the general ecotoxicological profile of LAS provides a reasonable and informative proxy.

LAS are anionic surfactants widely used in detergents and cleaning products.[7] Their environmental fate is characterized by relatively rapid aerobic biodegradation, which limits their persistence in most environments.[7][8] However, they can exhibit toxicity to aquatic organisms before degradation occurs.[8][9]

Traditional Plasticizers: Established Benchmarks

  • Di(2-ethylhexyl) phthalate (DEHP): A common phthalate ester used to soften PVC plastics. DEHP is a known endocrine disruptor and is classified as a probable human carcinogen.[10][11] It is hydrophobic and tends to partition into soil and sediment, breaking down slowly and posing a risk of bioaccumulation.[11]

  • Bisphenol A (BPA): Used in the production of polycarbonate plastics and epoxy resins. BPA is also a well-documented endocrine disruptor, mimicking estrogen and impacting growth, reproduction, and development in aquatic organisms.[3][4][12]

Comparative Ecotoxicity Analysis

The standard approach for assessing acute ecotoxicity involves exposing representative aquatic organisms from different trophic levels (algae, invertebrates, and fish) to the chemical and determining the concentration that causes a specific effect in 50% of the test population (EC50 for immobilization or growth inhibition; LC50 for mortality).

Chemical Class/SubstanceTest Organism (Guideline)Endpoint (Duration)Effect Concentration (mg/L)Reference
Linear Alkylbenzene Sulfonates (LAS) (Proxy for Phenyl 1-pentadecanesulfonate)Algae (e.g., Pseudokirchneriella subcapitata)EC50 (72h Growth Inhibition)0.9 - 55[8]
Invertebrate (Daphnia magna)EC50 (48h Immobilization)3.5 - 13.1[8]
Fish (e.g., Pimephales promelas)LC50 (96h Mortality)0.8 - 5.1[8]
Di(2-ethylhexyl) phthalate (DEHP) Algae (Desmodesmus subspicatus)EC50 (72h Growth Inhibition)>0.15ECHA
Invertebrate (Daphnia magna)EC50 (48h Immobilization)>0.077ECHA
Fish (Danio rerio)LC50 (96h Mortality)0.50[10]
Bisphenol A (BPA) Algae (Pseudokirchneriella subcapitata)EC50 (72h Growth Inhibition)1.1 - 2.7ECHA
Invertebrate (Daphnia magna)EC50 (48h Immobilization)3.9 - 10ECHA
Fish (Pimephales promelas)LC50 (96h Mortality)3.0 - 5.0ECHA

Interpretation of Data:

Based on the analog data, LAS compounds show moderate to high toxicity to aquatic organisms, with fish being particularly sensitive. When compared to DEHP and BPA, the acute toxicity of LAS appears to be in a similar range. However, a critical differentiating factor is environmental persistence. LAS is known to be readily biodegradable, while DEHP and BPA are more persistent and pose a greater long-term risk due to chronic exposure and potential bioaccumulation.[7][8][11] The high lipophilicity of Phenyl 1-pentadecanesulfonate (LogP = 7.56) does suggest a potential for bioaccumulation, warranting further specific investigation.[13]

Methodological Deep Dive: Standard Ecotoxicity Testing Protocols

To ensure data reliability and comparability, ecotoxicity studies are conducted following standardized guidelines, most notably those from the Organisation for Economic Co-operation and Development (OECD). These protocols are self-validating systems that include range-finding tests, definitive concentration-response tests, and strict validity criteria.

The following diagram illustrates a typical workflow for determining the acute toxicity of a chemical to an aquatic organism, such as Daphnia sp., following OECD Test Guideline 202.[14]

G cluster_prep Phase 1: Preparation cluster_range Phase 2: Range-Finding Test cluster_definitive Phase 3: Definitive Test cluster_analysis Phase 4: Data Analysis & Reporting substance Characterize Test Substance (Purity, Solubility) range_test Expose Organisms to Broad Concentrations (e.g., 0.1, 1, 10, 100 mg/L) substance->range_test culture Culture Test Organisms (<24h old Daphnia magna) culture->range_test media Prepare Test Media (Reconstituted Water) media->range_test range_obs Observe Effects over 48h range_test->range_obs set_conc Select ≥5 Concentrations in Geometric Series (Based on Range-Finding) range_obs->set_conc Inform Concentration Selection expose Expose Replicate Groups (≥20 animals per conc.) to Test & Control Solutions set_conc->expose record Record Immobilization at 24h and 48h expose->record calc Calculate EC50 Value (Probit, Logit, or Binomial) record->calc validate Check Validity Criteria (e.g., Control mortality <10%) calc->validate report Generate Final Report validate->report If Valid

Caption: Standard workflow for an OECD 202 Daphnia sp. Acute Immobilisation Test.

A. OECD 201: Alga, Growth Inhibition Test[15][16][17]

This test assesses a substance's effect on the growth of freshwater microalgae.[18]

  • Preparation: Cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are grown until they are in an exponential growth phase.

  • Exposure: Algal cultures are exposed to the test substance in a nutrient-rich medium across a range of at least five concentrations.[17] Three replicates are used for each test concentration and for the controls.[17]

  • Incubation: The cultures are incubated for 72 hours under continuous fluorescent illumination and controlled temperature.[16]

  • Measurement: Algal biomass is measured at least daily.[17] This can be done using cell counts with a microscope, or indirectly with a spectrophotometer.

  • Endpoint Calculation: The primary endpoint is the inhibition of growth. The average specific growth rate is calculated for each concentration and compared to the control to determine the EC50, the concentration causing a 50% reduction in growth rate.[19]

B. OECD 202: Daphnia sp. Acute Immobilisation Test[14][20][21]

This test evaluates acute toxicity to freshwater invertebrates.

  • Preparation: Young daphnids (typically Daphnia magna), less than 24 hours old, are used for the test.[14][20]

  • Exposure: The daphnids are exposed to the test substance in at least five concentrations for a 48-hour period.[22] A minimum of 20 animals, divided into replicate groups, are used for each concentration and the control.[14]

  • Observation: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is recorded at 24 and 48 hours.[23] No feeding occurs during the test.[23]

  • Endpoint Calculation: The results are analyzed to calculate the EC50 at 48 hours, which is the concentration that immobilizes 50% of the daphnids.[14][20]

C. OECD 203: Fish, Acute Toxicity Test[24][25][26]

This test determines the short-term lethal concentration of a substance to fish.

  • Preparation: A suitable fish species (e.g., Zebrafish, Rainbow Trout) is selected and acclimated to laboratory conditions.[25][27]

  • Exposure: Fish are exposed to the test substance for a 96-hour period in a geometric series of at least five concentrations.[26] At least seven fish are used per concentration.[26]

  • Observation: Mortalities and any abnormal behaviors are recorded at 24, 48, 72, and 96 hours.[28] Key water quality parameters (pH, dissolved oxygen, temperature) are monitored.[28]

  • Endpoint Calculation: The concentration that is lethal to 50% of the test fish (LC50) is determined for the 96-hour exposure period.[25][27]

Discussion and Future Outlook

The analysis, using LAS as a proxy, suggests that Phenyl 1-pentadecanesulfonate may exhibit significant acute aquatic toxicity, comparable to that of DEHP and BPA. The primary environmental advantage of LAS compounds lies in their ready biodegradability, which mitigates long-term exposure risks.[8] In contrast, the persistence of DEHP and BPA is a major contributor to their overall environmental risk profile.[29][30]

However, this assessment relies on an analog approach. Crucially, direct testing of Phenyl 1-pentadecanesulfonate is necessary to confirm these findings. Specific areas for future research should include:

  • Ready Biodegradability Studies (e.g., OECD 301): To confirm if Phenyl 1-pentadecanesulfonate biodegrades as readily as other LAS compounds.

  • Bioaccumulation Potential (e.g., OECD 305): The high lipophilicity of this specific molecule warrants an empirical study of its potential to accumulate in fish tissue.

  • Chronic Toxicity Studies: To understand the long-term effects on survival, growth, and reproduction of aquatic organisms at sublethal concentrations.

Conclusion

While Phenyl 1-pentadecanesulfonate belongs to a class of chemicals (LAS) that can be acutely toxic to aquatic life, its potential for rapid biodegradation could offer a significant environmental advantage over persistent traditional plasticizers like DEHP and BPA. The current assessment highlights the need for a comprehensive evaluation framework that considers both acute toxicity and environmental fate. For researchers and developers seeking safer alternatives, Phenyl 1-pentadecanesulfonate may be a viable candidate, but only a complete, substance-specific dataset can provide the definitive evidence required for its classification as a truly "green" alternative.

References

  • Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD. Available at: [Link]

  • OECD 203: Fish, Acute Toxicity Test. Situ Biosciences. Available at: [Link]

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Situ Biosciences. Available at: [Link]

  • OECD 202: Daphnia sp., Acute Immobilization Test. Aropha. Available at: [Link]

  • OECD TG 203: Fish, Acute Toxicity test. Biotecnologie BT. Available at: [Link]

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Aropha. Available at: [Link]

  • Test No. 203: Fish, Acute Toxicity Test. Tox Lab. Available at: [Link]

  • OECD 202: Daphnia sp. Acute Immobilisation Test. Scymaris. Available at: [Link]

  • OECD 202: Daphnia sp. acute immobilization test. Charles River. Available at: [Link]

  • OECD 203 Fish Acute Toxicity Test. Vignax. Available at: [Link]

  • OECD 202: Daphnia Sp., Immobilization Test. Situ Biosciences. Available at: [Link]

  • Sodium linear alkylbenzene sulfonate - GLOBAL PRODUCT STRATEGY SAFETY REPORT. Japan Chemical Industry Association. Available at: [Link]

  • Test No. 203: Fish, Acute Toxicity Test. OECD. Available at: [Link]

  • OECD 201: ALGA, GROWTH INHIBITION TEST - limit test and EC50 - GLP. Upscience. Available at: [Link]

  • Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. OECD. Available at: [Link]

  • Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. OECD. Available at: [Link]

  • Aquatic Environmental Risk Assessment of Linear Alkylbenzene Sulfonate (LAS). ResearchGate. Available at: [Link]

  • Health effects of Bisphenol A. Wikipedia. Available at: [Link]

  • Chemical activity-based environmental risk analysis of the plasticizer di-ethylhexyl phthalate and its main metabolite mono-ethy. Wiley Online Library. Available at: [Link]

  • Rediscovering the Environmental Risks of Plasticizers. ACS Publications. Available at: [Link]

  • Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview. PMC. Available at: [Link]

  • What Are the Environmental and Health Impacts of Plasticizers? Jinli Chemical. Available at: [Link]

  • Pollution Characteristics and Risk Assessment of Microplastics and Plasticizers Around a Typical Chemical Industrial Park. MDPI. Available at: [Link]

  • Global Environmental and Toxicological Data of Emerging Plasticizers: Current Knowledge, Regrettable Substitution Dilemma, Green Solution and Future Perspectives. PMC. Available at: [Link]

  • Chronic toxicity of sediment associated linear alkylbenzene sulphonates (LAS) to freshwater benthic organisms. ResearchGate. Available at: [Link]

  • Environmental monitoring of linear alkylbenzene sulfonates and physicochemical characteristics of seawater in El-Mex Bay (Alexandria, Egypt). PMC. Available at: [Link]

  • Fate and effects of linear alkylbenzene sulphonates (LAS) in the terrestrial environment. PubMed. Available at: [Link]

  • Plastic additive di(2-ethylhexyl)phthalate (DEHP) causes cell death and micronucleus induction on a bottlenose dolphin's (Tursiops truncatus) in vitro-exposed skin cell line. Frontiers. Available at: [Link]

  • Di(2-Ethylhexyl)Phthalate (DEHP). CDC. Available at: [Link]

  • Exposure to environmentally relevant concentrations of di-(2-ethylhexyl) phthalate (DEHP) induced reproductive toxicity in female koi carp (Cyprinus carpio). PubMed. Available at: [Link]

  • The adverse health effects of bisphenol A and related toxicity mechanisms. PubMed. Available at: [Link]

  • An insight into bisphenol A, food exposure and its adverse effects on health: A review. PMC. Available at: [Link]

  • Bisphenol A (BPA) toxicity assessment and insights into current remediation strategies. ScienceDirect. Available at: [Link]

  • Survey on the Environmental Risks of Bisphenol A and Its Relevant Regulations in Taiwan: An Environmental Endocrine-Disrupting Chemical of Increasing Concern. MDPI. Available at: [Link]

  • Di-2-Ethylhexyl Phthalate (DEHP) Toxicity: Organ-Specific Impacts and Human-Relevant Findings in Animal Models & Humans - Review. Cureus. Available at: [Link]

  • CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Phenyl Esters of C10-C18 Alkylsulfonic Acid”. CPSC.gov. Available at: [Link]

  • Environmental fate of sulfonated-PCBs: Soil partitioning properties, bioaccumulation, persistence, and mobility. PubMed. Available at: [Link]

  • PHENYL PENTADECANE-1-SULFONATE. gsrs. Available at: [Link]

  • Phenyl pentadecane-1-sulfonate. PubChem. Available at: [Link]

  • Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting. PMC. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Phenyl 1-pentadecanesulfonate

Introduction: Beyond the Benchtop For researchers and drug development professionals, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is a critical, final step that ensure...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

For researchers and drug development professionals, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is a critical, final step that ensures the safety of personnel, protects the environment, and maintains regulatory compliance. Phenyl 1-pentadecanesulfonate is an alkylbenzene sulfonate ester utilized in various applications, including as a plasticizer and in studies of surfactant properties.[1] This guide provides a comprehensive, step-by-step framework for its safe and compliant disposal, grounded in scientific principles and regulatory awareness. Our objective is to empower laboratory professionals with the knowledge to manage this chemical waste stream with confidence and precision.

Section 1: The Cornerstone of Compliance: Waste Characterization

The essential first step in any disposal protocol is the accurate characterization of the waste. The disposal pathway—whether as non-hazardous or hazardous waste—is entirely dependent on this assessment.

Mechanism of Classification: Phenyl 1-pentadecanesulfonate, in its pure form, is not currently classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] According to aggregated data from 101 notifications to the European Chemicals Agency (ECHA), the substance does not meet the criteria for any GHS hazard class.[2] This classification is the primary reason it is typically managed as non-hazardous waste.

However, it is crucial to understand that this applies to the pure compound. If Phenyl 1-pentadecanesulfonate is mixed with or dissolved in a hazardous solvent (e.g., dichloromethane, methanol), the entire mixture must be treated as hazardous waste, with the disposal protocol dictated by the properties of the hazardous component.

The Self-Validating Mandate: Always cross-reference the information in this guide with the Safety Data Sheet (SDS) provided by your specific supplier and consult with your institution's Environmental Health & Safety (EHS) department. This verification step is a non-negotiable part of a self-validating safety system.

Section 2: Personal Protective Equipment (PPE)

While Phenyl 1-pentadecanesulfonate is not classified as hazardous, adherence to standard laboratory safety protocols is mandatory. The causality behind this is simple: consistent use of PPE prevents accidental exposure and mitigates risks from unknown variables or potential cross-contamination.

  • Eye Protection: Wear ANSI Z87.1-compliant safety glasses or chemical splash goggles.

  • Hand Protection: Use standard nitrile or latex laboratory gloves.

  • Body Protection: A full-length laboratory coat is required.

Section 3: Standard Disposal Protocols

The following step-by-step methodologies address the most common waste streams containing Phenyl 1-pentadecanesulfonate.

Unused or Surplus Pure Compound

This protocol applies to the disposal of the chemical in its solid or neat liquid (oily) form.

  • Confirmation: Verbally or electronically confirm with your institution's EHS officer that the pure compound is accepted as non-hazardous waste.

  • Packaging: Place the material in a chemically compatible, sealable container (e.g., a polyethylene wide-mouth bottle). The container must be free from any other chemical residues.

  • Labeling: Affix a label that clearly identifies the contents. The label should read: "NON-HAZARDOUS WASTE: Phenyl 1-pentadecanesulfonate, CAS: 91082-17-6 ".

  • Disposal: Follow institutional procedures for non-hazardous solid waste. This may involve placing the sealed container directly into a designated dumpster for laboratory waste or scheduling a pickup with your EHS department.[3] Do not place chemical containers in common laboratory trash bins handled by custodial staff.[3]

Contaminated Solid Waste

This stream includes items such as gloves, weigh boats, absorbent pads, and other disposable labware contaminated with Phenyl 1-pentadecanesulfonate.

  • Segregation: Collect all contaminated solid debris in a designated waste container lined with a durable plastic bag.

  • Packaging: When the bag is full, seal it securely.

  • Disposal: This waste can typically be disposed of as regular solid laboratory waste or industrial trash, in accordance with institutional policy.[4]

Solutions Containing Phenyl 1-pentadecanesulfonate

The disposal of liquid solutions is dictated entirely by the solvent used. Under no circumstances should solvents be evaporated in a fume hood as a means of disposal.

  • Aqueous Solutions (Non-Hazardous):

    • Consult EHS: While some institutions may permit the drain disposal of non-hazardous aqueous solutions, many have strict prohibitions.[3][5] The U.S. Environmental Protection Agency (EPA) has banned the sewering of hazardous pharmaceutical waste, setting a strong precedent for caution with all chemical drain disposal.[6] Obtain explicit approval from your EHS department before proceeding.

    • Collection: If not approved for drain disposal, collect the aqueous solution in a clearly labeled, sealable container for EHS pickup.

  • Solutions with Hazardous Solvents:

    • Classification: The waste mixture must be classified as hazardous.

    • Collection: Collect the solution in a designated hazardous waste container suitable for the solvent (e.g., a solvent safety can for flammable liquids).

    • Labeling: Label the container with a hazardous waste tag, identifying all components, including Phenyl 1-pentadecanesulfonate and the solvent(s), with their approximate percentages.

    • Disposal: Arrange for collection by your institution's hazardous waste management team.

Empty Containers

Properly decontaminated containers can be disposed of in the regular trash.

  • Decontamination: Triple-rinse the empty container with a suitable solvent.

  • Rinsate Management: The first rinsate must be collected and disposed of as chemical waste, following the logic in Section 3.3. Subsequent rinses can often be managed as regular waste if the solvent is non-hazardous (e.g., water).

  • Final Disposal: Once the container is clean and dry, deface or remove the original chemical label to prevent confusion.[7] Dispose of the container in the appropriate recycling or regular trash bin.

Section 4: Spill Management Protocol

For small, incidental spills of pure Phenyl 1-pentadecanesulfonate:

  • Containment: Use an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads) to cover and contain the spill.

  • Collection: Carefully sweep or scoop the contaminated absorbent material into a sealable container.

  • Decontamination: Wipe the spill area with a cloth dampened with soapy water.

  • Disposal: Dispose of all cleanup materials as non-hazardous solid waste, as described in Section 3.2.

Section 5: Chemical & Safety Data Summary

For quick reference, the key identifying and safety information for Phenyl 1-pentadecanesulfonate is summarized below.

PropertyValueSource
IUPAC Name phenyl pentadecane-1-sulfonatePubChem[2]
CAS Numbers 91082-17-6, 20755-22-0Benchchem, CAS[1][8]
Molecular Formula C₂₁H₃₆O₃SPubChem[2][9]
Molecular Weight 368.6 g/mol PubChem[2]
GHS Hazard Classification Not ClassifiedECHA[2]
Boiling Point 407.9 ± 40.0 °C at 760 mmHgBenchchem[1]
Flash Point 175.0 ± 27.4 °CBenchchem[1]

Section 6: Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of waste streams containing Phenyl 1-pentadecanesulfonate.

G cluster_start Waste Generation cluster_type Waste Characterization cluster_solvent Solvent Assessment cluster_disposal Final Disposal Pathway start Identify Waste Stream Containing Phenyl 1-pentadecanesulfonate is_pure Pure Compound or Contaminated Debris? start->is_pure Solid Waste is_solution Is it a Solution? start->is_solution Liquid Waste is_container Is it an Empty Container? start->is_container Container non_haz_waste Package as Non-Hazardous Waste for EHS Collection is_pure->non_haz_waste solvent_check Is Solvent Hazardous? (e.g., Flammable, Toxic, Corrosive) is_solution->solvent_check trash Dispose in Regular Trash/ Recycling Bin is_container->trash After Triple-Rinsing & Defacing Label solvent_check->non_haz_waste No (Consult EHS re: Drain Disposal) haz_waste Package as Hazardous Waste (per solvent profile) for EHS Collection solvent_check->haz_waste Yes

Caption: Disposal workflow for Phenyl 1-pentadecanesulfonate waste.

Conclusion

The responsible management of laboratory chemicals is a foundational pillar of scientific integrity. While Phenyl 1-pentadecanesulfonate is not classified as a hazardous material, this does not exempt it from systematic and compliant disposal procedures. The core principles are accurate waste characterization, strict adherence to institutional EHS guidelines, and the clear segregation of waste streams based on their components. By following the protocols outlined in this guide, researchers can ensure that the final step in their experimental workflow is conducted with the same rigor and attention to detail as the first.

References

  • PubChem. Phenyl pentadecane-1-sulfonate. National Center for Biotechnology Information. [Link]

  • West Liberty University. Material Safety Data Sheet Phenyl sulfone. Acros Organics. [Link]

  • GSRS. PHENYL PENTADECANE-1-SULFONATE. FDA Global Substance Registration System. [Link]

  • Stephen F. Austin State University. Disposal Procedures for Non Hazardous Waste. SFA. [Link]

  • Google Patents.
  • U.S. EPA. Reregistration Eligibility Decision for Alkylbenzene Sulfonates. EPA NE interação PIS. [Link]

  • Open Government Program. GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE.[Link]

  • PubMed. Selective determination of aromatic sulfonates in landfill leachates and groundwater using microbore liquid chromatography coupled with mass spectrometry. National Library of Medicine. [Link]

  • Stericycle UK. How to Safely Dispose of Laboratory Waste? Stericycle. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals.[Link]

  • ACS Publications. Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. JACS Au. [Link]

  • NSTA. Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]

  • PubMed. Efficient removal of aromatic sulfonates from wastewater by a recyclable polymer: 2-naphthalene sulfonate as a representative pollutant. National Library of Medicine. [Link]

  • Reddit. Disposing of aqueous sulphates.[Link]

  • ASHP. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists. [Link]

  • ResearchGate. Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions.[Link]

  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. Protect IU. [Link]

  • Google Patents.
  • YouTube. C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Chemical & Engineering News. [Link]

  • CAS Common Chemistry. 1-Pentadecanesulfonic acid, phenyl ester. American Chemical Society. [Link]

  • ALL4 Inc. U.S. EPA Issues Memorandum on How Hazardous Waste Regulations Apply to Lithium-Ion Batteries.[Link]

  • U.S. EPA. Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl 1-pentadecanesulfonate
Reactant of Route 2
Reactant of Route 2
Phenyl 1-pentadecanesulfonate
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